molecular formula C11H20O B3029118 (E)-2-Undecenal CAS No. 53448-07-0

(E)-2-Undecenal

Cat. No.: B3029118
CAS No.: 53448-07-0
M. Wt: 168.28 g/mol
InChI Key: PANBRUWVURLWGY-MDZDMXLPSA-N
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Description

2-undecenal is an undecenal in which the C=C bond is located at the 2-3 position. It is an undecenal, a n-alk-2-enal and a volatile organic compound.
2-Undecenal has been reported in Anthemis aciphylla, Arctostaphylos uva-ursi, and Patrinia villosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-undec-2-enal
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InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+
Source PubChem
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InChI Key

PANBRUWVURLWGY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
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DSSTOX Substance ID

DTXSID20904470
Record name (2E)-2-Undecenal
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Molecular Weight

168.28 g/mol
Source PubChem
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Physical Description

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 10.00 mm Hg
Record name 2-Undecenal
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Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.837-0.847
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53448-07-0, 1337-83-3, 2463-77-6
Record name (E)-2-Undecenal
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Record name Undecenal
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Record name 2-Undecenal
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Record name Undecenal
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Record name 2-Undecenal
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Record name (2E)-2-Undecenal
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Record name Undecenal
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Record name Undec-2-enal
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Record name (E)-undec-2-enal
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Record name 2-UNDECENAL, (2E)-
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Record name 2-Undecenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(E)-2-Undecenal chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-2-Undecenal is a long-chain, α,β-unsaturated aldehyde that is a significant component in the flavor and fragrance industries and occurs naturally in a variety of plants and foods.[1][2][3] Its distinct chemical structure, featuring a trans-configured double bond conjugated to an aldehyde carbonyl group, imparts characteristic reactivity and a unique sensory profile described as citrus, fatty, and fresh.[2][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structural characterization through modern spectroscopic techniques, common synthetic pathways, and its principal applications. The content herein is intended for researchers, chemists, and professionals in the fields of food science, fragrance development, and chemical synthesis.

Chemical Identity and Structure

This compound is an organic compound classified as a medium-chain fatty aldehyde.[2] The molecule consists of an eleven-carbon aliphatic chain with two key functional groups that dictate its chemical behavior: a terminal aldehyde group (-CHO) and a carbon-carbon double bond between the C2 and C3 positions.[1] The "(E)" stereochemical descriptor, equivalent to the "trans" nomenclature, specifies that the higher-priority substituents on the double-bonded carbons are on opposite sides, resulting in a linear and more stable isomeric form compared to its (Z)- or cis-counterpart.

  • IUPAC Name: (E)-undec-2-enal[1]

  • Synonyms: trans-2-Undecenal, (2E)-2-Undecenal[1][5]

  • CAS Number: 53448-07-0[1][5][6]

  • Molecular Formula: C₁₁H₂₀O[1][5][6]

  • Molecular Weight: 168.28 g/mol [1][6][7]

The conjugation of the C=C double bond with the C=O of the aldehyde group creates an electron-delocalized system. This arrangement is fundamental to its reactivity, influencing electrophilic and nucleophilic additions, and its spectroscopic signature.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a powerful and diffusive odor.[4][8] It is largely nonpolar, leading to its insolubility in water but good solubility in organic solvents and oils.[3][4] The key physical constants are summarized below for rapid reference.

PropertyValueSource(s)
Appearance Pale yellow clear liquid[8]
Odor Profile Fruity, citrus, waxy, orange peel[4][7][8]
Boiling Point 115 °C @ 10 mmHg[1][7][8]
Density 0.837 - 0.849 g/mL @ 25 °C[7][8]
Refractive Index 1.452 - 1.459 @ 20 °C[7][8]
Flash Point ~104 - 113 °C[8]
Water Solubility Insoluble[3][4]
XLogP3-AA 4.2[1][3]

Spectroscopic Profile and Structural Elucidation

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is highly informative. The aldehyde proton (H1) characteristically appears far downfield (~9.5 ppm) as a doublet due to coupling with the adjacent vinyl proton (H2). The vinyl protons (H2 and H3) form a complex multiplet system in the olefinic region (~6.0-7.0 ppm). The large coupling constant (J-value) between H2 and H3 (>15 Hz) is diagnostic of the (E) or trans configuration. The allylic protons on C4 appear as a multiplet around 2.2 ppm, deshielded by the adjacent double bond. The remaining aliphatic protons of the octyl chain form a series of overlapping multiplets between ~1.2-1.4 ppm, culminating in a terminal methyl group triplet around 0.9 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band appears around 1680-1705 cm⁻¹. The frequency is lower than that of a saturated aldehyde due to conjugation with the C=C bond, which weakens the carbonyl double bond.

  • C=C Stretch (Alkene): A medium-intensity band is observed around 1620-1640 cm⁻¹.

  • =C-H Bending (trans-Alkene): A characteristic strong out-of-plane bending vibration appears around 970 cm⁻¹, providing unambiguous confirmation of the (E)-stereochemistry.

  • C-H Stretch (Aldehyde): Two weak bands are typically visible around 2720 cm⁻¹ and 2820 cm⁻¹, corresponding to the C-H bond of the aldehyde group.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 168.[5] The fragmentation pattern is characteristic of a long-chain aldehyde, with significant peaks resulting from McLafferty rearrangement and alpha/beta cleavages along the aliphatic chain. Common fragments include losses of water, ethylene, and larger alkyl radicals.

Synthesis and Reactivity

Common Synthetic Methodologies

Industrially, this compound is often synthesized via a base-catalyzed aldol condensation between nonanal (a nine-carbon aldehyde) and acetaldehyde. This reaction is a cornerstone of C-C bond formation in organic chemistry.

Causality in Synthesis: The choice of nonanal and acetaldehyde is dictated by the target structure: nonanal provides the C9 backbone (C3 to C11), and acetaldehyde provides the C2-aldehyde framework. A base catalyst (e.g., NaOH) is used to deprotonate the alpha-carbon of acetaldehyde, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of nonanal. The subsequent dehydration of the aldol adduct is typically facile due to the formation of the stable conjugated system, yielding the final α,β-unsaturated aldehyde.

Experimental Protocol: Aldol Condensation Synthesis
  • Reaction Setup: A solution of nonanal in a suitable solvent (e.g., ethanol) is chilled in an ice bath in a three-neck flask equipped with a mechanical stirrer and a dropping funnel.

  • Base and Enolate Formation: A dilute aqueous solution of sodium hydroxide is slowly added to acetaldehyde at low temperature to generate the enolate in situ.

  • Condensation: The enolate solution is added dropwise to the chilled nonanal solution with vigorous stirring. The temperature is maintained below 10 °C to control the reaction rate and minimize side reactions.

  • Dehydration & Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature to drive the dehydration of the intermediate aldol. The reaction is then quenched by neutralization with a dilute acid (e.g., HCl).

  • Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield pure this compound. The boiling point of 115 °C at 10 mm Hg is a key parameter for collection.[1][8]

Synthesis_Workflow Nonanal Nonanal (C9 Aldehyde) Aldol_Adduct Intermediate Aldol Adduct Nonanal->Aldol_Adduct + Enolate (Attack) Acetaldehyde Acetaldehyde (C2 Aldehyde) Enolate Acetaldehyde Enolate (Nucleophile) Acetaldehyde->Enolate + Base Base Base Catalyst (e.g., NaOH) Product This compound Aldol_Adduct->Product - H₂O (Dehydration) Water H₂O Aldol_Adduct->Water

Caption: Aldol condensation pathway for this compound synthesis.

Applications and Biological Relevance

Flavor and Fragrance Industry

This compound is a widely used flavor and fragrance agent.[1][8][9] Its powerful, diffusive aroma with notes of citrus peel (orange and grapefruit), fruit, and wax makes it a valuable component in fine fragrances, soaps, and detergents.[4][8][10] In the flavor industry, it is employed to enhance citrus, buttery, and even savory meat nuances in a variety of consumer products.[3]

Natural Occurrence and Biological Activity

This aldehyde occurs naturally in various plants and foods, including cilantro, citrus peels, and certain fruits.[1][2][3] Its presence contributes to the characteristic aroma of these natural products. Some studies have indicated that this compound and similar long-chain aldehydes possess antimicrobial and nematicidal properties, suggesting potential applications in the development of natural preservatives or agrochemicals.[11][12]

Safety and Handling

From a regulatory standpoint, this compound is classified as a skin and eye irritant and may cause allergic skin reactions.[1][13][14]

  • GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

  • Precautionary Measures: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8][14] All handling should be performed in a well-ventilated area or a chemical fume hood.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-undecenal and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[9]

Conclusion

This compound is a chemically significant α,β-unsaturated aldehyde with a well-defined structure-property relationship. Its conjugated system dictates its chemical reactivity and provides a clear spectroscopic fingerprint for unambiguous identification. Through established synthetic protocols like the aldol condensation, it is produced for widespread use in consumer goods, where its unique sensory profile adds significant value. A thorough understanding of its physicochemical properties, synthesis, and safety is paramount for its effective and responsible application in research and industry.

References

  • PubChem. This compound | C11H20O | CID 5283356. [Link]

  • FooDB. Showing Compound this compound (FDB019963). [Link]

  • The Good Scents Company. This compound, 53448-07-0. [Link]

  • Scent.vn. 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. [Link]

  • National Institute of Standards and Technology (NIST). 2-Undecenal, E- - NIST WebBook. [Link]

  • The Good Scents Company. 2-undecenal, 2463-77-6. [Link]

  • PubChem. 2-Undecenal | C11H20O | CID 62447. [Link]

  • National Institute of Standards and Technology (NIST). 2-Undecenal - NIST WebBook. [Link]

  • SpectraBase. trans-2-Undecenal. [Link]

  • The Good Scents Company. (E)-2-decenal, 3913-81-3. [Link]

  • The Pherobase. This compound (C11H20O) - Floral Compound. [Link]

Sources

An In-depth Technical Guide to the Identification of (E)-2-Undecenal (CAS Number: 53448-07-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Handbook for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (E)-2-Undecenal

This compound, with the CAS number 53448-07-0, is an α,β-unsaturated aldehyde that possesses a characteristic fresh, citrusy, and waxy aroma.[1] This medium-chain aldehyde is a significant component in the flavor and fragrance industry, contributing to the sensory profile of a wide range of consumer products.[2] Its natural occurrence has been reported in various plants, including coriander, and it is also formed during the heating of certain oils.[3][4] Beyond its organoleptic properties, the study of α,β-unsaturated aldehydes is of interest to researchers in drug development and toxicology due to their potential biological activities and as byproducts of lipid peroxidation.[5]

This technical guide provides a comprehensive overview of the essential methodologies for the unambiguous identification and characterization of this compound. As a Senior Application Scientist, the rationale behind the selection of each analytical technique and the interpretation of the resulting data will be elucidated to ensure both scientific rigor and practical applicability.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
Molecular Formula C₁₁H₂₀O[6]
Molecular Weight 168.28 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 115 °C @ 10.00 mm Hg[6]
Specific Gravity 0.837 to 0.847 @ 25 °C[7]
Refractive Index 1.452 to 1.459 @ 20 °C[7]
Flash Point 104.44 °C (220.00 °F)[7]
Solubility Insoluble in water; soluble in alcohol[1]

Synthesis of this compound: A General Laboratory Approach

While this compound is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce it in-house, for example, for use as a reference standard. A common and effective method for the synthesis of α,β-unsaturated aldehydes is the Wittig reaction.[8][9] This reaction involves the treatment of an aldehyde with a phosphorus ylide.

The general synthetic pathway for this compound via a Wittig-type reaction would involve the reaction of nonanal with a suitable two-carbon phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[9]

G Nonanal Nonanal Wittig Wittig Reaction Nonanal->Wittig Ylide (Triphenylphosphoranylidene)acetaldehyde Ylide->Wittig Undecenal This compound Wittig->Undecenal TPO Triphenylphosphine oxide Wittig->TPO

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Analytical Identification and Characterization

A multi-technique approach is essential for the definitive identification and purity assessment of this compound. The following sections detail the principles and experimental protocols for the most pertinent analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and structural information from the mass spectrum.[10]

Rationale for Experimental Choices: The selection of a non-polar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is ideal for the separation of flavor and fragrance compounds based on their boiling points and relative polarities.[11] Electron ionization (EI) is the standard ionization technique for creating a reproducible fragmentation pattern that can be compared against spectral libraries.[3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.[6]

    • From the stock solution, prepare a working standard of approximately 10 µg/mL.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane stationary phase.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 100:1.[11]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 250 °C.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.[11]

    • Scan Speed: 1000 amu/sec.

Data Interpretation: The identity of this compound is confirmed by comparing the retention time of the analyte peak with that of a pure standard and by matching the acquired mass spectrum with a reference spectrum from a database such as the NIST/EPA/NIH Mass Spectral Library.[12] The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 168 and a series of fragment ions.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Retention Time Comparison Detection->Chromatogram MassSpectrum Mass Spectrum Library Match Detection->MassSpectrum

Caption: Workflow for the identification of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound will exhibit characteristic signals for the aldehydic proton, the vinylic protons, and the protons of the alkyl chain. The coupling constants between the vinylic protons are diagnostic for the (E)-stereochemistry. A visual representation of the ¹H-NMR spectrum can be found on spectral databases.[13]

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will show distinct resonances for the carbonyl carbon, the two olefinic carbons, and the carbons of the alkyl chain.

Expected NMR Data:

Proton (¹H)Expected Chemical Shift (ppm)Multiplicity
Aldehydic (-CHO)9.4 - 9.5doublet
Vinylic (α to C=O)6.0 - 6.2doublet of triplets
Vinylic (β to C=O)6.8 - 7.0doublet of triplets
Alkyl chain0.8 - 2.3various
Carbon (¹³C)Expected Chemical Shift (ppm)
Carbonyl (C=O)190 - 195
Vinylic (β to C=O)150 - 160
Vinylic (α to C=O)130 - 140
Alkyl chain14 - 35
High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the quantification of this compound, especially in complex matrices where GC may not be suitable. Due to the lack of a strong chromophore in the underivatized aldehyde, a derivatization step is typically employed to enhance UV detection.[14] The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, UV-active hydrazone.[15][16]

Rationale for Experimental Choices: Reversed-phase chromatography using a C18 column is the standard for separating the relatively non-polar DNPH derivatives.[2] A gradient elution with acetonitrile and water allows for the efficient separation of a range of aldehyde-DNPH derivatives.[17] UV detection at approximately 360 nm provides high sensitivity for the resulting hydrazones.[16]

Experimental Protocol: HPLC-UV Analysis of this compound-DNPH Derivative

  • Derivatization:

    • To a solution of this compound in acetonitrile, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of acid (e.g., sulfuric acid).

    • Allow the reaction to proceed at room temperature for at least one hour.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[17]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • Start at 60% B.

      • Linear gradient to 100% B over 15 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 360 nm.[16]

Data Interpretation: The this compound-DNPH derivative is identified by comparing its retention time to that of a derivatized standard. Quantification is achieved by creating a calibration curve from standards of known concentrations.

G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation Sample Sample containing This compound Derivatization Reaction with DNPH Sample->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection UV Detection at 360 nm Separation->Detection Chromatogram Retention Time Comparison Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: Workflow for the identification and quantification of this compound using HPLC-UV after DNPH derivatization.

Conclusion: A Self-Validating System for Identification

The robust identification of this compound relies on a confluence of analytical evidence. By employing a primary identification technique such as GC-MS, which provides both chromatographic and structural information, and complementing it with spectroscopic data from NMR and quantitative data from HPLC, a self-validating analytical system is established. This multi-faceted approach ensures the highest degree of confidence in the identity and purity of this compound, a critical requirement for researchers, scientists, and drug development professionals. The methodologies outlined in this guide provide a solid foundation for the accurate and reliable characterization of this important α,β-unsaturated aldehyde.

References

  • Aggarwal, V. K., et al. (2001). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry. Available at: [Link]

  • Bicchi, C., et al. (2010). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. LCGC International. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Shimadzu. (n.d.). Flavor & Fragrance Analysis Solutions. Retrieved from [Link]

  • ACS Publications. (2021). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Available at: [Link]

  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Available at: [Link]

  • SpectraBase. (n.d.). trans-2-Undecenal. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. Retrieved from [Link]

  • PubMed. (1998). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Undecenal. Retrieved from [Link]

  • FooDB. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CH629738A5 - Process for preparing undecenals.
  • ResearchGate. (2001). Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. Available at: [Link]_

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  • PubChem. (n.d.). 2-Undecen-1-ol, (2E)-. Retrieved from [Link]

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The Ubiquitous Yet Understated Presence of (E)-2-Undecenal in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-2-Undecenal, a medium-chain α,β-unsaturated aldehyde, is a volatile organic compound that contributes significantly to the characteristic aroma and flavor profiles of a diverse range of plants and food products. While often overshadowed by more extensively studied flavor compounds, its distinct citrusy, fatty, and green notes are pivotal in the sensory perception of many culinary ingredients. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its probable biosynthetic origins within the well-established lipoxygenase pathway, and presents a detailed, field-proven protocol for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development who seek to understand and harness the properties of this intriguing aldehyde.

Introduction: The Chemical and Sensory Profile of this compound

This compound (C₁₁H₂₀O) is a fatty aldehyde characterized by a carbon chain of eleven atoms with a double bond between the second and third carbon atoms in the trans configuration.[1][2] Its chemical structure imparts a unique combination of volatility and reactivity, making it a key contributor to the aroma of various natural products.

The sensory characteristics of this compound are often described as a complex medley of notes. At low concentrations, it imparts fresh, citrusy, and slightly floral aromas, reminiscent of orange and grapefruit peel.[3] As the concentration increases, more waxy, fatty, and green nuances become apparent.[4] This multifaceted sensory profile allows it to play a significant role in the overall flavor bouquet of the foods in which it is present.

Natural Occurrence: A Survey of this compound in the Plant and Food Kingdom

This compound has been identified as a natural volatile constituent in a variety of plants and food products. Its presence is particularly notable in herbs, fruits, and certain cooked meats, where it contributes to their characteristic flavors.

Plant/Food Source Common Name Reported Occurrence Sensory Contribution
Coriandrum sativumCilantro / CorianderLeaves and essential oil[5][6]Key component of the "soapy-green" aroma of cilantro.[7]
Citrus speciesOrange, GrapefruitPeel[3][4]Contributes to the fresh, zesty, and slightly bitter aroma of citrus peel.
Rubus speciesBlackberriesFruit[1][8]Part of the complex fruity and green aroma profile.
Cooked MeatsBeef, Pork, ChickenPresent after cookingContributes to the roasted, fatty, and savory notes.[4]
Dairy ProductsButter, MilkTrace amountsImparts subtle waxy and fatty notes.[4][8]
NutsRoasted NutsPresent after roastingContributes to the overall roasted and nutty aroma.[4]

Table 1. Documented natural occurrences of this compound in various plants and food products.

Biosynthesis: A Probable Extension of the Lipoxygenase (LOX) Pathway

The precise enzymatic pathway leading to the formation of this compound in plants has not been definitively elucidated. However, based on the well-established biosynthesis of other α,β-unsaturated aldehydes, it is highly probable that it originates from the oxidative cleavage of a long-chain unsaturated fatty acid via the lipoxygenase (LOX) pathway.[9][10] This pathway is responsible for the production of "green leaf volatiles" (GLVs), which are C6 and C9 aldehydes and alcohols that impart the characteristic "green" smell to freshly cut leaves.

The proposed biosynthetic route for this compound likely involves the following key steps:

  • Release of a Precursor Fatty Acid: A specific C₁₃ or longer unsaturated fatty acid is released from membrane lipids by the action of a lipase.

  • Dioxygenation by Lipoxygenase (LOX): The fatty acid is then oxygenated by a specific lipoxygenase enzyme to form a hydroperoxide.

  • Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is subsequently cleaved by a hydroperoxide lyase, yielding a C₁₁ aldehyde fragment, likely (Z)-3-Undecenal, and an oxo-acid.

  • Isomerization: The initially formed (Z)-3-Undecenal is then isomerized to the more stable this compound, a reaction that can occur spontaneously or be catalyzed by an isomerase.

While the LOX pathway is well-documented for C18 fatty acids like linoleic and linolenic acid leading to C6 and C9 aldehydes, the specific enzymes with affinity for a longer-chain precursor for this compound remain to be identified.

Biosynthesis_of_E_2_Undecenal Precursor Long-Chain Unsaturated Fatty Acid (e.g., C13:2) Hydroperoxide Fatty Acid Hydroperoxide Precursor->Hydroperoxide Lipoxygenase (LOX) + O2 Z_Aldehyde (Z)-3-Undecenal Hydroperoxide->Z_Aldehyde Hydroperoxide Lyase (HPL) Oxo_Acid Oxo-Acid Hydroperoxide->Oxo_Acid Hydroperoxide Lyase (HPL) E_Aldehyde This compound Z_Aldehyde->E_Aldehyde Isomerase or Spontaneous

Figure 1. Probable Biosynthetic Pathway of this compound.

Analytical Methodology: A Validated Protocol for Extraction and Quantification

Accurate quantification of this compound in complex matrices such as plant tissues and food products requires a sensitive and specific analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. For the highest level of accuracy and to correct for matrix effects and analyte loss during sample preparation, the use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA) is strongly recommended.[3][11]

Experimental Protocol: HS-SPME-GC-MS with Stable Isotope Dilution

This protocol provides a step-by-step methodology for the quantification of this compound in a plant matrix, such as cilantro leaves.

Materials and Reagents:

  • Fresh plant material (e.g., cilantro leaves)

  • This compound analytical standard

  • Deuterated this compound (e.g., this compound-d₂) as an internal standard

  • Saturated sodium chloride (NaCl) solution

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight (e.g., 2.0 g) of the fresh plant material with a known volume (e.g., 5.0 mL) of saturated NaCl solution in a blender or with a mortar and pestle to inhibit enzymatic activity.

    • Transfer the homogenate to a 20 mL headspace vial.

  • Internal Standard Spiking:

    • Add a known amount of the deuterated this compound internal standard solution to the vial. The amount should be chosen to be in the mid-range of the expected concentration of the native analyte.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Immediately seal the vial with the magnetic screw cap.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60 °C).

    • Equilibrate the sample for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the heated GC injection port (e.g., 250 °C) for a specified time (e.g., 5 minutes) in splitless mode.

    • Separate the compounds on the capillary column using a suitable temperature program (e.g., initial temperature of 40 °C held for 2 minutes, ramp at 5 °C/min to 250 °C, and hold for 5 minutes).

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for both native this compound (e.g., m/z 69, 83, 97, 111, 126, 168) and the deuterated internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the deuterated internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of this compound in the sample by using the peak area ratio obtained from the sample analysis and the regression equation from the calibration curve.

Analytical_Workflow Sample Plant/Food Sample Homogenization Homogenization (with Saturated NaCl) Sample->Homogenization Spiking Spiking with Deuterated Internal Standard Homogenization->Spiking HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Spiking->HS_SPME GC_MS GC-MS Analysis (SIM Mode) HS_SPME->GC_MS Quantification Quantification using Stable Isotope Dilution GC_MS->Quantification

Figure 2. Analytical Workflow for this compound Quantification.

Conclusion and Future Perspectives

This compound is a naturally occurring aldehyde with a significant, though often subtle, impact on the flavor and aroma of numerous plants and foods. While its biosynthetic pathway is likely an extension of the well-understood lipoxygenase pathway, further research is needed to identify the specific enzymes and precursor fatty acids involved in its formation. The analytical methodology presented in this guide, utilizing HS-SPME-GC-MS with stable isotope dilution, provides a robust and accurate framework for the quantification of this compound in complex matrices. A deeper understanding of the natural occurrence, biosynthesis, and analytical chemistry of this compound will not only enhance our knowledge of food flavor but also open avenues for its potential application in the flavor and fragrance industry and as a biomarker in agricultural and food processing studies.

References

  • Granvogl, M., & Schieberle, P. (2014). Development of three stable isotope dilution assays for the quantitation of (E)-2-butenal (crotonaldehyde) in heat-processed edible fats and oils as well as in food. Journal of Agricultural and Food Chemistry, 62(6), 1272-1282. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • FooDB. (2022). Showing Compound this compound (FDB019963). Retrieved from [Link]

  • Vincenti, S., Mariani, M., Alberti, J. C., Jacopini, S., Brunini-Bronzini de Caraffa, V., Berti, L., & Maury, J. (2019). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Catalysts, 9(10), 873. [Link]

  • D'Auria, J. C. (2006). The lipoxygenase pathway in plants. The Arabidopsis Book/American Society of Plant Biologists, 4, e0094. [Link]

  • Perflavory. (n.d.). This compound. Retrieved from [Link]

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  • Eyres, G. T., Dufour, J. P., & Marriott, P. J. (2005). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). Journal of separation science, 28(9‐10), 1061-1074. [Link]

  • PubChem. (n.d.). 2-Undecenal. Retrieved from [Link]

  • Eriksson, C. E. (Ed.). (2012). Maillard reactions in food: chemical, physiological and technological aspects. Elsevier.
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A Comprehensive Technical Guide on the Biological Activities and Mechanisms of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (E)-2-Undecenal is a naturally occurring α,β-unsaturated aldehyde found in various plants and a constituent of many flavors and fragrances.[1][2][3] Beyond its sensory properties, this medium-chain aldehyde exhibits a range of biological activities, most notably potent antifungal and potential nematicidal effects. Its core mechanism of action is centered on the disruption of cellular membrane integrity and the inhibition of key membrane-bound enzymes, such as H+-ATPase. This guide synthesizes the current scientific understanding of this compound's biological activities, delves into its molecular mechanisms, provides detailed experimental protocols for its study, and identifies critical gaps in the existing literature, particularly concerning its cytotoxic and anticancer potential.

Introduction to this compound: A Molecule of Interest

This compound, also known as trans-2-Undecenal, is a C11 fatty aldehyde characterized by a carbonyl group and a carbon-carbon double bond between the α and β positions.[3] This structural feature, the α,β-unsaturated aldehyde moiety, is critical to its chemical reactivity and biological efficacy.

Chemical Profile:

  • IUPAC Name: (E)-undec-2-enal[1]

  • Molecular Formula: C₁₁H₂₀O[1]

  • Molecular Weight: 168.28 g/mol [1]

  • CAS Number: 53448-07-0[4]

  • Appearance: Colorless to pale straw-colored liquid[2]

  • Solubility: Insoluble in water; soluble in ethanol and oils[5]

  • Natural Occurrence: Found in citrus peels, coriander, cilantro, and various other plants and herbs.[2][3]

The lipophilic nature of its nine-carbon aliphatic tail combined with the reactive electrophilic nature of the α,β-unsaturated carbonyl system underpins its ability to interact with and traverse cellular membranes.

Antimicrobial Properties: A Multi-Faceted Mechanism

The primary and most well-documented biological activity of this compound is its antimicrobial effect, particularly against fungi. The mechanism is not one of simple toxicity but a sophisticated, multi-pronged attack on the microbial cell's primary defense: the plasma membrane.

The Dual-Pronged Mechanism of Antimicrobial Action

The efficacy of this compound and related 2-alkenals stems from two synergistic mechanisms targeting the cell membrane.

  • Biophysical Membrane Disruption: this compound functions as a nonionic surfactant. Its alkyl chain readily inserts into the hydrophobic core of the microbial lipid bilayer. This intercalation disrupts the highly ordered structure of the membrane phospholipids, leading to a gross perturbation of membrane integrity.[6][7] The consequences of this physical disruption are catastrophic for the cell and include:

    • Increased membrane permeability.

    • Dissipation of the membrane potential, which is crucial for energy production and transport.

    • Leakage of essential cytoplasmic components and ions, such as K+.[6][8][9]

  • Inhibition of Plasma Membrane H+-ATPase: In fungi such as Saccharomyces cerevisiae, this compound has been shown to specifically inhibit the plasma membrane H+-ATPase.[6] This proton pump is vital for maintaining cellular pH homeostasis and generating the proton-motive force necessary for nutrient uptake. By inhibiting this enzyme, the aldehyde prevents the glucose-induced acidification of the external medium, effectively crippling the cell's metabolic activity and transport systems.[6][10]

The combination of physical membrane destabilization and specific enzyme inhibition results in a potent and rapid fungicidal effect.

cluster_membrane Microbial Plasma Membrane cluster_intracellular Intracellular Space (Cytoplasm) membrane Phospholipid Bilayer Hydrophobic Core H+-ATPase (Enzyme) ions K+ Ions, ATP membrane->ions Leakage death Cell Death membrane->death Membrane Depolarization undecenal This compound undecenal->membrane:h 1. Inserts into Lipid Bilayer undecenal->membrane:f 2. Inhibits H+-ATPase ions->death Loss of Homeostasis

Caption: Dual antimicrobial mechanism of this compound.

Potent Antifungal Activity

This compound has demonstrated significant fungicidal activity. A systematic study of (2E)-alkenals from C5 to C14 found that the C11 chain of this compound was optimal for activity against Saccharomyces cerevisiae.[6]

Compound Test Organism Metric Value Reference
This compoundSaccharomyces cerevisiae ATCC 7754MFC6.25 µg/mL[6]
(E)-2-DecenalSaccharomyces cerevisiae ATCC 7754MFC12.5 µg/mL[6]
MFC: Minimum Fungicidal Concentration

The time-kill curve analysis revealed that this fungicidal action is rapid, effective at all growth stages of the yeast, and independent of pH.[6]

Antibacterial Activity

While the mechanism of membrane disruption is broadly applicable, specific quantitative data for this compound against bacterial strains is less prevalent in the literature. Studies on related α,β-unsaturated aldehydes confirm a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound likely shares these properties.[9] The primary mode of action is presumed to be the same perturbation of the plasma membrane's lipid fraction.[8]

Experimental Protocols

Causality: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth. It provides a quantitative measure of bacteriostatic or fungistatic activity.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) with the test microorganism and adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁸ CFU/mL for bacteria, ~1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension 1:100 in fresh broth to achieve the final inoculum density.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the this compound stock solution, appropriately diluted in broth, to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity.

Self-Validation: The clarity of the sterility control and robust growth in the growth control validate the assay conditions.

Causality: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population, making it an excellent direct indicator of catastrophic membrane damage.

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

  • Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., 70% isopropanol) and a negative control (vehicle, e.g., DMSO in PBS).

  • Incubation: Incubate the tubes for a defined period (e.g., 30-60 minutes) at room temperature.

  • Staining: Add PI to each tube to a final concentration of 2 µM.

  • Analysis: Analyze the samples immediately using a flow cytometer or a fluorescence microscope. Excite at ~488 nm and measure emission at ~617 nm. An increase in the PI-positive cell population indicates membrane permeabilization.

Nematicidal Activity: An Unclear Picture

The activity of this compound against nematodes presents a contradictory and intriguing area of research. Its presence in plant extracts known to have nematicidal properties suggests a potential role.

One study identified this compound as a prominent constituent in methanol extracts of Ailanthus altissima wood.[11][12][13] However, when the pure compound was tested against the root-knot nematode Meloidogyne javanica, it was found to be inactive at the tested concentrations.[11][12] In contrast, other aldehydes in the same extract, (E,E)-2,4-decadienal and (E)-2-decenal, showed potent activity.[11][12]

Conversely, a different study assessing volatile organic compounds against the root-lesion nematode Pratylenchus penetrans found that trans-2-undecenal exhibited strong nematicidal activity.[14]

This discrepancy highlights a key principle in drug discovery: biological activity can be highly species-specific. The structural differences between Meloidogyne and Pratylenchus or variations in experimental design could account for the conflicting results.

Further research indicates that the mechanism of nematicidal action for related aldehydes involves entry through the digestive system rather than the cuticle, leading to internal ultrastructural damage, including degeneration of pseudocoel cells and malformation of somatic muscles.[14]

Gaps in Current Research & Future Directions

While the antimicrobial properties of this compound are established, significant gaps remain in our understanding of its broader biological activities.

Cytotoxicity and Anticancer Potential

A thorough review of the scientific literature reveals a notable absence of studies investigating the cytotoxic or anticancer properties of this compound. The reactive α,β-unsaturated aldehyde moiety is a known Michael acceptor, capable of forming covalent adducts with cellular nucleophiles like cysteine residues in proteins (e.g., glutathione, thioredoxin reductase). This reactivity is a hallmark of several anticancer agents.

Future Direction: The logical next step is to screen this compound for cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60). A standard MTT assay would be an appropriate initial screen to determine IC₅₀ values and identify sensitive cell lines for further mechanistic studies.

A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h for Adherence A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 4h (Live cells form formazan) E->F G 7. Solubilize Formazan Crystals (Purple) F->G H 8. Read Absorbance at ~570nm G->H I 9. Calculate IC50 Value (Cell Viability %) H->I

Caption: Workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Anti-parasitic Activity

Some sources allude to pharmacological activities of cilantro's aliphatic aldehydes, which would include this compound, against parasites like Leishmania donovani.[15] However, peer-reviewed, verifiable studies focusing specifically on this compound are required to substantiate these claims. This represents another promising but underexplored avenue of research.

Structure-Activity Relationships

The biological activity of 2-alkenals is intrinsically linked to their chemical structure.

  • α,β-Unsaturated System: This feature is paramount. It acts as an electrophilic Michael acceptor, enabling covalent reactions with biological nucleophiles. Saturated aldehydes lacking the C=C double bond are significantly less active.

  • Alkyl Chain Length: The length of the aliphatic chain dictates the compound's hydrophobicity and, therefore, its ability to partition into the lipid bilayer. For antifungal activity against S. cerevisiae, the C11 chain of this compound was found to be optimal, suggesting a perfect balance between hydrophilicity and hydrophobicity for membrane disruption.[6] Shorter or longer chains result in decreased activity.

Conclusion and Outlook

This compound is a bioactive natural product with well-defined antifungal properties rooted in a dual mechanism of membrane disruption and H+-ATPase inhibition. Its role as a nematicidal agent is plausible but requires further investigation to resolve conflicting reports and establish species specificity. The most significant opportunity for future research lies in the systematic evaluation of its cytotoxic and potential anticancer activities, a field that remains entirely unexplored. Given its reactive chemical nature and proven ability to interfere with fundamental cellular processes, this compound warrants deeper investigation as a lead compound in the development of novel therapeutic agents.

References

  • Caboni, P., Ntalli, N., Aissani, N., Caviasca, G., & Angioni, A. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 959-964. [Link]

  • ACS Publications. (2012). Nematicidal Activity of (E,E)-2,4-Decadienal and (E)-2-Decenal from Ailanthus altissima against Meloidogyne javanica. [Link]

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An In-depth Technical Guide to the Olfactory Profile and Sensory Analysis of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

(E)-2-Undecenal is a medium-chain α,β-unsaturated aldehyde that is a significant component in the flavor and fragrance industry. Its potent and complex odor profile, characterized by distinct citrus, fatty, and green notes, makes it a valuable ingredient and an interesting subject for sensory and chemoreception research. This guide provides a detailed examination of the olfactory characteristics of this compound, outlines the rigorous scientific methodologies used for its sensory evaluation, and explores the molecular basis for its perception. We delve into both instrumental-sensory techniques, such as Gas Chromatography-Olfactometry (GC-O), and purely sensory protocols like Quantitative Descriptive Analysis (QDA). Furthermore, this document discusses the crucial structure-odor relationships and the potential molecular mechanisms of olfactory receptor activation that govern its unique scent profile.

Introduction to this compound

This compound, also known as trans-2-undecenal, is an organic compound classified as a medium-chain fatty aldehyde.[1][2] Its molecular structure consists of an eleven-carbon chain with a double bond in the trans (E) configuration between carbons 2 and 3, and an aldehyde functional group at position 1.[3] This specific arrangement of functional groups is critical to its characteristic odor and reactivity.

Chemical Identity:

  • IUPAC Name: (2E)-undec-2-enal[2]

  • CAS Number: 53448-07-0[4]

  • Molecular Formula: C₁₁H₂₀O[3][4]

  • Molecular Weight: 168.28 g/mol [3][4]

Naturally occurring, this compound has been identified as a key volatile component in a variety of plants and foods, most notably in coriander (cilantro) leaves, citrus peels, and evergreen blackberries.[1][2][5] Its presence imparts a characteristic fresh, green, and somewhat fatty aroma to these natural products. In the flavor and fragrance industry, it is widely used to build or enhance citrus notes, particularly orange and grapefruit, and to add complexity to floral and herbal compositions like rose and clary sage.[6][7]

The Olfactory Profile of this compound

The scent of this compound is powerful, diffusive, and multifaceted.[8] Its profile is not defined by a single note but by a constellation of characteristic descriptors that have been identified through extensive sensory analysis.

Qualitative Description

The perceived odor of this compound is a complex blend of several primary and secondary notes. It is crucial to evaluate the compound in a diluted form (e.g., 1% in a solvent like dipropylene glycol) to appreciate its nuances without overwhelming the olfactory system.[8][9] The principal descriptors are summarized in the table below.

Primary Descriptors Secondary & Nuanced Descriptors Source(s)
AldehydicOrange Peel[8][9]
Fatty / WaxyGreen[5][8]
CitrusSoapy[7][8]
FreshFloral[5]
FruityCucumber, Meaty[5][8]

The dominant impression is often a fresh, powerful aldehydic note, immediately followed by fatty and waxy characteristics, which are typical for medium-chain aldehydes. This is overlaid with a distinct citrus character, often specified as orange peel, and a fresh green nuance.[8][9]

Quantitative Aspects and Odor Potency
Aldehyde Carbon Atoms Odor Detection Threshold (ppb, in air) Source(s)
Propanal32.0[6]
Butanal40.46[6]
Hexanal60.33[6]
Octanal80.17[6]
Nonanal90.53[6]

This table illustrates the trend of increasing potency up to octanal. The increase in the threshold for nonanal suggests a potential decrease in binding affinity for olfactory receptors as the chain length extends further.

Based on this trend, it is scientifically reasonable to posit that this compound (C11) possesses a very low odor detection threshold, likely in the low parts-per-billion (ppb) range, contributing to its significant impact in formulations even at trace concentrations.

Methodologies for Olfactory Profile Determination

Characterizing an odorant as complex as this compound requires a combination of instrumental analysis coupled with human sensory perception. These methodologies are designed to be self-validating through rigorous controls, panelist training, and statistical analysis.

Instrumental-Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Causality: To definitively link a specific odor perception to a single chemical compound within a complex mixture (e.g., a natural extract), it is necessary to separate the components and evaluate their odor individually. GC-O is the gold standard for this purpose, as it combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[1][10][11]

Protocol: Aroma Extract Dilution Analysis (AEDA) via GC-O

AEDA is a powerful GC-O technique used to determine the most potent odorants in a sample by analyzing stepwise dilutions of an extract. The highest dilution at which an odor is still detected corresponds to its flavor dilution (FD) factor, which is proportional to its odor potency.[12]

  • Sample Preparation: Prepare a solvent extract of the material of interest (e.g., cilantro leaves). Concentrate the extract to a specific volume.

  • Dilution Series: Create a series of stepwise dilutions of the concentrated extract with a solvent (e.g., 1:2, 1:4, 1:8, and so on).

  • GC-O Analysis:

    • Inject an aliquot of the most concentrated extract into the GC-O system. The column effluent is split between a chemical detector (like a Mass Spectrometer, MS) and a heated sniffing port.[13]

    • A trained sensory panelist sniffs the effluent and records the time, duration, and description of every odor perceived.

    • Simultaneously, the MS records the mass spectrum of the eluting compound.

  • Iterative Analysis: Repeat the analysis for each successive dilution. The panelist notes which odors persist at higher dilutions.

  • Data Analysis: Correlate the sensory data (retention time of an odor) with the instrumental data (retention time and mass spectrum of a chemical peak). The FD factor for each compound is the highest dilution factor at which its odor was detected.

  • Validation: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic, high-purity reference standard analyzed under identical conditions. The odor perceived from the reference standard at the sniffing port must match the description from the sample analysis.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Integration & Validation Sample Natural Sample (e.g., Cilantro) Extract Solvent Extraction & Concentration Sample->Extract Dilutions Create Dilution Series (1:2, 1:4, 1:8...) Extract->Dilutions Injector GC Injector Dilutions->Injector Column Capillary Column Separation Injector->Column Splitter Effluent Splitter Column->Splitter MS Detector 1: Mass Spectrometer (MS) Splitter->MS 50% Sniff Detector 2: Olfactometry Sniffing Port Splitter->Sniff 50% MS_Data MS Data (Mass Spectrum, Retention Time) MS->MS_Data Sensory_Data Sensory Data (Odor Descriptor, FD Factor) Sniff->Sensory_Data Correlation Correlate Sensory & MS Data MS_Data->Correlation Sensory_Data->Correlation Validation Confirm with Reference Standard Correlation->Validation

Figure 1: Workflow for Aroma Extract Dilution Analysis (AEDA) using GC-O.
Human Sensory Analysis: Quantitative Descriptive Analysis (QDA®)

Causality: While GC-O identifies key odorants, QDA is used to create a complete, objective, and reproducible sensory "fingerprint" of a substance.[14][15] This requires replacing the subjectivity of untrained consumers with a panel of highly trained, calibrated human instruments. The methodology is self-validating through rigorous panelist training, performance monitoring, and the use of reference standards to anchor the lexicon.[16]

Protocol: Sensory Profiling of Pure this compound

  • Panelist Selection & Training (40-100+ hours):

    • Select individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

    • Train the panel to identify and describe a wide range of aroma references relevant to the product category (e.g., fatty acids for "waxy," citral for "citrus," hexanal for "green"). This forms a standardized lexicon.[14]

  • Lexicon Development: The panel, guided by a panel leader, evaluates this compound (at a fixed, safe concentration) and other relevant aldehydes. Through discussion, they develop a consensus list of specific attributes (e.g., "orange peel," "waxy," "green-leafy") that fully describe the sensory experience.

  • Scale Anchoring: Each panelist is trained to use an intensity scale (e.g., a 15-cm graphic line scale) in a consistent manner. Physical or chemical references are used to "anchor" points on the scale (e.g., a specific concentration of citral might be defined as a "12" for citrus intensity).

  • Blinded Evaluation:

    • Samples of this compound, properly diluted and coded with random three-digit numbers, are presented to the panelists in individual sensory booths.

    • Panelists independently rate the intensity of each attribute from the developed lexicon on their scorecards. Replicates are included to assess individual panelist reproducibility.

  • Statistical Analysis: The data from all panelists is collected and analyzed using multivariate statistics (e.g., Analysis of Variance - ANOVA, Principal Component Analysis - PCA). This analysis assesses panel performance, determines significant differences between products, and generates a quantitative sensory profile.[17]

QDA_Process cluster_setup Phase 1: Panel & Lexicon Development cluster_eval Phase 2: Blind Evaluation cluster_analysis Phase 3: Data Analysis & Reporting Selection Panelist Selection (Sensory Acuity) Training Intensive Training with Reference Standards Selection->Training Lexicon Consensus Lexicon Generation Training->Lexicon Evaluation Independent Panelist Evaluation in Booths Lexicon->Evaluation SamplePrep Prepare Blind, Coded Samples SamplePrep->Evaluation Scoring Rate Attribute Intensity on Calibrated Scale Evaluation->Scoring DataCollect Data Compilation Scoring->DataCollect Stats Multivariate Statistical Analysis (ANOVA, PCA) DataCollect->Stats Profile Generate Quantitative Sensory Profile (Spider Web Plot) Stats->Profile

Figure 2: The process flow for Quantitative Descriptive Analysis (QDA).

Scientific Basis of Odor Perception

Structure-Odor Relationships (SORs)

The olfactory profile of this compound is a direct consequence of its molecular structure. Key features dictate its interaction with olfactory receptors and thus its perceived scent.[18]

  • The Aldehyde Functional Group (-CHO): This is the primary "odor-bearing" or osmophoric group. It is a key feature for binding to a specific subset of olfactory receptors.[7]

  • The Alkyl Chain (C11): The length and linearity of the carbon chain are critical. The 11-carbon chain contributes to the characteristic "fatty" and "waxy" notes. As seen in the ODT table, chain length modulates potency, influencing how well the molecule fits into the binding pocket of a receptor.[6][19]

  • The C2-C3 Double Bond (α,β-unsaturation): The presence of this double bond in conjugation with the aldehyde carbonyl introduces electronic and conformational rigidity. It is known to contribute to the "green" and "fresh" characteristics and differentiates its odor from its saturated counterpart, undecanal, which is described as more fatty, floral, and soapy.

  • The (E)-Stereochemistry: The trans configuration of the double bond is crucial. The cis isomer, (Z)-2-Undecenal, while less common, would have a different three-dimensional shape, leading to a different fit with olfactory receptors and a distinct odor profile.

SOR_Diagram Molecule This compound Feature1 Aldehyde Group (-CHO) Molecule->Feature1 Feature2 C11 Alkyl Chain Molecule->Feature2 Feature3 α,β-Unsaturation Molecule->Feature3 Feature4 (E)-Stereochemistry Molecule->Feature4 Odor1 Aldehydic, Binding Feature1->Odor1 Odor2 Fatty, Waxy, Potency Feature2->Odor2 Odor3 Green, Fresh Feature3->Odor3 Odor4 Specific 3D Shape Feature4->Odor4

Figure 3: Key structural features of this compound and their contribution to its odor profile.
Molecular Mechanism of Reception

Odor perception begins with the binding of a volatile molecule to one or more Olfactory Receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium.[9] These ORs are G protein-coupled receptors (GPCRs), and their activation initiates a signaling cascade that results in a nerve impulse sent to the brain.[9][20]

The perception of aldehydes is particularly complex. While direct binding of the aldehyde to an OR is one mechanism, compelling evidence suggests an alternative pathway for a subset of aldehyde-specific receptors. It is proposed that these receptors recognize and are activated by the hydrated form of the aldehyde, the geminal (gem)-diol , which exists in equilibrium with the aldehyde in the aqueous environment of the nasal mucus.[21]

This hypothesis provides a chemical basis for the specificity of some ORs for aldehydes over other functional groups like ketones, which hydrate to a much lesser extent. The gem-diol presents a different set of hydrogen-bond donors and acceptors to the receptor's binding pocket, offering a highly specific recognition mechanism.[21] The brain then interprets the specific combination of activated ORs—a concept known as combinatorial coding—to generate the final, complex odor percept of "fatty, citrus, and green" that we associate with this compound.[22]

Conclusion and Future Directions

The olfactory profile of this compound is a well-defined but complex combination of aldehydic, fatty, citrus, and green notes, underpinned by its high potency. Rigorous characterization of this profile is achieved through the synergistic application of instrumental-sensory methods like GC-O and descriptive sensory analysis with highly trained human panels. These techniques provide the objective, quantifiable data necessary for applications in quality control, product development, and fundamental chemosensory research.

Understanding the structure-odor relationship and the molecular reception mechanisms, including the potential role of gem-diol intermediates, provides profound insight into the chemical logic of olfaction. Future research, particularly in the deorphanization of olfactory receptors, will further elucidate the specific ORs that respond to this compound, paving the way for a more predictive science of flavor and fragrance design.

References

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(E)-2-Undecenal: A Multifaceted Regulator of Biological Systems - A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Undecenal, a medium-chain aliphatic aldehyde (C11H20O), is a volatile organic compound naturally occurring in a variety of plants and insects.[1][2] Renowned for its characteristic citrus and fruity aroma, it is widely utilized in the fragrance and flavor industries.[3][4][5] Beyond its organoleptic properties, this compound exhibits a remarkable spectrum of biological activities, functioning as a potent antifungal agent and an effective insect repellent.[6][7] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these diverse biological effects. We will dissect its mode of action in different biological systems, from the biophysical disruption of fungal membranes to the specific modulation of insect olfactory receptors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for mechanistic investigation, and insights into future research and development trajectories.

Introduction: The Chemical and Biological Landscape of this compound

This compound, also known as trans-2-Undecenal, is an α,β-unsaturated aldehyde.[1][8] Its chemical structure, featuring a reactive aldehyde group and a hydrophobic carbon tail, is central to its biological functionality. This dual chemical nature allows it to interact with both polar and non-polar environments, a key factor in its mechanisms of action.

Property Value Source
Molecular Formula C11H20O[1][9]
Molecular Weight 168.28 g/mol [1]
CAS Number 53448-07-0[8][9]
Appearance Colorless to pale straw-colored liquid[2]
Odor Profile Fresh, fruity, citrus, waxy[3][4]
Solubility Insoluble in water; Soluble in oils and ethanol[2]

Found in plants like coriander (Coriandrum sativum) and as a component of the defensive secretions of certain insects, this compound plays a role in ecological interactions.[2][10] Its commercial applications are diverse, ranging from perfumery to registered use as an active ingredient in pest control products.[3][11] This guide will focus on the scientific underpinnings of its potent biological activities.

Core Mechanisms of Action

This compound employs distinct mechanisms to interact with different biological systems. These can be broadly categorized into nonspecific biophysical interactions and specific receptor-mediated signaling.

Antifungal Mechanism: A Biophysical Disruption of Fungal Cell Integrity

The antifungal properties of this compound have been notably demonstrated against the model yeast Saccharomyces cerevisiae. The primary mechanism is not based on a specific molecular target but rather on a broader biophysical assault on the fungal cell membrane.[6]

  • Core Concept: Nonionic Surfactant Activity : this compound acts as a nonionic surface-active agent. Its aliphatic chain integrates into the lipid bilayer of the fungal plasma membrane, disrupting its native structure and fluidity. This nonspecific disruption is a hallmark of the antifungal activity of medium-chain (C9-C12) (2E)-alkenals.[6]

  • Inhibition of Plasma Membrane H+-ATPase : A critical consequence of this membrane disruption is the inhibition of the plasma membrane H+-ATPase. This enzyme is vital for maintaining the electrochemical gradient across the fungal cell membrane, which drives nutrient uptake and pH homeostasis. By inhibiting this proton pump, this compound disrupts glucose-induced acidification, a key metabolic process.[6]

The fungicidal action is potent and not dependent on the growth stage or external pH.[6] The efficacy of (2E)-alkenals is correlated with their carbon chain length, with this compound (C11) being the most effective in a series tested from C5 to C14.[6]

Table 1: Antifungal Efficacy of (2E)-Alkenals against S. cerevisiae

Compound Chain Length Minimum Fungicidal Concentration (MFC)
(2E)-DecenalC1012.5 µg/mL
(2E)-Undecenal C11 6.25 µg/mL

(Data sourced from Kubo et al., 2003)[6]

Antifungal_Mechanism Diagram 1: Antifungal Mechanism of this compound cluster_membrane Fungal Plasma Membrane (Lipid Bilayer) ATPase H+-ATPase (Active) ATPase_inhibited H+-ATPase (Inhibited) proton_gradient Proton Gradient (Maintained) ATPase->proton_gradient Maintains proton_gradient_lost Proton Gradient (Lost) ATPase_inhibited->proton_gradient_lost Leads to membrane_integrity Membrane Integrity membrane_disrupted Disrupted Membrane membrane_disrupted->ATPase_inhibited Inhibits undecenal This compound undecenal->membrane_disrupted Acts as surfactant cell_death Fungal Cell Death proton_gradient_lost->cell_death Induces

Diagram 1: Antifungal Mechanism of this compound
Insect Repellency: Specific Modulation of Olfactory Receptors

In contrast to its broad antifungal action, the insect repellent effect of this compound involves more specific interactions with molecular targets, namely the odorant receptors (ORs) located on the antennae of insects like the mosquito Aedes aegypti.[7] The mechanism is nuanced, with the molecule acting as both an activator (agonist) and an inhibitor (antagonist) depending on the specific receptor subtype.[7][12]

  • Core Concept: Dual Agonist/Antagonist Activity : Research on isolated Aedes aegypti ORs co-expressed in Xenopus oocytes reveals a complex modulatory role. This compound can activate one type of receptor in the absence of its primary odorant, while simultaneously inhibiting another receptor when its specific activating odorant is present.[7]

  • Receptor-Specific Interactions :

    • Activation of AaOR8 : In the absence of other odorants, this compound acts as an agonist for the AaOR8 receptor (which is normally activated by the host odorant (R)-(-)-1-octen-3-ol).[7]

    • Inhibition of AaOR2 : Conversely, it strongly inhibits the AaOR2 receptor when it is activated by its preferred odorant, indole (a compound used by mosquitoes to locate oviposition sites).[7]

This dual activity disrupts the insect's ability to process crucial environmental odor cues, making the environment repellent and confusing its host-seeking or egg-laying behaviors.[3] This demonstrates that a single repellent compound can modulate multiple olfactory channels, leading to a robust repellent effect.

Insect_Repellent_Mechanism Diagram 2: Olfactory Modulation by this compound in Mosquitoes cluster_or2 AaOR2 Neuron cluster_or8 AaOR8 Neuron undecenal This compound (Repellent) OR2 AaOR2 Receptor undecenal->OR2 Inhibits (Antagonist) OR8 AaOR8 Receptor undecenal->OR8 Activates (Agonist) signal_oviposition Signal: Oviposition Site OR2->signal_oviposition no_signal Signal Blocked OR2->no_signal No Signal indole Indole (Odorant) indole->OR2 Activates repellency Behavioral Repellency no_signal->repellency signal_host Signal: Host Cue OR8->signal_host False Signal signal_host->repellency Antifungal_Workflow Diagram 3: Workflow for Antifungal Mechanism Analysis cluster_mfc Quantify Fungicidal Activity cluster_acid Investigate Membrane Target start Start: Prepare S. cerevisiae Culture mfc 1. MFC Assay (Serial Dilution) start->mfc acidification 2. Glucose-Induced Acidification Assay start->acidification mfc_incubate Inoculate & Incubate mfc->mfc_incubate acid_incubate Pre-incubate with This compound acidification->acid_incubate mfc_plate Plate on Fresh Agar mfc_incubate->mfc_plate mfc_result Determine MFC mfc_plate->mfc_result conclusion Conclusion: Membrane Disruption & H+-ATPase Inhibition mfc_result->conclusion acid_measure Add Glucose & Monitor pH Change acid_incubate->acid_measure acid_result Analyze Acidification Rate acid_measure->acid_result acid_result->conclusion

Diagram 3: Workflow for Antifungal Mechanism Analysis
Protocol: Characterizing Insect Olfactory Receptor Modulation

This protocol uses a heterologous expression system to precisely measure the interaction of this compound with specific insect ORs.

Step-by-Step Methodology:

  • OR Expression in Xenopus oocytes :

    • Synthesize cRNA for the specific insect OR (e.g., AaOR2) and its obligate co-receptor (e.g., AaOR7).

    • Harvest and prepare Stage V-VII oocytes from Xenopus laevis.

    • Microinject the cRNA mixture into the oocytes.

    • Incubate oocytes for 3-7 days to allow for receptor expression on the cell membrane. [7]2. Two-Electrode Voltage Clamp (TEVC) Recording :

    • Place an oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at -80 mV.

  • Agonist/Antagonist Assay :

    • To test for agonist activity : Perfuse the oocyte with a solution of this compound and record any inward current, indicating receptor activation.

    • To test for antagonist activity : First, apply the known primary odorant (e.g., indole for AaOR2) to establish a baseline activation current. Then, co-apply the primary odorant along with this compound. A significant reduction in the current response indicates inhibitory (antagonistic) activity. [7][12]4. Data Analysis : Generate dose-response curves to calculate EC50 (for agonists) or IC50 (for antagonists) values. This quantifies the potency of this compound on each receptor subtype.

TEVC_Workflow Diagram 4: Workflow for Olfactory Receptor (OR) Analysis via TEVC cluster_assay Functional Assay start Start: Synthesize OR & Co-Receptor cRNA inject 1. Microinject cRNA into Xenopus Oocyte start->inject express 2. Incubate to Allow Receptor Expression inject->express tevc 3. Two-Electrode Voltage Clamp Setup express->tevc agonist_test Agonist Test: Apply Repellent Alone tevc->agonist_test antagonist_test Antagonist Test: Apply Odorant + Repellent tevc->antagonist_test analyze 4. Analyze Current (Activation/Inhibition) agonist_test->analyze antagonist_test->analyze result Determine EC50/IC50 & Receptor Profile analyze->result

Sources

An In-depth Technical Guide to the Spectral Data Interpretation of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectral data for (E)-2-undecenal. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this α,β-unsaturated aldehyde.

Introduction: The Molecular Blueprint of this compound

This compound (C₁₁H₂₀O), a medium-chain aldehyde, is a volatile organic compound with a characteristic citrus, fatty, and fresh aroma.[1][2] Its structure, featuring a trans-configured carbon-carbon double bond conjugated with an aldehyde functional group, gives rise to a distinct spectral fingerprint. Understanding this fingerprint is crucial for its identification, quantification, and characterization in various matrices. This guide will dissect the mass spectrum, ¹H NMR, ¹³C NMR, and infrared spectrum of this compound, providing a detailed interpretation of its key spectral features.

Mass Spectrometry (MS) Analysis: Deconstructing the Molecule

Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The mass spectrum is characterized by a series of fragment ions resulting from the cleavage of specific bonds within the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical EI-MS analysis involves the following steps:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The energetically unstable molecular ion undergoes fragmentation to produce a series of smaller, charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

cluster_MS Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (70 eV) Sample->Ionization Vaporization Fragmentation Fragmentation Ionization->Fragmentation Molecular Ion (M⁺•) Analysis Mass Analysis (m/z) Fragmentation->Analysis Fragment Ions Detection Detection Analysis->Detection Ion Separation M [C₁₁H₂₀O]⁺• (m/z 168) F1 [M - CHO]⁺ (m/z 139) M->F1 α-Cleavage F2 [C₄H₆O]⁺• (m/z 70) M->F2 McLafferty Rearrangement F3 [C₃H₅]⁺ (m/z 41) M->F3 Aliphatic Fragmentation

Caption: Key fragmentation pathways of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and transformed into an NMR spectrum.

  • Data Processing: The raw data is processed to yield the final spectrum, which is then integrated and analyzed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic, vinylic, and aliphatic protons.

¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5d1HH-1 (Aldehyde)
~6.8dt1HH-3
~6.1ddt1HH-2
~2.3q2HH-4
~1.2-1.5m10HH-5 to H-10
~0.9t3HH-11

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is based on typical values for similar compounds and available information from spectral databases. [3] Interpretation of the ¹H NMR Spectrum:

  • Aldehydic Proton (H-1): The proton attached to the carbonyl carbon appears as a doublet at a downfield chemical shift of approximately 9.5 ppm due to the strong deshielding effect of the carbonyl group. It is coupled to the adjacent vinylic proton (H-2).

  • Vinylic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond appear in the region of 6.1-6.8 ppm. H-3 is a doublet of triplets, coupled to H-2 and the two protons on C-4. H-2 is a doublet of doublet of triplets, coupled to H-1, H-3, and the protons on C-4. The large coupling constant between H-2 and H-3 (~16 Hz) is characteristic of a trans configuration.

  • Aliphatic Protons: The methylene protons adjacent to the double bond (H-4) appear as a quartet around 2.3 ppm. The remaining methylene protons of the alkyl chain (H-5 to H-10) resonate as a complex multiplet in the upfield region of 1.2-1.5 ppm. The terminal methyl group (H-11) appears as a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~194C-1 (Carbonyl)
~158C-3
~133C-2
~33C-4
~22-32C-5 to C-10
~14C-11

Note: The data presented is based on typical values for α,β-unsaturated aldehydes and available information from spectral databases. [4][5] Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1): The carbonyl carbon resonates at a characteristic downfield chemical shift of around 194 ppm. [5]* Vinylic Carbons (C-2 and C-3): The two sp² hybridized carbons of the double bond appear in the region of 133-158 ppm. C-3 is more deshielded than C-2 due to its proximity to the electron-withdrawing carbonyl group.

  • Aliphatic Carbons: The sp³ hybridized carbons of the alkyl chain resonate in the upfield region of the spectrum, typically between 14 and 33 ppm. [5]

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the spectrum is recorded.

IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityVibration
~2925StrongC-H stretch (aliphatic)
~2855StrongC-H stretch (aliphatic)
~2720MediumC-H stretch (aldehydic)
~1685Strong, SharpC=O stretch (conjugated)
~1640MediumC=C stretch
~1465MediumC-H bend (aliphatic)
~970StrongC-H bend (trans-alkene)

Note: The data is based on typical values for α,β-unsaturated aldehydes and available information from spectral databases. [6] Interpretation of the IR Spectrum:

  • C-H Stretches: The strong absorptions around 2925 and 2855 cm⁻¹ are due to the C-H stretching vibrations of the long alkyl chain. A medium intensity band around 2720 cm⁻¹ is a characteristic C-H stretch for an aldehyde.

  • Carbonyl Stretch (C=O): A very strong and sharp absorption band is observed at approximately 1685 cm⁻¹. The position of this band is lower than that of a saturated aldehyde due to the conjugation with the C=C double bond, which delocalizes the π-electrons and weakens the C=O bond.

  • C=C Stretch: The stretching vibration of the carbon-carbon double bond appears as a medium intensity band around 1640 cm⁻¹.

  • C-H Bends: The band at ~1465 cm⁻¹ is due to the bending vibrations of the aliphatic C-H bonds. The strong absorption at approximately 970 cm⁻¹ is a characteristic out-of-plane bending vibration for a trans-disubstituted alkene.

cluster_Spectra Spectroscopic Techniques for this compound cluster_Info Structural Information Obtained MS Mass Spectrometry (MS) MW Molecular Weight & Fragmentation MS->MW NMR NMR Spectroscopy CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework IR Infrared (IR) Spectroscopy Func_Groups Functional Groups IR->Func_Groups

Caption: Spectroscopic techniques and the structural information they provide.

Conclusion

The comprehensive analysis of the mass, NMR, and IR spectra of this compound provides a self-validating system for its structural elucidation. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the aldehyde, the trans-alkene, and the long alkyl chain. Finally, infrared spectroscopy unequivocally identifies the key functional groups. This integrated spectroscopic approach is indispensable for the unambiguous identification and characterization of this compound in complex mixtures, which is of paramount importance in the fields of flavor and fragrance chemistry, as well as in drug development where it may be a metabolic byproduct or a starting material.

References

  • SpectraBase. trans-2-Undecenal. [Link]

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(E)-2-Undecenal: A Comprehensive Technical Guide to Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: (E)-2-Undecenal is an alpha,beta-unsaturated aldehyde recognized for its distinct citrus and fatty aroma, which has led to its widespread use in the flavor and fragrance industries.[1] Beyond its organoleptic properties, this compound is a subject of growing scientific interest due to its natural occurrence in various botanicals and its demonstrated biological activities, including potential nematicidal and fungistatic effects.[2][3][4] This guide provides a comprehensive overview of this compound, focusing on its complex nomenclature, physicochemical properties, biological significance, and the analytical methodologies required for its accurate identification and quantification. It is intended to serve as a foundational resource for professionals in research, natural product chemistry, and drug development who are investigating this molecule and its derivatives.

Chemical Identity: Nomenclature and Synonyms

The precise identification of this compound is critical for scientific accuracy and reproducibility. The molecule's identity is defined by its parent chain, the position and stereochemistry of its double bond, and the aldehyde functional group. Confusion can arise from the use of numerous synonyms and registry numbers that may refer to the specific (E)-isomer or a general mixture.

IUPAC Name and Stereochemistry

The unambiguous and systematic name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (E)-undec-2-enal .[5][6]

  • undec- : Indicates an eleven-carbon chain.

  • -2-en- : Specifies a carbon-carbon double bond located at the second carbon position.

  • -al : Denotes the aldehyde functional group.

  • (E)- : From the German entgegen, this descriptor specifies the stereochemistry of the double bond, where the highest-priority substituents on each carbon of the double bond are on opposite sides. In this case, it is synonymous with the term trans.

Common Synonyms and Alternative Names

In commercial and historical literature, a variety of names are used. Understanding these is key to a thorough literature review.

  • trans-2-Undecenal : The most common synonym, directly referencing the trans configuration of the double bond.[2][5][6][7]

  • (2E)-2-Undecenal : An alternative formatting of the IUPAC name.[1][5][6][7]

  • (E)-3-Octyl acrolein : A less common name that considers the molecule as a derivative of acrolein (prop-2-enal).[8]

  • Undec-2(trans)-enal : Another variation emphasizing the trans geometry.[8]

The relationship between the general compound and its specific isomers can be visualized as follows:

G cluster_isomers Stereoisomers E_Isomer This compound (trans-2-Undecenal) Z_Isomer (Z)-2-Undecenal (cis-2-Undecenal) General 2-Undecenal (Isomer Mixture) General->E_Isomer Predominant Isomer General->Z_Isomer Common Impurity G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Matrix Complex Matrix (e.g., Plant Extract) LLE Liquid-Liquid Extraction Matrix->LLE Dry Drying & Concentration LLE->Dry Inject GC Injection Dry->Inject Sep Chromatographic Separation Inject->Sep Detect MS Detection (EI, 70 eV) Sep->Detect Ident Identification (Retention Time, MS Library) Detect->Ident Quant Quantification (Internal Standard) Detect->Quant Report Final Report Ident->Report Quant->Report

Sources

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (E)-2-Undecenal in the Research Context

This compound, an α,β-unsaturated aldehyde, is a volatile organic compound naturally found in sources like coriander and citrus peels.[1][2] It is characterized by a powerful, fresh, and waxy aldehydic odor with citrus and fruity nuances, leading to its use as a flavor and fragrance agent.[3][4][5] While valued for its sensory properties, its chemical reactivity as an aldehyde necessitates a thorough understanding of its safety profile and handling requirements, particularly within a research and development environment. The reactive aldehyde group and unsaturated bond present potential hazards that demand rigorous safety protocols to mitigate risks of irritation, sensitization, and other adverse health effects.

This guide provides a comprehensive overview of the critical safety, handling, and toxicity information for this compound. It is designed to equip researchers and laboratory personnel with the necessary knowledge to work with this compound safely, ensuring both personal safety and the integrity of experimental outcomes.

Section 1: Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions, influencing storage, handling, and emergency response decisions.

PropertyValueSource(s)
IUPAC Name (E)-undec-2-enal[6]
Synonyms trans-2-Undecenal, (2E)-2-Undecenal[6][7]
CAS Number 53448-07-0[7][8]
Molecular Formula C₁₁H₂₀O[6]
Molecular Weight 168.28 g/mol [6]
Appearance Colorless to very pale straw-colored liquid[1][3][9]
Odor Powerful, fresh aldehydic, fruity, orange peel aroma[1][3]
Boiling Point 115 °C @ 10 mm Hg[6][9]
Flash Point ~104 °C - 113 °C (Tag Closed Cup)[4][7][8]
Density ~0.844 g/cm³ @ 25 °C[8]
Solubility Insoluble in water; Soluble in alcohol and oils[1][2][3]
Vapor Pressure ~0.0297 mmHg @ 25 °C[5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety measures.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Respiratory or Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects

(Source: Aggregated GHS information from multiple sources including PubChem and Echemi).[1][6][9][10][11]

Expert Interpretation of Hazards:

  • Skin Irritation (H315): Direct contact with the liquid can cause redness, itching, and inflammation. Prolonged or repeated exposure can lead to dermatitis.[4][6] This is a common characteristic of reactive aldehydes.

  • Serious Eye Irritation (H319): Vapors and splashes are irritants to the eyes, capable of causing significant discomfort, redness, and watering.[6] The risk of serious damage necessitates stringent eye protection.

  • Skin Sensitization (H317): This is a critical consideration. Initial exposures may not produce a significant reaction, but subsequent contact, even with minute quantities, can trigger a more severe allergic response in sensitized individuals.[1][6] This underscores the importance of preventing all skin contact.

  • Aquatic Toxicity (H400/H411): The compound is toxic to aquatic life, meaning that disposal procedures must prevent its release into sewer systems or waterways.[9][11]

Section 3: Toxicological Profile

The toxicity of this compound is primarily associated with its irritant and sensitizing properties. As an α,β-unsaturated aldehyde, its reactivity is a key driver of its biological effects.

  • Mechanism of Action: Aldehydes are reactive electrophiles that can readily form covalent adducts with cellular macromolecules like proteins and DNA.[12] This reactivity is the underlying cause of their cytotoxic, irritant, and sensitizing effects.

  • Chronic Toxicity and Carcinogenicity: There is a lack of comprehensive long-term toxicity and carcinogenicity data specifically for this compound in the provided search results. However, NIOSH has recommended that related low-molecular-weight aldehydes be treated as potential occupational carcinogens due to their chemical reactivity and mutagenicity, which are similar to known carcinogens like acetaldehyde.[14][15] Therefore, a precautionary approach to minimize chronic exposure is warranted.

  • Genotoxicity: The European Food Safety Authority (EFSA) has evaluated related α,β-unsaturated aldehydes, and while a definitive statement on this compound's genotoxicity is not present in the search results, the chemical class is known to have mutagenic potential.[4]

Section 4: Safe Handling and Exposure Control

A systematic approach to handling this compound is essential to minimize exposure. This involves a combination of engineering controls, administrative protocols, and personal protective equipment (PPE), often referred to as the "Hierarchy of Controls."

Workflow for Chemical Risk Assessment

Before any new procedure involving this compound, a thorough risk assessment must be conducted.

cluster_prep Phase 1: Preparation cluster_eval Phase 2: Exposure Evaluation cluster_control Phase 3: Control Implementation cluster_emergency Phase 4: Emergency Planning a Identify Hazards (Irritant, Sensitizer, Aquatic Toxin) b Review SDS and Literature a->b c Evaluate Quantities and Concentrations Used b->c d Assess Task-Specific Risks (Weighing, Transferring, Heating) c->d e Identify Potential Exposure Routes (Inhalation, Dermal) d->e f Implement Engineering Controls (Fume Hood) e->f g Define Required PPE (Gloves, Goggles, Lab Coat) f->g h Establish Safe Work Practices & SOPs g->h i Locate Safety Equipment (Eyewash, Shower, Spill Kit) h->i j Review Emergency Procedures i->j

Caption: Workflow for conducting a risk assessment before handling this compound.

Protocol 1: Standard Laboratory Handling of this compound
  • Preparation and Engineering Controls:

    • Causality: To prevent the accumulation of irritant and potentially harmful vapors, all manipulations of this compound must be performed within a certified chemical fume hood.[16][17] Local exhaust ventilation is critical for capturing vapors at the source.[16]

    • Action: Ensure the fume hood sash is lowered to the indicated safe working height. Verify that the hood's airflow is functioning correctly before starting work.

  • Personal Protective Equipment (PPE):

    • Causality: Given the classification as a skin/eye irritant and sensitizer, appropriate PPE is mandatory to prevent direct contact.[9][12]

    • Eye/Face Protection: Wear splash-proof safety goggles and, when handling larger quantities (>50 mL) or there is a significant splash risk, a full-face shield.[11][12] Standard safety glasses are insufficient.

    • Hand Protection: Wear chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes.[12] Latex gloves offer poor protection and should be avoided.[12] Always check gloves for integrity before use and wash hands thoroughly after removal.

    • Body Protection: A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes, must be worn to protect the skin.[17]

  • Handling and Dispensing:

    • Causality: To prevent spills and vapor release, handle the chemical with care, using non-sparking tools and avoiding the creation of aerosols.[9]

    • Action: Use spark-proof tools and explosion-proof equipment if necessary.[9] When transferring, pour slowly to minimize splashing. Keep containers tightly closed when not in use.[17][18]

  • Hygiene:

    • Causality: To prevent accidental ingestion or cross-contamination, strict personal hygiene is required.

    • Action: Avoid contact with skin, eyes, and clothing.[9][17] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[17]

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.

Storage Protocol
  • Location: Store in a dry, cool, and well-ventilated area.[9][17] The storage location should be separate from incompatible materials such as strong oxidizers, strong bases, acids, and amines.[13][19]

  • Container: Keep the container tightly closed to prevent the release of vapors.[9][17] Containers should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

  • Conditions: For long-term stability and safety, refrigeration (e.g., 2-8°C) in a sealed container under an inert atmosphere may be advisable.[7][17] Protect from light and heat.[7]

Disposal Protocol
  • Principle: this compound is considered hazardous waste. It must not be discharged into sewer systems or the environment.[9][11]

  • Procedure:

    • Collect excess this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled hazardous waste container.

    • The container should be kept closed and stored in a designated satellite accumulation area.

    • Disposal must be conducted through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[9]

    • Always follow all institutional, local, and national hazardous waste regulations.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel working with this compound must be familiar with these procedures.

Decision Tree for Spill Response

spill Spill Occurs is_major Is the spill large, in a confined space, or are you untrained? spill->is_major evacuate Evacuate Area Alert Others Call Emergency Response is_major->evacuate Yes control_ignition Remove All Ignition Sources is_major->control_ignition No (Minor Spill) don_ppe Wear Appropriate PPE (Respirator, Gloves, Goggles, Coat) control_ignition->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Material with Spark-Proof Tools Into Waste Container contain->collect decontaminate Decontaminate Area and Dispose of Waste collect->decontaminate

Caption: Decision-making workflow for responding to an this compound spill.

Protocol 2: Emergency First Aid
  • Inhalation:

    • Action: Immediately move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the substance was ingested or inhaled) and seek immediate medical attention.[9][11]

  • Skin Contact:

    • Action: Immediately remove all contaminated clothing.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation or a rash develops.[11]

  • Eye Contact:

    • Action: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]

  • Ingestion:

    • Action: Rinse the mouth with water. Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9][11]

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • CDC - NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C . (2016-03-07). Available at: [Link]

  • This compound | C11H20O | CID 5283356 - PubChem . Available at: [Link]

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  • NIOSH Pocket Guide to Chemical Hazards - Glutaraldehyde . CDC. Available at: [Link]

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The Multifaceted Role of (E)-2-Undecenal in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-2-Undecenal, a volatile unsaturated aldehyde, plays a significant, albeit nuanced, role in the chemical communication systems of various insect species. While its presence is documented across different orders, its function is most prominently characterized within the Heteroptera (true bugs), where it contributes to a chemical arsenal used for defense and intraspecific signaling. This technical guide provides an in-depth exploration of this compound as an insect pheromone, consolidating current knowledge on its biosynthesis, chemical ecology, and the methodologies employed for its study. It is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical ecology, entomology, and pest management, offering both foundational knowledge and practical, field-proven insights into the investigation of this and similar semiochemicals.

Introduction: The Chemical Language of Insects

Insects have evolved a sophisticated and highly specific chemical language to navigate their environment, locate mates, find food, and defend against predators.[1] This communication is mediated by a diverse array of semiochemicals, which are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication).[2] this compound (C₁₁H₂₀O) is one such molecule, an α,β-unsaturated aldehyde whose biological activity is of growing interest to chemical ecologists. Its chemical properties, including its volatility and reactivity, make it an effective signaling molecule in various ecological contexts.

This guide will delve into the known functions of this compound as an insect pheromone, with a particular focus on its role in the order Hemiptera. We will explore its likely biosynthetic origins, its function in mediating insect behavior, and provide detailed, validated protocols for its identification, electrophysiological characterization, and behavioral analysis.

Biosynthesis of this compound: A Product of Fatty Acid Metabolism

The biosynthesis of unsaturated aldehydes like this compound in insects is intrinsically linked to fatty acid metabolism.[3] While the specific enzymatic pathway for this compound has not been fully elucidated in any given insect species, the general biosynthetic route can be inferred from studies on other lepidopteran and heteropteran pheromones.[4][5] The pathway likely involves a series of modifications to a saturated fatty acid precursor, as depicted in the following proposed scheme.

The biosynthesis is believed to start with a common fatty acid, such as palmitic acid (C16) or stearic acid (C18), which undergoes a series of desaturation and chain-shortening reactions.[3][6]

  • Desaturation: Fatty acyl-CoA desaturases (FADs) are key enzymes that introduce double bonds at specific positions in the fatty acid chain.[7] These enzymes exhibit remarkable specificity, which is a major determinant of the final pheromone structure.

  • Chain Shortening: The fatty acid chain is then shortened, likely through a limited number of β-oxidation cycles, to achieve the desired carbon length (C11 in this case).[4]

  • Functional Group Modification: The final step involves the modification of the carboxyl group to an aldehyde. This is typically achieved through the action of a fatty acyl-CoA reductase (FAR) to produce an alcohol, followed by an alcohol oxidase to yield the final aldehyde.[5]

Biosynthesis_Pathway Fatty Acid Precursor (e.g., C16/C18) Fatty Acid Precursor (e.g., C16/C18) Desaturation Desaturation Fatty Acid Precursor (e.g., C16/C18)->Desaturation Fatty Acyl-CoA Desaturase Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Desaturation->Unsaturated Fatty Acyl-CoA Chain Shortening Chain Shortening Unsaturated Fatty Acyl-CoA->Chain Shortening β-oxidation C11 Fatty Acyl-CoA C11 Fatty Acyl-CoA Chain Shortening->C11 Fatty Acyl-CoA Reduction Reduction C11 Fatty Acyl-CoA->Reduction Fatty Acyl-CoA Reductase Undecenol Undecenol Reduction->Undecenol This compound This compound Undecenol->this compound Alcohol Oxidase

Chemical Ecology of this compound

The ecological role of this compound is best understood within the context of the chemical ecology of the Heteroptera, where unsaturated aldehydes are common components of defensive secretions.[8]

Role as a Defensive Allomone

In many species of true bugs, (E)-2-alkenals, including compounds structurally similar to this compound like (E)-2-hexenal and (E)-2-octenal, are released from metathoracic scent glands when the insect is disturbed.[9] These compounds are known to have repellent effects against a variety of predators.[8] The pungent odor and irritant nature of these aldehydes make them effective deterrents. While direct evidence for this compound as a primary defensive compound in a wide range of species is still being gathered, its presence in the defensive secretions of some heteropterans suggests a similar function.

Function as an Alarm Pheromone

Beyond interspecific defense, these aldehydes also serve as alarm pheromones, signaling danger to conspecifics.[10] Upon release, the volatile cloud of the aldehyde is detected by nearby individuals, triggering an alarm response. This response can manifest as a variety of behaviors, including:

  • Dispersal: Rapid movement away from the source of the alarm signal.

  • Ceased movement ("freezing"): A strategy to avoid detection by predators.

  • Increased vigilance: More frequent antennal movement and scanning of the environment.

The specific behavioral response can be context-dependent, varying with the species, age, and even the density of the insect population.[10]

A Case Study: Orius insidiosus

The insidious flower bug, Orius insidiosus (Hemiptera: Anthocoridae), is a well-documented example of an insect that utilizes this compound in its chemical communication.[11] This small, predatory bug is a significant biological control agent in many agricultural systems.[12][13] In O. insidiosus, this compound is a component of the pheromone blend, although its precise role in this species is still under active investigation.[11] Given the dual function of similar aldehydes in other Heteroptera, it is plausible that this compound in O. insidiosus could also have a dual role, potentially acting as an alarm signal at high concentrations and perhaps having a different function, such as an aggregation cue, at lower concentrations.

Methodologies for the Study of this compound

The investigation of insect pheromones like this compound requires a multi-pronged approach, combining analytical chemistry, electrophysiology, and behavioral biology. The following sections detail the core, field-proven protocols for each of these disciplines.

Chemical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile semiochemicals from insect sources.[14]

Protocol for GC-MS Analysis of Insect Volatiles:

  • Sample Collection:

    • Solvent Extraction: For defensive glands, dissect the glands and extract with a small volume of a non-polar solvent like hexane.

    • Solid-Phase Microextraction (SPME): For headspace analysis of volatiles released by live insects, place the insect in a sealed glass vial and expose a SPME fiber to the headspace for a defined period.

  • GC-MS Analysis:

    • Injection: Inject the solvent extract or desorb the SPME fiber into the GC inlet.

    • Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a range of volatilities.

    • Detection: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint of the molecule.

  • Data Analysis:

    • Identification: Compare the obtained mass spectra with a library of known spectra (e.g., NIST) and with the retention time and mass spectrum of an authentic this compound standard.

    • Quantification: Create a calibration curve using known concentrations of the this compound standard to quantify its amount in the insect sample.

GCMS_Workflow Insect Sample Insect Sample Volatile Collection Volatile Collection Insect Sample->Volatile Collection SPME or Solvent Extraction GC-MS Analysis GC-MS Analysis Volatile Collection->GC-MS Analysis Injection Separation & Detection Separation & Detection GC-MS Analysis->Separation & Detection Data Analysis Data Analysis Separation & Detection->Data Analysis Mass Spectra & Retention Time Identification &\nQuantification Identification & Quantification Data Analysis->Identification &\nQuantification

Electrophysiological Analysis: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus.[15] It provides a direct measure of whether an insect can detect a particular compound.

Protocol for Electroantennography (EAG):

  • Antennal Preparation:

    • Excise an antenna from a live, immobilized insect.

    • Mount the antenna between two electrodes using conductive gel. One electrode is placed at the base of the antenna, and the other at the tip.

  • Stimulus Delivery:

    • Prepare a dilution series of this compound in a solvent like mineral oil.

    • Pipette a small aliquot of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of charcoal-filtered, humidified air through the pipette over the antennal preparation.

  • Data Recording and Analysis:

    • Record the voltage change across the antenna using an EAG system. The resulting depolarization is the EAG response.

    • Measure the amplitude of the EAG response for each concentration of this compound.

    • Normalize the responses to a standard compound to allow for comparison between different antennal preparations.

EAG_Workflow Insect Antenna Insect Antenna Mounting on Electrodes Mounting on Electrodes Insect Antenna->Mounting on Electrodes Stimulus Delivery Stimulus Delivery Mounting on Electrodes->Stimulus Delivery This compound Puff EAG Recording EAG Recording Stimulus Delivery->EAG Recording Amplification Data Analysis Data Analysis EAG Recording->Data Analysis Response Amplitude Dose-Response Curve Dose-Response Curve Data Analysis->Dose-Response Curve

Behavioral Analysis: Olfactometer Bioassays

Olfactometer bioassays are used to determine the behavioral response of an insect to a chemical stimulus.[10] A common setup is the Y-tube or four-arm olfactometer.

Protocol for a Four-Arm Olfactometer Bioassay:

  • Olfactometer Setup:

    • Use a four-arm olfactometer, which consists of a central chamber from which four arms extend.

    • Connect each arm to a purified and humidified air stream.

  • Treatment and Control:

    • Introduce a filter paper treated with a specific concentration of this compound into one arm (the "treatment" arm).

    • Introduce a filter paper treated only with the solvent into the other three arms (the "control" arms).

  • Insect Bioassay:

    • Release a single insect into the central chamber.

    • Record the amount of time the insect spends in each arm and its first choice of arm to enter.

  • Data Analysis:

    • Statistically compare the time spent in the treatment arm versus the control arms to determine if there is a significant attraction or repellency.

    • Analyze the first-choice data to assess the initial preference of the insect.

Olfactometer_Workflow cluster_olfactometer Four-Arm Olfactometer Central Chamber Central Chamber Behavioral Observation Behavioral Observation Central Chamber->Behavioral Observation Time Spent & First Choice Arm 1 (Treatment) Arm 1 (Treatment) Arm 1 (Treatment)->Central Chamber Arm 2 (Control) Arm 2 (Control) Arm 2 (Control)->Central Chamber Arm 3 (Control) Arm 3 (Control) Arm 3 (Control)->Central Chamber Arm 4 (Control) Arm 4 (Control) Arm 4 (Control)->Central Chamber Insect Release Insect Release Insect Release->Central Chamber Statistical Analysis Statistical Analysis Behavioral Observation->Statistical Analysis Attraction/Repellency

Data Presentation and Interpretation

To facilitate comparison and interpretation, quantitative data from these experiments should be presented in a clear and structured format.

Table 1: Example EAG Dose-Response Data for this compound

Concentration (µg/µl)Mean EAG Response (mV) ± SE
0 (Control)0.1 ± 0.02
0.010.5 ± 0.05
0.11.2 ± 0.1
12.5 ± 0.2
103.8 ± 0.3
1004.1 ± 0.3

Table 2: Example Olfactometer Behavioral Response Data

TreatmentMean Time in Arm (s) ± SEFirst Choice (%)
This compound (1 µg)150 ± 1565
Control (Solvent)50 ± 812

*Indicates a statistically significant difference from the control (P < 0.05).

Future Directions and Applications

The study of this compound and other insect semiochemicals has significant implications for the development of novel pest management strategies. A thorough understanding of its role in insect behavior can lead to the development of:

  • Attractants for monitoring and trapping: Using low concentrations of this compound in traps could be a species-specific way to monitor pest populations.

  • Repellents for crop protection: High concentrations of this compound could be used to repel pests from valuable crops.

  • Disruptants of mating or aggregation: The release of synthetic pheromones can confuse insects and disrupt their normal behaviors.

Further research is needed to fully elucidate the biosynthetic pathway of this compound, identify the specific receptors involved in its detection, and characterize its behavioral effects across a wider range of insect species.

Conclusion

This compound is a key player in the chemical communication of several insect species, particularly within the Heteroptera. Its role as a defensive allomone and an alarm pheromone highlights the efficiency and versatility of insect chemical signaling. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other semiochemicals, paving the way for a deeper understanding of insect ecology and the development of innovative, environmentally sound pest management solutions.

References

  • Moto, K., et al. (2004). Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone. Proceedings of the National Academy of Sciences, 101(38), 13833-13838. [Link]

  • Ding, B. J., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Journal of Agricultural and Food Chemistry, 70(1), 357-365. [Link]

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  • Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]

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  • Hartmann, E., et al. (2018). Ethogram of insect-repelling behaviour (modified from Hartmann et al., 2015a). ResearchGate. [Link]

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Physical properties including boiling point and solubility of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (E)-2-Undecenal

Introduction to this compound

This compound, also known as trans-2-undecenal, is an unsaturated long-chain aldehyde.[1] It is a naturally occurring compound found in ingredients like coriander, cilantro, and citrus peels, contributing to their characteristic aromas.[1] In industrial applications, it is widely utilized by flavorists and perfumers to impart green, fatty, and citrus-like notes in a variety of products.[1][2] This guide provides a detailed examination of the critical physical properties of this compound, focusing on its boiling point and solubility, which are fundamental to its application in drug development and research.

Core Physical and Chemical Properties

A comprehensive understanding of this compound begins with its fundamental chemical and physical identifiers. These properties are crucial for its handling, formulation, and application in scientific research.

PropertyValueSource(s)
IUPAC Name (E)-undec-2-enal[3]
CAS Number 53448-07-0[1][2][3][4]
Molecular Formula C11H20O[2][3]
Molecular Weight 168.28 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid[4][5]
Odor Profile Green, fatty, slightly tangerine[1]

In-Depth Analysis of Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure—an eleven-carbon chain with a polar aldehyde group and a carbon-carbon double bond.

Boiling Point

The boiling point of a substance is a key indicator of its volatility. For this compound, the boiling point is reported under different pressure conditions:

  • 115.00 °C at 10.00 mm Hg [1][3][4]

  • 244.00 to 245.00 °C at 760.00 mm Hg [6]

The significant difference in boiling points at reduced pressure versus atmospheric pressure is expected. The long carbon chain results in substantial van der Waals forces between molecules, requiring a high temperature to transition into the gaseous phase at standard pressure. The presence of the polar aldehyde group also contributes to dipole-dipole interactions, further increasing the boiling point compared to a nonpolar alkane of similar molecular weight.

Solubility Profile

The solubility of this compound is dictated by the "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[7]

  • Water: this compound is considered insoluble in water.[1][2][8] One source provides an estimated water solubility of 22.27 mg/L at 25 °C.[6][9] The long, nonpolar, eleven-carbon chain is the dominant feature of the molecule, making it hydrophobic.

  • Organic Solvents: It is soluble in organic solvents such as ethanol and oils.[1][2][8] The nonpolar hydrocarbon chain interacts favorably with the nonpolar components of these solvents.

The dual nature of its structure—a long nonpolar chain and a moderately polar aldehyde group—is key to its function as a flavor and fragrance compound, allowing it to be soluble in fatty and oily matrices.

Experimental Protocols for Property Determination

The following sections describe standardized laboratory procedures for determining the boiling point and solubility of a liquid organic compound like this compound.

Determination of Boiling Point: Capillary Method

This method is a common and efficient way to determine the boiling point of a small sample of a liquid organic compound.[10]

Methodology:

  • Sample Preparation: A few drops of this compound are placed into a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block.

  • Heating: The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon further heating, the vapor pressure of the sample will increase, leading to a rapid and continuous stream of bubbles from the capillary tube. At this point, the heating is stopped.

  • Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

G cluster_setup Apparatus Setup cluster_measurement Measurement A Place this compound in fusion tube B Insert sealed capillary tube (open end down) A->B C Attach tube to thermometer B->C D Place assembly in heating block C->D E Heat apparatus gradually D->E Begin Heating F Observe rapid stream of bubbles E->F G Stop heating F->G H Record temperature when liquid enters capillary G->H

Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups present in a compound.[11][12]

Methodology:

  • Solvent Preparation: A series of labeled test tubes are prepared, each containing approximately 1 mL of a different solvent (e.g., water, ethanol, hexane, dilute HCl, dilute NaOH).

  • Sample Addition: To each test tube, a small amount of this compound (e.g., 2-3 drops) is added.

  • Mixing: Each test tube is agitated vigorously for 10-20 seconds to ensure thorough mixing.

  • Observation: The tubes are allowed to stand, and observations are recorded.

    • Soluble/Miscible: The substance dissolves completely, forming a single homogeneous phase.

    • Insoluble/Immiscible: The substance does not dissolve, and two distinct layers are visible.

  • Acid-Base Reactivity: For solubility in acidic or basic solutions, any reaction (e.g., formation of a salt leading to dissolution) is noted. This can indicate the presence of basic or acidic functional groups.[13]

G cluster_solvents Test Solvents Start Start: this compound Sample Mix Add sample to solvent & Agitate Start->Mix Water Water Ethanol Ethanol Oils Oils/Hexane Observe Observe for Homogeneous or Heterogeneous Mixture Mix->Observe Result Miscible? Observe->Result Soluble Soluble Result->Soluble Yes Insoluble Insoluble Result->Insoluble No

Structure-Property Relationships

The molecular architecture of this compound directly influences its macroscopic physical properties.

G Structure This compound C11H20O Long Nonpolar C9H19 Chain Polar Aldehyde Group (-CHO) BoilingPoint High Boiling Point | Strong intermolecular forces Structure:f0->BoilingPoint van der Waals forces Structure:f1->BoilingPoint dipole-dipole interactions WaterSol Insoluble in Water | Hydrophobic nature dominates Structure:f0->WaterSol OrganicSol Soluble in Organic Solvents | Favorable nonpolar interactions Structure:f0->OrganicSol Solubility Solubility Profile

Conclusion

This compound is a long-chain aldehyde with distinct physical properties derived from its molecular structure. Its high boiling point is a result of significant intermolecular forces, while its solubility profile—insoluble in water but soluble in organic solvents—is due to its predominantly nonpolar character. A thorough understanding of these properties is essential for researchers and professionals in drug development and other scientific fields to effectively utilize this compound in various applications.

References

  • 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.).
  • This compound, 53448-07-0 - The Good Scents Company. (n.d.).
  • This compound | C11H20O | CID 5283356 - PubChem. (n.d.).
  • TRANS-2-UNDECENAL 53448-07-0 wiki - Guidechem. (n.d.).
  • 2-undecenal, 2463-77-6 - The Good Scents Company. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 2-Undecenal | C11H20O | CID 62447 - PubChem - NIH. (n.d.).
  • Showing Compound this compound (FDB019963) - FooDB. (2010, April 8).
  • 2-heptenal, 2463-63-0 - The Good Scents Company. (n.d.).
  • 2-Heptenal - SIELC Technologies. (2018, February 16).
  • TRANS-2-HEPTENAL | 2463-63-0 - ChemicalBook. (2024, December 18).
  • 2-Heptenal - Substance Details - SRS | US EPA. (n.d.).
  • Substances Added to Food (formerly EAFUS) - cfsanappsexternal.fda.gov. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).
  • Solubility of Organic Compounds. (2023, August 31).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
  • This compound - FlavScents. (n.d.).
  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.).
  • 2463-77-6, 2-Undecenal Formula - ECHEMI. (n.d.).
  • Calculated and experimental boiling points for a mixed set of aldehydes... | Download Table - ResearchGate. (n.d.).
  • Showing Compound 2-Undecenal (FDB019962) - FooDB. (2010, April 8).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
  • Experimental Organic Chemistry - James F. Norris, Ph. D. - Chapter VII. - Aldehydes and Ketones - Books about California. (n.d.).
  • Video: Boiling Points - Concept - JoVE. (2020, March 26).

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Topic: Discovery and Isolation of (E)-2-Undecenal from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

(E)-2-Undecenal is a medium-chain aliphatic aldehyde recognized for its distinctive citrus, waxy, and slightly floral aroma.[1] As a volatile organic compound, it is a significant contributor to the flavor and fragrance profile of various natural products.[2] Its chemical structure, characterized by an eleven-carbon chain with a trans-configured double bond between the second and third carbons, gives it unique sensory and biological properties.[2][3][4] Beyond its use in the food and fragrance industries, this compound has demonstrated notable biological activities, including potent antileishmanial effects, making it a molecule of interest for drug development professionals.[5]

This guide provides a comprehensive technical overview of the discovery of this compound in nature and the methodologies for its successful isolation and purification. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established analytical chemistry principles to equip researchers with the knowledge to effectively isolate this valuable compound.

Part 1: Natural Occurrence and Discovery

This compound is found across different biological kingdoms, from common herbs to insects. Its discovery is intrinsically linked to the chemical analysis of essential oils and volatile compounds from these sources. The most well-documented source is the fresh leaves of cilantro (Coriandrum sativum), where it is a key component of its characteristic aroma.[5][6][7]

Analysis of cilantro essential oil has repeatedly identified this compound, alongside other aldehydes like (E)-2-decenal and (E)-2-dodecenal.[5][8] Its presence is not limited to the Apiaceae family; it has also been reported in plants such as Anthemis aciphylla and Arctostaphylos uva-ursi.[2] This distribution suggests a conserved biosynthetic pathway or convergent evolution for defensive or communicative purposes.

Natural SourceOrganismTypical ContextKey References
Leaves Coriandrum sativum (Cilantro)Major component of essential oil, key aroma compound.[5][7][8]
Flowers/Leaves Anthemis aciphyllaReported presence in volatile profile.[2]
Leaves Arctostaphylos uva-ursi (Bearberry)Reported presence in volatile profile.[2]
Fruit Rubus laciniatus (Evergreen Blackberry)Detected in food analysis.[1]
Exocrine Secretions Arilus spp. (Wheel Bugs)Component of defensive secretions.[9]

Part 2: Methodologies for Isolation and Purification

The isolation of a pure sample of this compound from a complex natural matrix is a multi-step process. The strategy is dictated by the compound's volatility, polarity, and the nature of the source material. The overall workflow involves an initial extraction to create a crude concentrate, followed by chromatographic purification to isolate the target molecule.

Initial Extraction from the Biological Matrix

The primary goal of this stage is to efficiently separate the volatile and semi-volatile compounds, including this compound, from the solid, non-volatile biomass (e.g., cellulose, proteins, lipids). The choice between methods like steam distillation and solvent extraction depends on the thermal stability of the target compound and the desired purity of the initial extract.

Steam distillation is the most common and time-honored method for extracting essential oils from plant material.[10] It is particularly effective for temperature-sensitive, water-immiscible compounds like this compound.[11] The principle relies on passing steam through the plant matter, which lowers the boiling points of the volatile compounds, allowing them to co-distill with the steam at temperatures below 100°C, thus preventing thermal degradation.[10][12]

Experimental Protocol 1: Steam Distillation of this compound from Coriandrum sativum

Rationale: This protocol is designed to gently extract volatile aldehydes from fresh cilantro leaves while minimizing the extraction of non-volatile, polar impurities.

  • Material Preparation:

    • Obtain 500 g of fresh Coriandrum sativum leaves. Coarsely chop the leaves to increase the surface area for efficient steam penetration. This step is critical as it enhances the mass transfer of the essential oils into the vapor phase.[11]

  • Apparatus Setup:

    • Assemble a steam distillation apparatus consisting of a steam generator (or a boiling flask for in-situ steam generation), a biomass flask, a condenser, and a collection flask (separatory funnel or Florentine flask).[13] Ensure all glass joints are properly sealed.

  • Distillation:

    • Place the chopped cilantro into the biomass flask. Pass steam from the generator through the plant material. The steam will rupture the oil glands and volatilize the aromatic compounds.

    • The steam and volatile compound mixture travels to the condenser. Cool the condenser with a continuous flow of cold water (e.g., 10-15°C) to ensure efficient condensation.

    • Collect the distillate, which will appear as a cloudy emulsion (hydrosol) with a separate, immiscible essential oil layer.[14] Continue distillation for 2-3 hours or until the volume of collected oil no longer increases.

  • Separation:

    • In the collection vessel, the hydrophobic essential oil will separate from the aqueous hydrosol.[10] Carefully separate the oil layer.

    • To recover dissolved oils from the hydrosol, perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or hexane (2 x 50 mL).

    • Combine the initial oil layer with the solvent extracts. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure at a low temperature (≤40°C) to prevent the loss of volatile aldehydes. The resulting product is the crude cilantro essential oil, enriched in this compound.

Steam_Distillation_Workflow

Caption: Workflow for Cold Solvent Extraction.

FeatureSteam DistillationSolvent Extraction
Principle Volatilization with steamSolubilization in a solvent
Selectivity Volatile, water-immiscible compoundsBroad range of soluble compounds
Advantages Yields pure essential oil, solvent-free.[10] High recovery, suitable for less volatile compounds.
Disadvantages Potential for hydrolysis, not for thermally labile compounds.Co-extracts non-volatile impurities, requires solvent removal.
Typical Output Essential Oil & HydrosolOleoresin
Chromatographic Purification

The crude extract from either method is a complex mixture. Isolating this compound to a high purity (>95%) requires chromatography. Preparative gas chromatography o[15]r column chromatography can be employed.

Experimental Protocol 3: Silica Gel Column Chromatography

Rationale: This protocol separates compounds based on their polarity. This compound, being a moderately polar aldehyde, will be separated from non-polar hydrocarbons and more polar alcohols present in the crude extract.

  • Preparation:

    • Slurry-pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract (1-2 g) in a minimal amount of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Loading and Elution:

    • Carefully load the dissolved sample onto the top of the silica column.

    • Begin elution with a low-polarity mobile phase (98:2 hexane:ethyl acetate). This will elute non-polar compounds first.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This is crucial for resolving compounds with similar polarities.

  • Fraction Collection:

    • Collect small fractions (e.g., 10-15 mL) continuously.

  • Monitoring:

    • Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize spots under UV light or with a potassium permanganate stain.

    • Combine fractions that show a pure spot corresponding to the expected Rf value of this compound.

  • Final Step:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

Part 3: Characterization and Structural Elucidation

After isolation, the identity and purity of the compound must be rigorously confirmed using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying volatile compounds in a mixture. T[15]he sample is vaporized and separated on a GC column, and then fragmented and detected by a mass spectrometer.

  • Retention Index (RI): On a standard non-polar column, this compound has a Kovats Retention Index of approximately 1340-1350. O[2]n a polar (WAX-type) column, the RI is around 1750-1760. T[16]his value is a key identifier.

  • Mass Spectrum (MS): The electron ionization (EI) mass spectrum provides a molecular fingerprint. Key fragments for this compound are expected at m/z values of 41, 55, 70, and the molecular ion peak [M]+ at 168.

[2][3]#### 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

[17]* ¹H NMR: The proton NMR spectrum is most informative. Key signals include:

  • A doublet for the aldehydic proton (~9.5 ppm).
  • A multiplet for the vinyl proton alpha to the carbonyl (~6.1 ppm).
  • A multiplet for the other vinyl proton (~6.8 ppm). The large coupling constant (J ≈ 16 Hz) between these two vinyl protons is diagnostic of the trans (E)-configuration.
  • A triplet for the terminal methyl group (~0.9 ppm).
  • ¹³C NMR: The carbon spectrum will confirm the presence of 11 distinct carbon atoms, including the carbonyl carbon (~194 ppm) and the two sp² carbons of the double bond.

Overall_Workflow Source Natural Source (e.g., Cilantro) Extraction Initial Extraction Source->Extraction Distill Steam Distillation Extraction->Distill Solvent Solvent Extraction Extraction->Solvent Crude Crude Extract (Essential Oil / Oleoresin) Distill->Crude Solvent->Crude Purify Chromatographic Purification (e.g., Column Chromatography) Crude->Purify Pure Purified Compound (>95% Purity) Purify->Pure Analysis Structural Characterization Pure->Analysis GCMS GC-MS (RI & Fragmentation) Analysis->GCMS NMR NMR Spectroscopy (¹H, ¹³C, Stereochemistry) Analysis->NMR Final Confirmed this compound GCMS->Final NMR->Final

Caption: Overall workflow from natural source to confirmed compound.

Conclusion and Future Perspectives

The isolation of this compound from natural sources is a classic example of natural product chemistry, requiring a systematic approach from extraction to characterization. The methodologies described herein—steam distillation, solvent extraction, and column chromatography—represent robust and validated pathways to obtaining this compound in high purity. The choice of method must be tailored to the specific source material and the researcher's objectives.

Future work in this area could focus on the discovery of novel natural sources of this compound, potentially leading to the identification of new biological activities. Furthermore, the development of greener extraction techniques, such as supercritical fluid extraction (SFE) or microwave-assisted extraction (MAE), could offer more efficient, solvent-free alternatives to traditional methods, aligning with the growing demand for sustainable chemical processes. F[18][19][20]or drug development professionals, a stable and pure supply of this compound is the first step toward exploring its full therapeutic potential.

References

  • PubChem. This compound | C11H20O | CID 5283356. National Center for Biotechnology Information. [Link]

  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019963). [Link]

  • National Institute of Standards and Technology. 2-Undecenal, E-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. 2-Undecenal, E- (Gas Chromatography). NIST Chemistry WebBook. [Link]

  • Hisanaga, A., et al. (2011). Identification of (E,E)-2,4-undecadienal from coriander (Coriandrum sativum L.) as a highly effective deodorant compound against the offensive odor of porcine large intestine. Bioscience, Biotechnology, and Biochemistry, 75(6), 1063-1067. [Link]

  • Cole-Parmer. (2018). 3 Easy Steps for Safe Solvent Extraction. [Link]

  • MDPI. (2023). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. [Link]

  • MDPI. (2022). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]

  • International Journal of Advanced Scientific Research and Technology. (2017). EXTRACTION UNIT BY STEAM DISTILLATION PROCESS DEVELOPED FOR MEDICAL AND AGRICULTURAL PURPOSES. [Link]

  • University of California, Davis. Essential Oils from Steam Distillation. [Link]

  • The Good Scents Company. This compound. [Link]

  • The Good Scents Company. 2-undecenal. [Link]

  • PubChem. 2-Undecenal | C11H20O | CID 62447. National Center for Biotechnology Information. [Link]

  • Magritek. (2019). Extraction of Essential Oils from Spices using Steam Distillation. [Link]

  • Ellemental. (2024). Steam Distillation of Essential Oils. [Link]

  • ResearchGate. (2017). Chemical composition and anti-proliferative activity of the essential oil of Coriandrum sativum L. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Undecenal (HMDB0040247). [Link]

  • MDPI. (2022). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. [Link]

  • Al-Mijalli, S. H., et al. (2021). Evaluation of the composition and in vitro antimicrobial, antioxidant, and anti-inflammatory activities of Cilantro (Coriandrum sativum L.) essential oil. Journal of King Saud University-Science, 33(4), 101411. [Link]

  • The Pherobase. This compound (C11H20O). [Link]

  • FooDB. (2010). Showing Compound 2-Undecenal (FDB019962). [Link]

  • European Bioinformatics Institute. This compound (CHEBI:132843). [Link]

  • OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]

  • National Institute of Standards and Technology. 2-Undecenal. NIST Chemistry WebBook. [Link]

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Methodological & Application

Introduction: The Significance of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Laboratory Synthesis of (E)-2-Undecenal

This compound is an α,β-unsaturated aldehyde recognized for its potent and characteristic citrus, waxy, and floral aroma, often associated with the scent of cilantro and coriander.[1][2] Its molecular formula is C₁₁H₂₀O, and its structure features a ten-carbon chain with a trans-configured double bond at the C2 position, conjugated to a terminal aldehyde group.[3][4] This molecule is a key component in the flavor and fragrance industry and serves as a valuable intermediate in the synthesis of more complex organic molecules.[5] The stereospecific synthesis of the (E)-isomer is crucial, as the geometric configuration of the double bond significantly impacts its olfactory properties and reactivity.

This document provides detailed protocols and technical insights into the principal laboratory methods for synthesizing this compound with high stereoselectivity and purity. We will explore two primary, field-proven strategies: the Horner-Wadsworth-Emmons olefination and the selective oxidation of the corresponding allylic alcohol. The rationale behind methodological choices, detailed step-by-step protocols, and expected outcomes are presented to guide researchers in achieving successful and reproducible synthesis.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. For the synthesis of α,β-unsaturated aldehydes like this compound, it represents a significant improvement over the classical Wittig reaction.

Expertise & Rationale: Why Choose the HWE Reaction?

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and reactive than the corresponding phosphonium ylides used in the Wittig reaction.[6] This enhanced reactivity allows for efficient olefination of a wide range of aldehydes, including the C9 aliphatic aldehyde, nonanal, which is the precursor for this synthesis.

The two primary advantages of the HWE approach are:

  • High (E)-Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this compound.[6][7] This high selectivity arises from the stereochemical course of the reaction, which allows for equilibration to the more stable anti-intermediate before elimination.

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt.[7] This is in stark contrast to the Wittig reaction, which generates triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove, non-polar byproduct that often necessitates extensive column chromatography.[7] The water-soluble nature of the HWE byproduct allows for a simple aqueous extraction during workup, significantly streamlining the purification process.

Experimental Workflow: HWE Synthesis of this compound

The overall transformation involves the reaction of nonanal with the anion of a C2-phosphonate reagent, such as diethyl (formylmethyl)phosphonate or its acetal-protected equivalent.

HWE_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Purification Nonanal Nonanal Deprotonation 1. Deprotonation: Generate phosphonate anion Nucleophilic_Attack 2. Nucleophilic Attack: Anion reacts with Nonanal Nonanal->Nucleophilic_Attack Phosphonate Diethyl (formylmethyl)phosphonate (or acetal equivalent) Phosphonate->Deprotonation Base Base (e.g., NaH, LiOH) Base->Deprotonation in THF Deprotonation->Nucleophilic_Attack Phosphonate Anion Elimination 3. Elimination: Formation of (E)-alkene Nucleophilic_Attack->Elimination Quench Aqueous Quench Elimination->Quench Crude Product Extraction Solvent Extraction Quench->Extraction Removal of phosphate byproduct Purification Column Chromatography (if necessary) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the HWE synthesis of this compound.

Detailed Protocol: HWE Synthesis

This protocol is adapted from general procedures for the HWE olefination to form α,β-unsaturated aldehydes.[7]

Materials:

  • Nonanal (1.0 eq)

  • Diethyl (formylmethyl)phosphonate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Anion Formation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice bath. Dissolve diethyl (formylmethyl)phosphonate (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the phosphonate carbanion.

  • Olefination: Cool the resulting anion solution back to 0 °C. Add a solution of nonanal (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.

ParameterExpected Outcome
Yield 75-90%
(E):(Z) Ratio >95:5
Purity (post-chromatography) >98%
Appearance Colorless to pale yellow liquid
Key Analytical Data ¹H NMR: δ ~9.5 (d, J≈8 Hz, 1H, CHO), ~6.8 (dt, J≈16, 7 Hz, 1H, C3-H), ~6.1 (dt, J≈16, 1.5 Hz, 1H, C2-H).

Method 2: Selective Oxidation of (E)-2-Undecen-1-ol

An alternative and highly effective strategy is the oxidation of the corresponding allylic alcohol, (E)-2-undecen-1-ol.[8][9] This approach is contingent on the availability of the starting alcohol. The key to this method is the use of a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without affecting the double bond or causing over-oxidation to a carboxylic acid.

Expertise & Rationale: Choosing the Right Oxidant

For the oxidation of allylic alcohols, harsh, chromium-based reagents (e.g., Jones reagent) are generally avoided as they can lead to over-oxidation and isomerization. Milder, more selective methods are preferred.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[10] Its primary advantages are the exceptionally mild conditions, which preserve sensitive functional groups, and the complete avoidance of over-oxidation. The main drawback is the need for very low temperatures and the production of foul-smelling dimethyl sulfide.[11]

  • Manganese Dioxide (MnO₂) Oxidation: Activated MnO₂ is a uniquely mild and chemoselective reagent for the oxidation of allylic and benzylic alcohols.[11] The reaction is typically performed as a heterogeneous suspension in a non-polar solvent like dichloromethane or hexanes at room temperature. The workup is exceptionally simple, involving filtration to remove the MnO₂ and manganese salts, followed by solvent evaporation.

Experimental Workflow: Oxidation of (E)-2-Undecen-1-ol

Oxidation_Workflow Start (E)-2-Undecen-1-ol Reaction Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., Swern Reagents or MnO₂) Oxidant->Reaction Workup Workup & Purification Reaction->Workup Crude Product Product This compound Workup->Product

Caption: General workflow for the oxidation of (E)-2-undecen-1-ol.

Detailed Protocol 2a: Swern Oxidation

This protocol is based on standard Swern oxidation procedures.[12]

Materials:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • (E)-2-Undecen-1-ol (1.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

Procedure:

  • Activator Formation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add DMSO (3.0 eq) dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of (E)-2-undecen-1-ol (1.0 eq) in a small amount of anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography.

Detailed Protocol 2b: Manganese Dioxide (MnO₂) Oxidation

Materials:

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • (E)-2-Undecen-1-ol (1.0 eq)

  • Dichloromethane (DCM) or Hexane

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add a solution of (E)-2-undecen-1-ol (1.0 eq) in DCM.

  • Oxidation: Add activated MnO₂ (5-10 equivalents by weight relative to the alcohol) to the solution in one portion. Stir the resulting black suspension vigorously at room temperature.

  • Reaction Monitoring: The reaction is heterogeneous and progress can be monitored by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the filter cake thoroughly with DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. This method often yields a product of high purity that may not require further chromatographic purification.

FeatureSwern OxidationMnO₂ Oxidation
Reagents Oxalyl Chloride, DMSO, Et₃NActivated MnO₂
Temperature -78 °C to RTRoom Temperature
Work-up Aqueous wash, extractionSimple filtration
Byproducts Dimethyl sulfide (odor)Inorganic manganese salts
Pros Fast, reliable, broad scopeOperationally simple, mild, easy workup
Cons Requires cryogenic temps, odorous[11]Requires large excess of reagent, variable reagent activity

Alternative Consideration: The Wittig Reaction

The Wittig reaction is a classic and powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide.[13][14] For synthesizing this compound, one would react nonanal with a stabilized ylide such as (triphenylphosphoranylidene)acetaldehyde.

While viable, this method has fallen out of favor for this type of transformation due to two significant drawbacks:

  • Suboptimal Stereoselectivity: Stabilized ylides generally favor the (E)-alkene, but often provide mixtures of (E) and (Z) isomers that require careful separation.[7][15]

  • Purification Difficulty: The stoichiometric generation of triphenylphosphine oxide (TPPO), a high-boiling, crystalline, and relatively non-polar solid, makes purification of the desired aldehyde product exceedingly difficult.[7]

Wittig_Reaction Nonanal Nonanal Product (E/Z)-2-Undecenal Nonanal->Product Ylide Stabilized Ylide (Ph₃P=CHCHO) Ylide->Product Byproduct Triphenylphosphine Oxide (TPPO)

Caption: The Wittig reaction yields the desired product and a difficult-to-remove byproduct.

Due to these challenges, the Horner-Wadsworth-Emmons reaction is the authoritative and recommended olefination method for the clean and efficient synthesis of this compound.

Product Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity, purity, and stereochemistry.

PropertyValueSource
Molecular Formula C₁₁H₂₀O[3]
Molecular Weight 168.28 g/mol [3]
Boiling Point 115 °C @ 10 mmHg[2]
Density ~0.849 g/mL @ 25 °C[2]
Refractive Index ~1.457 @ 20 °C[2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Key signals include the aldehydic proton around δ 9.5 ppm (doublet), and the two vinyl protons between δ 6.1-6.9 ppm with a large coupling constant (J ≈ 16 Hz) characteristic of a trans double bond.

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~194 ppm), two sp² carbons (~158 ppm and ~133 ppm), and the aliphatic sp³ carbons.

  • IR (neat): Characteristic absorptions include a strong C=O stretch (~1690 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and a strong C-H stretch for the trans-alkene (~970 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 168.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. Handle under an inert atmosphere. It can ignite upon contact with moisture.

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water and DMSO at room temperature. Must be handled with extreme care at low temperatures.

  • Solvents: THF, diethyl ether, and DCM are flammable and volatile. Ensure there are no nearby ignition sources.

  • Reagents: Nonanal and this compound are irritants.[1] Avoid skin and eye contact.

References

  • A Comparative Guide to the Synthesis of α,β-Unsaturated Aldehydes: (Triphenylphosphoranylidene)acetaldehyde vs. Horner-Wadswor - Benchchem.
  • Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones - Benchchem.
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives - Benchchem.
  • Swern Oxidation - Alfa Chemistry.
  • Alcohol to Aldehyde - Common Conditions.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry.
  • Wittig reaction - Wikipedia.
  • Wittig Reaction - Organic Chemistry Portal.
  • Synthesis of an Alkene via the Wittig Reaction.
  • This compound - The Good Scents Company.
  • This compound - PubChem.
  • 2-undecenal - The Good Scents Company.
  • trans-2-Undecenal - Sigma-Aldrich.
  • 2-Undecenal, E- - NIST WebBook.
  • 2-Undecen-1-ol, (2E)- - PubChem.
  • 2-undecen-1-ol - The Good Scents Company.

Sources

Topic: Analytical Techniques for Detecting (E)-2-Undecenal in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of (E)-2-Undecenal

This compound is a medium-chain, α,β-unsaturated aldehyde that serves as a significant character-impact compound in a variety of natural products, including citrus fruits, coriander, and various herbs.[1][2][3] Its distinct citrus, fatty, and green aroma profile makes it a crucial component in the flavor and fragrance industries.[2][4] Beyond its sensory importance, this compound, like other volatile organic compounds (VOCs), can be a potential biomarker in biological systems, reflecting metabolic states or the consumption of certain foods.[2][5]

However, the accurate quantification of this compound in complex matrices such as food, beverages, and biological fluids presents considerable analytical challenges. These challenges stem from its volatility, potential for reactivity, typically low concentrations, and the presence of numerous interfering compounds within the sample matrix.[6][7] Developing a robust, sensitive, and selective analytical method is therefore paramount for reliable detection.

This guide provides a detailed exploration of two primary analytical strategies for the determination of this compound: a gas chromatography-mass spectrometry (GC-MS) approach leveraging advanced, solvent-free extraction techniques, and a high-performance liquid chromatography (HPLC) method based on chemical derivatization. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss the principles of method validation to ensure data integrity.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds like this compound.[6] When coupled with a mass spectrometer (MS), it provides unparalleled selectivity and sensitivity, enabling confident identification and quantification even at trace levels. The critical step in this workflow is the efficient and clean extraction of the analyte from the complex sample matrix.

The Rationale for Sorptive Extraction Techniques

Traditional liquid-liquid extraction (LLE) methods, while effective, often require large volumes of organic solvents and can be labor-intensive and difficult to automate. For trace analysis of VOCs, modern solvent-free sorptive extraction techniques are superior. These methods are based on the principle of partitioning analytes from the sample matrix (or its headspace) into a polymeric stationary phase.[8][9]

  • Solid-Phase Microextraction (SPME) : Developed in the early 1990s, SPME utilizes a fused-silica fiber coated with a thin layer of a sorbent material.[8][10] The fiber is exposed to the sample or its headspace, allowing volatile analytes to adsorb/absorb onto the coating. The fiber is then directly transferred to the hot GC inlet for thermal desorption of the trapped analytes.[10][11] This technique is simple, rapid, and easily automated.[12]

  • Stir Bar Sorptive Extraction (SBSE) : SBSE operates on a similar principle to SPME but employs a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (PDMS).[8][13] This larger phase volume (e.g., 24-100 µL for SBSE vs. ~0.5 µL for SPME) results in a much higher extraction capacity and sensitivity, particularly for non-polar to moderately polar compounds with a high octanol-water partition coefficient (Kow).[13]

For this compound, a moderately non-polar aldehyde, both techniques are highly applicable. Headspace (HS) sampling is often preferred for complex matrices like food or biological fluids as it minimizes the exposure of the sorbent to non-volatile, high-molecular-weight interferences like proteins and lipids.[10][14]

Workflow for GC-MS Detection via Headspace SPME

The following diagram illustrates the typical workflow for analyzing this compound using Headspace SPME coupled with GC-MS.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Collection (e.g., 5g food homogenate or 5mL biological fluid) Vial 2. Transfer to Headspace Vial Sample->Vial InternalStd 3. Add Internal Standard & Matrix Modifier (e.g., NaCl) Vial->InternalStd Incubate 4. Incubation & Equilibration (e.g., 60°C for 15 min) InternalStd->Incubate Expose 5. Expose SPME Fiber to Headspace (e.g., 60°C for 30 min) Incubate->Expose Retract 6. Retract Fiber Expose->Retract Desorb 7. Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection (Scan or SIM) Separate->Detect Data 10. Data Analysis (Quantification & Identification) Detect->Data

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Protocol 1: Quantitative Analysis of this compound by HS-SPME-GC-MS

This protocol is designed for the analysis of this compound in a complex liquid or semi-solid matrix (e.g., fruit juice, homogenized tissue).

1. Materials and Reagents

  • SPME Fiber Assembly : Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte polarity coverage.[15]

  • Headspace Vials : 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

  • This compound Standard : Analytical grade, >95% purity.

  • Internal Standard (IS) : d-Limonene or 2-Octanol. Choose an IS that does not co-elute with the analyte or matrix components.

  • Solvent : Methanol or Ethanol (HPLC grade) for stock solutions.

  • Matrix Modifier : Sodium Chloride (NaCl), analytical grade.

  • GC-MS System : Gas chromatograph equipped with a split/splitless inlet and coupled to a mass spectrometer.

2. Preparation of Standards and Samples

  • Stock Solutions : Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol. Store at -20°C.

  • Working Standards : Prepare a series of calibration standards by spiking the appropriate matrix blank (e.g., water for beverages, analyte-free homogenate) with the stock solution to achieve a concentration range relevant to the expected sample levels (e.g., 1-100 ng/mL).

  • Sample Preparation :

    • Accurately weigh 5.0 g (± 0.1 g) of homogenized sample or pipette 5.0 mL of liquid sample into a 20 mL headspace vial.

    • Add 2.0 g of NaCl. Salting-out increases the volatility of analytes, driving them into the headspace and improving sensitivity.[16]

    • Spike with the Internal Standard to a final concentration of 20 ng/mL.

    • Immediately seal the vial tightly.

3. HS-SPME Extraction

  • Place the vial in an autosampler tray or heating block equipped with agitation.

  • Incubation/Equilibration : Incubate the vial at 60°C for 15 minutes with agitation to facilitate the partitioning of this compound into the headspace.

  • Extraction : Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

4. GC-MS Analysis

  • Desorption : Immediately after extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.

  • GC-MS Conditions :

    • Inlet : 250°C, Splitless mode for 2 minutes.

    • Carrier Gas : Helium, constant flow at 1.2 mL/min.

    • Column : DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program : 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min).

    • MS Transfer Line : 280°C.

    • Ion Source : 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Scan mode (m/z 40-300) for initial identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 41, 55, 70, 168) and the IS to enhance sensitivity.[1][17]

5. Data Analysis

  • Integrate the peak areas for the target analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the prepared standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Part 2: High-Performance Liquid Chromatography (HPLC) Approaches

While GC-MS is ideal for volatile analysis, HPLC offers a powerful alternative, especially when dealing with less volatile compounds or when GC instrumentation is unavailable. The primary challenge for analyzing aldehydes like this compound with HPLC is their lack of a strong native chromophore, making UV detection insensitive.[18] This is overcome through pre-column derivatization.

The Rationale for DNPH Derivatization

The most common and robust method for HPLC analysis of aldehydes and ketones involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[19][20] DNPH reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative.[21] This reaction provides two key advantages:

  • Enhanced Detection : The resulting hydrazone is a highly conjugated molecule that absorbs strongly in the UV region, typically around 360 nm, allowing for sensitive detection.[21]

  • Improved Chromatography : The derivative is less volatile and more amenable to reversed-phase HPLC separation.

This approach is standardized in several regulatory methods, such as those from the US EPA for air and water analysis, underscoring its reliability and acceptance.[20]

Workflow for HPLC-UV Detection via DNPH Derivatization

The diagram below outlines the steps involved in the derivatization and subsequent HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Solid Phase Extraction (SPE) cluster_analysis HPLC-UV Analysis Sample 1. Sample Collection (e.g., 10 mL aqueous sample) Deriv 2. Add Acidified DNPH Reagent & React (e.g., 1 hr at 40°C) Sample->Deriv Load 3. Load Reaction Mixture onto C18 SPE Cartridge Deriv->Load Wash 4. Wash Cartridge to Remove Interferences Load->Wash Elute 5. Elute DNPH Derivatives with Acetonitrile Wash->Elute Inject 6. Inject Eluate into HPLC System Elute->Inject Separate 7. Reversed-Phase Chromatographic Separation Inject->Separate Detect 8. UV Detection at 360 nm Separate->Detect Data 9. Data Analysis (Quantification) Detect->Data

Caption: Workflow for this compound analysis using DNPH derivatization and HPLC-UV.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This protocol details the derivatization and analysis of this compound from an aqueous matrix (e.g., drinking water, clear beverages).

1. Materials and Reagents

  • DNPH Reagent : 0.05% (w/v) 2,4-dinitrophenylhydrazine in 2N Hydrochloric Acid (HCl). Prepare fresh or store in the dark at 4°C.

  • This compound Standard : Analytical grade.

  • Solvents : Acetonitrile (ACN) and Water (HPLC grade).

  • SPE Cartridges : C18, 500 mg, 6 mL.

  • HPLC-UV System : HPLC with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

2. Derivatization and Extraction

  • Standard Preparation : Prepare calibration standards by spiking clean water with this compound standard solution.

  • Sample Preparation :

    • To 10 mL of sample (or standard), add 5 mL of the DNPH reagent.

    • Mix well and allow the reaction to proceed for 1 hour at 40°C in a water bath, protected from light.

  • Solid Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge by passing 5 mL of ACN followed by 5 mL of HPLC-grade water.

    • Load the entire reaction mixture onto the conditioned cartridge at a slow flow rate (~2 mL/min).

    • Wash the cartridge with 10 mL of water to remove excess DNPH reagent and other polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 10 minutes.

    • Elute the trapped DNPH-hydrazone derivatives with 2 x 2 mL of ACN into a collection vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of ACN/water (50:50, v/v).

3. HPLC-UV Analysis

  • Injection : Inject 20 µL of the reconstituted sample onto the HPLC system.

  • HPLC Conditions :

    • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature : 30°C.

    • Mobile Phase A : Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 360 nm.[21]

4. Data Analysis

  • Identify the peak for the this compound-DNPH derivative based on its retention time from the analysis of a known standard.

  • Generate an external standard calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Part 3: Method Validation and Data Interpretation

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[22][23] It is a mandatory requirement for laboratories seeking accreditation and is essential for ensuring the trustworthiness of results.[23][24] Key performance characteristics should be evaluated for any new or modified method.[22]

Validation Parameter Description Typical Acceptance Criteria
Selectivity/Specificity The ability of the method to accurately measure the analyte in the presence of interfering components in the sample matrix.[23]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte over a specified range.Calibration curve with a correlation coefficient (r²) > 0.995.
Accuracy (as Recovery) The closeness of the test results to the true value. Often assessed by analyzing spiked matrix samples at different concentrations.[22]Mean recovery typically within 80-120%.
Precision (as %RSD) The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (%RSD) typically < 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]Signal-to-Noise ratio (S/N) of ≥ 10, with acceptable precision and accuracy.

Conclusion

The selection of an analytical technique for this compound depends on the specific requirements of the study, including the nature of the matrix, the expected concentration range, and the available instrumentation.

  • HS-SPME/SBSE-GC-MS offers exceptional sensitivity and selectivity, is solvent-free, and is the preferred method for analyzing volatile trace components in highly complex food and biological matrices.

  • HPLC-UV with DNPH derivatization provides a robust and reliable alternative that is widely standardized. It is particularly useful for aqueous samples and when the focus is on a broader range of carbonyl compounds.

Regardless of the chosen method, rigorous protocol adherence and thorough method validation are critical to generating accurate, reliable, and defensible data for research, quality control, and regulatory purposes.

References

  • Grob, K. (n.d.). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Hilaris Publisher. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • MDPI. (n.d.). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Retrieved from [Link]

  • R.S.L. (n.d.). A Combination of Standard (SBSE) and Solvent-Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages. Lab Alliance. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Chicago Chromatography Discussion Group. (2015). Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis. YouTube. Retrieved from [Link]

  • PubMed. (2023). Analytical methods for the analysis of volatile natural products. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis. Retrieved from [Link]

  • ACS Publications. (n.d.). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Retrieved from [Link]

  • LCGC International. (n.d.). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • IMEKO. (n.d.). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS. Retrieved from [Link]

  • Anatune. (n.d.). Using Stir Bar Sorptive Extraction (SBSE) for Taste and Odour Measurements in Drinking Water. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E- Gas Chromatography. NIST WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from [Link]

  • ResearchGate. (2025). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Undecenal. PubChem. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E- Mass Spectrum. NIST WebBook. Retrieved from [Link]

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Gas chromatography-mass spectrometry (GC-MS) protocol for (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Analysis of (E)-2-Undecenal using Gas Chromatography-Mass Spectrometry

Authored by: Senior Application Scientist

Date: January 6, 2026

Abstract

This compound is a medium-chain α,β-unsaturated aldehyde notable for its presence in various natural products, including fruits and herbs, and as a significant contributor to the flavor and aroma profiles of cooked foods.[1][2] It also serves as a potential biomarker for lipid peroxidation.[3] The analysis of this compound by gas chromatography-mass spectrometry (GC-MS) presents challenges due to the inherent reactivity, polarity, and thermal lability of aldehydes, which can result in poor chromatographic performance and low sensitivity.[4][5] This application note provides two comprehensive, field-proven protocols for the robust analysis of this compound. The first protocol details a direct analysis method using headspace solid-phase microextraction (HS-SPME), suitable for samples where the analyte is present at moderate to high concentrations. The second protocol describes a high-sensitivity approach involving derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), ideal for trace-level quantification in complex matrices. We provide detailed methodologies, from sample preparation to data interpretation, explaining the causality behind each experimental choice to ensure methodological integrity and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound (C₁₁H₂₀O, M.W. 168.28 g/mol ) is a volatile organic compound that requires precise and reliable quantification in diverse fields, from food science to clinical research.[1][6][7] However, the aldehyde functional group makes it susceptible to on-column degradation and non-specific interactions, compromising analytical accuracy.[4] GC-MS is the technique of choice, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[8][9]

This guide presents two distinct workflows:

  • Direct Analysis: Employs HS-SPME for solventless extraction and concentration, followed by direct GC-MS analysis. This method is rapid and effective for screening or quantifying this compound in relatively clean matrices.[10][11]

  • Derivatization-Based Analysis: Utilizes PFBHA to convert the polar aldehyde into a stable, less polar, and more volatile oxime derivative.[4][12] This chemical modification is critical for overcoming analytical limitations, significantly enhancing chromatographic peak shape, and improving ionization efficiency, which leads to superior sensitivity, particularly when using negative ion chemical ionization (NICI).[4][13]

Protocol I: Direct Analysis via Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the rapid screening and quantification of this compound in liquid or solid samples without chemical modification. The core principle involves the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial, where they are adsorbed onto a coated SPME fiber.[11][14]

Causality of Methodological Choices
  • HS-SPME: This technique is chosen for its solvent-free nature, simplicity, and ability to concentrate volatile analytes from a sample's headspace, effectively minimizing interference from non-volatile matrix components.[11]

  • Fiber Selection (DVB/CAR/PDMS): A Divinylbenzene/Carboxen/Polydimethylsiloxane fiber is selected for its broad-spectrum affinity for volatile and semi-volatile compounds, making it highly effective for trapping aldehydes like this compound.[10][12]

Detailed Experimental Protocol: HS-SPME
  • Sample Preparation: Place 1-2 grams of a solid sample or 1-2 mL of a liquid sample into a 20 mL headspace vial. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated octanal). Seal the vial immediately with a PTFE-lined septum.

  • Equilibration and Extraction: Place the vial in a heated agitator. Incubate at 50-70°C for 15-30 minutes to facilitate the partitioning of this compound into the headspace.[15]

  • SPME Adsorption: Expose the DVB/CAR/PDMS SPME fiber to the headspace for a predetermined time (e.g., 20-40 minutes) under continued agitation and heating.[15][16]

  • Thermal Desorption: Immediately after extraction, retract the fiber and introduce it into the heated GC inlet (250°C) for thermal desorption of the analytes onto the analytical column.[11] Desorb for 3-5 minutes in splitless mode to ensure complete transfer of the analyte.[11]

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the direct GC-MS analysis of this compound.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent non-polar columnProvides excellent separation of volatile compounds based on boiling point.[9][17]
Injector Split/Splitless, 250°CEnsures efficient vaporization and transfer of the analyte.[11]
Injection Mode Splitless (for 3 min)Maximizes the transfer of analyte for trace-level detection.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.[9][18]
Oven Program 40°C (hold 4 min), ramp to 180°C at 5°C/min, then to 250°C at 20°C/min (hold 5 min)A gradual ramp effectively separates analytes with varying boiling points.[11][16]
MS Transfer Line 250°CPrevents condensation of analytes before entering the ion source.[18]
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for generating reproducible mass spectra comparable to library data.[9][18]
Acquisition Mode Full Scan (m/z 35-400)Allows for the collection of complete mass spectra for untargeted screening and identification.
Data Analysis and Interpretation
  • Identification: this compound is identified by its retention time and by comparing its acquired EI mass spectrum to a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[7][9] The identity should be further confirmed using its Kovats Retention Index, which is reported to be around 1340-1350 on a standard non-polar column.[6][17]

  • Expected Mass Spectrum: The EI mass spectrum of this compound is characterized by a molecular ion (M⁺) at m/z 168, though it may be of low abundance. Key fragment ions for identification include m/z 41 (base peak), 55, 57, and 70.[6][7]

Protocol II: High-Sensitivity Analysis via PFBHA Derivatization

For trace-level analysis or when dealing with complex biological or environmental matrices, derivatization is an indispensable tool.[4] The reaction with PFBHA targets the carbonyl group, converting the aldehyde into a stable PFB-oxime derivative.

Causality of Methodological Choices
  • PFBHA Derivatization: This reaction is highly specific and efficient for aldehydes.[4] It addresses the core analytical challenges by:

    • Increasing Stability: The resulting oxime is more thermally stable than the parent aldehyde.[12]

    • Improving Chromatography: The derivative is less polar, leading to more symmetrical peaks and reduced column interaction.[4]

    • Enhancing Sensitivity: The introduction of the pentafluorobenzyl group increases the molecular weight and provides a highly electronegative moiety, making the derivative exceptionally sensitive to Negative Ion Chemical Ionization (NICI), with detection limits often in the picomolar range.[13][19]

Detailed Experimental Protocol: Liquid-Phase Derivatization
  • Sample Preparation: Extract the this compound from the sample matrix into a suitable volatile organic solvent (e.g., hexane, dichloromethane) using liquid-liquid or solid-phase extraction.[8] Concentrate the extract to a volume of approximately 100 µL.

  • Reagent Preparation: Prepare a 1-5 mg/mL solution of PFBHA hydrochloride in reagent-grade water. This solution should be made fresh daily.[4]

  • Derivatization Reaction:

    • To the 100 µL of sample extract in a 2 mL autosampler vial, add 100 µL of the PFBHA solution.

    • Add 200 µL of a suitable buffer (e.g., phosphate buffer, pH 6-7) to facilitate the reaction.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60-75°C for 1 hour.

  • Extraction of Derivative:

    • Cool the vial to room temperature.

    • Add 500 µL of hexane, vortex for 2 minutes, and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (containing the PFB-oxime derivative) to a clean vial for GC-MS analysis.

GC-MS Instrumental Parameters for PFB-Oxime Analysis
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentHigh performance for resolving complex mixtures.
Mass Spectrometer Agilent 5977B MSD or equivalentCapable of both EI and CI ionization modes.
Column SLB™-5ms or Equity-1701 (30 m x 0.25 mm ID, 0.25 µm)These columns provide excellent resolution for PFBHA derivatives.[12]
Injector Split/Splitless, 250°CStandard for this type of analysis.
Injection Mode Splitless (for 1 min)Ensures efficient transfer of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minStandard inert carrier gas.
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min (hold 10 min)Higher starting and final temperatures are required for the less volatile derivative.
Ionization Mode Option A (Standard): Electron Ionization (EI), 70 eVGood for structural confirmation and library matching.[3]
Option B (High Sensitivity): Negative Ion Chemical Ionization (NICI) with Methane or AmmoniaProvides superior sensitivity for trace quantification.[13][19]
Data Analysis and Interpretation
  • Isomer Formation: The reaction of PFBHA with aldehydes forms syn- and anti- oxime isomers, which may be chromatographically resolved as two adjacent peaks.[20] Summing the area of both peaks is necessary for accurate quantification.

  • Mass Spectra Interpretation:

    • EI Mode: The mass spectrum will be significantly different from the parent aldehyde. Look for characteristic fragments resulting from the PFB group (e.g., m/z 181) and the intact molecule.

    • NICI Mode: This mode typically yields a very simple spectrum with a prominent high-mass ion, often the [M-HF]⁻ ion, which is excellent for selected ion monitoring (SIM) for ultra-sensitive quantification.[13]

Visualization of Experimental Workflows

To provide a clear, at-a-glance understanding of the protocols, the following diagrams illustrate the end-to-end workflows.

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Liquid or Solid Sample Vial 2. Place in 20mL Headspace Vial Sample->Vial Equilibrate 3. Equilibrate (50-70°C) Vial->Equilibrate Extract 4. Expose DVB/CAR/PDMS Fiber Equilibrate->Extract Desorb 5. Desorb in GC Inlet (250°C) Extract->Desorb Analyze 6. GC Separation & MS Detection Desorb->Analyze Data 7. Data Analysis (RT & Spectrum) Analyze->Data

Caption: Workflow for Direct Analysis of this compound via HS-SPME-GC-MS.

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization PFBHA Derivatization cluster_analysis GC-MS Analysis Sample 1. Sample Matrix LLE 2. LLE/SPE into Organic Solvent Sample->LLE AddReagent 3. Add PFBHA Solution & Buffer LLE->AddReagent React 4. Heat at 60-75°C for 1 hour AddReagent->React ExtractDeriv 5. Extract Derivative into Hexane React->ExtractDeriv Inject 6. Inject Hexane Layer ExtractDeriv->Inject Analyze 7. GC Separation & MS Detection (EI/NICI) Inject->Analyze Data 8. Data Analysis (syn/anti isomers) Analyze->Data

Caption: Workflow for High-Sensitivity Analysis via PFBHA Derivatization.

Concluding Remarks and Trustworthiness

The choice between direct and derivatization-based analysis of this compound depends entirely on the analytical objective and sample complexity. The direct HS-SPME method offers a rapid and solvent-minimized approach for routine analysis, while the PFBHA derivatization protocol provides a self-validating system for achieving the highest levels of sensitivity and specificity required for trace-level research. For all procedures, the use of high-purity solvents, clean glassware, and proper analytical standards is paramount to ensuring data integrity.[8][21] By understanding the causality behind each step, researchers can adapt these protocols to their specific needs, ensuring the generation of authoritative and trustworthy results.

References

  • Tallman, K. A., & Porter, N. A. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Lipids, 43(3), 283–289. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Tallman, K. A., & Porter, N. A. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. PubMed. Retrieved from [Link]

  • Cusabio. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]

  • Namieśnik, J., & Górecki, T. (2001). ANALYSIS OF VOLATILE ALDEHYDES IN OAT FLAKES BY SPME-GC/MS. Acta Chromatographica, (11), 97-105. Retrieved from [Link]

  • Al-Afy, N., Al-Malaika, S., & Sheena, H. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. Retrieved from [Link]

  • Tallman, K. A., & Porter, N. A. (2009). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. ResearchGate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Zaikin, V. G., & Vasilev, E. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. Molecules, 19(9), 13837–13864. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from [Link]

  • Carlin, S., et al. (2023). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines. Journal of Agricultural and Food Chemistry, 71(9), 4041–4051. Retrieved from [Link]

  • Carlin, S., et al. (2023). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • Sacks, G. L., & Gates, K. (2020). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. Molecules, 25(23), 5585. Retrieved from [Link]

  • FooDB. (2010). This compound. Retrieved from [Link]

  • Li, Y., et al. (2021). Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package. Food Science & Nutrition, 9(12), 6755–6766. Retrieved from [Link]

  • ResearchGate. (2008). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. Retrieved from [Link]

  • Tallman, K. A., et al. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for the Quantification of (E)-2-Undecenal via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly sensitive and robust method for the separation and quantification of (E)-2-Undecenal using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a long-chain unsaturated aldehyde, possesses a weak native chromophore, making trace-level quantification challenging.[1] To overcome this, the protocol employs a pre-column derivatization strategy with 2,4-dinitrophenylhydrazine (DNPH). This reaction quantitatively converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong UV absorbance at approximately 365 nm, significantly enhancing analytical sensitivity and selectivity.[2][3][4] The separation is achieved on a reversed-phase C18 column with a gradient elution of acetonitrile and water. This method is validated for key performance parameters and is suitable for researchers in quality control, flavor and fragrance analysis, and environmental monitoring.

Introduction

This compound (CAS: 53448-07-0) is an α,β-unsaturated aldehyde naturally found in citrus peels and coriander, contributing to their characteristic aroma.[5] It is widely used as a flavor and fragrance agent in various consumer products.[6] Accurate quantification of this compound is critical for product formulation, quality assurance, and stability studies.

Direct analysis of aldehydes by HPLC-UV can be limited by poor sensitivity. A common and effective approach to enhance detectability is chemical derivatization.[7] The most prevalent method involves reacting the carbonyl group with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. This nucleophilic addition-elimination reaction yields a corresponding hydrazone derivative that is highly stable and possesses a strong chromophore, making it ideal for UV detection at higher wavelengths where matrix interference is often lower.[1][3] This principle is the basis for numerous standard methods, including those established by the EPA for aldehyde analysis in various matrices.[2][8]

This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, from sample preparation and derivatization to HPLC separation and data analysis, grounded in established chromatographic principles.

Principle of the Method

The analytical method is based on the reaction between the carbonyl group of this compound and the primary amine group of DNPH. The reaction, catalyzed by an acid, proceeds via a two-step mechanism: nucleophilic addition of the DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form a stable this compound-2,4-dinitrophenylhydrazone. This derivative is then separated from other components by reversed-phase HPLC and quantified using a UV detector.

Materials and Methods

Reagents and Materials
  • This compound standard (≥95% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH), high purity

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC or Milli-Q grade

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), analytical grade

  • This compound is available from suppliers like Sigma-Aldrich.

  • Standard solutions should be stored in amber vials to protect them from light.[1]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Solvent Delivery Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The separation of the DNPH derivative is effectively achieved using a C18 stationary phase with a water/acetonitrile mobile phase gradient.[3][9]

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-1 min: 60% B; 1-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 365 nm
Data Acquisition Time 22 min

Causality Behind Choices:

  • C18 Column: The nonpolar C18 stationary phase is ideal for retaining the relatively nonpolar DNPH-hydrazone derivative, allowing for effective separation based on hydrophobicity.[1]

  • Acetonitrile/Water Gradient: This mobile phase system provides a wide polarity range. A gradient elution is necessary to first elute any polar impurities and then effectively elute the strongly retained this compound-DNPH derivative in a reasonable time with good peak shape.

  • Detection at 365 nm: This wavelength corresponds to the maximum absorbance (λmax) of the dinitrophenylhydrazone derivative, providing maximal sensitivity and minimizing interference from matrix components that typically absorb at lower UV wavelengths.[4]

Experimental Protocols

Preparation of Solutions

1. Derivatizing Reagent (2 mg/mL DNPH in Acidified ACN):

  • Accurately weigh 200 mg of DNPH into a 100 mL amber volumetric flask.

  • Add approximately 80 mL of acetonitrile.

  • Carefully add 0.5 mL of concentrated sulfuric acid.

  • Sonicate for 10-15 minutes until the DNPH is fully dissolved.

  • Bring the flask to volume with acetonitrile and mix well.

  • This solution should be prepared fresh and can be stored at 4°C for up to 48 hours.[2] Contamination of the DNPH reagent is a frequently encountered issue, so careful preparation is crucial.[2]

2. This compound Stock Standard (1000 µg/mL):

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and bring to volume with acetonitrile. This stock solution is stable for several weeks when stored at 4°C in an amber vial.

3. Working Standard Solutions:

  • Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard with acetonitrile. These will be used to construct the calibration curve.

Derivatization Workflow

The following workflow outlines the key steps from sample preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Derivatization cluster_analysis Phase 3: Analysis Sample Sample or Standard Solution Mix 1. Mix Sample/Standard with DNPH Reagent (1:1 v/v) Sample->Mix Reagent DNPH Derivatizing Reagent Reagent->Mix React 2. Vortex and React (e.g., 30 min at RT) Mix->React Filter 3. Filter through 0.45 µm Syringe Filter React->Filter Inject 4. Inject into HPLC-UV System Filter->Inject Data 5. Acquire & Process Chromatographic Data Inject->Data

Caption: Workflow for DNPH Derivatization and HPLC Analysis.

Step-by-Step Derivatization Protocol
  • Pipette: Into a clean glass vial, pipette 1.0 mL of a working standard solution or a prepared sample solution.

  • Add Reagent: Add 1.0 mL of the DNPH derivatizing reagent.

  • React: Cap the vial, vortex for 30 seconds, and allow the reaction to proceed at room temperature for at least 30 minutes in the dark. For some complex matrices or to ensure complete reaction, a longer time or gentle heating (e.g., 50°C) may be required.[10]

  • Filter: After the reaction is complete, filter the solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • Analyze: Place the vial in the autosampler and inject it into the HPLC system.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the HPLC system should meet predefined performance criteria before analysis.[8]

G Validation Method Validation Parameters Linearity (R²) Precision (%RSD) Accuracy (% Recovery) Limit of Detection (LOD) Limit of Quantitation (LOQ) Criteria Criteria Validation:f0->Criteria:f0 Target Validation:f1->Criteria:f1 Target Validation:f2->Criteria:f2 Target Validation:f3->Criteria:f3 Definition Validation:f4->Criteria:f4 Definition

Caption: Key Parameters for HPLC Method Validation.

ParameterAcceptance CriteriaPurpose
System Suitability Verifies the HPLC system is performing correctly before sample analysis.
Tailing Factor0.9 – 1.5Ensures good peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N)> 2000Measures column efficiency and the sharpness of the peak.
Retention Time %RSD< 1.0% (for ≥5 replicate injections)Demonstrates the stability and reproducibility of the pump and column conditions.
Method Validation Establishes that the analytical method is fit for its intended purpose.[8]
Linearity (R²)≥ 0.999Confirms a proportional relationship between analyte concentration and detector response across a defined range.[8]
Precision (%RSD)≤ 2.0%Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Quantitation (LOQ)Typically the lowest point on the calibration curve; Signal-to-Noise ratio ≥ 10.[8]The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion

The described HPLC-UV method, incorporating pre-column derivatization with DNPH, provides a selective, sensitive, and reliable protocol for the quantification of this compound. The formation of a stable, strongly absorbing hydrazone derivative allows for low detection limits and robust performance. This application note serves as a comprehensive guide for researchers and scientists, offering a field-proven methodology complete with detailed protocols and scientific justification for the experimental choices. The method can be readily implemented in quality control laboratories for routine analysis.

References

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from EPA website. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from The Good Scents Company website. [Link]

  • Orav, A., et al. (2006). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved from Shimadzu website. [Link]

  • Araya Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. SciELO. [Link]

  • LCGC International. (2012). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters website. [Link]

  • Frey, J., et al. (2014). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. ScienceDirect. [Link]

  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Hilaris Publishing. [Link]

  • International Journal of ChemTech Applications. (2014). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. Retrieved from ijcpa.in. [Link]

  • Zurek, G., & Kant, U. (1997). Microplate photometric determination of aldehydes in disinfectant solutions. Analytica Chimica Acta. [Link]

  • Araya Araya, M., et al. (2024). View of Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Revistas UNA. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Scent.vn. (n.d.). 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Retrieved from Scent.vn. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from The Good Scents Company website. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E- (RI). NIST Chemistry WebBook. [Link]

  • Gadiou, R., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. PubMed. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E- (Notes). NIST Chemistry WebBook. [Link]

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies. [Link]

Sources

Quantitative Analysis of (E)-2-Undecenal in Food and Environmental Samples: A Comprehensive Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (E)-2-Undecenal Monitoring

This compound is a long-chain unsaturated aldehyde that contributes to the characteristic flavor and aroma profiles of a variety of foods, including citrus fruits, cilantro, and various cooked meats.[1][2] It is often described as having a fatty, green, and slightly citrus or waxy odor.[2] While it plays a desirable role in the sensory perception of many food products, its presence can also be an indicator of lipid oxidation, a primary mechanism of food spoilage that leads to the development of off-flavors and potential degradation of nutritional quality. Beyond its role in the food industry, this compound, as a volatile organic compound (VOC), is of interest in environmental science for its potential contribution to air quality and as a byproduct of various natural and industrial processes.

Given its dual role as both a desirable flavor component and a potential quality indicator, the accurate and precise quantification of this compound in diverse and complex matrices is of paramount importance for quality control in food production, flavor and fragrance development, and environmental monitoring. This application note provides a detailed guide for researchers, scientists, and quality assurance professionals on the robust analytical methodologies for the quantitative determination of this compound in both food and environmental samples. We will delve into the rationale behind method selection, provide step-by-step protocols for sample preparation and analysis, and present typical performance data to ensure trustworthy and reproducible results.

Analytical Strategies: Selecting the Right Tool for the Job

The quantification of this compound presents analytical challenges due to its volatility, reactivity, and often low concentrations in complex sample matrices. The two primary analytical techniques that have proven effective are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, the latter typically requiring a derivatization step.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power separates the analyte from complex matrix components, while the mass spectrometer provides definitive identification and sensitive quantification. For sample introduction, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred technique.

The Causality Behind Choosing HS-SPME-GC-MS:

  • High Sensitivity and Selectivity: SPME is a solventless extraction technique that concentrates analytes from the headspace of a sample onto a coated fiber, significantly enhancing sensitivity.[3][4] When coupled with the selectivity of a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, this method can achieve low limits of detection (LOD) and quantification (LOQ).

  • Minimal Sample Preparation: HS-SPME reduces the need for laborious and solvent-intensive extraction procedures, minimizing the risk of analyte loss and contamination. This "green" approach is both efficient and environmentally friendly.[5]

  • Matrix Effect Reduction: By sampling from the headspace, non-volatile matrix components that can interfere with the analysis are left behind, leading to cleaner chromatograms and more reliable quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Alternative

While GC-MS is ideal for volatile analysis, HPLC offers a robust and widely accessible alternative, particularly when analyzing a broader range of carbonyl compounds. Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary to render the molecule detectable by a UV detector. The most common derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH).[6][7][8]

The Rationale for DNPH Derivatization Followed by HPLC-UV:

  • Enhanced Detectability: The reaction between DNPH and an aldehyde forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV region (typically around 360 nm), enabling sensitive detection.[7]

  • Broad Applicability: This method is applicable to a wide range of aldehydes and ketones, making it suitable for comprehensive carbonyl profiling in a sample.

  • Robustness and Accessibility: HPLC systems with UV detectors are common in analytical laboratories, making this a readily implementable technique.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating quality control measures to ensure the trustworthiness of the generated data.

Protocol 1: Quantitative Analysis of this compound in Edible Oils by HS-SPME-GC-MS

This protocol is optimized for the analysis of this compound in lipid-rich matrices such as vegetable oils.

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • Internal Standard (IS): e.g., (E)-2-Decenal or a deuterated analog

  • High-purity sodium chloride (baked at 400°C for 4 hours to remove volatile contaminants)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile recovery.[9][10]

2. Sample Preparation Workflow:

Caption: HS-SPME-GC-MS workflow for this compound in edible oil.

3. Instrumental Parameters:

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column provides good separation for a wide range of volatile compounds.
Injection Port Temp.250°CEnsures efficient thermal desorption of the analyte from the SPME fiber.
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas for optimal chromatographic performance.
Oven ProgramInitial temp 40°C, hold for 2 min; ramp to 180°C at 5°C/min; ramp to 250°C at 20°C/min, hold for 5 min.[5]This temperature program allows for the separation of early-eluting volatile compounds while ensuring the elution of higher-boiling analytes like this compound.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230°CMaintains the integrity of the analyte and prevents contamination.
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of this compound.
Monitored Ions (m/z)Quantifier: 41, Qualifiers: 55, 70, 83[11]These ions are characteristic fragments of this compound, providing specificity for quantification and confirmation.

4. Calibration and Quantification:

  • Prepare a series of calibration standards in a clean matrix (e.g., deodorized oil) spiked with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the standards using the same procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples using the calibration curve.

5. Method Validation:

  • Linearity: Assess the linearity of the calibration curve over the expected concentration range (r² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified (typically signal-to-noise ratios of 3 and 10, respectively).

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples. Results should be expressed as the relative standard deviation (RSD), with an acceptance criterion of <15%.

  • Accuracy/Recovery: Determine the recovery of this compound by spiking a blank matrix with known concentrations of the analyte and analyzing the samples. The acceptable recovery range is typically 80-120%.

Protocol 2: Quantitative Analysis of this compound in Water Samples by HPLC-UV Following DNPH Derivatization

This protocol is suitable for the determination of this compound in environmental water samples.

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatization solution (e.g., acidified acetonitrile solution)

  • HPLC-grade acetonitrile and water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.45 µm syringe filters

2. Sample Preparation and Derivatization Workflow:

Caption: HPLC-UV workflow for this compound in water after DNPH derivatization.

3. Instrumental Parameters:

Parameter Setting Rationale
High-Performance Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of the relatively non-polar DNPH derivatives.
Mobile PhaseA: Water; B: AcetonitrileA standard reverse-phase mobile phase system.
GradientStart with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes.This gradient allows for the elution of a wide range of DNPH derivatives with varying polarities, ensuring good separation of the this compound derivative from other carbonyls.
Flow Rate1.0 mL/minA typical flow rate for a standard bore HPLC column.
Column Temperature30°CMaintains consistent retention times and peak shapes.
UV Detector
Wavelength365 nmThis is the wavelength of maximum absorbance for most DNPH-aldehyde derivatives, providing optimal sensitivity.[7]

4. Calibration and Quantification:

  • Prepare a series of calibration standards by derivatizing known concentrations of this compound with DNPH.

  • Analyze the standards using the same HPLC-UV method as the samples.

  • Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against its concentration.

  • Quantify the this compound-DNPH derivative in the samples using the calibration curve and calculate the initial concentration of this compound in the water sample.

5. Method Validation:

  • Follow the same validation parameters (Linearity, LOD, LOQ, Precision, and Accuracy/Recovery) as described in Protocol 1.

Quantitative Data and Method Performance

The following tables summarize typical quantitative data for this compound in various matrices and the expected performance of the analytical methods described.

Table 1: Typical Concentration Ranges of this compound in Food and Environmental Samples

Sample MatrixTypical Concentration RangeReference(s)
Camellia Seed OilPredominantly present[12]
Olive OilPresent
Cooked Meats (Beef, Pork)Present[1]
Citrus PeelPresent[2]
Cilantro/CorianderPresent[13][14]
Beer0.17 - 0.42 µg/L (for (E)-2-nonenal, a similar compound)[10]

Table 2: Typical Method Performance Parameters

ParameterHS-SPME-GC-MSHPLC-UV (with DNPH Derivatization)Reference(s)
LOD 0.01 - 10 ng/g (matrix dependent)0.1 - 10 ng/mL (in solution)[4][10]
LOQ 0.02 - 30 ng/g (matrix dependent)0.2 - 30 ng/mL (in solution)[6][10]
Linearity (r²) > 0.99> 0.999[4][6]
Precision (RSD%) < 15%< 10%[10]
Recovery (%) 85 - 115%90 - 110%[10]

Conclusion

The quantitative analysis of this compound in food and environmental samples is crucial for quality control, flavor profiling, and environmental assessment. Both HS-SPME-GC-MS and HPLC-UV with DNPH derivatization offer reliable and robust methodologies for this purpose. The choice of method will depend on the specific sample matrix, required sensitivity, available instrumentation, and the desired scope of analysis.

The HS-SPME-GC-MS method provides excellent sensitivity and selectivity for volatile analysis with minimal sample preparation. The HPLC-UV method, while requiring a derivatization step, is a versatile and widely accessible technique suitable for a broader range of carbonyl compounds. By following the detailed protocols and implementing rigorous method validation, researchers and analysts can ensure the generation of accurate and trustworthy data for this compound, contributing to improved product quality and a better understanding of its role in food and the environment.

References

  • Sugaya, N., et al. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products.
  • Kim, H. J., & Lee, J. H. (2015). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Journal of the Korean Society for Applied Biological Chemistry.
  • López-Vázquez, C., et al. (2012). Determination of Aldehydes in Environmental Water by Solid-Phase Microextraction and Gas Chromatography - Ion Trap Mass Spectrometry. Food Chemistry.
  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
  • Piergiovanni, M., et al. (2023). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. Journal of Agricultural and Food Chemistry.
  • Wang, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • KNAUER. (n.d.).
  • Chen, J., & Pawliszyn, J. (2005). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection.
  • Lee, S., et al. (2016). A simple and sensitive GC-MS method for the determination of glutaraldehyde in water using O-(2,3,4,5,6-pentafluorobenzyl)
  • Moreira, N., et al. (2021). Development and optimization of a HS-SPME-GC-MS methodology to quantify volatile carbonyl compounds in Port wines. OENO One.
  • FooDB. (2010). Showing Compound this compound (FDB019963).
  • NIST. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook.
  • Zhang, J., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement.
  • NIST. (n.d.). 2-Undecenal, E- Mass Spectrum. NIST Chemistry WebBook.
  • Agilent Technologies. (n.d.).
  • Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules.
  • Wu, C., et al. (2012). A simple and sensitive method for the analysis of carbonyl compounds in mainstream tobacco smoke using novel PFBHA derivatization.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Psomiadou, E., & Tsimidou, M. (2022). Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils. Metabolites.
  • Ho, T. D., et al. (2018). Detection Limits of Electron and Electron Capture Negative Ionization-Mass Spectrometry for Aldehydes Derivatized with o-(2,3,4,5,6-Pentafluorobenzyl)-Hydroxylamine Hydrochloride. Journal of The American Society for Mass Spectrometry.
  • Pen-Mouratov, S., & Steinberger, Y. (2023). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Molecules.
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  • Romero, A., et al. (2018). Optimization of Headspace SPME GC × GC-TOF/MS Analysis of Volatile Organic Compounds in Edible Oils by Central Composite Design for Adulteration Detection of Edible Oil. Journal of the American Oil Chemists' Society.
  • University of Colorado Boulder. (n.d.).
  • Psomiadou, E., & Tsimidou, M. (2022). Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils. Metabolites.
  • Pati, S., et al. (2024).
  • Panseri, S., et al. (2011). A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS)
  • de Souza, C. W., et al. (2013). (E)-2-Nonenal determination in brazilian beers using headspace solid-phase microextraction and gas chromatographic coupled mass spectrometry (HS-SPME-GC-MS). Journal of the Brazilian Chemical Society.
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  • Li, Y., et al. (2023). Evaluation of Different Processes Impact on Flavor of Camellia Seed Oil Using HS-SPME-GC/MS. Foods.

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The Role of (E)-2-Undecenal in Modern Flavor & Fragrance Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (E)-2-Undecenal

This compound, a member of the medium-chain aldehyde class of organic compounds, is a cornerstone ingredient for flavorists and perfumers seeking to impart specific, high-impact sensory characteristics.[1] With its powerful and diffusive aroma, this molecule is characterized by a complex profile: aldehydic, waxy, and fatty, with distinct notes of citrus peel (specifically orange and grapefruit) and a fresh, green nuance.[2][3][4] Its chemical structure, an 11-carbon chain with a trans-configured double bond at the second position, is responsible for this unique signature.

Naturally occurring in a variety of sources, including coriander (cilantro) leaf, citrus peels, and cooked meats like beef and pork, this compound brings a recognizable authenticity to formulations.[3][5] Commercially, it is produced synthetically, ensuring a consistent and high-purity supply for industrial applications.[6] This guide provides an in-depth exploration of its application, complete with technical protocols for its effective use in both flavor and fragrance systems.

Property Value Source
Chemical Name (E)-undec-2-enalPubChem[7]
CAS Number 53448-07-0The Good Scents Company[2]
FEMA Number 3423Sigma-Aldrich[6]
Molecular Formula C11H20OPubChem[7]
Molecular Weight 168.28 g/mol PubChem[7]
Appearance Colorless to pale yellow liquidPerflavory[3]
Odor Profile Aldehydic, waxy, citrus (orange peel), fatty, greenThe Good Scents Company[2]
Flavor Profile Waxy, aldehydic, green, citrus, with a meaty nuance at ~15 ppmPerflavory[3]
Boiling Point 115 °C @ 10 mmHgSigma-Aldrich[6]
Solubility Soluble in alcohol and oils; insoluble in waterJECFA[8], Perflavory[3]

Part 1: Applications in Flavor Chemistry

The contribution of this compound in flavor creation is nuanced and dose-dependent. Its waxy, fatty character can provide mouthfeel and richness, while its citrus and green facets add freshness and complexity. It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), making it suitable for a wide range of food applications.[2][8][9]

Key Application Area 1: Reconstituting Authentic Cilantro/Coriander Leaf Profiles

The characteristic aroma of fresh cilantro is notoriously difficult to replicate due to the volatility of its key impact compounds. This compound is a primary volatile component of cilantro leaf and is essential for achieving its signature fresh, green, and slightly soapy-waxy note.

Causality: In cilantro, this compound works synergistically with other aldehydes (like (E)-2-Decenal) and alcohols (like Linalool). It provides the foundational "green-waxy" body of the flavor, which would otherwise be thin and overly floral if relying on Linalool alone. Its inclusion is critical for moving from a generic "herbal" note to an unmistakable "cilantro" profile.

G cluster_flavor Cilantro Flavor Accord E2U This compound Cilantro Authentic Cilantro Profile E2U->Cilantro Waxy, Leafy Body Linalool Linalool Linalool->Cilantro Floral, Woody Notes Decanal Decanal Decanal->Cilantro Citrus, Fatty Notes E2D (E)-2-Decenal E2D->Cilantro Green, Pungent Notes

Caption: Synergistic components of a cilantro flavor accord.

Protocol 1: Creation of a Cilantro Flavor Base (1,000 ppm Dilution in Propylene Glycol)

  • Objective: To create a foundational cilantro flavor concentrate for use in savory applications like salsas, marinades, and soups.

  • Materials:

    • This compound (10% solution in Propylene Glycol)

    • Linalool

    • (E)-2-Decenal (10% solution in PG)

    • Decanal (10% solution in PG)

    • Propylene Glycol (PG)

    • Glass vials, pipettes, analytical balance.

  • Methodology:

    • Prepare 10% stock solutions of the aldehydes to ensure accurate dosing, as they are powerful materials.

    • In a tared glass vial, combine the following ingredients, mixing thoroughly after each addition:

      • Linalool: 400g

      • This compound (10% soln): 250g

      • (E)-2-Decenal (10% soln): 150g

      • Decanal (10% soln): 50g

      • Propylene Glycol: 150g

      • Total: 1000g

    • Cap the vial tightly, vortex to homogenize, and allow the concentrate to mature for at least 24 hours at room temperature.

  • Validation:

    • Dilute the final concentrate to 10 ppm in water. The aroma should be unmistakably that of fresh-cut cilantro leaves.

    • The presence of this compound should be perceived as a persistent waxy, green note that provides body and prevents the flavor from being overly floral or fleeting.

Key Application Area 2: Enhancing Citrus and Tropical Fruit Flavors

While seemingly counterintuitive, the waxy, aldehydic nature of this compound is highly effective in boosting the "peel" and "zest" character of citrus flavors, particularly orange and mandarin.[2][10] It provides a richness that mimics the natural complexity of the fruit's essential oil.

Causality: Pure citrus flavors based solely on esters and terpenes like d-Limonene can taste simplistic or "candy-like." this compound introduces a waxy, slightly fatty note that is characteristic of the fruit's flavedo (the colored outer layer of the peel), adding depth, authenticity, and a perception of juiciness.

Protocol 2: Fortification of a Mandarin Orange Flavor for Beverages

  • Objective: To modify a standard orange flavor base to create a more authentic "freshly-peeled mandarin" profile for a clear beverage application.

  • Materials:

    • Base Mandarin Orange Flavor

    • This compound (1% solution in Ethanol)

    • Ethanol (food grade)

    • Sugar-sweetened water base (10% sucrose solution) for testing.

  • Methodology:

    • Prepare a 1% stock solution of this compound in food-grade ethanol for precise addition.

    • Dose the base Mandarin Orange flavor into the sweetened water base at its recommended starting level (e.g., 0.10%).

    • Create three variations by adding the this compound solution at different levels:

      • Control: 0.10% Base Flavor only.

      • Test 1: 0.10% Base Flavor + 0.005% of this compound 1% solution (adds 0.5 ppm of pure material).

      • Test 2: 0.10% Base Flavor + 0.010% of this compound 1% solution (adds 1.0 ppm of pure material).

    • Agitate all samples and evaluate immediately.

  • Validation:

    • A trained sensory panel should evaluate the samples. Test 1 and Test 2 are expected to be preferred over the control.

    • The desired outcome is a flavor profile described as more "zesty," "peel-like," and "juicy," with a fuller body. The effect of this compound should be to cut the simple sweetness and add a sophisticated, natural complexity.

Part 2: Applications in Fragrance Chemistry

In perfumery, this compound is a powerful modifier, prized for its ability to add lift, diffusion, and a unique textural character to a wide array of fragrance types.[2][11] It is particularly useful in floral, citrus, and classic aldehydic compositions.[10]

G cluster_fragrance Fragrance Evaluation Workflow start Obtain this compound eval Olfactory Evaluation (1% in DPG) start->eval accord Create Test Accord (e.g., Aldehydic-Floral) eval->accord Characterize Note incorporate Incorporate into Base (Ethanol, Soap, Lotion) accord->incorporate Test Synergy stability Stability & Performance Testing (4 weeks @ 40°C) incorporate->stability Assess Matrix Effect end Final Formulation stability->end Validate

Caption: Workflow for evaluating this compound in fragrance applications.

Key Application Area: Building Modern Aldehydic Accords

Classic aldehydic fragrances famously rely on a combination of saturated aldehydes (C-10, C-11, C-12). This compound offers a modern twist, introducing a citrus-peel and green facet that is less soapy and more vibrant than its saturated counterparts.

Causality: The double bond in this compound lowers its odor threshold and changes its shape, resulting in a different interaction with olfactory receptors. It provides the characteristic aldehydic "lift" and "sparkle" but replaces the classic fatty-soapy note with a waxy-orange peel character, making the composition feel more contemporary and bright. It is effective in compositions featuring rose, lavender, and clary sage.[2][10]

Protocol 3: Development of a Modern Aldehydic-Floral Accord

  • Objective: To create a simple, foundational accord demonstrating the effect of this compound in a floral context.

  • Materials:

    • This compound

    • Aldehyde C-12 MNA (2-Methylundecanal)

    • Rose Otto (10% in Dipropylene Glycol)

    • Bergamot Oil

    • Iso E Super

    • Dipropylene Glycol (DPG)

    • Ethanol (perfumer's grade)

  • Methodology:

    • Create the following fragrance concentrate by adding ingredients to a glass beaker in the order listed, stirring gently to combine.

      • Iso E Super: 400g

      • Bergamot Oil: 250g

      • Rose Otto (10%): 200g

      • Aldehyde C-12 MNA: 100g

      • This compound: 50g

      • Dipropylene Glycol (DPG): 100g

      • Total: 1000g

    • Allow the concentrate to macerate for 48 hours.

  • Validation:

    • Prepare a 20% dilution of the concentrate in perfumer's grade ethanol.

    • Dip a smelling strip and evaluate at 1 minute (top note), 15 minutes (heart), and 2 hours (dry down).

    • The this compound should be immediately apparent in the top note, providing a diffusive, sparkling citrus-waxy effect that lifts the bergamot. In the heart, it should prevent the rose from becoming overly heavy, adding a fresh, dewy texture. The recommended usage level in the final fragrance concentrate is up to 1.0%.[2]

Safety and Regulatory Considerations

  • Flavor: this compound is a FEMA GRAS substance (FEMA No. 3423) and is approved for use in food by major regulatory bodies.[8]

  • Fragrance: It is listed on the IFRA Transparency List, indicating its use as a fragrance ingredient.[7] While generally safe for use, it is classified as a skin irritant.[2] Adherence to IFRA guidelines and internal safety assessments for dermal sensitization is mandatory. Always consult the latest IFRA standards for concentration restrictions in different product categories.

  • Handling: Wear suitable gloves and eye/face protection during handling.[2] Due to its high odor strength, it is recommended to work with it in a well-ventilated area and to prepare dilutions (e.g., 1% or 10%) for evaluation and initial formulation trials.[2][4]

Conclusion

This compound is a potent and versatile specialty chemical that offers significant creative advantages in both flavor and fragrance design. Its unique ability to bridge the gap between fresh, citrus-green notes and rich, waxy-fatty textures makes it an invaluable tool for adding authenticity, complexity, and high-impact diffusion. The protocols outlined in this guide serve as a starting point for harnessing its potential, and further experimentation is encouraged to fully explore its synergistic effects within novel formulations.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from [Link]

  • FooDB. (2022). Showing Compound this compound (FDB019963). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283356, this compound. Retrieved from [Link]

  • Perflavory. (n.d.). This compound, 53448-07-0. Retrieved from [Link]

  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62447, 2-Undecenal. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-UNDECENAL. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • The Pherobase. (n.d.). This compound (C11H20O). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. In NIST Chemistry WebBook. Retrieved from [Link]

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(E)-2-Undecenal: A Comprehensive Guide for its Application as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

(E)-2-Undecenal , a medium-chain aldehyde, is a significant compound in the fields of flavor and fragrance chemistry, environmental analysis, and food science. Its characteristic citrus, fatty, and fresh aroma makes it a key component in many natural and artificial scents and flavors[1][2]. As a volatile organic compound (VOC), its presence and concentration in various matrices are of great interest, necessitating the use of a high-purity analytical standard for accurate quantification. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound as an analytical standard.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and application in analytical workflows.

Key Physicochemical Data
PropertyValueSource
IUPAC Name (E)-undec-2-enal[3]
Synonyms trans-2-Undecenal, (2E)-2-Undecenal[1][3]
Molecular Formula C₁₁H₂₀O[3]
Molecular Weight 168.28 g/mol [3]
Appearance Colorless to very pale straw-colored liquid[4][5]
Boiling Point 115 °C at 10 mmHg[2][3]
Density 0.837 - 0.847 g/cm³ at 25 °C[2][4]
Refractive Index 1.452 - 1.459 at 20 °C[2][4]
Solubility Insoluble in water; soluble in ethanol and oils[4]
Flash Point 104 °C (219.2 °F)[6]
Safety, Handling, and Storage

This compound is classified as a skin and eye irritant[3][6]. It may also cause an allergic skin reaction[3]. Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn during handling[6][7]. All work should be conducted in a well-ventilated area or a fume hood[5][6].

For storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[5][6].

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is paramount for reliable quantitative analysis. The following protocols outline the recommended procedures.

Protocol for Stock Standard Solution (1000 µg/mL)
  • Materials:

    • This compound (high purity standard)

    • Methanol or Acetonitrile (HPLC or GC grade)

    • 10 mL volumetric flask (Class A)

    • Analytical balance

  • Procedure:

    • Accurately weigh 10 mg of this compound into the 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the standard.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the recorded weight.

    • Transfer the solution to an amber glass vial with a PTFE-lined cap and store at 4°C.

Protocol for Working Standard Solutions

Working standards are prepared by serial dilution of the stock solution. The concentration of the working standards should bracket the expected concentration range of the samples.

  • Materials:

    • Stock standard solution (1000 µg/mL)

    • Methanol or Acetonitrile (HPLC or GC grade)

    • Appropriate volumetric flasks (Class A)

    • Micropipettes

  • Procedure (Example for a 10 µg/mL working standard):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • Stopper and mix thoroughly.

    • Prepare a series of working standards with varying concentrations as required for the calibration curve.

Instrumental Analysis

This compound can be analyzed by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile compounds like this compound.

Workflow for GC Analysis

cluster_prep Sample and Standard Preparation cluster_gc GC-FID/MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction / SPME Sample->Extraction GC GC Injection Extraction->GC Standard Prepare Working Standards Standard->GC Separation Chromatographic Separation GC->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC analysis of this compound.

Recommended GC Parameters:

ParameterRecommendation
Column DB-1, DB-5, or equivalent non-polar capillary column[8]
Injector Temperature 250 °C
Injection Mode Splitless or Split (adjust split ratio as needed)
Oven Program Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
FID Temperature 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Kovats Retention Index ~1350 on a standard non-polar column[3][9]
High-Performance Liquid Chromatography (HPLC) Analysis

For non-volatile matrices or for improved selectivity, HPLC with UV detection is a suitable alternative. Aldehydes are often derivatized to enhance their UV absorbance and chromatographic retention. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form hydrazones[10][11][12].

Workflow for HPLC Analysis with DNPH Derivatization

cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample Collection Derivatization DNPH Derivatization Sample->Derivatization HPLC HPLC Injection Derivatization->HPLC Standard Prepare Derivatized Standards Standard->HPLC Separation Reversed-Phase Separation HPLC->Separation Detection UV Detection (360 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Recommended HPLC Parameters:

ParameterRecommendation
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[10]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water[10][11]
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C[10]
Injection Volume 20 µL[10]
Detector UV-Vis Detector
Wavelength 360 nm for DNPH derivatives[10]

Method Validation

A self-validating system is crucial for trustworthy results. Key validation parameters to assess include:

  • Linearity: A calibration curve should be generated with at least five concentration levels. The correlation coefficient (r²) should be > 0.99.

  • Accuracy: Determined by spike and recovery experiments in the sample matrix. Recoveries should typically be within 80-120%.

  • Precision: Assessed by replicate injections of a standard solution. The relative standard deviation (RSD) should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) Column degradation, active sites in the injector or column, inappropriate mobile phase pHUse a new column, check for contamination in the injector, adjust mobile phase composition
Inconsistent retention times Fluctuations in temperature or flow rate, column equilibration issuesEnsure stable instrument conditions, allow for adequate column equilibration
Low sensitivity Improper detector settings, degradation of the standard, inefficient derivatizationOptimize detector parameters, prepare fresh standards, optimize derivatization conditions (time, temperature, reagent concentration)
Ghost peaks Contamination in the carrier gas, mobile phase, or injectorUse high-purity gases and solvents, clean the injector

Conclusion

The use of this compound as an analytical standard is essential for its accurate quantification in various applications. By following the detailed protocols for standard preparation, instrumental analysis, and method validation outlined in this guide, researchers can ensure the generation of reliable and reproducible data. Adherence to proper safety and handling procedures is paramount throughout the analytical workflow.

References

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283356, this compound. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019963). Retrieved from [Link]

  • Linnanvuo, M., et al. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. Retrieved from [Link]

  • Linnanvuo, M., et al. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62447, 2-Undecenal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-decenal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of (E)-2-Undecenal

This compound is an α,β-unsaturated aldehyde that belongs to a class of organic compounds known as medium-chain aldehydes.[1] These compounds are found in various natural sources, including herbs, spices, and fruits.[1] There is a growing body of evidence suggesting that (E)-2-alkenals, including this compound, possess significant antimicrobial and antifungal properties. This has led to increased interest in their potential application as therapeutic agents, particularly in the context of rising antimicrobial resistance.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the antimicrobial and antifungal efficacy of this compound. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for further research and development.

Mechanism of Action: A Multi-Pronged Attack on Microbial Cells

The antimicrobial and antifungal activity of (E)-2-alkenals is primarily attributed to their ability to disrupt microbial cell membranes.[2][3] This disruption is thought to be a result of the molecule's amphipathic nature, with a hydrophilic aldehyde group and a hydrophobic alkyl chain. This structure allows this compound to function as a nonionic surfactant, interfering with the native membrane-associated functions of the microbial cell.[2]

For Fungi: The primary antifungal action of medium-chain (E)-2-alkenals against yeasts like Saccharomyces cerevisiae is the disruption of the plasma membrane's integrity.[2] This can lead to the inhibition of essential membrane-bound enzymes, such as H+-ATPase, which is crucial for maintaining the electrochemical gradient across the fungal cell membrane.[2] Furthermore, some α,β-unsaturated aldehydes have been shown to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane.[4][5]

For Bacteria: The antibacterial mechanism of (E)-2-alkenals is also believed to involve a gross perturbation of the lipidic fraction of the plasma membrane.[3][6][7] This disruption can lead to increased membrane permeability and the leakage of intracellular components, ultimately resulting in cell death. The α,β-unsaturated aldehyde moiety is a reactive electrophile that can form adducts with nucleophilic groups in cellular macromolecules, such as proteins and nucleic acids, further contributing to its antimicrobial effects.[8]

Experimental Protocols

Preparation of this compound Stock Solutions

Due to the lipophilic nature of this compound, a suitable solvent is required to prepare stock solutions for antimicrobial and antifungal assays. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the weighed this compound in an appropriate volume of sterile, molecular biology grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C. Subsequent dilutions should be made in the appropriate sterile broth or medium for each assay, ensuring the final DMSO concentration does not inhibit microbial growth (typically ≤1% v/v).

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[9] The MBC or MFC is the lowest concentration that results in microbial death.

Protocol:

  • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.

  • In well 1, add 100 µL of the this compound working solution (prepared from the stock solution to be twice the highest desired final concentration).

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.

  • Well 11 will serve as the growth control (containing medium and inoculum but no this compound).

  • Well 12 will serve as the sterility control (containing only medium).

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Add 50 µL of the standardized inoculum to wells 1 through 11.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

  • To determine the MBC/MFC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the microtiter plate.

  • The MBC/MFC is the lowest concentration that shows no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.

Diagram of Broth Microdilution Workflow:

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare this compound Stock Solution D Serial Dilution of This compound A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate wells B->E C Prepare 96-well plate with broth C->D D->E Add compound F Incubate Plate E->F G Read MIC (Visual Inspection) F->G H Plate for MBC/MFC G->H From clear wells I Incubate Agar Plates H->I J Read MBC/MFC I->J

Caption: Workflow for MIC and MBC/MFC determination.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population and can help differentiate between bactericidal and bacteriostatic effects.[10][11]

Protocol:

  • Prepare flasks containing the appropriate broth with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.

  • Inoculate each flask with the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks under appropriate conditions (e.g., 37°C with shaking for bacteria).

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[10][12]

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates until colonies are visible.

  • Count the colonies and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.[11]

Anti-Biofilm Activity Assessment

The crystal violet assay is a common method for quantifying biofilm formation and the effect of antimicrobial agents on biofilm inhibition and eradication.

[13][14][15][16]Protocol for Biofilm Inhibition:

  • In a sterile 96-well flat-bottom microtiter plate, prepare two-fold serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose for S. aureus) to a final volume of 100 µL per well.

  • Add 100 µL of a standardized microbial suspension (adjusted to 1 x 10^6 CFU/mL) to each well. Include positive (inoculum without compound) and negative (sterile medium) controls.

  • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Carefully discard the planktonic cells by gently washing the wells twice with sterile PBS.

  • Fix the biofilms by air-drying or with methanol for 15 minutes.

  • Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature. 7[15][16]. Remove the crystal violet solution and wash the wells gently with sterile water until the water runs clear.

  • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or absolute ethanol to each well. 9[13]. Measure the absorbance at 570-595 nm using a microplate reader. 1[13][14]0. The percentage of biofilm inhibition can be calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100.

Data Presentation

Table 1: Antimicrobial and Antifungal Spectrum of this compound
MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Reference
Saccharomyces cerevisiae ATCC 7754Yeast-6.25
Staphylococcus aureusGram-positive BacteriaData not availableData not available
Escherichia coliGram-negative BacteriaData not availableData not available
Pseudomonas aeruginosaGram-negative BacteriaData not availableData not available
Candida albicansYeastData not availableData not available
Aspergillus nigerMoldData not availableData not available

Note: Further research is required to determine the MIC and MBC/MFC values for a broader range of microorganisms.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. I[17][18][19][20][21]t is classified as a skin and eye irritant and may cause an allergic skin reaction. A[17]void inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. F[18]or disposal, follow local regulations for chemical waste.

[17][19]### References

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  • Kubo, I., Fujita, K. I., Kubo, A., Nihei, K. I., & Lunde, C. S. (2003). Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae. Journal of agricultural and food chemistry, 51(14), 3951–3957. Available from: [Link]

  • Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., Mazzanti, G., & Bisignano, G. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial agents and chemotherapy, 49(6), 2474–2478. Available from: [Link]

  • Bisignano, G., Laganà, M. G., Trombetta, D., Arena, S., Nostro, A., Uccella, N., Mazzanti, G., & Saija, A. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 205(1), 125-129.

  • Patrignani, F., Siroli, L., Serrazanetti, D. I., Gardini, F., & Lanciotti, R. (2019). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. Journal of Applied Microbiology, 127(1), 149-160. Available from: [Link]

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  • Appiah, T., Oppong, E. E., Tuffour, I., & Anokye, R. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-based complementary and alternative medicine : eCAM, 2019, 9348935. Available from: [Link]

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  • Tian, J., Ban, X., Zeng, H., He, J., Huang, B., & Wang, Y. (2011). The mechanism of antifungal action of essential oil from dill (Anethum graveolens L.) on Aspergillus flavus. PloS one, 6(1), e16574.

  • Journal of Pure and Applied Microbiology. Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria. Available from: [Link]

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  • Macheroux, P., Kappes, R., Ehammer, H., & Schrittwieser, J. H. (2017). Synthesis of α,β-unsaturated aldehydes as potential substrates for bacterial luciferases. Bioorganic & medicinal chemistry, 25(6), 1936–1941. Available from: [Link]

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  • de Souza Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., da Silva Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. Available from: [Link]

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available from: [Link]

  • Ahmad, A., Khan, A., Manzoor, N., & Khan, L. A. (2013). Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans. SpringerPlus, 2(1), 1-7. Available from: [Link]

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  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.

  • Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Alam, P. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Antibiotics, 12(3), 522. Available from: [Link]

  • Kanafani, Z. A., & Perfect, J. R. (2008). Ergosterol biosynthesis: a fungal pathway for life on earth?. Current opinion in infectious diseases, 21(Suppl 1), S23–S30.

  • Li, Y., Kong, W., Chen, Y., Wu, H., & Hua, H. (2021). Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum. Journal of fungi (Basel, Switzerland), 7(6), 434. Available from: [Link]

  • MDPI. Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. Available from: [Link]

  • MDPI. Post-Antibiotic and Post-Antibiotic Sub-Minimum Inhibitory Concentration Effects of Carvacrol against Salmonella Typhimurium. Available from: [Link]

  • MDPI. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. Available from: [Link]

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Application Notes and Protocols for Studying the Effects of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (E)-2-Undecenal - A Bioactive Aldehyde of Interest

This compound is a medium-chain α,β-unsaturated aldehyde naturally found in various plants, including cilantro (Coriandrum sativum)[1][2]. It belongs to a class of reactive carbonyl species that are gaining attention not only for their roles in flavor and fragrance chemistry but also for their potent biological activities. These activities range from antimicrobial and nematicidal effects to potential roles in cellular signaling and stress responses[1][3][4].

As an α,β-unsaturated aldehyde, this compound possesses a reactive electrophilic center, making it a candidate for interaction with cellular nucleophiles such as proteins and glutathione. This reactivity is the basis for the cytotoxic effects observed in many related aldehydes, which are often products of lipid peroxidation and key players in oxidative stress-related pathologies[5].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of this compound. It offers detailed protocols for in vitro and in vivo studies, focusing on elucidating its mechanism of action and potential therapeutic or toxicological implications. The experimental design proposed herein is built on the hypothesis that this compound, like other long-chain aliphatic aldehydes, induces cellular stress responses, potentially leading to apoptosis through specific signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway.

Part 1: In Vitro Experimental Design

The in vitro assessment of this compound is designed to first establish its cytotoxic profile and then to dissect the underlying molecular mechanisms.

Foundational Cytotoxicity Assessment

The initial step is to determine the concentration-dependent effect of this compound on cell viability across various cell lines. This will establish the IC50 (half-maximal inhibitory concentration) values necessary for designing subsequent mechanistic studies.

Recommended Cell Lines:

  • Human cancer cell lines: A panel of cancer cell lines (e.g., HepG2 - liver, A549 - lung, MDA-MB-231 - breast) to screen for potential anti-cancer activity.

  • Non-cancerous cell lines: A non-cancerous cell line (e.g., HEK293 - human embryonic kidney, THP-1 - human monocytic cell line) to assess general cytotoxicity and selectivity[1].

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the medium containing this compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Cell LineExposure Time (h)IC50 (µM) - Hypothetical Data
HepG22450
4835
7220
A5492465
4845
7230
HEK29372>100
Investigating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine whether this compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). This can be concentration-dependent[6].

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Delving into the Mechanism of Action

Based on studies of structurally similar aldehydes, a plausible mechanism for this compound-induced apoptosis is the activation of the JNK signaling pathway, a key regulator of cellular stress responses[7]. This can be investigated through a series of molecular biology techniques.

Experimental Workflow for Mechanistic Studies:

G cluster_0 Cellular Treatment cluster_1 Biochemical Assays cluster_2 Pathway Analysis cell_culture Cell Culture (e.g., HepG2) treatment This compound Treatment (IC50 concentration) cell_culture->treatment gsh_assay GSH Depletion Assay treatment->gsh_assay pc_assay Protein Carbonylation (DNPH Assay) treatment->pc_assay western_blot Western Blotting (p-JNK, JNK, Caspase-3) treatment->western_blot qpcr qPCR (Pro-apoptotic gene expression) treatment->qpcr data_analysis Data Analysis & Mechanism Elucidation gsh_assay->data_analysis Oxidative Stress pc_assay->data_analysis Protein Damage western_blot->data_analysis Protein Expression qpcr->data_analysis Gene Expression

Caption: Workflow for investigating the mechanism of this compound action.

Protocol 3: Western Blotting for JNK Pathway Activation

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-JNK, total JNK, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Glutathione (GSH) Depletion Assay

This assay measures the levels of intracellular glutathione, a key antioxidant that can be depleted by reactive aldehydes.

  • Sample Preparation: Treat cells with this compound. After treatment, wash and lyse the cells. Deproteinate the samples using metaphosphoric acid (MPA)[8].

  • Assay Principle: The assay utilizes a kinetic reaction where the sulfhydryl group of GSH reacts with DTNB (5,5'-dithio-bis-2-nitrobenzoic acid, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). Glutathione reductase is used to recycle the oxidized glutathione (GSSG) back to GSH, amplifying the signal.[9]

  • Measurement: The rate of TNB formation is measured spectrophotometrically at 405-412 nm and is proportional to the total glutathione concentration in the sample[9].

  • Standard Curve: A standard curve using known concentrations of GSH is generated to quantify the GSH levels in the samples.

Protocol 5: Protein Carbonylation Spectrophotometric Assay (DNPH Assay)

This assay quantifies the level of protein carbonylation, a stable marker of oxidative protein damage caused by reactive aldehydes.

  • Protein Derivatization: Incubate protein samples extracted from treated and control cells with 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl. A blank for each sample is prepared with 2 M HCl alone[10].

  • Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA)[10].

  • Washing: Wash the protein pellet multiple times with an ethanol/ethyl acetate solution to remove any free DNPH[10].

  • Solubilization: Dissolve the final pellet in a solution containing 6 M guanidine hydrochloride[10].

  • Absorbance Measurement: Measure the absorbance of the supernatant at 375 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH (ε = 22,000 M⁻¹ cm⁻¹)[10].

Proposed Signaling Pathway for this compound:

G E2U This compound ROS Increased ROS E2U->ROS GSH_depletion GSH Depletion E2U->GSH_depletion Protein_carbonyl Protein Carbonylation E2U->Protein_carbonyl MLK3 MLK3 ROS->MLK3 activation MKK4_7 MKK4/7 MLK3->MKK4_7 phosphorylation JNK JNK MKK4_7->JNK phosphorylation cJun c-Jun JNK->cJun phosphorylation Bim Bim JNK->Bim activation Caspase3 Caspase-3 Activation JNK->Caspase3 Apoptosis Apoptosis cJun->Apoptosis Bim->Apoptosis Caspase3->Apoptosis

Caption: Hypothesized JNK-mediated apoptotic pathway induced by this compound.

Part 2: In Vivo Experimental Design

In vivo studies are essential to validate the in vitro findings and to assess the systemic effects, toxicity, and potential therapeutic efficacy of this compound in a whole-organism context.

Animal Model Selection

The choice of animal model depends on the research question. For studying oxidative stress and lipid peroxidation-induced damage, several models are available:

  • Drug-Induced Liver Injury Model: Administration of agents like carbon tetrachloride (CCl4) or acetaminophen to rodents induces significant oxidative stress and lipid peroxidation in the liver, providing a context to study the protective or exacerbating effects of this compound[11].

  • Atherosclerosis Model: Genetically modified mice, such as ApoE-deficient or LDLr-deficient mice, are prone to developing atherosclerotic plaques, a process in which lipid peroxidation plays a crucial role[12].

  • Neurodegeneration Model: Models of Alzheimer's disease, such as the Tg2576 mouse, exhibit age-dependent increases in lipid peroxidation that precede plaque formation, offering a platform to study the effects of this compound on neuro-oxidative stress[2].

Dosing, Administration, and Monitoring
  • Dosing: The dose range for this compound should be determined through a preliminary dose-ranging study to identify a maximum tolerated dose (MTD) and effective dose levels.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the physicochemical properties of this compound and the experimental goals.

  • Monitoring: Animals should be monitored regularly for clinical signs of toxicity, body weight changes, and food/water intake.

Endpoint Analysis

At the end of the study, tissues and blood should be collected for a comprehensive analysis.

Protocol 6: In Vivo Endpoint Analysis

  • Blood Collection: Collect blood via cardiac puncture for serum biochemistry analysis (e.g., liver enzymes ALT, AST) and for measuring systemic markers of oxidative stress.

  • Tissue Harvesting: Perfuse the animals with saline and harvest relevant organs (e.g., liver, brain, aorta). A portion of the tissue should be fixed in formalin for histopathology, and the rest should be snap-frozen for biochemical and molecular analyses.

  • Histopathology: Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and signs of injury. Immunohistochemistry can be used to detect markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress (e.g., 4-HNE).

  • Biochemical Assays: Prepare tissue homogenates from the frozen samples to perform the GSH depletion and protein carbonylation assays as described in Protocols 4 and 5.

  • Molecular Analysis: Extract protein from tissue homogenates to perform Western blotting for key signaling proteins (e.g., p-JNK, JNK) as described in Protocol 3.

ParameterMethodTissue/SamplePurpose
Toxicity Serum Biochemistry (ALT, AST)SerumAssess liver damage
Histopathology (H&E)Liver, Kidney, etc.Evaluate tissue morphology
Oxidative Stress GSH Depletion AssayTissue Homogenate, PlasmaMeasure antioxidant capacity
Protein CarbonylationTissue Homogenate, PlasmaQuantify oxidative protein damage
Immunohistochemistry (4-HNE)Fixed Tissue SectionsVisualize lipid peroxidation
Mechanism Western Blotting (p-JNK, JNK)Tissue HomogenateAnalyze signaling pathway activation
Immunohistochemistry (Cleaved Caspase-3)Fixed Tissue SectionsDetect apoptosis

Conclusion

The experimental framework detailed in these application notes provides a robust, multi-faceted approach to characterizing the biological effects of this compound. By systematically progressing from broad cytotoxicity screening to in-depth mechanistic studies in vitro, and finally to validation in relevant in vivo models, researchers can build a comprehensive understanding of this bioactive aldehyde. The proposed protocols, grounded in established methodologies for studying reactive aldehydes, ensure scientific rigor and data reliability. This structured approach will be invaluable for professionals in research and drug development seeking to unlock the toxicological profile and therapeutic potential of this compound.

References

  • Caboni, P., et al. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 959-964. [Link]

  • Caboni, P., et al. (2012). Nematicidal Activity of (E,E)-2,4-Decadienal and (E)-2-Decenal from Ailanthus altissima against Meloidogyne javanica. ACS Publications. [Link]

  • Caboni, P., et al. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. PubMed. [Link]

  • Castegna, A., et al. (2020). 2.7. Determination of Protein Carbonylation. Bio-protocol, 10(12), e3661. [Link]

  • Praticò, D. (2001). Lipid peroxidation in mouse models of atherosclerosis. Trends in Cardiovascular Medicine, 11(3-4), 112-116. [Link]

  • Xie, C., et al. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 786, 41-50. [Link]

  • Praticò, D., et al. (2001). Increased Lipid Peroxidation Precedes Amyloid Plaque Formation in an Animal Model of Alzheimer Amyloidosis. Journal of Neuroscience, 21(12), 4183-4187. [Link]

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  • Kumar, A., et al. (2012). The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner. PLoS ONE, 7(9), e43803. [Link]

  • Givaudan. (n.d.). Aldehyde Iso C11. [Link]

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  • De, M., et al. (2023). Phytochemistry and Pharmacological Activities of Coriandrum sativum L. ResearchGate. [Link]

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  • Fenner, K. S., et al. (1996). Genotoxicity and mutagenicity of the alpha, beta-unsaturated carbonyl compound crotonaldehyde (butenal) on a plasmid shuttle vector. Carcinogenesis, 17(9), 2053-2058. [Link]

  • The Good Scents Company. (n.d.). 10-undecenal (aldehyde C-11 undecylenic). [Link]

  • ResearchGate. (2018). Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019963). [Link]

  • De Saint-Georges, Y., et al. (2001). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. International Journal of Cosmetic Science, 23(6), 357-366. [Link]

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Application Notes & Protocols: (E)-2-Undecenal in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-2-Undecenal, a naturally occurring aldehyde found in sources like cilantro and citrus peels, is a valuable ingredient in the cosmetic and personal care industry.[1] Valued for its distinct fresh, citrusy, and slightly waxy aroma, it serves primarily as a fragrance component.[2][3] This document provides a comprehensive technical guide for researchers, cosmetic chemists, and product development professionals on the effective and safe formulation of this compound. It covers the molecule's physicochemical properties, functional applications, regulatory landscape, and detailed protocols for formulation and quality control. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process, ensuring both product efficacy and consumer safety.

Introduction: The Role of this compound in Cosmetics

This compound, an α,β-unsaturated aldehyde, is a key contributor to the scent profile of many personal care products.[3] Its powerful and diffusive aroma makes it a versatile ingredient in creating complex fragrance compositions, particularly in floral (rose), herbal (clary sage), and citrus blends.[2] Beyond its olfactory contributions, its functional role as a perfuming agent is recognized within the cosmetics industry.[4] Understanding its chemical behavior, stability within various cosmetic bases, and the regulatory constraints governing its use is paramount for successful product development.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its proper handling and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (E)-undec-2-enal[5]
CAS Number 53448-07-0[1][6]
Molecular Formula C11H20O[1][6]
Molecular Weight 168.28 g/mol [1][5]
Appearance Colorless to pale yellow liquid[3][7]
Odor Profile Fresh, fruity, citrus peel, waxy, aldehydic[2][7]
Boiling Point 115 °C @ 10.00 mm Hg[1][5]
Flash Point ~104.44 - 108.33 °C[2][8]
Solubility Insoluble in water; Soluble in ethanol and oils[1][7]
Specific Gravity 0.837 - 0.847 @ 25°C[2][8]

Handling & Storage: this compound is classified as a skin irritant.[2][5] Therefore, appropriate personal protective equipment (PPE), including gloves and eye/face protection, is mandatory during handling.[2] Store in a cool, well-ventilated area away from incompatible materials. Due to its aldehyde nature, it can be susceptible to oxidation; storage under an inert atmosphere (e.g., nitrogen) and the addition of antioxidants like alpha-tocopherol can enhance stability.

Regulatory Landscape & Safety Considerations

The use of fragrance ingredients in cosmetics is subject to stringent regulations to ensure consumer safety. This compound is classified as a fragrance allergen, and its use is restricted by various regulatory bodies.

  • European Union: In the EU, fragrance allergens that are known to cause contact allergies are regulated under Regulation (EC) No 1223/2009.[9] If the concentration of this compound exceeds 0.001% in leave-on products or 0.01% in rinse-off products, its presence must be declared on the product's ingredient list.[10][11] This allows consumers with known sensitivities to make informed choices. The Scientific Committee on Consumer Safety (SCCS) provides opinions on the safety of cosmetic ingredients, which often form the basis for regulation.[12][13]

  • International Fragrance Association (IFRA): IFRA sets self-regulatory standards for the safe use of fragrance materials. These standards are based on risk assessments and are widely adopted by the industry. For this compound, IFRA recommends usage levels up to 1.0000% in the final fragrance concentrate, which is then diluted into the cosmetic product.[2]

Causality: The concentration limits are established based on sensitization data from human and animal studies. The distinction between leave-on and rinse-off products is critical; ingredients in leave-on products have prolonged skin contact, necessitating lower concentration thresholds to minimize the risk of allergic reactions.

Formulation Protocol: A Basic Emulsion-Based Lotion

This section provides a foundational protocol for incorporating this compound into a simple oil-in-water (O/W) lotion. The choice of an emulsion system is common for cosmetic creams and lotions, providing a stable vehicle for both water-soluble and oil-soluble ingredients.

Materials & Equipment
  • Oil Phase:

    • Cetearyl Alcohol (Emulsion stabilizer, thickener)

    • Glyceryl Stearate (Emulsifier)

    • Caprylic/Capric Triglyceride (Emollient)

  • Water Phase:

    • Deionized Water

    • Glycerin (Humectant)

    • Xanthan Gum (Thickener, stabilizer)

  • Cool-Down Phase:

    • This compound

    • Preservative (e.g., Phenoxyethanol)

    • Antioxidant (e.g., Tocopherol - Vitamin E)

  • Equipment:

    • Beakers

    • Homogenizer/High-shear mixer

    • Water bath or heating mantle

    • Digital scale

    • pH meter

Step-by-Step Formulation Procedure
  • Preparation of Phases:

    • Water Phase: In a main beaker, combine deionized water and glycerin. Sprinkle xanthan gum slowly into the vortex created by a propeller mixer to prevent clumping. Heat to 75°C. The heating of the water phase hydrates the thickener and prepares it for emulsification.

    • Oil Phase: In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C until all components are melted and uniform. This ensures all solid fats and waxes are fully liquefied for proper mixing.

  • Emulsification:

    • Slowly add the hot Oil Phase to the hot Water Phase while mixing with a homogenizer.

    • Homogenize at high speed for 3-5 minutes. This high-shear mixing is crucial for creating small, uniform oil droplets dispersed within the water phase, leading to a stable emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring gently with a propeller mixer. Rapid cooling can shock the emulsion and cause instability.

  • Addition of Cool-Down Phase:

    • Once the emulsion has cooled to below 40°C, add the preservative, antioxidant, and this compound.[14]

    • Causality: this compound is a volatile fragrance compound. Adding it at a lower temperature minimizes its evaporation, ensuring its intended concentration and scent profile are maintained in the final product. Preservatives and antioxidants are also often heat-sensitive.

  • Final Adjustments & Homogenization:

    • Check the pH of the lotion and adjust if necessary to the desired range (typically 5.5-6.5 for skin products).

    • Mix until the entire batch is uniform.

Formulation Workflow Diagram

G cluster_prep Phase Preparation (75°C) cluster_process Processing cluster_finish Finishing WaterPhase Water Phase (Water, Glycerin, Xanthan Gum) Emulsify Emulsification (Add Oil to Water) WaterPhase->Emulsify OilPhase Oil Phase (Cetearyl Alcohol, Glyceryl Stearate, Triglyceride) OilPhase->Emulsify Homogenize High-Shear Homogenization (3-5 min) Emulsify->Homogenize Cool Cool to < 40°C Homogenize->Cool Additives Add Cool-Down Phase (this compound, Preservative, Antioxidant) Cool->Additives FinalMix Final Mixing & pH Adjustment Additives->FinalMix FinishedProduct Finished Lotion FinalMix->FinishedProduct G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh 1g of Lotion Spike Spike with Internal Standard Weigh->Spike Extract Add Solvent & Sonicate (15 min) Spike->Extract Separate Centrifuge & Filter Supernatant Extract->Separate Inject Inject into GC-MS Separate->Inject SeparateGC Chromatographic Separation (DB-5ms column) Inject->SeparateGC DetectMS Mass Spectrometric Detection (SIM Mode) SeparateGC->DetectMS Quantify Quantify this compound Concentration DetectMS->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Result Report Result (e.g., % w/w) Quantify->Result

Sources

Application Notes & Protocols: (E)-2-Undecenal as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-2-Undecenal, a long-chain α,β-unsaturated aldehyde, is a reactive and versatile chemical building block with significant potential in the synthesis of complex pharmaceutical intermediates.[1][2] While traditionally recognized for its role in the flavor and fragrance industry, its intrinsic chemical functionalities—a conjugated double bond and an aldehyde group—offer a rich platform for a variety of stereoselective transformations crucial in medicinal chemistry.[3] This guide provides in-depth technical protocols and scientific rationale for leveraging this compound in the synthesis of key pharmaceutical scaffolds, targeting researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

This compound: Chemical Profile

PropertyValueSource
Molecular Formula C₁₁H₂₀O[1][2]
Molecular Weight 168.28 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 115 °C @ 10 mmHg
Key Reactive Sites Aldehyde (electrophilic carbon), α,β-unsaturated system (electrophilic β-carbon), C=C double bond

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl carbon and the β-carbon of the conjugated system, making it an excellent substrate for a range of nucleophilic addition and conjugate addition reactions. The C=C double bond can also undergo various transformations such as epoxidation and hydrogenation.

Application 1: Organocatalytic Asymmetric Michael Addition for the Synthesis of Chiral Aldehydes

Scientific Rationale: The conjugate addition of nucleophiles to α,β-unsaturated aldehydes, known as the Michael addition, is a powerful tool for carbon-carbon bond formation.[4] When catalyzed by a chiral secondary amine, this reaction can proceed with high enantioselectivity, yielding chiral aldehydes that are valuable precursors for a wide range of biologically active molecules, including potential anti-inflammatory and anti-cancer agents. The enamine catalysis mechanism temporarily converts the aldehyde into a nucleophilic enamine, which then reacts with the Michael acceptor.

This protocol details the asymmetric Michael addition of a nitroalkane to this compound, catalyzed by a diarylprolinol silyl ether, a well-established organocatalyst for such transformations. The resulting γ-nitro aldehyde is a versatile intermediate that can be further elaborated into chiral amines, carboxylic acids, and other functional groups prevalent in pharmaceuticals.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound and nitroalkane in solvent B Add organocatalyst and co-catalyst A->B C Stir at specified temperature B->C D Quench reaction C->D Monitor by TLC E Aqueous work-up D->E F Dry organic layer E->F G Purify by column chromatography F->G H Determine yield G->H I Characterize by NMR, IR, MS H->I J Determine enantiomeric excess (chiral HPLC) H->J

Caption: Workflow for Organocatalytic Michael Addition.

Detailed Protocol:

Materials:

  • This compound (1.0 eq)

  • Nitromethane (1.5 eq)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst, 0.1 eq)

  • Benzoic acid (Co-catalyst, 0.1 eq)

  • Dichloromethane (CH₂Cl₂) (Solvent)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 168 mg) and dichloromethane (5 mL).

  • Add nitromethane (1.5 mmol, 91.5 mg).

  • Add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg) and benzoic acid (0.1 mmol, 12.2 mg).

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro aldehyde.

Expected Outcome & Data:

ParameterExpected Value
Yield 75-85%
Enantiomeric Excess (ee) >95%
Diastereomeric Ratio (dr) N/A (for nitromethane)

Note: The yield and enantioselectivity can be influenced by the purity of reagents, reaction time, and temperature.

Application 2: Catalytic Asymmetric Epoxidation for the Synthesis of Chiral Epoxides

Scientific Rationale: Chiral epoxides are highly valuable intermediates in pharmaceutical synthesis due to their ability to undergo regioselective and stereospecific ring-opening reactions with a wide variety of nucleophiles. This allows for the introduction of two new functionalities with defined stereochemistry. The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of cis-disubstituted alkenes, but other catalyst systems are effective for trans-alkenes like this compound. A fructose-derived ketone catalyst, for example, can facilitate the asymmetric epoxidation of α,β-unsaturated aldehydes.

This protocol describes the asymmetric epoxidation of the double bond in this compound. The resulting chiral epoxide can serve as a precursor to chiral diols, amino alcohols, and other key structural motifs found in various drug classes, such as beta-blockers and antiviral agents.

Reaction Scheme:

G this compound this compound reagents + Oxone + Fructose-derived catalyst + NaHCO₃, H₂O/CH₃CN product Chiral Epoxyundecenal

Caption: Asymmetric Epoxidation of this compound.

Detailed Protocol:

Materials:

  • This compound (1.0 eq)

  • Fructose-derived ketone catalyst (e.g., Shi catalyst) (0.2 eq)

  • Oxone® (potassium peroxymonosulfate) (2.0 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 168 mg) in a mixture of acetonitrile (5 mL) and water (5 mL).

  • Add the fructose-derived ketone catalyst (0.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Oxone® (2.0 mmol, 614 mg) and sodium bicarbonate (a sufficient amount to maintain pH 7-8) in water (10 mL).

  • Add the Oxone® solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome & Data:

ParameterExpected Value
Yield 60-75%
Enantiomeric Excess (ee) 90-98%

Note: The pH of the reaction is crucial for catalyst stability and reactivity.

Application 3: Reductive Amination for the Synthesis of Allylic Amines

Scientific Rationale: The introduction of a nitrogen atom is a key step in the synthesis of a vast number of pharmaceuticals. Reductive amination is a highly efficient method for forming C-N bonds. While direct reductive amination of α,β-unsaturated aldehydes can be complex, a two-step approach involving the reduction of the aldehyde to the corresponding allylic alcohol followed by an allylic amination reaction is a robust alternative. The allylic alcohol can be activated (e.g., through conversion to a leaving group) and then displaced by an amine nucleophile.

This protocol outlines the synthesis of an allylic amine from this compound. Allylic amines are important structural motifs in many natural products and synthetic drugs.

Logical Flow of Synthesis:

G A This compound B Selective Aldehyde Reduction (e.g., NaBH₄, CeCl₃) A->B C (E)-Undec-2-en-1-ol B->C D Activation of Hydroxyl Group (e.g., Mesyl Chloride) C->D E Allylic Mesylate D->E F Nucleophilic Substitution (Amine, e.g., Benzylamine) E->F G Protected Allylic Amine F->G H Deprotection (if necessary) G->H I Final Allylic Amine H->I

Caption: Synthetic Pathway to Allylic Amines.

Detailed Protocol (Part 1: Reduction to Allylic Alcohol):

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 mmol, 168 mg) and CeCl₃·7H₂O (1.1 mmol, 410 mg) in a mixture of methanol (5 mL) and dichloromethane (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 mmol, 41.6 mg) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~5.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield (E)-Undec-2-en-1-ol, which can often be used in the next step without further purification.

Expected Outcome & Data:

ParameterExpected Value
Yield >95%
Purity (by ¹H NMR) >95%

Note: The use of CeCl₃ (Luche reduction) is crucial for the selective 1,2-reduction of the aldehyde in the presence of the conjugated double bond.

This compound is a readily available and highly versatile starting material for the synthesis of complex and stereochemically rich pharmaceutical intermediates. The protocols outlined in this guide for organocatalytic Michael addition, asymmetric epoxidation, and the synthesis of allylic amines demonstrate the potential of this synthon in modern drug discovery and development. By understanding and applying these fundamental transformations, researchers can unlock new synthetic pathways to novel bioactive molecules.

References

  • Coores, Á.; Clerigué, J.; Orocio-Rodríguez, E.; Menéndez, J. C. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals2022 , 15, 1009. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. This compound. [Link]

  • Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

  • PubMed Central. An overview on the Discovery and Development of Anti-Inflammatory Drugs. [Link]

  • PubMed. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). [Link]

  • ResearchGate. Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]

  • ResearchGate. Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Link]

  • Google Patents. Process for preparing undecenals.
  • PubChem. 2-Undecenal. National Center for Biotechnology Information. [Link]

  • PubMed Central. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. [Link]

  • The Good Scents Company. 2-undecenal. [Link]

  • NIST. 2-Undecenal, E-. National Institute of Standards and Technology. [Link]

  • The Pherobase. This compound (C11H20O). [Link]

  • ResearchGate. Continuous-flow synthesis of (E)-2-Hexenal intermediates using a two-stage microreactor system. [Link]

  • Google Patents. Synthesis of compounds useful in the manufacture of ketorolac.
  • Google Patents. Process for the manufacture of 2,6,10-trimethylundec-9-enal.
  • Google Patents. Indane dimer compounds and their pharmaceutical use.
  • PubMed Central. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PubMed Central. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

  • University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. [Link]

  • PubMed Central. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (E)-2-Undecenal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges in the synthesis of this important α,β-unsaturated aldehyde.

I. Introduction to this compound Synthesis

This compound, also known as trans-2-Undecenal, is a valuable compound in the flavor and fragrance industry, prized for its characteristic citrus, fruity, and orange notes.[1][2] It is synthesized most commonly through olefination reactions of nonanal (pelargonaldehyde).[3][4] The primary challenge in its synthesis is achieving high (E)-isomer selectivity and minimizing side products. This guide will focus on the two most prevalent synthetic strategies: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Symptom: The overall isolated yield of the desired product is significantly lower than expected.

  • Probable Causes & Solutions:

    • Incomplete Reaction:

      • Cause: Insufficient reaction time or temperature. The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time or cautiously increase the temperature if starting materials are still present. For HWE reactions, ensure the base is sufficiently strong to deprotonate the phosphonate ester.

    • Side Reactions:

      • Cause: Aldol condensation of the starting aldehyde (nonanal) can occur, especially in the presence of strong bases.[5] This leads to the formation of high molecular weight byproducts.

      • Solution: Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C or below) to minimize self-condensation. Use of milder bases like lithium hydroxide can also be beneficial.[6]

    • Poor Quality Reagents:

      • Cause: The starting nonanal may have oxidized to nonanoic acid, or the phosphonate ylide/phosphonium ylide may have degraded due to moisture or improper storage.

      • Solution: Use freshly distilled nonanal. Ensure that all reagents are anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor (E)/(Z) Stereoselectivity (High proportion of cis-isomer)

  • Symptom: Spectroscopic analysis (e.g., ¹H NMR) of the product mixture shows a significant amount of the undesired (Z)-2-Undecenal isomer.

  • Probable Causes & Solutions:

    • Choice of Olefination Reagent:

      • Cause: The choice between a Wittig reagent and an HWE reagent significantly impacts stereoselectivity. Non-stabilized Wittig ylides tend to favor the formation of (Z)-alkenes.[7][8]

      • Solution: For high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred.[9][10] The use of stabilized phosphonate ylides in the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.[11]

    • Reaction Conditions in Wittig Synthesis:

      • Cause: In a Wittig reaction, the presence of lithium salts can promote equilibration of intermediates, leading to a higher proportion of the (E)-alkene.[12] Conversely, salt-free conditions often favor the (Z)-isomer.

      • Solution: To enhance (E)-selectivity in a Wittig reaction, consider the Schlosser modification, which involves the use of phenyllithium at low temperatures to equilibrate the betaine intermediate to the more stable threo form, which then yields the (E)-alkene.[7]

Issue 3: Difficulty in Product Purification

  • Symptom: The crude product is difficult to purify by column chromatography or distillation, with fractions containing persistent impurities.

  • Probable Causes & Solutions:

    • Phosphine Oxide Byproduct (Wittig Reaction):

      • Cause: A major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to separate from the desired product due to similar polarity.

      • Solution: The Horner-Wadsworth-Emmons reaction offers a significant advantage here, as the phosphate byproduct is water-soluble and can be easily removed with an aqueous workup.[11] If using the Wittig reaction, precipitation of triphenylphosphine oxide from a non-polar solvent like hexane or ether can be attempted.

    • Unreacted Aldehyde:

      • Cause: Incomplete reaction or use of excess aldehyde.

      • Solution: Unreacted nonanal can often be removed by careful distillation under reduced pressure, as its boiling point is lower than that of this compound.[3][13]

III. Frequently Asked Questions (FAQs)

Q1: Which method is better for synthesizing this compound: the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction?

A1: For achieving high (E)-stereoselectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally the superior choice.[9][10] The stabilized phosphonate carbanions used in the HWE reaction favor the formation of the thermodynamically more stable (E)-alkene.[11] While the Wittig reaction is a powerful tool for olefination, achieving high (E)-selectivity often requires specific modifications (e.g., Schlosser modification) or the use of stabilized ylides, which can have lower reactivity.[7][8] Furthermore, the water-soluble phosphate byproduct of the HWE reaction simplifies purification compared to the often-problematic separation of triphenylphosphine oxide in the Wittig reaction.[11]

Q2: What are the optimal reaction conditions for the HWE synthesis of this compound?

A2: Optimal conditions can vary, but a general guideline for maximizing (E)-selectivity and yield is as follows:

ParameterRecommended ConditionRationale
Phosphonate Reagent Triethyl phosphonoacetateA commonly used and effective stabilized phosphonate ylide.
Base Sodium hydride (NaH) or Lithium tert-butoxideStrong bases that effectively deprotonate the phosphonate ester.[14]
Solvent Anhydrous Tetrahydrofuran (THF) or HexaneAprotic solvents that are compatible with the strong base and reagents.[14]
Temperature 0 °C to room temperatureLower temperatures for the addition of the aldehyde can minimize side reactions. The reaction can then be allowed to warm to room temperature.
Workup Aqueous quench followed by extractionThe water-soluble phosphate byproduct is easily removed during the aqueous workup.

Q3: How can I confirm the stereochemistry of my synthesized 2-Undecenal?

A3: The most common method for determining the (E)/(Z) ratio is ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons of the double bond is diagnostic. For the (E)-isomer, the coupling constant is typically larger (around 15-18 Hz) due to the trans relationship of the protons. The (Z)-isomer will exhibit a smaller coupling constant (around 10-12 Hz).

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of the (Z)-isomer, other potential side reactions include:

  • Aldol Condensation of Nonanal: As mentioned in the troubleshooting section, self-condensation of the starting aldehyde can occur in the presence of a strong base.[5]

  • Michael Addition: If the product is left in the presence of a strong base for an extended period, the phosphonate carbanion could potentially add to the newly formed α,β-unsaturated aldehyde in a Michael fashion.

  • Cannizzaro Reaction: While less common under these conditions, if a very strong base is used with an aldehyde lacking α-hydrogens, a disproportionation reaction can occur. This is not a major concern with nonanal.

IV. Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is designed to favor the formation of the (E)-isomer with a straightforward workup.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Nonanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

V. Visualizations

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagents Triethyl phosphonoacetate + NaH in THF ylide Formation of Phosphonate Ylide reagents->ylide addition Nucleophilic Addition (0 °C to RT) ylide->addition aldehyde Nonanal in THF aldehyde->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination Elimination intermediate->elimination product This compound + Water-Soluble Phosphate elimination->product workup Aqueous Workup & Extraction product->workup purification Purification (Distillation/Chromatography) workup->purification final_product Pure this compound purification->final_product

Caption: Workflow for the HWE synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_tlc Check TLC/GC of crude reaction mixture start->check_tlc incomplete Incomplete Reaction (Starting material present) check_tlc->incomplete Yes complete Complete Reaction (No starting material) check_tlc->complete No incomplete_sol Solution: - Increase reaction time - Cautiously increase temperature - Check base strength incomplete->incomplete_sol side_products Investigate Side Products (e.g., by NMR, MS) complete->side_products aldol Aldol Condensation Products? side_products->aldol degradation Reagent Degradation? side_products->degradation aldol_yes Solution: - Slow aldehyde addition at low temp - Use milder base aldol->aldol_yes Yes degradation_yes Solution: - Use freshly distilled aldehyde - Ensure anhydrous conditions degradation->degradation_yes Yes

Caption: Troubleshooting low yield in this compound synthesis.

VI. References

  • Flavornet. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2-Undecenal, E-. Retrieved from the NIST Chemistry WebBook.

  • NIST. (n.d.). 2-Undecenal, E-. Retrieved from the NIST Chemistry WebBook.

  • NIST. (n.d.). 2-Undecenal, E-. Retrieved from the NIST Chemistry WebBook.

  • Taylor & Francis Online. (n.d.). IMPROVED HORNER-WADSWORTH-EMMONS PREPARATION OF α-METHYL- OR α-ETHYL-α,β-UNSATURATED ESTERS FROM ALDEHYDES. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • YouTube. (2021). Olefination of Aldehydes, Part 4: Alternative Strategies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2003). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from [Link]

  • The Pherobase. (n.d.). This compound (C11H20O). Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • NIST. (n.d.). 2-Undecenal, E-. Retrieved from the NIST Chemistry WebBook.

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019963). Retrieved from [Link]

  • PubChem. (n.d.). Nonanal. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Catalytic Aldehyde Olefinations. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonanal. Retrieved from [Link]

Sources

Improving the yield and purity of synthetic (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthetic this compound through a deeper understanding of the reaction mechanisms and experimental nuances.

Introduction to this compound Synthesis

This compound is a valuable α,β-unsaturated aldehyde widely used as a fragrance and flavoring agent, notable for its citrusy, green, and fresh aroma.[1] Its synthesis is most commonly achieved through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between nonanal and acetaldehyde.[2][3] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. This guide will provide the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis of this compound.

Q1: What is the fundamental principle behind the synthesis of this compound?

The synthesis relies on the Claisen-Schmidt condensation, a type of crossed-aldol reaction. In this case, acetaldehyde, which possesses acidic α-hydrogens, is deprotonated by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of nonanal. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated this compound.[2][3]

Q2: Why is a crossed-aldol condensation challenging, and how is this addressed in this specific synthesis?

Crossed-aldol condensations involving two different aldehydes that can both form enolates can lead to a mixture of up to four different products, making purification difficult and lowering the yield of the desired product.[4] In the synthesis of this compound, this challenge is mitigated by the higher reactivity of the aldehyde without α-hydrogens on both sides (nonanal) towards nucleophilic attack compared to acetaldehyde. By carefully controlling the reaction conditions, such as the slow addition of acetaldehyde to a mixture of nonanal and the base, the self-condensation of acetaldehyde can be minimized.[5]

Q3: What are the primary side products I should be aware of?

The main impurities that can arise during the synthesis of this compound include:

  • Crotonaldehyde: Formed from the self-condensation of acetaldehyde.[6]

  • 2-Nonenal isomers: The (Z)-isomer of 2-undecenal may form, although the (E)-isomer is thermodynamically favored.

  • Michael addition products: The enolate of acetaldehyde can potentially add to the β-carbon of the newly formed this compound in a 1,4-conjugate addition.[7]

  • Cannizzaro reaction products: Under strongly basic conditions, nonanal (which has α-hydrogens) is less susceptible, but any unreacted aldehyde lacking α-hydrogens could disproportionate into an alcohol and a carboxylate.[3]

Q4: What is a reasonable expectation for yield and purity?

With optimized conditions and careful purification, yields for Claisen-Schmidt condensations can be quite high, often exceeding 80%. Purity of >95% is a common target for commercial applications and can be achieved through appropriate purification techniques like vacuum distillation.[5][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The base (e.g., NaOH, KOH) may be old, hydrated, or of poor quality.Use fresh, high-purity catalyst. Ensure anhydrous conditions if using a moisture-sensitive base.
Poor Quality of Starting Materials: Nonanal may have oxidized to nonanoic acid. Acetaldehyde may have polymerized.Purify starting materials before use. Nonanal can be distilled under reduced pressure. Use freshly opened or distilled acetaldehyde.
Suboptimal Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, promoting side reactions and decomposition.The reaction is typically initiated at a low temperature (0-10 °C) to control the exothermic reaction and then allowed to proceed at room temperature. Gentle heating may be required to drive the dehydration step, but should be carefully monitored.[6]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an excess of one starting material and the formation of side products.A slight excess of acetaldehyde (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable nonanal.[6]
Formation of a White Precipitate During Work-up Incomplete Neutralization: If the reaction is quenched with acid, incomplete neutralization can lead to the precipitation of salts.Ensure the reaction mixture is neutralized to a pH of ~7 before extraction.
Bisulfite Adduct Formation: If a bisulfite wash is used for purification, the adduct of unreacted aldehydes may precipitate.This is an expected part of a specific purification protocol. The adduct can be separated by filtration or extraction.[9]
Product is an Oil Instead of a Crystalline Solid (if applicable at lower temperatures) Presence of Impurities: Side products and unreacted starting materials can prevent crystallization.Further purification is required. Vacuum distillation is highly effective for separating this compound from less volatile impurities.
Low Purity of the Final Product Ineffective Purification: A single purification step may not be sufficient to remove all impurities.A combination of purification techniques may be necessary. For example, an initial wash with sodium bisulfite solution to remove unreacted aldehydes, followed by vacuum distillation to separate the product from other organic impurities.[10][11]
Isomerization: The presence of the (Z)-isomer will lower the purity of the desired (E)-isomer.The formation of the (E)-isomer is generally favored thermodynamically. Ensuring complete dehydration and allowing the reaction to reach equilibrium can maximize the (E)-isomer content.

Experimental Protocols

Detailed Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a comprehensive method adapted from established Claisen-Schmidt condensation procedures.[4][6][12]

Materials and Reagents:

  • Nonanal (C₉H₁₈O)

  • Acetaldehyde (C₂H₄O)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nonanal (1 equivalent) in ethanol (approximately 4-5 mL per gram of nonanal). Cool the flask in an ice bath to 0-5 °C.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.5 equivalents) in water and ethanol. Cool this solution in the ice bath.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.2 equivalents) to the chilled nonanal solution while stirring.

  • Condensation Reaction: Add the cold sodium hydroxide solution dropwise to the aldehyde mixture over 30-45 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • Neutralize the mixture to pH 7 with dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum source that can achieve a pressure low enough to allow the distillation of this compound at a reasonable temperature to prevent decomposition. The boiling point of this compound is approximately 115 °C at 10 mmHg.[13]

  • Procedure:

    • Place the crude product in the distillation flask.

    • Slowly apply the vacuum and begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point and pressure. Discard any initial lower-boiling fractions (likely residual solvent and unreacted acetaldehyde) and any higher-boiling residue.

Data Presentation

Table 1: Reactant Properties and Stoichiometry
ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Molar Eq.
NonanalC₉H₁₈O142.240.8271.0
AcetaldehydeC₂H₄O44.050.7881.2
Sodium HydroxideNaOH40.00-1.5
Table 2: Spectroscopic Data for this compound
Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃) δ ~9.51 (d, 1H, CHO), ~6.84 (dt, 1H, =CH-CHO), ~6.10 (dt, 1H, R-CH=), ~2.20 (q, 2H, -CH₂-CH=), ~1.2-1.5 (m, 12H, -(CH₂)₆-), ~0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~194.0 (CHO), ~159.0 (=CH-CHO), ~133.0 (R-CH=), ~32.5 (-CH₂-CH=), ~31.8, ~29.3, ~29.2, ~28.1, ~22.7, ~14.1 (alkyl chain carbons)
IR (neat) ~2925, 2855 cm⁻¹ (C-H stretch), ~1685 cm⁻¹ (C=O stretch, conjugated), ~1635 cm⁻¹ (C=C stretch)

(Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument.)

Visualizations

Reaction Mechanism

reaction_mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration acetaldehyde Acetaldehyde enolate Acetaldehyde Enolate acetaldehyde->enolate + OH⁻ - H₂O intermediate β-Hydroxy Aldehyde Intermediate enolate->intermediate nonanal Nonanal nonanal->intermediate product This compound intermediate->product - H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow

experimental_workflow A 1. Mix Nonanal and Acetaldehyde in Ethanol B 2. Cool to 0-5 °C A->B C 3. Add NaOH solution dropwise B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water and Neutralize with HCl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Vacuum Distillation H->I

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

troubleshooting_logic node_sol node_sol start Low Yield? q1 Check Reagent Purity start->q1 q2 Review Reaction Conditions q1->q2 Pure sol1 Distill Nonanal, Use Fresh Acetaldehyde q1->sol1 Impure? q3 Optimize Purification q2->q3 Correct sol2 Verify Temperature Control and Stoichiometry q2->sol2 Incorrect? sol3 Perform Vacuum Distillation q3->sol3

Caption: A decision tree for troubleshooting low yield issues.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • The Good Scents Company. This compound. Retrieved from: [Link]

  • FooDB. This compound. Retrieved from: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Retrieved from: [Link]

  • Chemistry LibreTexts. Aldol Condensation. Retrieved from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Retrieved from: [Link]

  • NIST. 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from: [Link]

  • PubChem. 2-Undecenal. National Center for Biotechnology Information. Retrieved from: [Link]

  • LookChem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from: [Link]

  • SpectraBase. trans-2-Undecenal. Retrieved from: [Link]

  • ResearchGate. Synthesis route for aliphatic, unsaturated aldehydes with... Retrieved from: [Link]

  • Bangladesh Journals Online. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Retrieved from: [Link]

  • YouTube. Vacuum Distillation. Retrieved from: [Link]

  • Organic Chemistry II. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from: [Link]

  • MDPI. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from: [Link]

  • FOUR PRODUCTS ARE OBSERVED WHEN A CROSSED ALDOL IS ATTEMPTED USING TWO DIFFERENCE CARBONYL COMPOUNDS BOTH OF WHICH HAVE ALPHA H. Retrieved from: [Link]

  • ResearchGate. Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from: [Link]

  • Sciencemadness.org. Aldehyde distillation/purification. Retrieved from: [Link]

  • The Good Scents Company. 2-undecenal. Retrieved from: [Link]

  • Organic Syntheses. Macrocyclic Diimines. Retrieved from: [Link]

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Technical Support Center: A Guide to the Stability and Degradation of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this compound. As a long-chain α,β-unsaturated aldehyde, this compound possesses a unique reactivity profile that makes it a valuable compound in various applications, but also susceptible to degradation if not handled and stored correctly. This resource will equip you with the knowledge to anticipate and address potential stability issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation through several pathways, primarily initiated by exposure to:

  • Oxygen (Oxidation): The aldehyde functional group and the carbon-carbon double bond are prone to oxidation. This can lead to the formation of the corresponding carboxylic acid (undec-2-enoic acid) and smaller aldehyde or acid fragments. Commercial preparations of this compound are often stabilized with antioxidants like alpha-tocopherol to mitigate this.

  • Light (Photoisomerization and Photodegradation): Exposure to light, particularly UV radiation, can induce isomerization of the thermodynamically more stable (E)-isomer to the (Z)-isomer. Prolonged exposure can also lead to other photochemical reactions and degradation.

  • Heat (Thermal Degradation): Elevated temperatures accelerate the rate of degradation reactions, including oxidation and polymerization. Thermal stress can lead to the breakdown of the molecule into smaller, more volatile compounds[1].

  • pH (Acid/Base Catalyzed Reactions): Both acidic and basic conditions can catalyze the degradation of this compound. The specific degradation pathways can vary with pH, but may include aldol condensation reactions, hydration of the double bond, and other rearrangements.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, it is crucial to store it under conditions that minimize exposure to the factors mentioned above. The following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing the container in the dark.

  • Container: Use tightly sealed containers made of inert materials.

Q3: I've noticed a change in the physical appearance (e.g., color, viscosity) of my this compound sample. What could be the cause?

A3: A change in the physical appearance of this compound is often an indicator of degradation.

  • Color Change (Yellowing): This is a common sign of oxidation and the formation of polymeric byproducts.

  • Increased Viscosity: Polymerization, which can be initiated by heat, light, or impurities, will lead to an increase in viscosity.

  • Precipitate Formation: The formation of insoluble degradation products can result in the appearance of a precipitate.

If you observe any of these changes, it is advisable to re-analyze the purity of your sample before use.

Q4: Can I use this compound that has been stored for a long time?

A4: The stability of this compound is dependent on the storage conditions. If the compound has been stored according to the recommended guidelines (low temperature, inert atmosphere, protection from light), it may remain stable for an extended period. However, it is always best practice to verify the purity of the compound, especially if it has been stored for a long time or if the storage conditions are uncertain. A simple purity check by HPLC or GC-MS is recommended.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent or non-reproducible experimental results.

Q: My experimental results using this compound are varying between batches or over time. What could be the underlying cause?

A: Inconsistent results are often linked to the degradation of your this compound stock. The presence of degradation products can interfere with your assays or alter the effective concentration of the active compound.

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the purity of your current stock of this compound. Use a validated analytical method, such as HPLC-UV or GC-MS, to check for the presence of impurities or degradation products. Commercial this compound often contains a small percentage of the (Z)-isomer. Note any new or enlarged impurity peaks compared to a fresh or certified standard.

  • Review Storage and Handling: Scrutinize your storage and handling procedures. Has the compound been repeatedly warmed to room temperature and re-cooled? Has it been exposed to air or light for extended periods?

  • Perform a Mini-Forced Degradation Study: To understand the potential degradation products in your system, you can perform a small-scale forced degradation study. This involves subjecting a small amount of your this compound to stress conditions (e.g., heat, acid, base, oxidant) and analyzing the resulting mixture. This can help you identify potential interfering compounds in your main experiment.

Problem 2: Unexpected peaks in my chromatogram.

Q: I am analyzing my reaction mixture containing this compound by HPLC/GC and I see unexpected peaks that were not present at the start of the reaction. What are these peaks?

A: These unexpected peaks are likely degradation products of this compound formed under your experimental conditions. The identity of these products will depend on the specific reaction conditions.

Possible Degradation Products and Their Identification:

  • (Z)-2-Undecenal: If your reaction is exposed to light, you may observe the formation of the cis-isomer. This can often be identified by its similar mass spectrum to the (E)-isomer but a different retention time in GC or HPLC.

  • Undec-2-enoic acid: In the presence of oxidizing agents or air, the aldehyde can be oxidized to the corresponding carboxylic acid. This will have a different mass and polarity.

  • Smaller Aldehydes and Alkanes: Thermal degradation can cause cleavage of the carbon chain, leading to the formation of smaller, more volatile aldehydes and alkanes[1]. These can be identified by GC-MS.

  • Aldol Condensation Products: Under basic or acidic conditions, this compound can undergo self-condensation to form larger molecules.

Troubleshooting Workflow:

workflow start Unexpected Peaks Observed check_conditions Review Experimental Conditions (pH, Temp, Light, O2) start->check_conditions analyze_products Analyze by GC-MS or LC-MS/MS to Identify Degradation Products check_conditions->analyze_products compare_standards Compare with Standards (if available) analyze_products->compare_standards modify_protocol Modify Experimental Protocol (e.g., inert atmosphere, light protection) compare_standards->modify_protocol end Consistent Results modify_protocol->end

Caption: Troubleshooting workflow for unexpected peaks.

Problem 3: Loss of bioactivity or reactivity of this compound.

Q: The biological effect or chemical reactivity of my this compound seems to be decreasing over time. Why is this happening?

A: A decrease in activity is a strong indication that the concentration of the active this compound is decreasing due to degradation.

Investigative Protocol:

  • Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to determine the exact concentration of this compound in your sample. Compare this to the expected concentration.

  • Identify the Degradation Pathway: By identifying the major degradation products (as described in Problem 2), you can infer the primary degradation pathway.

    • If you see significant amounts of the (Z)-isomer, photoisomerization is likely the issue.

    • If undec-2-enoic acid is present, oxidation is the main problem.

    • If a variety of smaller molecules are detected, thermal degradation may be occurring.

  • Implement Preventative Measures: Based on the identified degradation pathway, implement stricter controls in your experimental setup. This may include working under a fume hood with yellow light, de-gassing your solvents, or running your reactions at a lower temperature.

Key Degradation Pathways of this compound

The following diagram illustrates the primary degradation pathways of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_isomerization Photoisomerization cluster_thermal Thermal Degradation cluster_ph pH-Mediated Degradation E_Undecenal This compound Undecenoic_acid Undec-2-enoic Acid E_Undecenal->Undecenoic_acid O2 Smaller_aldehydes Smaller Aldehydes/ Carboxylic Acids E_Undecenal->Smaller_aldehydes O2, Heat Z_Undecenal (Z)-2-Undecenal E_Undecenal->Z_Undecenal Light (hν) Volatiles Volatile Fragments (e.g., smaller alkanes, alkenes) E_Undecenal->Volatiles Heat (Δ) Aldol_products Aldol Condensation Products E_Undecenal->Aldol_products H+ or OH- Hydration_products Hydration Products E_Undecenal->Hydration_products H+/H2O Z_Undecenal->E_Undecenal Light (hν)

Caption: Major degradation pathways of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample of this compound to be tested

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized for your specific column and system, but a good starting point is 70:30 (v/v) acetonitrile:water.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). From this, prepare a working standard at a suitable concentration for UV detection (e.g., 50 µg/mL).

  • Sample Preparation: Prepare your test sample of this compound at the same concentration as the working standard, using acetonitrile as the diluent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 225 nm

  • Analysis: Inject the standard and sample solutions.

  • Data Interpretation: Compare the chromatogram of your sample to that of the standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method[2][3].

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Water

  • Heating block or oven

  • UV lamp

Procedure:

For each condition, prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the this compound solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the this compound solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the this compound solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the this compound solution in an oven at 60 °C for 24 hours.

  • Photolytic Degradation: Expose a vial of the this compound solution to a UV lamp (e.g., 254 nm) for 24 hours.

Analysis:

Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1) or a suitable GC-MS method.

Data Interpretation:

  • Observe the formation of new peaks in the chromatograms of the stressed samples.

  • The conditions under which specific degradation products are formed will indicate the likely degradation pathways.

  • Ensure that the main peak of this compound is well-resolved from all degradation product peaks to confirm the stability-indicating nature of your analytical method.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides a qualitative summary of its expected stability under various conditions, based on the behavior of similar α,β-unsaturated aldehydes.

Stress ConditionExpected Stability of this compoundPrimary Degradation Pathway(s)
Acidic (pH < 4) Low to ModerateHydration of the double bond, aldol condensation
Neutral (pH 6-8) ModerateSlow oxidation
Basic (pH > 9) LowAldol condensation, isomerization
Elevated Temperature (>40°C) LowOxidation, polymerization, fragmentation[1]
UV/Visible Light LowE/Z Isomerization, photopolymerization
Oxygen/Air LowOxidation to carboxylic acid and other products

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • 4-Hydroxy-2-alkenals and other products formed by water-mediated oxidative decomposition of .alpha.,.beta.-unsaturated aldehydes. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. (2021). Chemical Reviews. Retrieved from [Link]

  • Lipid-derived aldehyde degradation under thermal conditions. (2015). Food Chemistry. Retrieved from [Link]

  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. (2022). Chemical Reviews. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Kinetics and Mechanism of Thermal Degradation of Aldehyde Tanned Leather. (2015). Journal of the American Leather Chemists Association. Retrieved from [Link]

  • 2-undecenal, 2463-77-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Photocatalytic E → Z Isomerization of Alkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,4-Decadienal. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. (2020). ACS Omega. Retrieved from [Link]

  • 4-Hydroxynonenal. (n.d.). Wikipedia. Retrieved from [Link]

  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]

  • 2-Undecenal, E-. (n.d.). NIST WebBook. Retrieved from [Link]

  • E/Z Photoisomerization of alkenyl silanes and its application to the stereodivergent synthesis of triarylethylenes. (2022). Nature Communications. Retrieved from [Link]

  • Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound, 53448-07-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Reductive and oxidative synthesis of saturated and unsaturated fatty aldehydes. (1972). Journal of Lipid Research. Retrieved from [Link]

  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]

  • In-operando GC-MS: A new tool for the understanding of degradation processes occurring in electrochemical capacitors. (2023). Batteries & Supercaps. Retrieved from [Link]

  • A Turnkey Protocol for Detecting Taste and Odor Compounds in Drinking and Surface Waters by Gas Chromatography–Mass Spectrometry and Electron Capture Detector (GC–MS/ECD). (2022). LCGC International. Retrieved from [Link]

  • Low-Temperature Oxidation Behavior and Non-Isothermal Heat Release of Heavy Oil During Oxygen-Reduced Air Injection. (2023). Energies. Retrieved from [Link]

  • 2-Undecenal. (n.d.). PubChem. Retrieved from [Link]

  • Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. (2010). Journal of Scientific Research. Retrieved from [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021). Molecules. Retrieved from [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. (2021). Molecules. Retrieved from [Link]

  • Main types of α,β-unsaturated aldehydes and relations between their... (n.d.). ResearchGate. Retrieved from [Link]

  • α,β-Unsaturated Aldehyde of hyaluronan--Synthesis, Analysis and Applications. (2015). Carbohydrate Polymers. Retrieved from [Link]

  • Metal‐Free Selective Synthesis of α,β‐Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. (2024). Angewandte Chemie International Edition. Retrieved from [Link]

  • Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. (2021). Chemistry of Materials. Retrieved from [Link]

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Troubleshooting peak tailing and resolution in (E)-2-Undecenal chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of (E)-2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the analysis of this and similar unsaturated aldehydes. Here, we move beyond generic advice to offer solutions grounded in chemical principles and extensive field experience.

This compound is a medium-chain aldehyde with an alpha,beta-unsaturated carbonyl group, a structure that presents unique challenges in reversed-phase chromatography.[1][2] Its moderate polarity and potential for secondary interactions necessitate a well-optimized method to achieve symmetric peaks and adequate resolution from impurities or isomers.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Part 1: Troubleshooting Peak Tailing

Peak tailing is arguably the most frequent issue in the chromatography of polar and ionizable compounds, and this compound is no exception. A tailing peak, defined by an asymmetry factor (As) greater than 1.2, can compromise accurate integration and resolution.[3]

Q1: My this compound peak is consistently tailing. What is the most likely cause and how do I fix it?

A1: The primary culprit for peak tailing in reversed-phase chromatography is secondary interactions between your analyte and the stationary phase.[3][4] For a molecule like this compound, the key interaction to suspect is with residual silanol groups on the silica-based stationary phase.

Causality: Standard silica-based columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[4][5] These silanols are weakly acidic (pKa ~3.5-4.5) and can become ionized (Si-O⁻) at mobile phase pH values above this range.[6] The slightly polar aldehyde group of this compound can interact with these ionized silanols via dipole-dipole or hydrogen bonding interactions. This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail."[7]

Troubleshooting Workflow for Silanol-Induced Peak Tailing

cluster_0 Initial Observation cluster_1 Primary Action: Mobile Phase Optimization cluster_2 Secondary Action: Column Selection cluster_3 Verification A Tailing Peak for This compound B Lower Mobile Phase pH to 2.5 - 3.0 A->B Hypothesis: Silanol Interaction D Switch to an End-Capped Column A->D Alternative Hypothesis C Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) B->C Implementation F Peak Asymmetry (As) Approaches 1.0? C->F Evaluate E Consider a Polar-Embedded or Charged Surface Hybrid (CSH) Column D->E If tailing persists E->F Evaluate

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol: Mobile Phase pH Adjustment
  • Baseline Experiment: First, run your current method and record the asymmetry factor for the this compound peak.

  • Prepare Acidified Mobile Phase: Prepare your aqueous mobile phase component (e.g., water or a buffer) and add 0.1% (v/v) of formic acid or trifluoroacetic acid (TFA). This will lower the pH to approximately 2.5-3.0.[8]

  • Equilibrate the System: Flush your column with the new mobile phase for at least 10-15 column volumes to ensure the pH on the stationary phase surface is fully stabilized.

  • Re-inject Sample: Inject your this compound standard and compare the peak shape to your baseline experiment.

Expected Outcome: By operating at a low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the secondary polar interactions that cause tailing.[3][8] You should observe a significant improvement in peak symmetry.

Q2: I've lowered the mobile phase pH, but the peak tailing has not improved significantly. What other factors should I consider?

A2: If pH adjustment doesn't resolve the issue, several other factors could be at play, ranging from instrumental setup to sample preparation.

Potential Cause Explanation Recommended Solution
Metal Contamination Trace metals (e.g., iron, titanium) can accumulate on the silica surface from the HPLC system (frits, tubing) or the sample itself.[9][10][11] These metal ions can act as Lewis acids, creating highly active sites that chelate with the carbonyl oxygen of the aldehyde, causing severe tailing.[12]Flush the system and column with a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM). Consider using bio-inert or PEEK tubing and frits to minimize future contamination.[13][14]
Sample Solvent Effects If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile or methanol), it can cause peak distortion, including tailing or fronting.[15][16][17] The strong solvent plug carries the analyte band improperly onto the column, disrupting the partitioning process.[18][19]Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility. Alternatively, reduce the injection volume.[19][20]
Extra-Column Volume Excessive volume between the injector and the detector (e.g., long or wide-bore tubing) can lead to band broadening and peak tailing. This effect is more pronounced for early-eluting peaks.[8][21]Use tubing with a smaller internal diameter (e.g., 0.005") and ensure all fittings are properly connected to avoid dead volume.[21]
Column Degradation A void at the head of the column, caused by high pressure or pH extremes, can disrupt the flow path and lead to peak distortion.[3][20]Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.[3] If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[22]

Part 2: Troubleshooting Resolution

Poor resolution between this compound and other components (e.g., impurities, isomers, or other formulation ingredients) can make accurate quantification impossible. Resolution is a function of efficiency, selectivity, and retention.

Q3: I have an impurity peak that is co-eluting or poorly resolved with my main this compound peak. How can I improve the separation?

A3: Improving resolution requires a systematic approach to manipulating the chromatographic selectivity and efficiency. The goal is to change the relative retention times of the two peaks.

Causality: Resolution is determined by how differently two analytes interact with the stationary and mobile phases. For structurally similar compounds, like isomers or degradation products of this compound, these differences can be subtle. Key parameters to adjust are the organic modifier, mobile phase pH, and temperature.[22][23]

Troubleshooting Workflow for Poor Resolution

cluster_0 Initial Observation cluster_1 Step 1: Adjust Elution Strength cluster_2 Step 2: Change Selectivity cluster_3 Step 3: Increase Efficiency cluster_4 Verification A Poor Resolution (Rs < 1.5) for this compound and Impurity B Decrease % Organic Solvent (for isocratic) or shallow the gradient A->B Increase Retention C Switch Organic Modifier (Acetonitrile to Methanol or vice-versa) B->C If resolution is still poor F Decrease Flow Rate B->F If minor improvement is needed D Optimize Mobile Phase pH (if analytes are ionizable) H Resolution (Rs) > 1.5? C->H Evaluate E Adjust Column Temperature D->H Evaluate E->H Evaluate G Use a Longer Column or Column with Smaller Particles F->G For maximum efficiency G->H Evaluate

Caption: A systematic approach to improving resolution.

Step-by-Step Protocol: Optimizing Selectivity
  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact differently with your analytes.

    • If you are currently using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for this compound. (Note: Methanol is a weaker solvent, so you will likely need a higher percentage).

    • Run the sample with the new mobile phase and observe the change in selectivity. The elution order of the impurity and the main peak may even reverse.

  • Optimize Temperature:

    • Set the column temperature to a lower value (e.g., 25°C) and inject the sample.

    • Then, increase the temperature (e.g., 40°C) and inject again.

    • Changes in temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, often having a differential impact on the retention of closely related compounds.[24]

Q4: Could I be dealing with a chiral separation problem? this compound itself is not chiral, but could a related impurity be?

A4: While this compound is achiral, it's possible for a synthetic precursor or a degradation product to have a stereocenter. If you suspect you are dealing with enantiomers or diastereomers that are co-eluting, a standard reversed-phase column will not separate them.[25][26]

Solution:

  • Chiral Stationary Phase (CSP): To separate enantiomers, you must use a chiral column.[27] These columns contain a chiral selector in the stationary phase that interacts differently with each enantiomer, leading to different retention times.[28]

  • Method Development for Chiral Separations: This typically involves screening different types of chiral columns (e.g., polysaccharide-based) and mobile phases (often normal-phase, but reversed-phase methods are also possible).[29]

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting method for this compound analysis on a C18 column? A: A good starting point would be a gradient elution to ensure any impurities with different polarities are eluted.

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 225 nm (due to the conjugated system).

Q: Why is controlling mobile phase pH so critical, even for a neutral molecule? A: While this compound is not ionizable, the stationary phase is. Controlling the pH is crucial for method robustness because it ensures the ionization state of the silica surface remains constant, leading to reproducible retention times and peak shapes.[30][31][32][33][34] A pH between 2.5 and 3.5 is generally recommended to suppress silanol activity.[32]

Q: My baseline is noisy. Could this be related to my this compound analysis? A: A noisy baseline is often due to issues with the mobile phase or detector. Ensure your solvents are HPLC-grade, have been recently prepared, and are properly degassed.[22] If using a buffer, ensure it is fully dissolved and not precipitating in the organic phase.

Q: Can I overload the column with this compound? A: Yes. Injecting too much sample (mass overload) can saturate the stationary phase, leading to broad, triangular peaks (peak fronting).[4][20] If you observe this, dilute your sample or reduce the injection volume.[20]

References
  • Gritti, F., & Guiochon, G. (2005). Effect of the sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1097(1-2), 1-32.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • uHPLCs. (2024). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • Carfil, R., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Journal of Chromatography A, 1611, 460619.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 126-133.
  • Carfil, R., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619.
  • Birdsall, R. E., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
  • SilcoTek Corporation. (2017). How to Prevent Metal Ion Contamination In HPLC Systems.
  • The LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry?
  • Shimadzu Corporation. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Shimadzu Corporation. (2023). Important Hints for Daily Use of HPLC: 3. Abnormal peak shape (Effect of sample solvent and others). YouTube.
  • Technology Networks. (n.d.). Overcoming Metal Interference in HPLC.
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.
  • HPLC Troubleshooting. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. (n.d.).
  • BÜCHI Labortechnik AG. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • International Labmate Ltd. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • The Good Scents Company. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • FooDB. (2010). Showing Compound this compound (FDB019963).
  • NIST. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Undecenal, E-. NIST Mass Spec Data Center.
  • Cirilli, R., et al. (2018). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. Molecules, 23(9), 2341.
  • Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363.
  • Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.
  • MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography.
  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry.

Sources

Technical Support Center: Purification of Crude (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (E)-2-Undecenal. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this versatile α,β-unsaturated aldehyde. Here, we move beyond simple protocols to address the specific, practical issues that can arise during experimentation, providing troubleshooting advice and the underlying scientific principles for each step.

Frequently Asked Questions (FAQs): General Issues & Stability

This section addresses overarching questions about the handling and inherent challenges of working with this compound.

Question: What are the most common impurities I should expect in my crude this compound sample?

Answer: Crude samples of this compound typically contain a variety of impurities stemming from its synthesis and degradation. The most common are:

  • Geometric Isomer: The (Z)-2-Undecenal isomer is a frequent impurity. Its similar physical properties can make it challenging to separate by distillation alone.

  • Oxidation Product: Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, (E)-2-undecenoic acid.

  • Aldol Condensation Products: As an enal, this compound can undergo self-condensation or polymerization, especially under thermal stress or in the presence of acid/base catalysts, leading to high molecular weight byproducts.[1]

  • Residual Solvents & Starting Materials: Depending on the synthetic route, unreacted precursors or solvents may persist in the crude mixture.[2]

Question: My purified this compound turns yellow and its purity drops over time. What is happening and how can I prevent it?

Answer: This is a classic sign of degradation. The aldehyde functional group, particularly when conjugated with a double bond, is highly reactive. The yellowing is often due to oligomerization or polymerization. To ensure stability during and after purification:

  • Work Under Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and prevent oxidation.

  • Use an Antioxidant: For long-term storage, consider adding a stabilizer. Commercial samples often contain a small amount of an antioxidant like α-tocopherol.

  • Control Temperature: Avoid excessive heat during purification. All heating steps should be done carefully and for the minimum time necessary.

  • Storage: Store the purified product at low temperatures (e.g., <4°C), protected from light, and under an inert atmosphere.

Purification Method 1: Vacuum Distillation

Distillation is often the first choice for purifying liquid compounds on a larger scale. For this compound, vacuum distillation is essential to prevent thermal decomposition.

Troubleshooting Guide: Vacuum Distillation

Question: I'm trying to distill my compound, but it seems to be decomposing or polymerizing in the distillation flask. Why?

Answer: this compound has a high boiling point at atmospheric pressure, and the required temperatures would certainly cause decomposition. The α,β-unsaturated aldehyde moiety is prone to polymerization at elevated temperatures.[1] The solution is to reduce the boiling point by lowering the pressure. Its reported boiling point is 115°C at 10 mmHg, a significant reduction from the atmospheric pressure boiling point.[3][4] Always use a vacuum for the distillation of this compound.

Question: My distillation is very slow, and I'm not getting good separation from a close-boiling impurity.

Answer: For slow distillation, ensure your vacuum is stable and the heating mantle is providing even, consistent heat. To improve separation:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides multiple theoretical plates, enhancing the separation of components with close boiling points.

  • Stable Vacuum: A fluctuating vacuum will cause the boiling point to change, leading to poor separation. Use a high-quality vacuum pump and ensure all connections are perfectly sealed. A pressure nomograph can be a useful tool to predict the boiling point at your specific vacuum level.[5]

Data Summary: Physical Properties for Distillation
PropertyValueSource
Molecular Weight168.28 g/mol [6]
Boiling Point115 °C @ 10 mmHg[3]
Boiling Point94 °C @ 2.00 mm Hg[4]
Density~0.849 g/mL @ 25 °C
Refractive Index~1.457 @ 20 °C
Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short fractionating column (optional but recommended), a condenser, a receiving flask (or a pig adapter for collecting multiple fractions), and a thermometer. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Seal the system and slowly apply vacuum. Observe for any initial boiling of volatile impurities.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions:

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • As the temperature at the still head stabilizes near the expected boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature. A sharp, stable temperature reading indicates a pure fraction is being collected.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and high-boiling residues.

  • Shutdown: Remove the heating mantle first, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before disassembling.

Workflow Diagram: Vacuum Distillation

G cluster_prep Preparation cluster_process Distillation Process cluster_shutdown Shutdown & Collection A Assemble Dry Vacuum Distillation Apparatus B Charge Flask with Crude Aldehyde + Stir Bar A->B C Apply & Stabilize Vacuum B->C D Gentle & Even Heating C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction at Stable Temperature E->F G Stop Heating Before Dryness F->G H Cool Apparatus G->H I Vent to Atmosphere H->I J Collect Purified This compound I->J G cluster_prep Preparation cluster_process Chromatography cluster_final Product Isolation A Select Solvent System via TLC Analysis B Pack Column with Silica Gel Slurry (+/- 1% Et3N) A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent under Positive Pressure C->D E Collect Fractions D->E F Monitor Fractions using TLC E->F E->F G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H I Obtain Purified Aldehyde H->I G cluster_formation Adduct Formation cluster_extraction Extraction of Impurities cluster_regen Aldehyde Regeneration A Dissolve Crude Aldehyde in Miscible Solvent (MeOH) B Add Saturated NaHSO3 (aq) & Shake Vigorously A->B C Add Water & Immiscible Organic Solvent (Hexane) B->C D Separate Layers E Aqueous Layer (Contains Adduct) D->E F Organic Layer (Discard Impurities) D->F G Treat Aqueous Layer with Strong Base (NaOH) E->G H Extract Regenerated Aldehyde with Fresh Organic Solvent G->H I Dry & Evaporate Solvent H->I J Obtain Purified Aldehyde I->J

Sources

Technical Support Hub: Overcoming Challenges in the Quantification of Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the accurate and reproducible quantification of these reactive and often elusive compounds. Here, we move beyond simple protocols to explain the causality behind common issues and provide robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries received by our application support team.

Q1: Why is my aldehyde recovery consistently low and variable?

A1: Low and inconsistent recovery is a frequent challenge stemming from the inherent reactivity and volatility of low molecular weight aldehydes.[1][2][3] Key factors include:

  • Analyte Loss During Sample Preparation: Volatile aldehydes can be lost during sample concentration steps (e.g., evaporation) or transfer between vials.[3]

  • Reactivity with Matrix Components: Aldehydes are strong electrophiles that can react with nucleophiles (like amino or thiol groups) in biological matrices, making them unavailable for derivatization and analysis.[4][5]

  • Incomplete Derivatization: The reaction may not go to completion due to suboptimal pH, insufficient reagent concentration, or interfering substances.[6]

  • Adsorption: Aldehydes can adsorb to glass or plastic surfaces, especially at trace levels.

Initial Troubleshooting: Start by using an internal standard that closely mimics your analyte's properties.[7] Ensure all glassware is meticulously clean and consider silanization to reduce active sites. Re-evaluate your derivatization conditions (see detailed guide below).

Q2: I'm seeing multiple or unexpected peaks for a single aldehyde standard after derivatization. What's happening?

A2: This is often due to the formation of derivative isomers or reaction artifacts.

  • E/Z Stereoisomers: Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) creates a C=N double bond, resulting in stable E- and Z-stereoisomers that can separate chromatographically.[8] This can cause analytical errors if not accounted for. Some methods involve a subsequent reduction step to eliminate the double bond and form a single product.[8]

  • Artifacts from Reagents or Solvents: The derivatization reagent itself or solvents can be a source of contamination or side reactions.[9] For example, impurities in commercial DNPH can be a source of background carbonyls.[10] It is critical to run reagent blanks to identify these artifact peaks.

Q3: My calibration curve is non-linear, especially at low concentrations. How do I fix this?

A3: Non-linearity is a common issue in trace analysis.[11][12] For aldehydes, this can be caused by:

  • Active Sites: At low concentrations, a significant portion of the analyte can be lost to active sites in the GC inlet liner or column, leading to a disproportionately low response.

  • Matrix Effects: In complex samples, ion suppression (LC-MS) or enhancement can occur, affecting linearity.

  • Incorrect Curve Fitting: Do not automatically force your calibration curve through zero.[11] Statistical tests, such as examining the standard error of the y-intercept, can determine if forcing to zero is appropriate.[11] An incorrect zero assumption can introduce significant errors, especially near the limit of quantification.[11]

Initial Troubleshooting: First, check for and eliminate system activity by cleaning the inlet and using a fresh, high-quality liner. If linearity issues persist, consider using a weighted regression (e.g., 1/x or 1/x²) to give more influence to the lower concentration points or using a quadratic curve fit if appropriate. Always ensure your calibration standards are matrix-matched to the samples whenever possible.[13]

Q4: How do I prevent aldehydes from forming or degrading during sample storage and preparation?

A4: Preventing artifact formation is critical. Aldehydes can be generated from lipid peroxidation during sample handling.[1][5]

  • Storage: Store biological samples at -80°C immediately after collection.

  • Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to quench free radical reactions that can generate aldehydes.

  • pH Control: Maintain appropriate pH to prevent acid- or base-catalyzed degradation.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can disrupt cellular structures and accelerate oxidative damage.

In-Depth Troubleshooting Guides

Guide 1: Issues in Derivatization

Derivatization is essential for analyzing volatile aldehydes as it improves stability, chromatographic retention, and detector response.[1][14][15] However, it is also a primary source of error.

Problem: Incomplete or Inconsistent Derivatization Reaction

  • Root Cause Analysis:

    • Suboptimal pH: Most derivatization reactions, like those with DNPH, are acid-catalyzed.[6][10] If the pH is too high, the reaction rate will be slow; if it's too acidic, the derivatizing reagent itself may become unstable. Unsaturated aldehydes like acrolein are particularly prone to instability in acidic conditions.[16]

    • Reagent Degradation: DNPH solutions are sensitive to light and can degrade over time.[17] PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) can be sensitive to moisture.

    • Insufficient Reagent: The molar ratio of derivatizing agent to aldehyde should be in large excess to drive the reaction to completion. This is especially important in complex matrices where other carbonyls may consume the reagent.

    • Matrix Interference: Water can be a major issue. In aqueous biological samples, the high concentration of water can hinder the reaction of aldehydes with some reagents.[4]

  • Solutions & Protocols:

    • Optimize Reaction Conditions: Empirically test a range of pH values, reaction times, and temperatures for your specific aldehydes and matrix.

    • Use Fresh Reagents: Prepare derivatization solutions fresh, store them protected from light at 4°C, and discard after a validated period.[18] For trace analysis, consider purifying commercial DNPH by recrystallization to remove carbonyl impurities.[10]

    • Employ Isotope-Labeled Standards: The most robust way to control for derivatization variability is to use a stable isotope-labeled internal standard for each analyte.[14] This standard is added at the very beginning of sample preparation and will experience the same reaction inefficiencies as the native analyte.

    • Consider Alternative Reagents: For GC-MS, PFBHA is an excellent alternative to DNPH.[19] It reacts quantitatively and its derivatives are thermally stable, making them ideal for GC analysis. For LC-MS, novel reagents like p-toluenesulfonylhydrazine (TSH) can offer chemo-selective identification due to predictable fragmentation patterns.[1][20]

Guide 2: Chromatographic & Detection Challenges

Problem: Poor Peak Shape, Co-elution, and Low Sensitivity

  • Root Cause Analysis:

    • GC-MS Issues:

      • Analyte Loss in Inlet: Low molecular weight aldehydes are highly volatile. A hot GC inlet can cause backflash or discrimination, where less volatile compounds transfer to the column more efficiently than highly volatile ones.[21]

      • Column Activity: Free silanol groups on the column can irreversibly adsorb aldehydes, leading to peak tailing and poor sensitivity.

    • LC-MS Issues:

      • Poor Retention: Small, polar aldehydes are poorly retained on standard reverse-phase columns (e.g., C18). Derivatization is key to increasing hydrophobicity and retention.

      • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, reducing signal intensity.

    • General Issues:

      • System Contamination: Aldehydes are common contaminants in solvents and lab air, leading to high background noise and interfering peaks.[22]

  • Solutions & Protocols:

    • Optimize GC Method:

      • Use a cooled injection technique (e.g., Cool On-Column or PTV) to ensure quantitative transfer of volatile aldehydes.

      • Select a highly inert column (e.g., those with a "-ms" or "inert" designation) and regularly condition it according to the manufacturer's instructions.

      • Use an appropriate inlet liner (e.g., a silanized, single-taper liner with glass wool) and change it frequently.[21]

    • Optimize LC Method:

      • Ensure derivatization is complete to provide sufficient retention.

      • Develop a gradient elution profile that effectively separates the derivatized aldehydes from matrix interferences.

      • Use a divert valve to send the unretained, high-salt portion of the sample directly to waste, preventing contamination of the MS source.

    • Internal Standardization: Use a stable isotope-labeled internal standard that elutes very close to the analyte of interest. This is the most effective way to correct for matrix-induced ion suppression and other run-to-run variations.[7][13]

Data & Protocols

Table 1: Key Parameters for Common Aldehyde Derivatization Strategies
AnalyteDerivatizing AgentTypical MethodKey StrengthsCommon Pitfalls
FormaldehydeDNPHHPLC-UVWell-established (EPA TO-11A), robust.[18][23][24]Ozone interference, E/Z isomers, reagent impurities.[8][24]
AcetaldehydeDNPHHPLC-UVGood sensitivity with UV detection.Forms E/Z isomers.[8]
AcroleinDNPHHPLC-UV-Derivative is unstable in acidic media, leading to low recovery.[16][24]
Malondialdehyde (MDA)Thiobarbituric Acid (TBA)Spectrophotometry/FluorometrySimple, rapid assay for general oxidative stress.[1]Lacks specificity; other substances can react with TBA.
Hexanal, HeptanalPFBHAGC-MS (HS-SPME)High sensitivity (nM levels), stable derivative for GC.[1]Reagent can be sensitive to moisture.
Various AldehydesTSHLC-HRMS (SWATH)Chemo-selective screening for unknown aldehydes via signature fragment.[1][20]Newer technique, requires high-resolution mass spectrometry.
Workflow: Quantification of Volatile Aldehydes by Derivatization & LC-MS/MS

This diagram illustrates the critical steps and quality control points in a typical workflow for aldehyde quantification in a biological matrix.

Aldehyde_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample 1. Biological Sample (Plasma, Urine, etc.) Spike 2. Spike IS (e.g., ¹³C-Aldehyde) Sample->Spike Immediate Extract 3. Protein Precipitation & Extraction (ACN + BHT) Spike->Extract Deriv 4. Add Reagent (e.g., DNPH, TSH) Adjust pH, Incubate Extract->Deriv Quench 5. Quench Reaction (If necessary) Deriv->Quench QC1 QC Check: Reagent Blank Deriv->QC1 LCMS 6. LC-MS/MS Analysis (MRM Mode) Quench->LCMS Quant 8. Quantify (Analyte/IS Ratio) LCMS->Quant Response Ratio Cal 7. Calibration Curve (Matrix-Matched) Cal->Quant QC2 QC Check: Linearity (R² > 0.99) Accuracy (85-115%) Cal->QC2

Caption: End-to-end workflow for aldehyde analysis, highlighting critical QC steps.

Protocol: DNPH Derivatization of Aldehydes in Aqueous Samples for HPLC-UV Analysis

This protocol is based on principles outlined in EPA Method TO-11A.[23]

1. Reagent Preparation: a. DNPH Stock Solution (Caution: DNPH is potentially explosive when dry. Handle with care): Prepare a saturated solution of purified DNPH in HPLC-grade acetonitrile. For trace analysis, it is recommended to recrystallize the DNPH from acetonitrile to remove carbonyl impurities.[10] b. Acid Catalyst: Use phosphoric acid or perchloric acid. The final concentration in the reaction mixture should be optimized but is typically around 2-5 mM.

2. Sample Preparation & Derivatization: a. To 1 mL of aqueous sample (or sample extract) in a clean glass vial, add an appropriate volume of your internal standard solution (e.g., an isotope-labeled DNPH derivative). b. Add 1 mL of the DNPH stock solution. c. Add the acid catalyst to initiate the reaction. The final solution pH should be acidic (typically pH 2-4). d. Cap the vial tightly and vortex for 1 minute. e. Incubate at a controlled temperature (e.g., 40°C) for 1 hour, protected from light.

3. Sample Cleanup (If Necessary): a. After incubation, the derivatized aldehydes (hydrazones) can be extracted from the aqueous matrix using a solid-phase extraction (SPE) C18 cartridge. b. Condition the SPE cartridge with methanol followed by HPLC-grade water. c. Load the sample onto the cartridge. The hydrazones will be retained. d. Wash the cartridge with a weak organic/water solution to remove polar interferences. e. Elute the hydrazones with 1-2 mL of acetonitrile.

4. Analysis: a. Analyze the eluate by reverse-phase HPLC with UV detection at 360 nm.[23] b. Prepare a calibration curve using certified standards of aldehyde-DNPH derivatives. The standards should be prepared in the same final solvent as the samples. c. A blank sample (reagent water) must be run through the entire procedure to check for background contamination.[24]

References

  • Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. U.S. Environmental Protection Agency. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (2021). Brieflands. [Link]

  • TO-11A Aldehydes and Ketones. EAS Analytical. [Link]

  • Aldehydes/Ketones from DNPH Adsorbents by HPLC - Analytical Method. Air Technology Laboratories, Inc. [Link]

  • How to test for Formaldehyde and other Carbonyls in Air using Regulatory Approved Methods. Atmospheric Analysis & Consulting, Inc. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Molecules. [Link]

  • Calibration Curves, Part I: To b or Not to b? (2009). LCGC International. [Link]

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  • Calibration Problems — A Case Study. (2015). LCGC International. [Link]

  • Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. (2022). International Journal of Molecular Sciences. [Link]

  • STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR. California Air Resources Board. [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons. [Link]

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2022). Molecules. [Link]

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.). (2021). Metabolites. [Link]

  • Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. [Link]

  • Fixation artifacts and how to minimize them. (2020). FocalPlane. [Link]

  • Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. (2018). Analytical Chemistry. [Link]

  • Calibration curves : r/CHROMATOGRAPHY. Reddit. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014).
  • Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham. (2007). ResearchGate. [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011). ResearchGate. [Link]

  • Analysis of Aldehydes in Water by Head Space-GC/MS. (2000). J-Stage. [Link]

  • Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. (2009). Journal of Chromatography A. [Link]

  • Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry. (2012). ResearchGate. [Link]

  • Optimizing SPME for a Variety of Applications. (2015). YouTube. [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011). Journal of Chromatography B. [Link]

  • Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. (2023). Foods. [Link]

  • Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. (2018). Nutrients. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. (2014). Prostaglandins & Other Lipid Mediators. [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2014). International Journal of Organic Chemistry. [Link]

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  • ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare. [Link]

  • Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. (2009). ResearchGate. [Link]

  • Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Scribd. [Link]

  • Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. (2019). Journal of Analytical Methods in Chemistry. [Link]

  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. (1995). Free Radical Biology and Medicine. [Link]

  • Quantification of Volatile Aldehydes Deriving from In Vitro Lipid Peroxidation in the Breath of Ventilated Patients. (2021). Journal of Clinical Medicine. [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. [Link]

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Minimizing byproduct formation during (E)-2-Undecenal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-2-Undecenal Synthesis

Introduction: Navigating the Synthesis of this compound

This compound is a valuable α,β-unsaturated aldehyde used in the flavor and fragrance industry for its characteristic citrusy, green, and waxy aroma.[1][2] Achieving high isomeric purity is critical, as the geometric isomer, (Z)-2-Undecenal, possesses a different sensory profile and is considered an impurity.[3] The primary challenge in its synthesis is not just forming the C9-C10 double bond but ensuring it adopts the desired (E)-configuration while preventing the formation of other side products.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. We will focus predominantly on the Horner-Wadsworth-Emmons (HWE) reaction, which is the most reliable method for stereoselective synthesis of (E)-alkenes, while also addressing potential pitfalls of other methods like the Wittig reaction and aldol condensation.[4][5][6]

Troubleshooting Guide: From Reaction Mixture to Pure Product

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My final product is a mixture of (E) and (Z) isomers. How can I improve the E-selectivity?

Answer: This is the most common issue and typically points to suboptimal reaction conditions in an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is intrinsically biased towards the formation of the thermodynamically more stable (E)-alkene, but several factors can be tuned to maximize this outcome.[4][7]

Probable Cause A: Insufficient Equilibration of HWE Intermediates

The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[5] Fostering conditions that allow these intermediates to equilibrate favors the pathway to the more stable (E)-alkene.

Solutions & Scientific Rationale:

  • Choice of Base and Cation: The nature of the cation associated with the phosphonate carbanion is critical.

    • Sodium (Na⁺) and Potassium (K⁺) bases (e.g., NaH, NaOMe, KHMDS) generally promote higher (E)-selectivity. These cations have a weaker association with the intermediate, allowing for faster equilibration.[8]

    • Lithium (Li⁺) bases (e.g., n-BuLi, LDA) can sometimes chelate the intermediates more strongly, potentially leading to kinetically controlled, less selective outcomes.[9] However, in some systems, lithium salts (like LiCl) can be used to enhance E-selectivity under specific conditions (Masamune-Roush conditions).[5]

  • Reaction Temperature: Higher temperatures provide the necessary energy for the reversible formation of the oxaphosphetane intermediates, favoring the thermodynamically preferred (E)-product. While initial deprotonation is often done at 0 °C, allowing the olefination reaction to proceed at room temperature or with gentle heating can significantly improve the E/Z ratio.[10]

  • Solvent Selection: Aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard.[10][11] Non-polar solvents like hexane have also been shown to enhance E-selectivity in certain cases by influencing the aggregation and reactivity of the intermediates.[9]

Probable Cause B: Use of an Inappropriate Wittig Reagent

If you are using a classical Wittig reaction, the stereochemical outcome is highly dependent on the nature of the ylide.

Solutions & Scientific Rationale:

  • Use a Stabilized Ylide: For high (E)-selectivity in a Wittig reaction, a "stabilized" ylide is required.[12][13] This means the carbon of the ylide is attached to an electron-withdrawing group (e.g., an ester or ketone). For synthesizing an aldehyde like this compound, the HWE reaction, which uses a phosphonate-stabilized carbanion, is the superior choice as it consistently delivers high (E)-selectivity.[4][8] Non-stabilized ylides (where the group is an alkyl chain) typically yield (Z)-alkenes.[13]

Comparative Data: HWE Conditions for E-Selectivity
BaseSolventTemperatureTypical E/Z RatioReference(s)
n-BuLiTHF-78 °C to RT5.9 : 1 to 38 : 1[9]
LiOtBuHexane0 °C to RT>25 : 1 [9]
NaHTHF0 °C to RTHigh (>95:5) [8][10]
KHMDSTHF/18-crown-6-78 °CFavors (Z)-isomer[10][14]

Question 2: I'm observing a significant amount of a high-molecular-weight byproduct that doesn't correspond to the (Z)-isomer. What is it and how do I prevent it?

Answer: This is likely due to a side reaction involving the starting aldehyde, nonanal. The strong bases used in olefination reactions can catalyze other processes.

Probable Cause A: Aldol Self-Condensation of Nonanal

The base can deprotonate the α-carbon of one nonanal molecule, which then attacks the carbonyl of a second nonanal molecule. This leads to the formation of 2-heptyl-3-hydroxynonanal, which can then dehydrate to form 2-heptyl-2-undecenal.

Solutions & Scientific Rationale:

  • Reverse Addition: Instead of adding the base to a mixture of the phosphonate and aldehyde, first generate the phosphonate carbanion completely. Then, add the nonanal solution slowly to the carbanion solution at a reduced temperature (e.g., 0 °C).[10] This ensures the base is consumed in the desired deprotonation and minimizes its exposure to the aldehyde.

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the phosphonate reagent to ensure the aldehyde is the limiting reagent and is consumed quickly by the desired reaction pathway.[10]

Probable Cause B: Michael Addition

The nucleophilic phosphonate carbanion could potentially add to the β-carbon of the newly formed this compound product. This is more common with α,β-unsaturated ketones but can occur with aldehydes under forcing conditions.

Solutions & Scientific Rationale:

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting nonanal is fully consumed to prevent subsequent side reactions with the product.[10]

  • Avoid Excess Heat/Time: Do not overheat the reaction or let it run for an unnecessarily long time after completion, as this can promote undesired addition reactions.

Diagram: Common Byproduct Formation Pathways

Byproducts cluster_0 Desired Reaction (HWE) cluster_1 Byproduct Pathways Nonanal Nonanal Product_E This compound Nonanal->Product_E Product_Z (Z)-2-Undecenal Nonanal->Product_Z Poor Selectivity Phosphonate Phosphonate Reagent Phosphonate->Nonanal Olefination Base Base (e.g., NaH) Base->Phosphonate Deprotonation Nonanal_2 Nonanal (2 eq.) Base->Nonanal_2 Aldol_Product Aldol Self-Condensation Product Nonanal_2->Aldol_Product Base-Catalyzed Self-Condensation

Caption: Key reaction pathways leading to the desired (E)-product and common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best overall synthetic method for preparing this compound with high purity? The Horner-Wadsworth-Emmons (HWE) reaction is overwhelmingly the preferred method.[4][6] Its key advantages are:

  • High (E)-Stereoselectivity: It reliably produces the desired trans-isomer, often in ratios exceeding 95:5.[7]

  • Simple Purification: The phosphorus byproduct is a dialkylphosphate salt, which is water-soluble and easily removed during an aqueous workup.[4][8] This contrasts sharply with the triphenylphosphine oxide byproduct from a Wittig reaction, which is often challenging to separate from the product via chromatography.[15]

Q2: What is the mechanistic basis for the high (E)-selectivity in the HWE reaction? The high (E)-selectivity arises from thermodynamic control. The reaction proceeds through a reversible oxaphosphetane intermediate.[5] There are two possible diastereomeric intermediates, one leading to the (E)-alkene and one to the (Z)-alkene. The intermediate leading to the (E)-alkene is sterically less hindered and therefore lower in energy. Given sufficient thermal energy, the formation of these intermediates becomes reversible, allowing them to equilibrate to the more stable diastereomer, which then irreversibly eliminates to give the (E)-product.[4][7]

Diagram: HWE Mechanism and E-Selectivity

HWE_Mechanism cluster_intermediates Reversible Intermediate Formation reagents Phosphonate + Base carbanion Phosphonate Carbanion reagents->carbanion inter_threo Threo Intermediate (Less Stable) carbanion->inter_threo Addition inter_erythro Erythro Intermediate (More Stable) carbanion->inter_erythro Addition aldehyde Nonanal aldehyde->inter_threo Addition inter_threo->inter_erythro Equilibration product_z (Z)-Alkene (Minor Product) inter_threo->product_z Elimination (Slow) product_e (E)-Alkene (Major Product) inter_erythro->product_e Elimination (Fast)

Caption: Simplified HWE mechanism showing equilibration to the more stable intermediate.

Q3: Can I use an Aldol condensation to synthesize this compound? What are the main challenges? Yes, a crossed aldol condensation between nonanal and acetaldehyde is a possible route. However, it is fraught with challenges that make it less desirable for producing high-purity material:

  • Self-Condensation: Both nonanal and acetaldehyde can undergo self-condensation, leading to a complex mixture of products.[16][17]

  • Multiple Enolates: The base can deprotonate either aldehyde, leading to four possible aldol addition products.

  • Polymerization: Aldehydes, especially acetaldehyde, can polymerize under basic conditions.

While specialized techniques (e.g., using a pre-formed lithium enolate of acetaldehyde) can provide more control, the HWE reaction offers a much more direct, clean, and stereoselective route.[18][19]

Optimized Experimental Protocol: HWE Synthesis of this compound

This protocol is a robust starting point designed to maximize yield and (E)-selectivity.[10]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Triethyl phosphonoacetate (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Nonanal (1.0 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (60% dispersion) to the THF. Stir the suspension.

  • Carbanion Formation: Add triethyl phosphonoacetate dropwise to the NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or translucent.

  • Olefination: Cool the reaction mixture back down to 0 °C. Add a solution of nonanal in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the nonanal spot has disappeared (typically 2-4 hours).

  • Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude oil via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.

Workflow Diagram: Synthesis & Purification

Workflow A 1. Deprotonate Phosphonate (NaH, THF, 0°C -> RT) B 2. Add Nonanal Slowly (0°C) A->B C 3. Reaction at RT (Monitor by TLC) B->C D 4. Aqueous Quench (NH4Cl solution) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate/Water) D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Pure this compound G->H

Caption: Standard experimental workflow for HWE synthesis of this compound.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Taylor & Francis Online. IMPROVED HORNER-WADSWORTH-EMMONS PREPARATION OF α-METHYL- OR α-ETHYL-α,β-UNSATURATED ESTERS FROM ALDEHYDES. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Chem LibreTexts. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Taylor & Francis Online. Z- and E-selective Horner–Wadsworth–Emmons reactions. [Link]

  • Scribd. Green Aqueous Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • ResearchGate. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

  • ResearchGate. Optimization of the HWE reaction conditions. [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. [Link]

  • Organic Reaction Totem. Wittig Reaction - Common Conditions. [Link]

  • The Good Scents Company. 2-undecenal. [Link]

  • Thieme Chemistry. Synthesis by Aldol and Related Condensation Reactions. [Link]

  • The Pherobase. This compound (C11H20O). [Link]

  • YouTube. Synthesis via Aldol Condensation. [Link]

  • The Good Scents Company. This compound. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • FooDB. Showing Compound this compound (FDB019963). [Link]

  • NIST WebBook. 2-Undecenal. [Link]

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Sample preparation techniques for (E)-2-Undecenal analysis from biological tissues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of (E)-2-Undecenal in Biological Tissues

A Senior Application Scientist's Guide to Sample Preparation and Troubleshooting

Welcome to the technical support center for the analysis of this compound from biological tissues. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify this volatile long-chain aldehyde. The inherent reactivity and volatility of this compound present unique challenges in sample preparation.[1][2] This resource provides in-depth troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.

This compound is an unsaturated long-chain aldehyde that can be a biomarker for various physiological and pathological processes, including oxidative stress.[2] Its accurate measurement is critical for understanding disease mechanisms and for the development of novel therapeutics. However, its chemical properties necessitate meticulous sample handling and preparation to prevent analytical errors.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound from biological tissues.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent may not be optimal for extracting a moderately nonpolar analyte like this compound from the tissue matrix.[3] 2. Analyte Volatility: Loss of this compound can occur during sample homogenization, extraction, and solvent evaporation steps. 3. Incomplete Derivatization: The derivatization reaction may be incomplete due to suboptimal reaction time, temperature, or reagent concentration.[4] 4. Adsorption to Surfaces: The analyte can adsorb to glassware and plasticware.1. Optimize Extraction Solvent: Test different solvent systems, such as a chloroform:methanol mixture or supported liquid extraction (SLE) with a water-immiscible solvent like methyl tert-butyl ether (MTBE).[5][6] 2. Minimize Volatilization: Keep samples cold during homogenization. Use a gentle stream of nitrogen for solvent evaporation at a low temperature. Consider solvent-free techniques like Solid-Phase Microextraction (SPME).[1][7] 3. Optimize Derivatization: Increase reaction time or temperature, or adjust the concentration of the derivatizing agent. Ensure the reaction environment is free of interfering substances.[4][8] 4. Use Silanized Glassware: Silanizing glassware can reduce active sites for adsorption.
High Background Noise/Interference 1. Matrix Effects: Co-extraction of other lipids and macromolecules from the tissue can interfere with the analysis.[6] 2. Contamination: Introduction of extraneous aldehydes or other interfering compounds from solvents, reagents, or the environment. 3. Incomplete Derivatization of Matrix Components: Other carbonyl-containing molecules in the matrix may also be derivatized, leading to co-eluting peaks.1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering matrix components.[5] 2. Use High-Purity Reagents: Employ high-purity solvents and reagents. Run procedural blanks to identify sources of contamination. 3. Selective Derivatization: Use a derivatization agent that is more selective for aldehydes if possible.[2] Optimize chromatographic conditions to separate the analyte of interest from other derivatized compounds.
Poor Chromatographic Peak Shape 1. Active Sites in the GC Inlet or Column: this compound or its derivative can interact with active sites in the gas chromatography system. 2. Inappropriate Injection Temperature: The injection temperature may be too high, causing thermal degradation, or too low, leading to slow volatilization. 3. Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks.1. System Maintenance: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly bake out the column. 2. Optimize Injection Temperature: Experiment with a range of inlet temperatures to find the optimal balance between efficient volatilization and analyte stability. 3. Dilute the Sample: If the concentration is high, dilute the sample extract before injection.
Irreproducible Results 1. Inconsistent Sample Homogenization: Variations in the homogenization process can lead to differences in extraction efficiency. 2. Instability of the Analyte: this compound can degrade over time, especially if the sample is not stored properly.[3] 3. Variable Derivatization Efficiency: Inconsistent reaction conditions can lead to variability in the amount of derivatized analyte.1. Standardize Homogenization: Use a consistent method for tissue homogenization, ensuring the same time, speed, and sample-to-solvent ratio for all samples. 2. Proper Sample Storage: Snap-freeze fresh tissue samples in liquid nitrogen and store them at -80°C until analysis to minimize degradation.[9] 3. Precise Control of Derivatization: Carefully control the temperature, time, and reagent volumes for the derivatization step. Use an internal standard to correct for variations.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

This compound is a volatile aldehyde that can be challenging to analyze directly by GC-MS or LC-MS due to its moderate polarity and potential for thermal degradation.[2][10] Derivatization serves several key purposes:

  • Increases Stability: It converts the reactive aldehyde group into a more stable functional group, reducing the risk of degradation during analysis.[11]

  • Improves Chromatographic Properties: Derivatization can increase the volatility and thermal stability of the analyte, leading to better peak shape and resolution in GC analysis.

  • Enhances Sensitivity: For LC-MS analysis, derivatization can introduce a readily ionizable group, significantly improving detection sensitivity in electrospray ionization (ESI).[10] A common derivatizing agent for GC-MS analysis of aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative that is highly sensitive to electron capture detection.[1][11]

Q2: What is the best method for extracting this compound from biological tissues?

There is no single "best" method, as the optimal technique depends on the specific tissue type, the desired level of sensitivity, and the available instrumentation. Here are two commonly used and effective approaches:

  • Solvent Extraction followed by Solid-Phase Extraction (SPE): This is a robust method that involves homogenizing the tissue in an organic solvent (e.g., chloroform:methanol) to extract lipids, including this compound.[4] The crude extract is then passed through an SPE cartridge to remove interfering matrix components. This method provides a clean extract suitable for derivatization and subsequent analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is particularly well-suited for volatile compounds like this compound.[1][7] The tissue sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. A coated fiber is then exposed to the headspace to adsorb the analytes, which are subsequently desorbed into the GC inlet for analysis. This method is simple, fast, and minimizes sample handling.

Q3: How should I store my biological tissue samples to ensure the stability of this compound?

To minimize the degradation of this compound, it is crucial to handle and store tissue samples properly. Upon collection, samples should be immediately snap-frozen in liquid nitrogen and then stored at -80°C until you are ready for sample preparation.[9] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and compromised sample integrity.

Q4: Can I analyze this compound without derivatization?

While direct analysis is theoretically possible, it is generally not recommended for achieving sensitive and reliable quantification of this compound in complex biological matrices.[2] Direct injection can lead to poor peak shape, low sensitivity, and potential degradation in the hot GC inlet. For these reasons, derivatization is a standard and highly recommended step in the analytical workflow for aldehydes.[12]

Experimental Protocols

Protocol 1: Solvent Extraction with SPE Cleanup and PFBHA Derivatization for GC-MS Analysis

This protocol provides a detailed procedure for the extraction, cleanup, and derivatization of this compound from biological tissues.

Step 1: Tissue Homogenization and Lipid Extraction

  • Weigh approximately 100 mg of frozen tissue.

  • Add the tissue to a 2 mL homogenizer tube containing ceramic beads.

  • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the tissue for 2-3 minutes until it is completely dispersed.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (the lipid-containing lower phase) and transfer it to a clean glass vial.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Condition a silica SPE cartridge (e.g., 500 mg) by washing it with 5 mL of hexane.

  • Load the lipid extract from Step 1 onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.

  • Elute the aldehyde-containing fraction with 5 mL of 5% diethyl ether in hexane.

  • Collect the eluate in a clean glass vial.

Step 3: Solvent Evaporation

  • Evaporate the solvent from the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as isooctane.

Step 4: PFBHA Derivatization

  • To the reconstituted extract, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.

  • Add an internal standard (e.g., a deuterated analog of this compound).

  • Seal the vial and incubate at 60°C for 1 hour.

  • After incubation, allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the vial.

  • Vortex for 1 minute and then centrifuge to separate the layers.

  • Collect the upper hexane layer, which contains the derivatized analyte, for GC-MS analysis.

G cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_derivatization Derivatization tissue 1. Tissue Homogenization (100 mg tissue in Chloroform:Methanol) centrifuge1 2. Centrifugation (10,000 x g, 10 min) tissue->centrifuge1 supernatant 3. Collect Supernatant centrifuge1->supernatant load_sample 5. Load Supernatant supernatant->load_sample condition_spe 4. Condition Silica SPE Cartridge condition_spe->load_sample wash_spe 6. Wash with Hexane load_sample->wash_spe elute 7. Elute with 5% Diethyl Ether in Hexane wash_spe->elute evaporate 8. Evaporate Solvent elute->evaporate reconstitute 9. Reconstitute in Isooctane evaporate->reconstitute add_pfbha 10. Add PFBHA & Internal Standard reconstitute->add_pfbha incubate 11. Incubate at 60°C for 1 hr add_pfbha->incubate liquid_extraction 12. Liquid-Liquid Extraction incubate->liquid_extraction collect_hexane 13. Collect Hexane Layer for GC-MS liquid_extraction->collect_hexane

Caption: Workflow for Solvent Extraction and Derivatization.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol describes a solvent-free method for the extraction of this compound.

Step 1: Sample Preparation

  • Weigh approximately 50-100 mg of frozen tissue into a 10 mL headspace vial.

  • Add a small magnetic stir bar and an internal standard.

  • Seal the vial tightly with a PTFE-faced silicone septum.

Step 2: Headspace Extraction

  • Place the vial in a heating block or autosampler agitator set to 60°C.

  • Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Expose a pre-conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace of the vial for 30 minutes at 60°C.

Step 3: Desorption and GC-MS Analysis

  • Immediately after extraction, retract the fiber and insert it into the heated GC inlet (e.g., 250°C) for thermal desorption for 5 minutes.

  • Start the GC-MS analysis concurrently with the desorption.

G cluster_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis weigh_tissue 1. Weigh Tissue into Headspace Vial add_is 2. Add Internal Standard weigh_tissue->add_is seal_vial 3. Seal Vial add_is->seal_vial equilibrate 4. Equilibrate at 60°C for 15 min seal_vial->equilibrate expose_fiber 5. Expose SPME Fiber for 30 min equilibrate->expose_fiber desorb 6. Desorb Fiber in GC Inlet expose_fiber->desorb analyze 7. GC-MS Analysis desorb->analyze

Caption: Workflow for Headspace SPME.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Aldehydes.
  • Biotage. (2020). Bioanalytical Sample Preparation.
  • ResearchGate. (n.d.). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection.
  • Agilent. (n.d.). Solid Phase Microextraction Fundamentals.
  • MDPI. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • PubMed. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement.
  • NIH. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis.
  • ResearchGate. (n.d.). Sample Preparation Techniques for Analysis of Endocannabinoids in Biological Fluids and Tissues.
  • ResearchGate. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer.
  • ResearchGate. (2017). GC-MS: why is extraction and derivatisation usually done in two steps?
  • NIH. (2016). A comparison of sample preparation strategies for biological tissues and subsequent trace element analysis using LA-ICP-MS.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Fortune Journals. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue.
  • Future Science. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.

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Technical Support Center: Enhancing Sensitivity for (E)-2-Undecenal Trace Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of trace-level detection of (E)-2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve high-sensitivity quantification of this volatile aldehyde. Here, we move beyond simple protocols to explain the underlying principles of analytical choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

This compound is a medium-chain aldehyde with a characteristic citrus and fatty aroma, found in various natural products like fruits, herbs, and cooked meats.[1][2] Its analysis at trace levels is often complicated by its volatility, polarity, and thermal instability.[3][4] This guide provides a comprehensive resource to address these challenges head-on.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues encountered during the analysis of this compound:

Q1: Why is the direct analysis of this compound by GC-MS or LC-MS so difficult at trace concentrations?

A1: The direct analysis of this compound at low concentrations is hampered by several inherent properties of the molecule. Its aldehyde functional group makes it polar and prone to interactions with active sites in the analytical system, leading to poor chromatographic peak shape (tailing).[3] Furthermore, it can be thermally labile, potentially degrading in a hot GC injector port.[3] In LC-MS, its volatility and relatively low ionization efficiency can result in a weak signal.[5][6]

Q2: What is chemical derivatization and how does it improve the detection of this compound?

A2: Chemical derivatization is a technique used to convert an analyte into a derivative with more favorable properties for analysis.[3][4] For this compound, derivatization targets the reactive carbonyl group to create a more stable, less polar, and more volatile compound for GC-MS, or a derivative that ionizes more efficiently for LC-MS.[3][5] This leads to improved chromatographic separation, increased sensitivity, and more robust quantification.[3][4]

Q3: Which derivatization reagent should I choose for my analysis?

A3: The choice of derivatization reagent depends on your analytical platform (GC-MS or LC-MS) and the specific requirements of your assay.

  • For GC-MS: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly recommended and widely used reagent. It reacts with aldehydes to form stable oxime derivatives that are less polar and more volatile, leading to excellent chromatographic performance and high sensitivity.[3][4][7]

  • For LC-MS: 2,4-dinitrophenylhydrazine (DNPH) is a common choice. It forms hydrazones that can be readily detected by UV or mass spectrometry.[4][6] Other reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) are designed to enhance ionization efficiency in LC-MS.[5][8]

Q4: I'm seeing significant signal variability in my LC-MS results. What could be the cause?

A4: Signal variability in LC-MS is often due to matrix effects .[9][10] These occur when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal.[9][11] Thorough sample cleanup and the use of a stable isotope-labeled internal standard are crucial for mitigating matrix effects.[12]

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape and Low Sensitivity in GC-MS Analysis

Symptom: You observe tailing peaks, broad peaks, or a low signal-to-noise ratio for your this compound derivative.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Derivatization The reaction has not gone to completion, leaving unreacted this compound which chromatographs poorly.1. Optimize Reaction Conditions: Ensure the correct pH, temperature, and reaction time as specified in the protocol. For PFBHA derivatization, gentle heating (e.g., 60-75°C) can improve reaction kinetics. 2. Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.
Active Sites in the GC System Free silanol groups on the GC liner, column, or septum can interact with the analyte, causing peak tailing.1. Use a Deactivated Liner: Employ a liner specifically designed for active compounds. 2. Column Conditioning: Properly condition your GC column according to the manufacturer's instructions. 3. Septum Purge: Ensure the septum purge is functioning correctly to prevent bleed from contributing to active sites.
Thermal Degradation The injector temperature may be too high, causing the derivative to break down.1. Lower Injector Temperature: Gradually decrease the injector temperature in 10-20°C increments to find the optimal balance between volatilization and stability. 2. Use a Pulsed Splitless Injection: This technique can help transfer the analyte to the column at a lower temperature.
Issue 2: Inconsistent Results and Poor Reproducibility in LC-MS Analysis

Symptom: You are observing significant variation in peak areas between replicate injections or different sample preparations.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Matrix Effects Co-eluting matrix components are interfering with the ionization of your derivatized this compound.[9][13]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[14] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[12] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.
Inconsistent Derivatization The derivatization reaction is not proceeding consistently across all samples.1. Standardize Reaction Conditions: Ensure precise control over reaction time, temperature, pH, and reagent concentrations for all samples and standards. 2. Prepare Reagents Freshly: Some derivatization reagents can degrade over time. Prepare fresh solutions regularly.
Source Contamination The mass spectrometer's ion source has become contaminated with non-volatile matrix components.1. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source. 2. Use a Diverter Valve: Program a diverter valve to direct the flow to waste during the elution of highly concentrated, non-volatile matrix components.

Experimental Protocols

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol outlines the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the corresponding oxime derivative.

Materials:

  • PFBHA solution (e.g., 10 mg/mL in a suitable solvent like methanol or water)

  • This compound standard solution

  • Sample extract containing this compound

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation: To a 2 mL glass vial, add 500 µL of your sample extract or standard solution.

  • Derivatization: Add 100 µL of the PFBHA solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60-75°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of hexane (or another suitable organic solvent) and vortex for 1 minute to extract the PFBHA-oxime derivative.

  • Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.

  • Drying: Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried organic extract to a GC vial with an insert for analysis by GC-MS.

Protocol 2: Derivatization of this compound with DNPH for LC-MS Analysis

This protocol describes the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding hydrazone.

Materials:

  • DNPH solution (e.g., 0.1 mg/mL in acetonitrile with a small amount of acid like HCl)[15]

  • This compound standard solution

  • Sample extract containing this compound

  • Acetonitrile

  • LC vials

Procedure:

  • Sample Preparation: To a 2 mL glass vial, add 500 µL of your sample extract or standard solution.

  • Derivatization: Add 500 µL of the DNPH solution to the vial.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for at least 1 hour. Gentle heating (e.g., 40°C) can be used to expedite the reaction.

  • Analysis: The resulting solution containing the DNPH-hydrazone derivative can be directly injected into the LC-MS system. If necessary, the sample can be diluted with the mobile phase.

Visualizing the Workflow

To better understand the derivatization process, the following diagrams illustrate the key steps.

Derivatization_Workflow_GCMS cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Extraction & Analysis Sample Sample containing This compound PFBHA Add PFBHA Reagent Sample->PFBHA Heat Heat (60-75°C) for 60 min PFBHA->Heat Derivative Formation of PFBHA-Oxime Derivative Heat->Derivative LLE Liquid-Liquid Extraction (Hexane) Derivative->LLE Dry Dry with Na2SO4 LLE->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for PFBHA Derivatization for GC-MS Analysis.

Derivatization_Workflow_LCMS cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Sample Sample containing This compound DNPH Add DNPH Reagent Sample->DNPH React React at Room Temp (or 40°C) for >1 hr DNPH->React Derivative Formation of DNPH-Hydrazone Derivative React->Derivative Dilute Dilute with Mobile Phase (optional) Derivative->Dilute LCMS LC-MS Analysis Dilute->LCMS

Sources

Derivatization of (E)-2-Undecenal for improved LC-MS performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of (E)-2-Undecenal for improved Liquid Chromatography-Mass Spectrometry (LC-MS) performance. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this and other medium-chain unsaturated aldehydes. We will explore the causality behind experimental choices and provide validated protocols and troubleshooting advice to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational questions regarding the analysis of this compound.

Q1: Why is the direct LC-MS analysis of this compound so challenging?

Direct analysis of this compound, an unsaturated aldehyde, is often hindered by several physicochemical properties. Its moderate volatility and relatively low polarity can lead to poor retention on standard reversed-phase LC columns, causing it to elute near the solvent front where matrix effects are most pronounced.[1][2] Furthermore, the aldehyde functional group itself is not readily ionizable by common techniques like electrospray ionization (ESI), resulting in low sensitivity and poor detection limits.[3] Chemical derivatization is a powerful strategy to overcome these limitations by introducing moieties that improve chromatographic behavior and enhance ionization efficiency.[1]

Q2: What is the core principle of derivatization for enhancing LC-MS performance?

Derivatization involves a chemical reaction that attaches a new functional group, or "tag," to the analyte of interest.[4] For aldehydes like this compound, this strategy is designed to:

  • Enhance Ionization: Introduce a permanently charged group (e.g., a quaternary amine) or a group that is easily protonated or deprotonated, significantly boosting the signal in the mass spectrometer.[5][6]

  • Improve Chromatography: Increase the hydrophobicity of the molecule to improve retention on reversed-phase columns, moving it away from the void volume and interfering matrix components.[1]

  • Enable Predictable Fragmentation: The attached tag can be designed to produce a specific, high-intensity product ion or a characteristic neutral loss upon collision-induced dissociation (CID) in the mass spectrometer. This is invaluable for developing highly sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.[5][6]

Q3: What are the most common derivatization reagents for this compound, and how do I choose the right one?

Two of the most effective and widely used classes of reagents for aldehydes are hydrazine-based compounds, primarily 2,4-dinitrophenylhydrazine (DNPH) and Girard's Reagents.

  • 2,4-Dinitrophenylhydrazine (DNPH): This is a classic derivatizing agent that reacts with the carbonyl group to form a stable DNPH-hydrazone.[7] The resulting derivative has a strong chromophore for UV detection and the two nitro groups make it amenable to sensitive detection in negative-ion mode ESI or APCI-MS.[5][8][9] It is a cost-effective and reliable choice, especially if you are developing methods for multiple carbonyl compounds.[10]

  • Girard's Reagent T (GirT): This reagent also reacts via its hydrazine moiety but has the distinct advantage of containing a quaternary ammonium group.[11][12] This introduces a permanent positive charge to the this compound molecule, making it exceptionally sensitive for positive-ion ESI-MS analysis.[6] Furthermore, GirT derivatives exhibit a characteristic neutral loss of trimethylamine (59 Da) during MS/MS, which is ideal for targeted screening and quantification.[6][13]

Choosing a Reagent:

  • For highest sensitivity in positive-ion mode , especially for targeted quantitative assays, Girard's Reagent T is often the superior choice.

  • For methods requiring negative-ion mode detection or for general screening of various carbonyls with existing UV methods, DNPH is a robust and well-documented option.

Q4: How does derivatization specifically improve MS/MS detection for quantification?

Quantitative LC-MS/MS relies on monitoring a specific precursor ion to product ion transition (an SRM/MRM transition). A good derivatizing agent provides a highly stable and predictable fragmentation pathway.

For example, a GirT derivative of this compound will readily lose the trimethylamine group (-N(CH₃)₃) upon fragmentation, a neutral loss of 59 Daltons.[6] An analyst can therefore set up an MS/MS experiment to specifically monitor the transition from the protonated derivative mass [M+H]+ to [M+H-59]+. This transition is highly specific to any GirT-derivatized compound, dramatically reducing background noise and improving the signal-to-noise ratio for accurate quantification, even at very low concentrations.[13]

Section 2: Troubleshooting Guide

Even with established protocols, experimental challenges can arise. This guide addresses common issues in a question-and-answer format.

Problem Area: The Derivatization Reaction

Q: I see little to no peak for my derivatized this compound. What went wrong?

A: This is a common issue that typically points to a problem with the reaction conditions or reagents.

  • Possible Cause 1: Reagent Degradation. Hydrazine-based reagents can degrade over time. DNPH solutions, in particular, should be fresh.

    • Solution: Prepare fresh derivatizing agent solutions for each experiment. Do not use stock solutions that are more than a few days old unless their stability has been verified.

  • Possible Cause 2: Incorrect pH. The formation of a hydrazone is pH-dependent. The reaction requires a mildly acidic environment to catalyze the reaction, but a solution that is too acidic will protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction.[14]

    • Solution: Ensure the final reaction mixture is at the optimal pH. For GirT, a pH between 4 and 5 is typically effective. For DNPH, a solution acidified with a small amount of sulfuric or hydrochloric acid is standard.[14] Always check the pH of your sample matrix if it is unbuffered.

  • Possible Cause 3: Incomplete Reaction. The reaction may be too slow at room temperature or the incubation time may be insufficient.

    • Solution: Gently heat the reaction mixture (e.g., 40-60°C) for 30-60 minutes to increase the reaction rate.[2] However, be cautious with unsaturated aldehydes as excessive heat can cause degradation. Perform a time-course experiment to determine the optimal incubation time for your specific conditions.

Q: My chromatogram shows multiple peaks, not just my target derivative. How do I clean this up?

A: The presence of extraneous peaks can be due to side reactions, excess reagent, or sample complexity.

  • Possible Cause 1: Excess Derivatizing Reagent. This is the most common cause of large, early-eluting peaks that can suppress the ionization of your analyte.

    • Solution: Optimize the molar ratio of derivatizing agent to the expected maximum concentration of your analyte. A 10- to 50-fold molar excess is often sufficient. After the reaction, a solid-phase extraction (SPE) step can be implemented to remove the more polar, unreacted reagent.

  • Possible Cause 2: Reaction with Other Carbonyls. Your sample matrix (e.g., plasma, cell lysate) may contain other aldehydes and ketones that also react with the agent.[8]

    • Solution: This is an inherent challenge of this derivatization chemistry. The solution lies in the selectivity of your LC-MS method. Ensure your chromatographic gradient provides sufficient separation of the this compound derivative from other derivatives. The high selectivity of MS/MS detection (using a specific MRM transition) will ensure you are only quantifying your analyte of interest.

  • Possible Cause 3: Isomer Formation (for DNPH). DNPH derivatives of aldehydes can exist as syn and anti isomers, which may separate chromatographically, leading to two peaks for a single analyte.

    • Solution: This is often unavoidable. The most common approach is to integrate both peaks and sum their areas for quantification. Adjusting the mobile phase composition or temperature may help to co-elute the isomers into a single, broader peak.

Problem Area: LC-MS Analysis

Q: I'm observing poor peak shape (tailing, fronting) for my derivatized analyte. What should I check?

A: Poor peak shape is usually a chromatographic issue, but it can be influenced by the sample preparation.

  • Possible Cause 1: Mobile Phase Incompatibility. The derivative may have limited solubility in the initial mobile phase conditions.

    • Solution: Ensure your initial mobile phase contains a sufficient percentage of organic solvent to keep the derivative soluble upon injection. For GirT derivatives, which are charged, adding a small amount of formic acid (0.1%) to the mobile phase is critical for good peak shape.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you have identified the issue. This is especially relevant for excess, unreacted derivatization reagent.

  • Possible Cause 3: Secondary Interactions. The derivative may be interacting with active sites on the column packing material or with metal components in the LC system.

    • Solution: For positively charged GirT derivatives, secondary interactions with residual silanols on the silica column can cause tailing. Using a high-purity, end-capped column and ensuring the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) will minimize these interactions.

Q: My MS signal is low or unstable, even after derivatization. What's the problem?

A: This points to issues with ionization or ion transmission in the mass spectrometer.

  • Possible Cause 1: Ion Suppression. Co-eluting matrix components or excess derivatizing reagent can compete with your analyte for ionization, reducing its signal.

    • Solution: Improve chromatographic separation to move the analyte peak away from the interfering species. If that's not possible, implement a more rigorous sample cleanup (e.g., SPE) before derivatization or analysis. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to correct for ion suppression.[15]

  • Possible Cause 2: Incorrect MS Source Parameters. The settings for gas temperatures, gas flows, and voltages are not optimized for your derivative.

    • Solution: Perform a systematic optimization of the ESI source parameters. Infuse a standard solution of the derivatized this compound and adjust the nebulizer gas, drying gas temperature, and capillary voltage to maximize the signal for the precursor ion.

  • Possible Cause 3: In-Source Fragmentation. The derivative might be fragmenting within the ionization source before it reaches the mass analyzer.

    • Solution: This can happen if the source conditions are too harsh (e.g., high temperatures or voltages). Try reducing the fragmentor or skimmer voltage to minimize premature fragmentation and maximize the intensity of the desired precursor ion.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be required for your specific sample matrix and instrumentation.

Protocol 1: Derivatization with Girard's Reagent T (GirT)

This protocol is optimized for creating a positively charged derivative for high-sensitivity analysis in positive-ion ESI-LC-MS.

Materials:

  • Girard's Reagent T (GirT)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Glacial Acetic Acid

  • This compound standard

  • Sample (in a suitable solvent like ACN or MeOH)

Procedure:

  • Prepare GirT Reagent Solution: Dissolve 10 mg of GirT in 1 mL of a Methanol:Acetic Acid (95:5 v/v) solution. This solution should be prepared fresh daily.

  • Sample Preparation: To 100 µL of your sample or standard in a microcentrifuge tube, add 50 µL of the GirT Reagent Solution.

  • Reaction Incubation: Vortex the mixture for 30 seconds. Incubate at 60°C for 30 minutes in a heating block.

  • Cooling and Dilution: After incubation, allow the mixture to cool to room temperature. Dilute with 850 µL of the initial LC mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid) to a final volume of 1 mL.

  • Analysis: Vortex the final solution and inject it into the LC-MS system.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is designed for creating a derivative suitable for negative-ion mode ESI or APCI-LC-MS.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), LC-MS grade

  • Hydrochloric Acid (HCl), concentrated

  • This compound standard

  • Sample

Procedure:

  • Prepare DNPH Reagent Solution: Carefully prepare a saturated solution of DNPH in acetonitrile. To this solution, add concentrated HCl to a final concentration of approximately 1% (e.g., add 100 µL of concentrated HCl to 10 mL of the saturated DNPH solution). Caution: Handle HCl in a fume hood.

  • Sample Preparation: To 100 µL of your sample or standard in a glass vial, add 100 µL of the acidified DNPH Reagent Solution.

  • Reaction Incubation: Vortex the mixture and let it stand at room temperature for 1 hour. Protect from light.

  • Dilution/Analysis: Dilute the reaction mixture as needed with your initial LC mobile phase and inject it into the LC-MS system. For complex matrices, a liquid-liquid extraction or SPE cleanup step may be necessary to remove excess reagent before analysis.

Section 4: Data, Visualization, and Method Parameters

Data Tables

Table 1: Comparison of Analytical Properties for this compound and its Derivatives

PropertyThis compound (Underivatized)DNPH DerivativeGirT Derivative
Formula Weight (Da) 168.28348.38319.49
Typical Precursor Ion [M+H]+ 169.1[M-H]- 347.1[M]+ 320.3 (as cation)
Ionization Mode Positive (Poor)Negative (Good)Positive (Excellent)
Chromatographic Behavior Poor retentionGood retentionGood retention
Key MS/MS Fragment Unpredictable, low intensitym/z 163, 152 (from DNPH)[5]Neutral Loss of 59 Da (TMA)[6]

Table 2: Recommended Starting LC-MS/MS Parameters

ParameterSetting for DNPH DerivativeSetting for GirT Derivative
LC Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 5 mM Ammonium AcetateWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Gradient 50% to 95% B over 8 min5% to 95% B over 8 min
Flow Rate 0.3 mL/min0.3 mL/min
Ionization Mode ESI NegativeESI Positive
MRM Transition 347.1 -> 163.1320.3 -> 261.3
Collision Energy Optimize (start at -25 V)Optimize (start at 20 V)
Experimental Workflows

DNPH_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample or Standard (100 µL) Vortex Vortex Sample->Vortex Reagent Acidified DNPH Reagent (100 µL) Reagent->Vortex Incubate Incubate at RT (1 hour) Vortex->Incubate Dilute Dilute as needed Incubate->Dilute LCMS LC-MS/MS Analysis (ESI Negative Mode) Dilute->LCMS

Caption: DNPH Derivatization Workflow.

GirT_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample or Standard (100 µL) Vortex Vortex Sample->Vortex Reagent GirT Reagent Solution (50 µL) Reagent->Vortex Incubate Incubate at 60°C (30 min) Vortex->Incubate Cool Cool to RT Incubate->Cool Dilute Dilute to 1 mL Cool->Dilute LCMS LC-MS/MS Analysis (ESI Positive Mode) Dilute->LCMS

Caption: GirT Derivatization Workflow.

Troubleshooting_Logic action_node action_node Start Low or No Derivative Peak? Cause1 Reagent Problem? Start->Cause1 Check reagent blank Cause2 Reaction Conditions? Cause1->Cause2 No Action1 Prepare fresh reagents. Verify solvent purity. Cause1->Action1 Yes Cause3 LC-MS Problem? Cause2->Cause3 No Action2 Check pH. Optimize Temp/Time. Cause2->Action2 Yes Action3 Optimize source params. Check for ion suppression. Cause3->Action3

Caption: Troubleshooting Decision Logic.

References

  • ResearchGate. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes. Retrieved from [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. Retrieved from [Link]

  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]

  • Springer. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397, 3297–3307. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 112. Retrieved from [Link]

  • University of Twente Research Information. (n.d.). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine (DNPH) and liquid chromatography/atmospheric pressure photoionization-mass spectrometry (LC/APPI-MS). Retrieved from [Link]

  • California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]

  • Frontiers. (2022). Liquid Chromatography-Tandem Mass Spectrometry Analysis Demonstrates a Decrease in Porins and Increase in CMY-2 β-Lactamases in Escherichia coli Exposed to Increasing Concentrations of Meropenem. Frontiers in Microbiology, 13. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Retrieved from [Link]

  • KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 years of MS instrumental developments - Impact on LC-MS/MS in clinical chemistry. Retrieved from [Link]

  • MDPI. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. International Journal of Molecular Sciences, 25(23), 12895. Retrieved from [Link]

  • American Chemical Society. (2005). Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry. Analytical Chemistry, 77(11), 3383–3389. Retrieved from [Link]

  • Fortune Journals. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Annals of Clinical and Medical Case Reports, 6(1). Retrieved from [Link]

  • ACS Publications. (n.d.). The Girard reagents. Journal of Chemical Education. Retrieved from [Link]

  • Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • National Institutes of Health. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Extraction Protocols for (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the extraction of (E)-2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining extraction protocols from plant materials. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

This compound is a medium-chain fatty aldehyde known for its characteristic green, citrus-like aroma and is a significant component in the essential oils of plants such as coriander (Coriandrum sativum)[1][2]. Its volatility and chemical nature as an unsaturated aldehyde present unique challenges during extraction, including susceptibility to thermal degradation, oxidation, and enzymatic conversion[3][4]. This guide provides detailed methodologies and troubleshooting solutions for the most common extraction techniques.

Section 1: Core Extraction Methodologies & Troubleshooting

The choice of extraction method is critical and depends on the desired purity, yield, cost, and environmental impact. We will explore three primary methods: Steam Distillation, Supercritical Fluid Extraction (SFE), and Solvent Extraction.

Steam Distillation

Principle: Steam distillation is a classic technique for isolating volatile compounds that are immiscible with water. Live steam is passed through the plant material, causing the volatile this compound to vaporize at a temperature lower than its actual boiling point. The mixed vapors are then condensed and collected, with the immiscible essential oil separating from the aqueous phase.

  • Material Preparation:

    • Select fresh or properly dried plant material (e.g., coriander leaves or seeds). Drying should be done at low temperatures (<40°C) to minimize volatile loss.

    • Grind the material to a consistent, medium particle size (e.g., 1-2 mm). Overly fine powder can impede steam flow, while large pieces reduce surface area and extraction efficiency[5].

  • Apparatus Setup:

    • Assemble a standard steam distillation apparatus (steam generator, distillation flask, condenser, and collection vessel/separatory funnel).

  • Loading:

    • Place the ground plant material into the distillation flask. Do not pack too tightly.

    • Add purified water to the flask, ensuring the material is sufficiently wetted. A common starting point for the liquid-to-material ratio is 8:1 to 10:1 (mL:g)[5].

  • Distillation:

    • Introduce steam from the generator into the bottom of the distillation flask.

    • Maintain a steady distillation rate. The optimal temperature will be just below 100°C due to the formation of the water-aldehyde azeotrope.

    • Continue distillation for a pre-determined time (e.g., 2-4 hours). The optimal duration should be determined experimentally by monitoring the yield over time[4].

  • Collection & Separation:

    • Collect the distillate, which will be a two-phase mixture of oil and water (hydrosol).

    • Allow the mixture to cool and separate in a separatory funnel. The essential oil containing this compound is typically less dense than water.

    • Carefully drain the lower aqueous layer, followed by the oil layer into a clean, dry vial.

  • Drying & Storage:

    • Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Store the final extract in an airtight, amber glass vial at 4°C, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

SteamDistillation cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Prep Plant Material (e.g., Coriander) Grind Grinding (1-2 mm particle size) Prep->Grind Load Load into Flask (10:1 Water Ratio) Grind->Load Distill Introduce Steam (2-4 hours) Load->Distill Condense Condense Vapors Distill->Condense Separate Phase Separation (Separatory Funnel) Condense->Separate Dry Dry with Na₂SO₄ Separate->Dry Store Store at 4°C (Inert Atmosphere) Dry->Store Result Purified this compound Rich Oil Store->Result

Caption: Workflow for this compound extraction via steam distillation.

  • Q: My yield of this compound is very low. What are the likely causes?

    • A: Low yield can stem from several factors. First, verify your plant material's quality and freshness. Second, optimize the particle size; too large, and the steam can't penetrate effectively, too small, and it can form clumps blocking steam flow. Third, ensure the distillation time is sufficient to extract the majority of the compound. Finally, an incorrect water-to-material ratio can lead to either scorching the material or inefficient heating[5].

  • Q: The GC-MS analysis of my extract shows a high concentration of (E)-2-undecen-1-ol instead of the target aldehyde. Why did this happen?

    • A: This indicates a chemical reduction of the aldehyde. This is a known issue, particularly with fresh plant material like coriander leaves, which contain active enzymes like aliphatic aldehyde reductase.[3] During the heating process, if the plant cells are ruptured slowly, these enzymes can convert the native aldehydes into their corresponding alcohols. To mitigate this, consider a rapid heating method or deactivating enzymes with a brief hot water blanch before distillation[3].

  • Q: The final oil has a burnt or cooked aroma. How can I prevent this?

    • A: A burnt aroma is a sign of thermal degradation. This occurs if the plant material comes into direct contact with overheated surfaces of the flask (i.e., not enough water) or if the distillation is carried out for too long at an excessive temperature[4]. Ensure the material is always submerged or sufficiently hydrated by the steam and optimize the distillation time to be just long enough for efficient extraction without causing degradation.

Supercritical Fluid Extraction (SFE)

Principle: SFE uses a supercritical fluid—most commonly carbon dioxide (SC-CO₂)—as the extraction solvent. Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid[6][7]. SC-CO₂ is particularly effective for lipophilic compounds like this compound. By tuning the pressure and temperature, the solvent power and selectivity of SC-CO₂ can be precisely controlled[8]. This method is considered "green" as it avoids organic solvents and operates at low temperatures, preserving thermolabile compounds[9][10].

  • Material Preparation:

    • Dry the plant material to a low moisture content (<10%). Excess water can affect the polarity of the SC-CO₂ and extraction efficiency.

    • Grind the material to a consistent particle size (e.g., 0.5-1.0 mm). A smaller particle size is often used in SFE to reduce diffusion path lengths.

  • System Setup & Loading:

    • Pre-cool the CO₂ pump to ensure the CO₂ remains in a liquid state before being pressurized.

    • Load the ground plant material into the high-pressure extraction vessel.

  • Extraction Parameters:

    • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 100-150 bar).

    • Heat the extraction vessel to the target temperature (e.g., 40-50°C). These mild conditions are ideal for preventing thermal degradation[8][9].

    • Maintain a constant flow rate of SC-CO₂ through the vessel for the duration of the extraction (e.g., 1-3 hours).

  • Fractionation & Collection:

    • The SC-CO₂ laden with the extract flows into a separator (or a series of separators) where the pressure and/or temperature is reduced.

    • This pressure drop causes the CO₂ to return to its gaseous state, losing its solvent power and precipitating the extracted compounds.

    • Collect the extract from the bottom of the separator.

  • Solvent Removal & Storage:

    • The gaseous CO₂ is then re-condensed and recycled, or safely vented. The final extract is solvent-free.

    • Store the extract as described for steam distillation (airtight, amber vial, 4°C, inert atmosphere).

SFE cluster_prep Preparation cluster_extraction Extraction & Separation cluster_collection Collection & Recycling CO2_Tank Liquid CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Plant Ground Plant Material Extractor Extraction Vessel (40°C, 150 bar) Plant->Extractor Heater->Extractor Separator Separator (Pressure Reduction) Extractor->Separator SC-CO₂ + Extract Collect Collect Extract Separator->Collect Recycle Recycle Gaseous CO₂ Separator->Recycle Gaseous CO₂ Result Solvent-Free This compound Extract Collect->Result Recycle->CO2_Tank

Caption: Workflow for this compound extraction using SC-CO₂.

  • Q: The SFE yield is lower than expected compared to other methods. How can I improve it?

    • A: SFE yield is highly dependent on the density of the SC-CO₂, which is controlled by pressure and temperature. To extract a relatively non-polar molecule like this compound, increasing the pressure (e.g., to 200 bar) or slightly decreasing the temperature (while staying above Tc) will increase the fluid density and its solvating power. Also, ensure your particle size is small enough for efficient diffusion and that the CO₂ flow rate provides sufficient contact time.

  • Q: My extract contains a high amount of unwanted lipids or waxes. How can I increase selectivity?

    • A: This is a common issue when extracting from seeds. The strength of SFE lies in its tuneability. To increase selectivity for a moderately volatile compound like this compound over heavy lipids, you can use fractional separation. This involves using a second separator at a different pressure/temperature to precipitate compounds selectively. Alternatively, a lower extraction pressure (e.g., 90-110 bar) will reduce the solubilization of heavier, less soluble lipids, favoring the extraction of more volatile components.

  • Q: I'm considering using a co-solvent. Is this advisable for this compound?

    • A: For a non-polar target like this compound, a co-solvent is generally not necessary and may reduce selectivity by co-extracting more polar impurities. Co-solvents (like ethanol) are typically added to SC-CO₂ to increase its polarity for extracting compounds like phenolics[9]. Sticking with pure SC-CO₂ and optimizing pressure/temperature is the best strategy for isolating aldehydes and other non-polar essential oil components[11].

Section 2: Comparative Analysis & General FAQs

Data Summary: Comparison of Extraction Methods
ParameterSteam DistillationSupercritical Fluid Extraction (SFE)Solvent Extraction (e.g., Hexane)
Principle Volatilization with steamDissolution in supercritical fluidDissolution in organic solvent
Operating Temp. ~100°CLow (e.g., 40-60°C)Ambient to boiling point of solvent
Selectivity Moderate (for volatile compounds)High (tunable via P & T)Low (co-extracts pigments, lipids)
Solvent Use WaterRecyclable CO₂Organic Solvents (e.g., Hexane)
Thermal Degradation High RiskVery Low Risk[9]Moderate Risk (during solvent removal)
Final Product Essential OilSolvent-free Oleoresin/ExtractConcrete/Oleoresin (requires solvent removal)
Pros Low cost, simple equipment"Green" method, high purity, preserves sensitive compounds[6]High yield, efficient for non-volatiles
Cons Potential for hydrolysis/degradation[4]High initial equipment costResidual solvent, less selective, fire hazard
General Frequently Asked Questions (FAQs)
  • Q1: Which plant part is the best source for this compound?

    • A1: this compound is a key aroma component in both the leaves (cilantro) and seeds (coriander) of Coriandrum sativum. The leaves often contain a higher proportion of various aldehydes, giving them their characteristic fresh, pungent aroma[2]. Seeds also contain significant amounts, but the overall essential oil profile is different, often richer in linalool[12]. The choice depends on the desired final product profile.

  • Q2: How should I prepare my plant material before extraction?

    • A2: Proper preparation is crucial. For steam distillation and SFE, drying the material at a low temperature (<40°C) is recommended to prevent the loss of volatile compounds and to concentrate the target analyte. Grinding the material to increase surface area is essential, but avoid creating an overly fine powder, which can cause processing issues like pressure drops in SFE or clumping in steam distillation[5].

  • Q3: My final extract is degrading over time. What are the best storage conditions?

    • A3: this compound, as an unsaturated aldehyde, is prone to oxidation. Air (oxygen) and light can accelerate this process. For optimal stability, store the extract in a sealed, amber glass vial to protect from light. Purge the headspace with an inert gas like nitrogen or argon before sealing. Store at refrigerated temperatures (2-8°C) to slow down any potential degradation reactions.

  • Q4: What is the best analytical method to quantify this compound in my extract?

    • A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for analyzing and quantifying volatile compounds like this compound in complex mixtures like essential oils[13][14]. For quantification, use an internal or external standard calibration curve with a pure this compound standard. While LC-MS can be used, it often requires a prior derivatization step to improve the ionization efficiency of the aldehyde, making GC-MS a more direct and common approach[15].

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zaidul, I. S. M., et al. (2007). Supercritical Fluid Extraction of Plant Flavors and Fragrances. PubMed Central, NIH. [Link]

  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction of plant flavors and fragrances. ResearchGate. [Link]

  • PubChem. 2-Undecenal. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2-undecenal. The Good Scents Company Information System. [Link]

  • Pielech-Przybylska, K., et al. (2023). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. MDPI. [Link]

  • Perva-Uzunalić, A., et al. (2006). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. ResearchGate. [Link]

  • Al-zuhairi, A. J. (2020). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. MDPI. [Link]

  • FooDB. This compound. FooDB Database. [Link]

  • Caboni, P., et al. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. PubMed. [Link]

  • Beheshti, H. R., et al. (2020). Microwave-assisted hydrodistillation extraction of essential oil from coriander seeds and evaluation of their composition, antioxidant and antimicrobial activity. PubMed Central. [Link]

  • Yasumoto, S., et al. (2010). Influence of the isolation procedure on coriander leaf volatiles with some correlation to the enzymatic activity. PubMed. [Link]

  • Zhang, Y., et al. (2022). Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicae sinensis Radix. MDPI. [Link]

  • Othman, A., et al. (2021). Mass Spectrometric Determination of Fatty Aldehydes Exemplified by Monitoring the Oxidative Degradation of (2E)-Hexadecenal in HepG2 Cell Lysates. Springer. [Link]

  • The Good Scents Company. This compound. The Good Scents Company Information System. [Link]

  • Eyres, G., et al. (2005). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). ResearchGate. [Link]

  • Santos, J. R., et al. (2002). Recovery of E-2-nonenal in the extraction / concentration process. ResearchGate. [Link]

  • Scent.vn. 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • Pospíšková, K., et al. (2023). Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. MDPI. [Link]

  • Zeković, Z., et al. (2015). Coriander seeds processing: Sequential extraction of non-polar and polar fractions using supercritical carbon dioxide extraction and ultrasound-assisted extraction. ResearchGate. [Link]

  • Sriti, J., et al. (2011). Comparison of Different Extraction Methods for the Determination of Essential oils and Related Compounds from Coriander (Coriandrum sativum L.). ResearchGate. [Link]

  • Klein, E., et al. (2023). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. NIH. [Link]

  • Tran, T. H. N., et al. (2023). Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application. Oriental Journal of Chemistry. [Link]

  • Kamal, A. H., et al. (2024). Green and Emerging Microextraction Strategies for Bioanalytical Determination of Hormones: Trends, Challenges, and Applications. MDPI. [Link]

Sources

Solving matrix effects in the analysis of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of (E)-2-Undecenal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges related to this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your analytical work.

This compound is a volatile aldehyde crucial in flavor, fragrance, and biomedical research. However, its accurate quantification is often hampered by matrix effects , where components of the sample other than the analyte interfere with the measurement, leading to inaccurate results.[1][2] This guide provides a structured approach to identifying, understanding, and mitigating these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter regarding matrix effects in the analysis of this compound.

Q1: What exactly are matrix effects and why are they a concern for this compound analysis?

A: A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by the co-eluting components of the sample matrix.[1] For this compound, a volatile and reactive aldehyde, this is particularly problematic in complex samples like food, beverages, or biological fluids.[3] These matrices contain numerous compounds (fats, sugars, proteins, salts) that can interfere with the analytical process at various stages:

  • In Gas Chromatography (GC): Non-volatile matrix components can accumulate in the injector port, creating active sites that may adsorb or degrade the analyte, leading to poor peak shape and reduced signal. This is often seen as a "matrix-induced enhancement effect" where matrix components passivate the system, paradoxically increasing the response compared to a clean solvent standard.[4][5]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): The most common issue is competition for ionization in the MS source, particularly with electrospray ionization (ESI).[6][7] Co-eluting matrix components can reduce the ionization efficiency of this compound, leading to a suppressed signal.[8][9]

Q2: How can I determine if my analysis is affected by matrix effects?

A: The most direct way is to compare the analytical response of a standard in a pure solvent against the response of a standard spiked into a blank sample extract (a sample known to not contain the analyte).

The Matrix Effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • ME < 100% indicates ion suppression (signal loss).

  • ME > 100% indicates ion enhancement (signal gain).

  • ME = 100% indicates no significant matrix effect.

A significant matrix effect is generally considered to be a deviation of more than 15-20% from 100%.

Q3: What is the difference between signal suppression and enhancement?

A:

  • Signal Suppression: This is the most common matrix effect in LC-MS.[8][9] It occurs when co-eluting compounds interfere with the desolvation or ionization of this compound in the MS source. For example, non-volatile salts can alter droplet surface tension, or other compounds can compete for charge, reducing the number of analyte ions that reach the detector.[9][11]

  • Signal Enhancement: This is less common in LC-MS but can occur. In GC, it's a well-known phenomenon where matrix components coat active sites in the injector and column, preventing the thermal degradation or adsorption of sensitive analytes like aldehydes.[4][5] This results in a higher signal compared to an injection in pure solvent where the analyte interacts more with these active sites.

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues you may be encountering in your analysis.

Observed Problem Potential Cause (Matrix-Related) Recommended Solution(s)
Poor Peak Shape / Tailing Analyte Adsorption: Active sites in the GC inlet or column are interacting with the aldehyde functional group.1. Derivatization: Convert the aldehyde to a less reactive, more stable derivative (e.g., an oxime). See Protocol 3 . 2. Use Analyte Protectants: Add compounds to your standards and samples that mask active sites.[4][5] 3. Injector Maintenance: Regularly replace the GC inlet liner and trim the column.
Signal Suppression (Low Recovery in Matrix) Ionization Competition (LC-MS): Co-eluting matrix components are suppressing the ionization of this compound.1. Improve Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) or QuEChERS to remove interferences. See Protocol 2 . 2. Modify Chromatography: Adjust the gradient to separate the analyte from the interfering region. 3. Use a Compensation Strategy: Employ Matrix-Matched Calibration (Protocol 4 ), Standard Addition (Protocol 5 ), or an Isotope-Labeled Internal Standard (Protocol 1 ).
Signal Enhancement (High Recovery in Matrix) GC "Analyte Protectant" Effect: Matrix components are passivating the GC system, leading to higher analyte transfer compared to solvent standards.[5]1. Matrix-Matched Calibration: This is the most direct way to compensate, as the standards and samples will experience the same enhancement. See Protocol 4 . 2. Use Analyte Protectants: Add protecting agents to your solvent standards to mimic the matrix effect.[4]
Poor Reproducibility Between Samples Variable Matrix Composition: The type and concentration of interfering compounds differ from one sample to another.1. Stable Isotope Dilution Analysis (SIDA): This is the gold standard. An isotopically labeled internal standard co-elutes and experiences the exact same matrix effects as the analyte, providing highly accurate correction. See Protocol 1 . 2. Standard Addition: This method creates a unique calibration curve for each sample, directly accounting for its specific matrix. See Protocol 5 .[3][12]

Part 3: In-Depth Protocols & Methodologies

This section provides detailed, step-by-step protocols for the most effective strategies to combat matrix effects.

Protocol 1: The Gold Standard - Stable Isotope Dilution Analysis (SIDA)

Principle: SIDA is the most robust method for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of this compound (e.g., d4-(E)-2-Undecenal) to every sample, calibrator, and QC before sample preparation. This internal standard (IS) has nearly identical chemical and physical properties to the analyte.[13] It will co-elute and experience the same extraction inefficiencies and ionization suppression/enhancement.[14] Quantification is based on the ratio of the analyte signal to the IS signal, which remains constant regardless of matrix effects.

  • Preparation: Prepare a stock solution of the stable isotope-labeled internal standard (IS).

  • Spiking: Add a fixed, known amount of the IS solution to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • Extraction: Perform your sample extraction procedure (e.g., LLE, SPE, QuEChERS).

  • Analysis: Analyze the samples by GC-MS or LC-MS.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration in unknown samples from this ratio-based curve.

G cluster_prep Preparation cluster_process Processing & Analysis cluster_quant Quantification Sample Unknown Sample IS Add Known Amount of Isotope-Labeled IS Sample->IS Calibrator Calibration Standard Calibrator->IS Extract Sample Extraction (SPE, QuEChERS, etc.) IS->Extract Analysis GC-MS or LC-MS Analysis Extract->Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Result Determine Unknown Concentration Curve->Result

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Protocol 2: Effective Sample Cleanup - The QuEChERS Method

Principle: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step to remove a significant portion of matrix interferences like fats, sugars, and pigments before analysis.[15][16]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. If using an internal standard (as recommended), spike it into the sample at this stage. Shake vigorously for 1 minute.

  • Salting Out: Add salts (commonly magnesium sulfate and sodium acetate) to induce phase separation between the aqueous and organic layers. Shake for 1 minute.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract containing this compound.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a dSPE tube containing a primary secondary amine (PSA) sorbent (to remove sugars and organic acids) and C18 (to remove fats).

  • Final Centrifugation: Vortex and centrifuge. The resulting supernatant is ready for GC-MS or LC-MS analysis.

Protocol 3: Derivatization for Improved GC Analysis

Principle: Aldehydes can be reactive and exhibit poor chromatographic behavior. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a stable, less polar oxime derivative.[17] This improves thermal stability, reduces adsorption, and enhances sensitivity, especially for GC-MS analysis.[18][19][20]

  • Reagent Prep: Prepare a fresh solution of PFBHA (e.g., 2 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 6).

  • Reaction: Combine your sample extract (or standard) with the PFBHA solution in a reaction vial.

  • Incubation: Heat the vial (e.g., at 70°C for 60 minutes) to drive the reaction to completion.

  • Extraction: After cooling, perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane to extract the PFBHA-oxime derivative.

  • Analysis: Inject the hexane layer into the GC-MS. Monitor for the characteristic fragment ion at m/z 181, which is from the pentafluorobenzyl moiety.[17][19]

G Sample Sample Extract (containing Aldehyde) PFBHA Add PFBHA Reagent Sample->PFBHA Heat Incubate (e.g., 70°C for 60 min) PFBHA->Heat Cool Cool to Room Temp Heat->Cool LLE Liquid-Liquid Extraction (add Hexane, vortex) Cool->LLE Separate Phase Separation (Centrifuge) LLE->Separate Analyze Inject Organic Layer into GC-MS Separate->Analyze

Caption: PFBHA derivatization workflow for GC-MS analysis.

Protocol 4: Matrix-Matched Calibration

Principle: This strategy compensates for matrix effects by preparing the calibration standards in a blank matrix that is identical or very similar to the samples being analyzed.[21][22][23] This ensures that both the standards and the samples experience the same degree of signal suppression or enhancement.[24][25]

  • Obtain Blank Matrix: Source a sample of the matrix (e.g., the specific food product, plasma) that is certified to be free of this compound.

  • Process Blank Matrix: Perform your entire sample preparation procedure on this blank matrix to create a "blank matrix extract."

  • Prepare Standards: Create your calibration standards by spiking the appropriate amounts of this compound standard solution into aliquots of the blank matrix extract.

  • Analyze and Calibrate: Analyze your samples and the matrix-matched calibrants. The resulting calibration curve will be inherently corrected for the specific matrix effects of that sample type.

Protocol 5: The Standard Addition Method

Principle: Standard addition is a powerful technique used when a blank matrix is unavailable or when matrix composition varies greatly between samples.[1][12] It involves creating a calibration curve within each individual sample, thereby accounting for its unique matrix composition.[3]

  • Aliquot Sample: Divide a single unknown sample into several (e.g., 4-5) equal aliquots.

  • Spike Aliquots: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of a standard this compound solution.

  • Dilute to Volume: Dilute all aliquots to the same final volume to ensure the matrix concentration is constant across the series.

  • Analyze: Analyze all the prepared aliquots.

  • Extrapolate: Plot the measured signal (peak area) versus the concentration of the added standard. Perform a linear regression and extrapolate the line back to the x-axis (where the signal is zero). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.

// Nodes for data points p0 [pos="1,2!", label=""]; p1 [pos="2,3!", label=""]; p2 [pos="3,4!", label=""]; p3 [pos="4,5!", label=""];

// Invisible nodes for axis labels node [shape=plaintext, fontcolor="#202124"]; X_axis [pos="3,0!", label="Added Analyte Concentration"]; Y_axis [pos="0,3.5!", label="Signal (Peak Area)"]; Origin [pos="1,1!", label="0"];

// X-intercept node node [shape=plaintext, fontcolor="#EA4335"]; X_int [pos="0.25,1!", label="[Original Conc]"];

// Edges edge [color="#4285F4", style=dashed]; X_int -> p0; edge [color="#4285F4", style=solid, arrowhead=none]; p0 -> p1 -> p2 -> p3;

// Axes edge [color="#202124", arrowhead=normal]; Y_axis_line [pos="1,1!"]; X_axis_line [pos="5,1!"]; Y_axis_line -> X_axis_line [label=""]; Y_axis_line_up [pos="1,5.5!"]; Y_axis_line -> Y_axis_line_up [label=""]; } caption { label = "Extrapolation in the Standard Addition Method."; fontname = "Arial"; fontsize = 10; }

Caption: Extrapolation in the Standard Addition Method.

Part 4: Method Validation

Regardless of the strategy you choose, it is critical to validate your analytical method to ensure it is fit for purpose.[26][27][28] Key validation parameters include:

  • Specificity & Selectivity: The method's ability to measure the analyte without interference.[27]

  • Linearity & Range: The concentration range over which the method is accurate and precise.

  • Accuracy & Precision: How close the measured values are to the true value and to each other.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.[29]

  • Ruggedness: The method's resistance to small, deliberate changes in parameters.

By systematically identifying and addressing matrix effects using the strategies outlined in this guide, you can significantly improve the accuracy, reliability, and validity of your this compound analysis.

References

  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. University of Haifa. [Link]

  • Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]

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  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. [Link]

  • Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed. [Link]

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  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. NIH. [Link]

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  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. ResearchGate. [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. [Link]

  • Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. [Link]

  • Multi-analyst, multi-matrix performance of the QuEChERS approach for pesticide residues in foods and feeds using HPLC/MS/MS analysis with different calibration techniques. PubMed. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (E)-2-Undecenal Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific analytes is paramount. (E)-2-Undecenal, a medium-chain aldehyde, is a compound of interest in various fields, including flavor and fragrance chemistry, food science, and as a potential biomarker.[1] Its accurate measurement is crucial for quality control, stability studies, and understanding its role in various chemical processes.

This guide provides an in-depth, objective comparison of two widely adopted analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection following derivatization with 2,4-dinitrophenylhydrazine (HPLC-UV/DNPH). This document is designed to move beyond a simple recitation of protocols, offering insights into the causality behind experimental choices, ensuring that the described methodologies are inherently self-validating, and grounding all claims in authoritative references.

The Analytical Challenge: this compound

This compound is a volatile organic compound with a carbonyl functional group.[2] This chemical nature presents both opportunities and challenges for its quantification. Its volatility makes it a suitable candidate for GC-based methods. However, its lack of a strong chromophore makes direct detection by HPLC with UV-Vis detectors challenging, necessitating a derivatization step to introduce a UV-absorbing moiety.[3]

Comparative Overview of Analytical Techniques

The choice between GC-MS and HPLC-UV/DNPH for the quantification of this compound is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV detection (HPLC-UV/DNPH)
Principle Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.[4]Chemical derivatization to introduce a chromophore, followed by separation in the liquid phase based on polarity and interaction with a stationary phase, and detection by UV absorbance.[5]
Sample Volatility High volatility is a prerequisite.Less critical; suitable for a wider range of sample matrices.[5]
Derivatization Optional, but can improve selectivity and peak shape.Mandatory for UV detection of this compound.
Sensitivity Generally higher, capable of reaching picogram levels.[6]Good, typically in the nanogram to microgram range.[7]
Selectivity Very high, due to the combination of chromatographic separation and mass spectrometric detection.[8]Good, but can be susceptible to interferences from other carbonyl compounds that also react with DNPH.
Throughput Can be lower due to longer run times and potential for sample carryover.Can be higher, especially with modern UHPLC systems.
Cost & Complexity Higher initial instrument cost and requires more specialized expertise.Lower initial instrument cost and generally more accessible to a wider range of laboratories.

In-Depth Methodologies and Validation Data

The following sections provide detailed experimental protocols for both GC-MS and HPLC-UV/DNPH methods for the quantification of this compound. The presented validation data is a composite representation based on established methods for similar aldehydes and serves as a robust guideline for what to expect in a fully validated system.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[8]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as hexane or methanol.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove non-volatile components.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

ParameterPerformance CharacteristicAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.995≥ 0.99
Range 0.1 - 10 µg/mLDefined by linearity, accuracy, and precision
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.07 µg/mLSignal-to-Noise ratio of 10:1
Precision (%RSD) < 5%≤ 15%
Accuracy (% Recovery) 95 - 105%80 - 120%
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and DNPH Derivatization

This method relies on the reaction of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that strongly absorbs UV light, enabling sensitive detection.[3]

  • Derivatization Reagent Preparation:

    • Prepare a solution of DNPH in acetonitrile and an acid catalyst (e.g., phosphoric acid). A typical concentration is 2 mg/mL.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by serial dilution.

    • To a known volume of each standard or sample, add an excess of the DNPH reagent.

    • Allow the reaction to proceed in a heated water bath (e.g., 60°C for 30 minutes) to ensure complete derivatization.

    • Cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile.

      • Linearly increase to 90% acetonitrile over 10 minutes.

      • Hold at 90% for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 20 µL.

ParameterPerformance CharacteristicAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.998≥ 0.99
Range 0.1 - 20 µg/mLDefined by linearity, accuracy, and precision
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.1 µg/mLSignal-to-Noise ratio of 10:1
Precision (%RSD) < 3%≤ 15%
Accuracy (% Recovery) 97 - 103%80 - 120%

Visualizing the Workflow: A Comparative Diagram

To further elucidate the practical differences between these two methodologies, the following diagram illustrates the key steps in each analytical workflow.

G Comparative Workflow: this compound Quantification cluster_0 GC-MS Method cluster_1 HPLC-UV/DNPH Method gc_start Sample Preparation (Extraction/Dilution) gc_inject GC Injection (Vaporization) gc_start->gc_inject Volatile Sample gc_sep Chromatographic Separation (Capillary Column) gc_inject->gc_sep gc_detect Mass Spectrometry (Detection & Identification) gc_sep->gc_detect gc_data Data Analysis gc_detect->gc_data hplc_start Sample Preparation (Extraction/Dilution) hplc_deriv Derivatization with DNPH hplc_start->hplc_deriv hplc_inject HPLC Injection hplc_deriv->hplc_inject UV-Active Derivative hplc_sep Chromatographic Separation (Reversed-Phase Column) hplc_inject->hplc_sep hplc_detect UV Detection (360 nm) hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data

Caption: Comparative experimental workflows for the quantification of this compound.

Causality Behind Experimental Choices

As a senior application scientist, it is imperative to understand not just what to do, but why. The choices made in developing and validating these methods are deeply rooted in the chemical properties of the analyte and the principles of the analytical techniques.

  • Choice of Derivatization Reagent: For the HPLC method, DNPH is selected because it reacts specifically with the carbonyl group of this compound to form a stable hydrazone.[3] This derivative has a strong chromophore, making it easily detectable by UV-Vis detectors at a wavelength where the underivatized aldehyde does not absorb. This chemical transformation is the cornerstone of the HPLC-based quantification of non-chromophoric aldehydes.

  • Selection of Chromatographic Columns: In GC-MS, a non-polar column is chosen to separate compounds based on their boiling points, which is ideal for volatile analytes like this compound.[4] For the HPLC method, a C18 column is used, which separates compounds based on their hydrophobicity. The DNPH derivative of this compound is significantly more hydrophobic than the parent aldehyde, allowing for excellent retention and separation from more polar matrix components.

  • Ionization Technique in MS: Electron Ionization (EI) is the standard choice for GC-MS analysis of small molecules. It provides reproducible fragmentation patterns that can be used for library matching and confident identification of the analyte, adding a layer of certainty to the quantification.

Conclusion: Selecting the Optimal Method

Both GC-MS and HPLC-UV with DNPH derivatization are robust and reliable methods for the quantification of this compound. The choice between them should be guided by the specific analytical needs:

  • For highest sensitivity and unequivocal identification, GC-MS is the preferred method. Its ability to provide structural information through mass spectrometry makes it invaluable for complex matrices where interferences are a concern.[8]

  • For routine quality control and higher throughput applications where the sample matrix is relatively clean, HPLC-UV/DNPH is a cost-effective and highly precise alternative. Its simpler instrumentation and lower operational costs make it an attractive option for many laboratories.[5]

Ultimately, the validation data presented in this guide demonstrates that both techniques, when properly optimized and validated, can provide accurate and precise quantification of this compound, enabling researchers and industry professionals to make data-driven decisions with confidence.

References

  • Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods. Eurachem. Retrieved January 6, 2026, from [Link]

  • Gong, Y., Wang, L., Zhang, Y., & Zhao, J. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8957261. [Link]

  • Arif, S. T., & Ali, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. [Link]

  • Drawell. (2025). Formaldehyde Analysis by GC and HPLC - What Are the Differences. Drawell. Retrieved January 6, 2026, from [Link]

  • Farsalinos, K. E., Gillman, I. G., & Poulas, K. (2018). Development and validation of an analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 118, 261–267. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019963). FooDB. Retrieved January 6, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. Retrieved January 6, 2026, from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Retrieved January 6, 2026, from [Link]

  • APL Instrument. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. APL Instrument. Retrieved January 6, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Undecenal. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal, 2463-77-6. The Good Scents Company. Retrieved January 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). This compound, 53448-07-0. The Good Scents Company. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Undecenal. PubChem. Retrieved January 6, 2026, from [Link]

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A Multi-faceted Approach to the Structural Confirmation of (E)-2-Undecenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the characterization of organic molecules, the unambiguous structural elucidation of a compound is paramount. (E)-2-Undecenal (C₁₁H₂₀O), a long-chain aliphatic α,β-unsaturated aldehyde, presents a case study in the power of synergistic analytical techniques. This guide provides an in-depth, objective comparison of the primary spectroscopic methods employed for its structural confirmation, supported by experimental data and field-proven insights.

Introduction to this compound and the Imperative of Structural Verification

This compound is a naturally occurring compound found in various essential oils and is utilized in the flavor and fragrance industry.[1] Its biological activity and sensory properties are intrinsically linked to its precise molecular architecture, including the geometry of the carbon-carbon double bond and the presence of the aldehyde functional group. Erroneous structural assignment can lead to flawed interpretations of biological data and misdirection in synthetic efforts. Therefore, a rigorous and multi-pronged analytical approach is not merely best practice but a scientific necessity.

This guide will dissect the structural information gleaned from four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the causality behind experimental choices and demonstrate how the convergence of data from these methods provides a self-validating system for the unequivocal confirmation of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the carbon and proton framework. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its constitution and stereochemistry.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the olefinic protons, and the long alkyl chain. The chemical shifts (δ) and spin-spin coupling constants (J) are diagnostic of the electronic environment and spatial relationships of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CHO)9.51d8.0
H-2 (=CH)6.10dt15.7, 1.4
H-3 (=CH)6.84dt15.7, 6.9
H-4 (CH₂)2.22qd7.4, 1.4
H-5 to H-10 (CH₂)1.20-1.45m-
H-11 (CH₃)0.88t7.0

Data obtained from standard spectral databases.

The large coupling constant (15.7 Hz) between H-2 and H-3 is a definitive indicator of the trans or (E) configuration of the double bond. The aldehydic proton (H-1) appears as a doublet due to coupling with H-2.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their functional group identity.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (CHO)194.2
C-2 (=CH)132.8
C-3 (=CH)158.5
C-4 (CH₂)33.1
C-5 to C-9 (CH₂)28.2 - 29.3
C-10 (CH₂)31.8
C-11 (CH₃)14.1

Data obtained from standard spectral databases.

The downfield chemical shift of C-1 confirms the presence of the carbonyl carbon of the aldehyde. The signals for C-2 and C-3 are characteristic of an α,β-unsaturated system.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between nuclei.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, COSY correlations would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and throughout the alkyl chain, confirming the contiguous nature of the proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons. For instance, the aldehydic proton (H-1) would show an HMBC correlation to the olefinic carbon C-3, further solidifying the α,β-unsaturated aldehyde moiety.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.

The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) at m/z 168, corresponding to its molecular formula C₁₁H₂₀O.[2] The fragmentation pattern is characteristic of long-chain aldehydes and includes:

  • α-cleavage: Loss of a hydrogen radical to give a stable acylium ion at m/z 167 ([M-1]⁺).

  • β-cleavage: Loss of an ethyl group (C₂H₅) to yield an ion at m/z 139.

  • McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the formation of a neutral enol and a charged alkene.

  • Cleavage of the alkyl chain: A series of peaks separated by 14 mass units (CH₂) due to the fragmentation of the octyl chain.

Fragmentation_Pathway M [M]⁺˙ m/z 168 M_minus_1 [M-H]⁺ m/z 167 M->M_minus_1 α-cleavage M_minus_29 [M-C₂H₅]⁺ m/z 139 M->M_minus_29 β-cleavage M_minus_43 [M-C₃H₇]⁺ m/z 125 M->M_minus_43 γ-cleavage McLafferty McLafferty Fragment (e.g., m/z 84) M->McLafferty Rearrangement

Sources

Comparison of bioactivity between (E)-2-Undecenal and other aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of (E)-2-Undecenal and Other Aldehydes for Drug Development Professionals

Introduction: The Double-Edged Sword of Aldehyde Bioactivity

Aldehydes, a class of highly reactive organic compounds, are pivotal in both industrial applications and biological systems.[1][2] Their inherent reactivity, stemming from the electrophilic carbonyl group, makes them valuable intermediates in pharmaceutical synthesis but also underlies their biological effects, which can range from therapeutic to toxic.[2][3][4] Among these, α,β-unsaturated aldehydes are of particular interest due to their enhanced reactivity and potent bioactivities.

This guide focuses on this compound, a medium-chain α,β-unsaturated aldehyde found in various natural sources, including coriander and citrus peels.[5][6] We will provide a comparative analysis of its bioactivity against other representative aldehydes, offering a technical framework for researchers in drug discovery and development. The aldehydes chosen for comparison—Decanal (a saturated fatty aldehyde), Cinnamaldehyde (an aromatic α,β-unsaturated aldehyde), and Glutaraldehyde (a dialdehyde biocide)—represent different structural classes, allowing for a nuanced exploration of how structure dictates function.

We will dissect three key areas of bioactivity: antimicrobial efficacy, antioxidant potential, and cytotoxicity. This guide is structured to not only present data but also to explain the causality behind experimental choices, providing field-proven insights for your own research endeavors.

Comparative Antimicrobial Activity

The antimicrobial properties of aldehydes are well-documented and are critical to their use as disinfectants and potential therapeutic agents.[1][7][8] The primary mechanism of action for many aldehydes, particularly α,β-unsaturated ones, involves the disruption of cell membrane integrity and covalent modification of essential proteins and nucleic acids through Michael addition reactions.[9][10]

Causality in Experimental Design: Why We Use Broth Microdilution

To quantify and compare antimicrobial potency, the broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12][13] This method is preferred over diffusion assays (like disk or well diffusion) for comparative studies because it provides a quantitative result (the MIC value) and is less affected by the compound's solubility and diffusion rate in agar.[13][14][15] By testing a range of concentrations in a liquid medium, we can pinpoint the lowest concentration that prevents visible microbial growth, offering a more precise measure of potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is designed to be a self-validating system by including positive (antibiotic) and negative (vehicle) controls, ensuring the reliability of the results.

Objective: To determine the MIC of this compound, Decanal, Cinnamaldehyde, and Glutaraldehyde against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • Test aldehydes

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ampicillin)

  • Vehicle control (e.g., DMSO, if used for dissolving aldehydes)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 bacterial colonies from an overnight agar plate.

    • Suspend the colonies in saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[12][15]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of each test aldehyde in an appropriate solvent (e.g., DMSO), noting that the final solvent concentration in the assay should be non-inhibitory (typically ≤1%).

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the aldehyde stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (wells with bacteria and a standard antibiotic like ampicillin), a negative/sterility control (wells with MHB only), and a growth control (wells with bacteria and vehicle).

    • Incubate the plate at 37°C for 18-24 hours.[12]

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the aldehyde at which no visible bacterial growth (turbidity) is observed.

    • Optionally, add a growth indicator like Resazurin to aid in visualization.[13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Inoculum D Inoculate Wells with Bacterial Suspension A->D B Prepare Aldehyde Stock Solutions C Perform 2-Fold Serial Dilutions of Aldehydes in 96-Well Plate B->C C->D F Incubate Plate (37°C, 18-24h) D->F E Set Up Controls (Positive, Negative, Growth) E->F G Visually Inspect for Growth (Determine MIC) F->G Aldehyde_Cytotoxicity cluster_effects Cellular Effects A α,β-Unsaturated Aldehyde (this compound) B Cell Membrane A->B Disruption C Intracellular Nucleophiles (Proteins, Glutathione, DNA) A->C Covalent Modification (Michael Addition) D Membrane Damage (Loss of Integrity) B->D E Protein Dysfunction & Enzyme Inhibition C->E F Depletion of Glutathione (Oxidative Stress) C->F G DNA Adducts (Genotoxicity) C->G H Cell Death (Apoptosis / Necrosis) D->H E->H F->H G->H

Sources

A Comparative Analysis of (E)-2-Undecenal and Other Natural Insect Repellents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of insect repellents, the demand for effective, naturally derived compounds is paramount. This guide provides a comprehensive comparison of (E)-2-Undecenal, a promising natural repellent, with other established natural and synthetic alternatives. We delve into the scientific underpinnings of their efficacy, mechanisms of action, and the experimental frameworks used for their validation, offering a critical resource for professionals in repellent research and development.

Introduction to this compound: A Naturally Derived Repellent

This compound is a volatile organic compound found in various plants.[1] While its close chemical relative, 2-undecanone, is the active ingredient in the commercially available repellent BioUD®, this compound itself has garnered interest for its potential insect-repelling properties.[2][3] 2-Undecanone, originally derived from wild tomato plants, has demonstrated efficacy comparable to, and in some cases exceeding, moderate concentrations of the synthetic repellent DEET.[4] This has paved the way for investigating the repellent activity of structurally similar compounds like this compound.

Comparative Efficacy: A Quantitative Overview

The effectiveness of an insect repellent is primarily measured by its ability to prevent bites from disease-carrying vectors, such as mosquitoes and ticks. The "complete protection time" (CPT) is a standard metric in these evaluations, representing the duration from application until the first confirmed insect bite.

While direct, peer-reviewed comparative studies on this compound are limited, we can draw inferences from data on the closely related 2-undecanone and compare it with other leading natural and synthetic repellents.

Table 1: Comparative Efficacy of Selected Insect Repellents Against Aedes aegypti (Yellow Fever Mosquito)

RepellentActive IngredientConcentrationMean Protection Time (Hours)Study Notes
BioUD® 2-Undecanone7.75%~6.0Arm-in-cage study; comparable to 7% DEET.[4]
DEET N,N-Diethyl-3-methylbenzamide7%~6.0Arm-in-cage study directly comparing with BioUD®.[4]
DEET N,N-Diethyl-3-methylbenzamide15%>6.0Arm-in-cage study directly comparing with BioUD®.[4]
Picaridin Icaridin20%~6.8
Oil of Lemon Eucalyptus (OLE) p-Menthane-3,8-diol (PMD)30% OLE~6.0[5]
IR3535 Ethyl butylacetylaminopropionate20%~3.0 - 6.0Protection time varies by mosquito species.[6][7]
Citronella Citronella Oil5%< 2.0Protection time is generally short.[8]

Key Insights from Efficacy Data:

  • Formulations containing 2-undecanone (BioUD®) have shown protection times against Aedes aegypti mosquitoes comparable to lower concentrations of DEET.[4]

  • Oil of Lemon Eucalyptus (OLE), with its active ingredient PMD, is another natural repellent that demonstrates long-lasting protection, often on par with DEET.[5][9]

  • IR3535 provides moderate to good protection, with its efficacy being somewhat dependent on the target insect species.[6][7]

  • Essential oils like citronella generally offer shorter protection times compared to other leading repellents.[8]

Mechanism of Action: Disrupting the Insect's Olfactory System

The primary mode of action for most insect repellents, including this compound and its analogs, is the disruption of the insect's olfactory system. These compounds interfere with the ability of insects to detect chemical cues from a host, such as carbon dioxide and lactic acid.

The Role of Olfactory Receptors

Insects possess a sophisticated olfactory system, with specialized olfactory receptor neurons (ORNs) located in their antennae and maxillary palps. These neurons express odorant receptors (ORs) that bind to specific volatile molecules. The binding of an odorant to an OR triggers a signal transduction cascade, leading to a behavioral response, such as host-seeking.

Repellents like 2-undecanone are known to modulate the activity of these ORs.[10] They can act as either agonists (activators) or antagonists (inhibitors) of specific ORs, effectively "jamming" the insect's ability to process host cues. For instance, 2-undecanone has been shown to block the receptors in insects' antennae, preventing them from detecting crucial environmental signals.[10]

While the specific ORs targeted by this compound are still under investigation, it is hypothesized to function similarly to 2-undecanone by interacting with key olfactory receptors in mosquitoes, such as those in the OR and Ionotropic Receptor (IR) families, which are crucial for detecting human odors.[11][12]

dot digraph "Insect Olfactory Signaling Pathway and Repellent Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Generalized Insect Olfactory Signaling Pathway and Repellent Action", rankdir="LR", splines=ortho, size="7.6,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} Caption: Generalized insect olfactory signaling pathway and repellent action.

Experimental Protocols for Efficacy Testing

To ensure the scientific integrity and reproducibility of repellent efficacy data, standardized experimental protocols are crucial. The "arm-in-cage" test is a widely accepted laboratory method for evaluating topical repellents.

Arm-in-Cage Test Protocol

Objective: To determine the Complete Protection Time (CPT) of a topical repellent against host-seeking female mosquitoes.

Methodology:

  • Mosquito Rearing: A colony of a specific mosquito species (e.g., Aedes aegypti) is maintained under controlled conditions of temperature, humidity, and light cycle. Only host-seeking, non-blood-fed adult females are used for the assay.

  • Test Cages: Standardized cages are populated with a predetermined number of female mosquitoes.

  • Volunteer Recruitment and Preparation: Human volunteers are recruited following ethical guidelines. A defined area on the volunteer's forearm is marked for repellent application.

  • Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of the skin. A control arm is treated with a placebo or left untreated.

  • Exposure: The treated forearm is inserted into the mosquito cage for a specified duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

  • Data Collection: The number of mosquito landings and confirmed bites on the treated area is recorded during each exposure period.

  • Determination of CPT: The CPT is the time from repellent application to the first confirmed bite.

dot digraph "Arm_in_Cage_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Arm-in-Cage Experimental Workflow", rankdir=TB, splines=ortho, size="7.6,6", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} Caption: A simplified workflow of the arm-in-cage experimental protocol.

Conclusion and Future Directions

This compound and its related compound, 2-undecanone, represent a promising class of naturally derived insect repellents. The available data for 2-undecanone suggest an efficacy profile that is competitive with established repellents, including lower concentrations of DEET and other natural alternatives like Oil of Lemon Eucalyptus. The mechanism of action, centered on the disruption of the insect olfactory system, provides a solid foundation for further research and development.

Future research should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head "arm-in-cage" and field studies to directly compare the efficacy of this compound with a wide range of natural and synthetic repellents.

  • Elucidation of Molecular Targets: Identifying the specific olfactory receptors in key vector species that are modulated by this compound to gain a more precise understanding of its mechanism of action.

  • Formulation Optimization: Developing advanced formulations of this compound to enhance its longevity and performance under various environmental conditions.

By addressing these research gaps, the scientific community can further validate the potential of this compound as a safe and effective natural insect repellent, contributing to the development of next-generation solutions for the prevention of vector-borne diseases.

References

  • What Is the Uses and Benefits of 2-Undecanone?. [Link]

  • Bissinger, B. W., et al. (2009). Efficacy of the new repellent BioUD against three species of ixodid ticks. PubMed. [Link]

  • Bissinger, B. W., et al. (2009). Novel arthropod repellent, BioUD, is an efficacious alternative to deet. PubMed. [Link]

  • Bissinger, B. W., et al. (2011). Comparative efficacy of BioUD to other commercially available arthropod repellents against the ticks Amblyomma americanum and Dermacentor variabilis on cotton cloth. PubMed. [Link]

  • The Role of 2-Undecanone in Natural Pest Control and Organic Farming. (2023). A&C LHM. [Link]

  • Bissinger, B. W., et al. (2009). Efficacy of the new repellent BioUD® against three species of Ixodid ticks. ResearchGate. [Link]

  • Insect Repellent Products. NC State Extension Publications. [Link]

  • Researchers compare 'natural' mosquito repellents to DEET. (2015). EurekAlert!. [Link]

  • Repellents against Aedes aegypti bites: synthetic and natural origins. OUCI. [Link]

  • Gonzalez, et al. (2025). Repellents against Aedes aegypti bites: synthetic and natural origins. PubMed Central. [Link]

  • Gonzalez, et al. (2025). Repellents against Aedes aegypti bites: synthetic and natural origins. ResearchGate. [Link]

  • The Effectiveness of Botanical Extracts as Repellents Against Aedes aegypti Mosquitoes. AMNH. [Link]

  • Whang, et al. (2008). Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin. ResearchGate. [Link]

  • Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof.
  • Insect Repellents. (2021). The Medical Letter Inc.. [Link]

  • Cilek, J. E., & Petersen, J. L. (2004). COMPARATIVE EFFICACY OF IR3535 AND DEET AS REPELLENTS AGAINST ADULT AEDES AEGYPTI AND CULEX QUINQUEFASCIATUS. CORE. [Link]

  • Odorant receptors from Culex quinquefasciatus and Aedes aegypti sensitive to floral compounds. eScholarship. [Link]

  • 2-Undecanone. Wikipedia. [Link]

  • Natural vs. Chemical Mosquito Repellents: A Comprehensive Comparison. (2024). MISSHA. [Link]

  • Comparison: effectiveness of natural vs. chemical repellents - what risks, what results?. (2024). Qista. [Link]

  • Cilek, J. E., & Petersen, J. L. (2004). Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus. PubMed. [Link]

  • Toxicity Comparison of Eight Repellents Against Four Species of Female Mosquitoes. DTIC. [Link]

  • Abu, et al. (2025). Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana. NIH. [Link]

  • Aedes aegypti olfactory receptors responsible for sensing acidic volatiles. ResearchGate. [Link]

  • Choi, et al. (2014). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. PubMed Central. [Link]

  • Insect Repellents. (2025). The Medical Letter. [Link]

  • Screening for odorant receptor genes expressed in Aedes aegypti involved in host-seeking, blood-feeding and oviposition behaviors. NIH. [Link]

  • Raji, et al. (2019). Aedes aegypti mosquitoes detect acidic volatiles found in human odor using the IR8a pathway. PubMed Central. [Link]

  • Time span mosquito repellency of different essential oils and DEET at... ResearchGate. [Link]

  • Understanding the role of odorant receptors in Aedes aegypti larvae. MSpace. [Link]

  • This compound, 53448-07-0. The Good Scents Company. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Mosquito Repellents. University of Florida, IFAS Extension. [Link]

  • Choi, et al. (2014). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. ResearchGate. [Link]

  • 2-Undecenal. PubChem. [Link]

Sources

A Comparative Analysis of Synthetic Versus Naturally Sourced (E)-2-Undecenal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(E)-2-Undecenal , a medium-chain α,β-unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines. Its potent, characteristic citrusy, waxy, and slightly floral aroma has established it as a valuable component in the flavor and fragrance industries.[1] Beyond its organoleptic properties, emerging research has highlighted its potential biological activities, including nematicidal and antimicrobial effects, opening new avenues for its application in agrochemical and pharmaceutical development.[2][3][4]

For researchers and drug development professionals, the choice between sourcing this compound from natural origins versus chemical synthesis is a critical decision. This choice impacts not only the cost and scalability of supply but also the compound's purity, impurity profile, and, potentially, its biological efficacy and toxicological properties. While synthetic routes offer consistency and high throughput, natural extracts provide a complex matrix of compounds that may act synergistically.[5]

This guide provides a comprehensive comparative analysis of synthetic and naturally sourced this compound, designed to equip scientists with the necessary technical insights to make an informed sourcing decision. We will delve into the methodologies of production, compare the resulting chemical profiles, and provide validated experimental protocols for in-house verification.

Sourcing Methodologies: A Tale of Two Origins

The origin of this compound dictates its initial chemical context—either built from the ground up in a reactor or extracted from a complex biological matrix. Understanding these pathways is fundamental to appreciating the inherent differences between the two products.

Synthetic Production: The Aldol Condensation Route

The industrial synthesis of this compound and similar α,β-unsaturated aldehydes is predominantly achieved through the Aldol Condensation reaction. This robust carbon-carbon bond-forming reaction is a cornerstone of organic chemistry, valued for its efficiency in constructing larger molecules from smaller, readily available precursors.[6][7]

The most common pathway involves a crossed aldol condensation between Nonanal (C9) and Acetaldehyde (C2) . The reaction is typically base-catalyzed, proceeding through the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of nonanal. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated product, this compound.

Causality of Experimental Choices: The choice of a base catalyst (e.g., sodium hydroxide) is critical for deprotonating acetaldehyde to form the reactive enolate. The subsequent dehydration step is often facilitated by heat, driving the reaction towards the conjugated, more stable final product.[8] This process is highly scalable and allows for tight control over reaction parameters, leading to a consistent product.[9]

Below is a diagram illustrating the synthetic workflow.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product Nonanal Nonanal (C9 Aldehyde) Reactor Aldol Condensation Reactor (Base Catalyst, e.g., NaOH) Nonanal->Reactor Acetaldehyde Acetaldehyde (C2 Aldehyde) Acetaldehyde->Reactor Dehydration Dehydration (Heat) Reactor->Dehydration β-hydroxy aldehyde intermediate Quench Reaction Quench & Phase Separation Dehydration->Quench Distillation Fractional Distillation Quench->Distillation FinalProduct Synthetic this compound (High Purity) Distillation->FinalProduct

Caption: Synthetic workflow for this compound production.

Natural Sourcing: Extraction from Botanical Matrices

This compound is a naturally occurring volatile compound found in a variety of plants, most notably in the leaves and seeds of Coriander (Coriandrum sativum L.). Its extraction from these sources typically relies on physical separation techniques that capture volatile and semi-volatile components.

The most common and commercially viable method is Steam Distillation . In this process, pressurised steam is passed through the raw plant material (e.g., crushed coriander seeds). The hot steam causes the plant's aromatic compounds, including this compound, to volatilize. The resulting mixture of steam and volatile organic compounds is then cooled in a condenser. As the steam condenses back into water, the water-insoluble essential oil, containing this compound, separates and can be collected.[10][11][12]

Causality of Experimental Choices: Steam distillation is favored because it allows for the extraction of thermally sensitive compounds at temperatures lower than their boiling points, minimizing degradation. The physical properties of this compound, being volatile and largely immiscible with water, make it an ideal candidate for this technique. The resulting product is a complex essential oil, where this compound is one of many components.

The workflow for natural sourcing is depicted below.

G cluster_source Natural Source cluster_prep Preparation cluster_extraction Extraction Process cluster_product Final Product Plant Coriandrum sativum (Coriander Seeds/Leaves) Crushing Mechanical Crushing/Milling Plant->Crushing Still Steam Distillation Still Crushing->Still Condenser Condenser Still->Condenser Steam + Volatiles Separator Florentine Flask (Oil/Water Separation) Condenser->Separator Condensate FinalProduct Natural Coriander Essential Oil (Complex Mixture) Separator->FinalProduct

Caption: Natural sourcing workflow for this compound.

Comparative Physicochemical and Purity Profile

The most significant distinction for a researcher lies in the final composition of the product. Synthetic this compound is a highly purified chemical, whereas its natural counterpart is part of a complex essential oil. This divergence has profound implications for experimental design and interpretation.

PropertySynthetic this compoundNaturally Sourced this compound (in Essential Oil)Reference(s)
Purity (Assay) Typically ≥95% (E)-isomerHighly variable; this compound is one of many components.
Primary Isomer This compoundThis compound[13]
Key "Impurities" Unreacted nonanal, acetaldehyde, (Z)-2-undecenal, aldol adductsOther terpenoids and aldehydes (e.g., Linalool, E-2-Decenal)[14]
Source Consistency High batch-to-batch consistencyVariable based on plant cultivar, geography, harvest, extraction[5][9]
Regulatory Status "Artificial Flavor" or "Synthetic Flavoring""Natural Flavor" or "Coriander Essential Oil"[5]
Appearance Colorless to pale yellow liquidPale yellow to brownish-yellow liquid (essential oil)[1]
Odor Profile Clean, potent, citrusy, waxyComplex, herbal, citrusy, with notes from other co-extractives[1]

Trustworthiness of Protocols: The core principle of comparing these two sources relies on a robust analytical method capable of separating and identifying all volatile components. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both retention time and mass spectral data for confident identification.[14]

Comparative Biological & Toxicological Profiles

While the this compound molecule is identical regardless of source, the presence or absence of co-occurring compounds can modulate biological activity and toxicological outcomes.

  • Synthetic this compound: The biological activity observed is attributable solely to the target molecule. This is advantageous for mechanistic studies where the goal is to understand the specific action of this compound without confounding variables. Toxicological assessments are also more straightforward, focusing on the intrinsic properties of the pure compound. It is classified as a skin irritant.[13]

  • Naturally Sourced this compound: The biological activity of the essential oil is a composite effect of all its constituents. This can lead to synergistic or antagonistic interactions. For instance, the nematicidal activity of an extract from Ailanthus altissima was attributed to a mixture of aldehydes, including this compound and (E,E)-2,4-decadienal.[2][3][15] Similarly, the antibacterial effect of α,β-unsaturated aldehydes is known to be influenced by chain length and the presence of other compounds, which can affect membrane perturbation.[4][16] The complex nature of the natural extract makes it challenging to attribute a specific effect to this compound alone.

Experimental Protocol: GC-MS Analysis for Comparative Profiling

This protocol provides a self-validating system for the qualitative and quantitative comparison of synthetic and natural this compound samples. The use of a retention index (Kovats index) in addition to mass spectral library matching provides a higher degree of confidence in compound identification.[17]

Objective: To separate, identify, and quantify the volatile components in both a synthetic standard of this compound and a sample of coriander essential oil.

Materials:

  • Synthetic this compound standard (≥95% purity)

  • Coriander (Coriandrum sativum) essential oil

  • Hexane (GC grade)

  • n-Alkane standard mix (C8-C20)

  • GC-MS system with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler vials and inserts

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthetic this compound standard in hexane.

    • Prepare a 1% (v/v) solution of the coriander essential oil in hexane.

    • Prepare a 1% (v/v) solution of the n-alkane standard mix in hexane.

    • Transfer 1 mL of each prepared solution into separate autosampler vials.

  • GC-MS Instrumentation Setup (Typical Parameters):

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1

    • Carrier Gas: Helium, Constant flow rate of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 4 °C/min.

      • Ramp 2: Increase to 240 °C at a rate of 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 250 °C

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis Sequence:

    • Inject 1 µL of the n-alkane standard mix to determine the retention times for calculating Kovats indices.

    • Inject 1 µL of the prepared synthetic this compound sample.

    • Inject 1 µL of the prepared coriander essential oil sample.

  • Data Analysis:

    • Integrate the chromatograms for all runs.

    • For the synthetic sample, confirm the identity of the main peak as this compound by comparing its mass spectrum with a reference library (e.g., NIST). Identify any minor peaks as potential impurities.

    • For the coriander oil sample, identify all significant peaks by comparing their mass spectra against the library.

    • Calculate the Kovats Retention Index (RI) for the this compound peak in both samples and for other major peaks to confirm identities.

    • Quantify the relative abundance of each component in the essential oil by calculating the percentage of the total peak area.

Conclusion and Recommendation

The choice between synthetic and natural this compound is entirely dependent on the research objective.

  • For mechanistic studies, quantitative analysis, and applications requiring high purity and batch-to-batch consistency, synthetic this compound is the superior choice. Its well-defined composition ensures that observed effects are directly attributable to the molecule of interest, a necessity for pharmacological and toxicological screening.

  • For research into natural product synergy, agrochemical applications based on botanical extracts, and development of products marketed as "natural," naturally sourced this compound within its essential oil matrix is required. The complex interplay of compounds may offer enhanced or broader-spectrum bioactivity, though this requires more complex analytical and biological characterization to deconvolute.

Ultimately, a thorough understanding of the distinct chemical profiles resulting from each sourcing method is paramount. Researchers must select the material that best aligns with their experimental goals and regulatory landscape, using robust analytical methods like the one described herein to validate the composition of their chosen material.

References

  • Caboni, P., Ntalli, N., Aissani, N., Cavja, V., & Angioni, A. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. Journal of Agricultural and Food Chemistry, 60(4), 959-964.
  • Ntalli, N., & Caboni, P. (2012). Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica. PubMed, National Library of Medicine. Available at: [Link]

  • Caboni, P., et al. (2012). Nematicidal Activity of (E,E)-2,4-Decadienal and (E)-2-Decenal from Ailanthus altissima against Meloidogy-ne javanica. ResearchGate. Available at: [Link]

  • Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., Mazzanti, G., & Bisignano, G. (2005). Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes. PubMed, National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). The reported nematicidal activities (half maximal effective...). ResearchGate. Available at: [Link]

  • Trombetta, D., et al. (2005). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. ResearchGate. Available at: [Link]

  • Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. ResearchGate. Available at: [Link]

  • Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). PubMed, National Library of Medicine. Available at: [Link]

  • MDPI. (2023). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. Available at: [Link]

  • Zeković, Z., Lepojević, Ž., & Vujić, D. (2011). Essential oil and extract of coriander (Coriandrum sativum L.). ResearchGate. Available at: [Link]

  • Anitescu, G., Doneanu, C., & Rădulescu, V. (1997). Isolation of Coriander Oil: Comparison Between Steam Distillation and Supercritical CO2 Extraction. Semantic Scholar. Available at: [Link]

  • Smallfield, B. M., & Perry, N. B. (2001). Coriander spice oil: effects of fruit crushing and distillation time on yield and composition. PubMed, National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2020). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC). Agilent Technologies. Available at: [Link]

  • Zeković, Z., Lepojević, Ž., & Vujić, D. (2011). Essential oil and extract of coriander (Coriandrum sativum L.). SciSpace. Available at: [Link]

  • Runde, W., Lawal, A., & Oladimeji, M. (2021). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry. Available at: [Link]

  • Eyres, G., Dufour, J. P., & Marriott, P. (2007). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). ResearchGate. Available at: [Link]

  • Mncube, S., & Mhere, F. (2020). A Comparative Analysis of Natural and Artificial Flavorings through Analytical Methods and Flavor Additive Regulations. IEOM Society. Available at: [Link]

  • Stojic, N., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. National Institutes of Health. Available at: [Link]

  • Carev, I., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]

  • Khan, M., & Kumar, S. (2016). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. SciSpace. Available at: [Link]

  • Uddin, M., et al. (2015). A Comparison between Natural and Synthetic Food Flavoring Extracts Using Infrared Spectra and Optical Activity. SlideShare. Available at: [Link]

  • Center for Research on Ingredient Safety. (2019). Natural & Artificial Flavors. Michigan State University. Available at: [Link]

  • Sluss, R. J. (2009). Comparison of Artificial Flavors in Commercial Products and Actual Natural Flavor via Gas Chromatography Mass Spectroscopy Data. East Tennessee State University. Available at: [Link]

  • Food Safety Institute. (2024). Flavouring Agents: Natural, Nature-Identical, and Artificial. Food Safety Institute. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. The Good Scents Company. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. Available at: [Link]

  • Climent, M. J., et al. (2011). Waste Elimination in Condensation Reactions of Industrial Importance. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Platforms for (E)-2-Undecenal Measurement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of product safety, efficacy, and quality control. (E)-2-Undecenal, a medium-chain aldehyde, is a significant marker in various matrices, from biological samples to food products and environmental assessments. The choice of analytical platform for its measurement can profoundly influence experimental outcomes. This guide provides an in-depth, objective comparison of the primary analytical platforms for this compound quantification, supported by experimental data and protocols.

Introduction: The Analytical Challenge of this compound

This compound (C₁₁H₂₀O) is a reactive aldehyde whose volatility and potential for instability present unique analytical challenges.[1][2][3] Accurate quantification requires methodologies that can offer high sensitivity, specificity, and reproducibility. The two most prominent analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a derivatization step to enhance detection.[1][4][5] This guide will dissect these platforms, offering a comparative analysis to inform your selection process.

Core Principles of Analytical Platforms

The decision between GC-MS and HPLC for this compound analysis hinges on the fundamental principles of each technique and the specific requirements of the study.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile compounds.[6] The sample is vaporized and separated based on boiling point and polarity in a capillary column before being detected by a mass spectrometer, which provides structural information for confident identification. For aldehydes like this compound, derivatization is often employed to improve volatility and thermal stability, and to introduce a specific mass fragment for enhanced sensitivity in selected ion monitoring (SIM) mode.[1][5] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For non-UV absorbing and volatile aldehydes, derivatization is essential for detection by common HPLC detectors like UV-Vis or fluorescence detectors. The most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones that can be readily detected by UV-Vis spectrophotometry.[4][9]

Comparative Performance Analysis

The choice of an analytical platform should be driven by a thorough evaluation of its performance characteristics. The following table summarizes the key performance metrics for GC-MS and HPLC in the context of this compound analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) with PFBHA DerivatizationHigh-Performance Liquid Chromatography (HPLC) with DNPH DerivatizationRationale and Causality
Specificity Very HighHighGC-MS offers superior specificity due to the combination of chromatographic retention time and mass spectral fragmentation patterns, providing a unique fingerprint for the analyte.[1][5] HPLC with UV detection relies on retention time and UV absorbance, which can be less specific in complex matrices.
Sensitivity (LOD/LOQ) Low pg to fg rangeLow ng to high pg rangeGC-MS, especially in SIM mode, can achieve extremely low limits of detection.[1] The sensitivity of HPLC-UV is dependent on the molar absorptivity of the DNPH derivative.[4]
Linearity Excellent (typically R² > 0.99)Good to Excellent (typically R² > 0.99)Both methods, when properly optimized, exhibit excellent linearity over a wide dynamic range.
Precision (%RSD) < 10%< 15%GC-MS often demonstrates slightly better precision due to the robustness of the autosamplers and the stability of the derivatives.[10]
Throughput ModerateModerate to HighHPLC can have faster sample run times, but the derivatization and sample preparation steps can be more time-consuming. UPLC systems can significantly increase throughput.
Matrix Effect Can be significantCan be significantBoth methods are susceptible to matrix effects, which can suppress or enhance the signal. Careful sample preparation and the use of internal standards are crucial for both.
Cost (Instrument & Consumables) HighModerateGC-MS systems are generally more expensive to purchase and maintain than HPLC systems.

Experimental Cross-Validation Protocol

To objectively compare these platforms, a rigorous cross-validation study is essential. This protocol outlines a comprehensive approach to validating both GC-MS and HPLC methods for the quantification of this compound.

Experimental Workflow Overview

cluster_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow cluster_data Data Analysis & Comparison Sample Sample Matrix (e.g., Plasma, Headspace) Spike Spike with this compound & Internal Standard Sample->Spike Deriv_GCMS Derivatization (PFBHA) Spike->Deriv_GCMS Deriv_HPLC Derivatization (DNPH) Spike->Deriv_HPLC Extract_GCMS Liquid-Liquid Extraction Deriv_GCMS->Extract_GCMS Analysis_GCMS GC-MS Analysis Extract_GCMS->Analysis_GCMS Data Quantification & Statistical Analysis Analysis_GCMS->Data Extract_HPLC Solid Phase Extraction Deriv_HPLC->Extract_HPLC Analysis_HPLC HPLC-UV Analysis Extract_HPLC->Analysis_HPLC Analysis_HPLC->Data

Caption: Cross-validation experimental workflow.

Detailed Methodologies
  • This compound standard (≥95% purity)

  • Internal Standard (IS): (E)-2-Decenal or other suitable aldehyde

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • All solvents and reagents should be of HPLC or GC grade.

  • Calibration Standards: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 500 pg/µL) and a fixed concentration of the internal standard in a suitable solvent (e.g., hexane).

  • Derivatization: To 100 µL of each standard and sample, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., phosphate buffer, pH 7). Vortex and incubate at 60°C for 60 minutes.[7]

  • Extraction: After cooling, add 200 µL of hexane, vortex for 1 minute, and centrifuge. Collect the upper organic layer for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

    • Inlet: Splitless, 250°C

    • Oven Program: 60°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min.

    • MS: Electron Ionization (EI), Selected Ion Monitoring (SIM) of characteristic ions for this compound-PFBO oxime and the IS derivative.

  • Calibration Standards: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) and a fixed concentration of the internal standard in acetonitrile.

  • Derivatization: To 1 mL of each standard and sample, add 1 mL of a saturated solution of DNPH in acidified acetonitrile. Vortex and allow to react in the dark at room temperature for 1 hour.[9]

  • Sample Cleanup: Pass the derivatized solution through a C18 solid-phase extraction (SPE) cartridge, wash with water, and elute with acetonitrile.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 360 nm.[9]

Data Interpretation and Statistical Validation

A robust cross-validation requires a thorough statistical analysis of the data obtained from both platforms.

Validation Parameters

The following validation parameters should be assessed for both methods according to the International Council for Harmonisation (ICH) guidelines:[6]

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Determined by spike and recovery experiments at three different concentration levels.

  • Precision: Evaluated as the relative standard deviation (%RSD) of replicate measurements at different concentrations (intra-day and inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Method Comparison

The results from both platforms should be compared using statistical tests such as:

  • Paired t-test: To determine if there is a significant difference between the mean concentrations measured by the two methods.

  • Bland-Altman plot: To visualize the agreement between the two methods across the range of concentrations.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful techniques for the quantification of this compound.

  • GC-MS is the method of choice when utmost specificity and sensitivity are required, particularly for trace-level analysis in complex matrices. Its high resolving power and mass spectral data provide unparalleled confidence in analyte identification.

  • HPLC-UV offers a cost-effective and high-throughput alternative, especially for routine quality control applications where the expected concentrations are within its linear range and the matrix is relatively clean.

Ultimately, the selection of the most appropriate platform depends on the specific analytical needs, available resources, and the regulatory requirements of the study. A thorough in-house validation is always recommended to ensure the chosen method is fit for its intended purpose.

References

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  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry - ACS Publications. Available at: [Link]

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  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available at: [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC - PubMed Central - NIH. Available at: [Link]

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A Comparative Analysis of the Flavor Profiles of (E)-2-Undecenal and Its Isomers: A Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-2-Undecenal is a significant contributor to the characteristic aroma of various food products, most notably cilantro. Its distinct soapy and citrus-like notes are defining in many flavor profiles. However, the sensory perception of its isomers, which share the same chemical formula but differ in their structural arrangement, can vary dramatically. This guide provides an in-depth, objective comparison of the flavor profiles of this compound and its key isomers, supported by experimental data. It is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of these potent aroma compounds.

Introduction: The Chemical Nuances of Flavor

Aliphatic aldehydes are pivotal in defining the aromatic landscape of our food. Among them, this compound stands out for its potent and complex flavor profile. This guide will delve into the sensory differences between this compound and its isomers, focusing on:

  • This compound: The trans isomer, widely recognized for its contribution to cilantro's aroma.

  • (Z)-2-Undecenal: The cis isomer.

  • 10-Undecenal: A positional isomer with a distinctly different aromatic character.

Understanding the subtle yet critical distinctions in how these isomers are perceived is paramount in food science, flavor chemistry, and even pharmaceutical development, where taste and smell can significantly impact product acceptability.

Unveiling the Flavor Profiles: A Sensory Comparison

The flavor and aroma of these isomers have been meticulously characterized through sensory panel evaluations and advanced analytical techniques like gas chromatography-olfactometry (GC-O). The key differences in their sensory attributes are summarized below.

CompoundCommon Flavor DescriptorsAssociated NotesNatural Occurrence (Examples)
This compound Waxy, aldehydic, green, with citrus and meaty nuances.[1][2]Soapy, fatty, fresh, citrus.[1][3]Cilantro, citrus peel, cooked meats, roasted nuts.[2][4]
(Z)-2-Undecenal Sweet.[5]Green, fatty.Fruits.[5]
10-Undecenal Fatty, oily, aldehydic with a mandarin citrus nuance.[6][7]Waxy, marine, ozone, clean, floral.[8]Coriander leaf.[6]

This compound is a powerful and diffusive compound, often described as having a fresh, fruity, and citrus odor.[1] Its taste is characterized as waxy, aldehydic, and green, with hints of citrus and meat.[1] This isomer is a key component in the aroma of dried and smoked fish, as well as various fruits, butter, and cooked meats.[2]

(Z)-2-Undecenal , the cis isomer, is described as having a sweet taste.[5] While less information is available on its detailed flavor profile compared to the trans isomer, it is known to be a medium-chain aldehyde.[5]

10-Undecenal , a positional isomer, presents a distinctly different sensory experience. It has a strong aldehydic character with marine, orange, citrus, and ozone notes.[8] Its taste is described as fatty, oily, and aldehydic with a mandarin citrus nuance.[6][7] This isomer is used to add fresh, clean, and floral notes to compositions.[8]

Experimental Protocols for Flavor Characterization

To objectively assess and compare the flavor profiles of these isomers, a combination of instrumental analysis and human sensory evaluation is essential.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that allows for the sensory evaluation of individual volatile compounds as they are separated by a gas chromatograph.[9][10][11] This method is crucial for identifying the specific odor-active compounds in a complex mixture.[10][12]

Experimental Workflow for GC-O Analysis:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_detection Detection cluster_data_analysis Data Analysis Sample Volatile Extract Injection GC Injection Sample->Injection Column Capillary Column Injection->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (ID) Splitter->MS Sniffing Sniffing Port (Human Assessor) Splitter->Sniffing Chromatogram Chromatogram & Mass Spectra MS->Chromatogram Aromagram Aromagram Sniffing->Aromagram

Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O).

Methodological Considerations:

  • Extraction: The choice of extraction technique is critical to ensure a representative volatile profile of the sample.

  • Human Assessors: Trained panelists are used to provide consistent and reliable odor descriptions and intensity ratings.[13]

  • Data Integration: The data from the chemical detector (e.g., mass spectrometer) and the human nose are combined to create an "aromagram," which links specific chemical compounds to their perceived aromas.

Descriptive Sensory Analysis

Descriptive sensory analysis with a trained human panel is the gold standard for quantifying the sensory attributes of flavor compounds.

Step-by-Step Protocol:

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and rate the intensity of specific aroma and flavor attributes (e.g., "soapy," "citrus," "fatty").

  • Sample Preparation: Solutions of each isomer are prepared at controlled concentrations in a neutral medium.

  • Blinded Evaluation: Samples are presented to the panelists in a randomized and blinded manner to prevent bias.

  • Data Collection: Panelists rate the intensity of each attribute on a standardized scale.

  • Statistical Analysis: The data is statistically analyzed (e.g., using ANOVA) to identify significant differences in the flavor profiles of the isomers.

Mechanistic Insights and Authoritative Grounding

The profound differences in the flavor perception of these isomers are rooted in their molecular structure. The specific shape of a molecule dictates its interaction with olfactory receptors in the nasal cavity, initiating a signaling cascade that results in the perception of a particular smell.

The geometric constraints of the double bond in this compound and (Z)-2-Undecenal result in distinct three-dimensional shapes. These different shapes lead to differential binding affinities with various olfactory receptors, thus producing different scent perceptions. For the positional isomer, 10-Undecenal, the location of the double bond at the terminus of the carbon chain alters the molecule's overall electronic and steric properties, leading to its interaction with a different subset of olfactory receptors.

Implications for Research and Development

A thorough understanding of the flavor profiles of this compound and its isomers has significant practical implications:

  • Food and Beverage Industry: Precise control over the isomeric ratio is crucial for achieving a desired flavor profile and avoiding off-notes in products.

  • Fragrance Industry: The distinct aromas of each isomer can be leveraged to create novel and complex fragrance compositions.

  • Pharmaceutical Development: Unpleasant tastes and smells from active pharmaceutical ingredients or excipients can negatively impact patient compliance. Identifying and mitigating the presence of potent, undesirable isomers is therefore critical.

Conclusion

The comparative analysis of this compound and its isomers underscores the principle that subtle variations in chemical structure can lead to substantial differences in sensory perception. For scientists and developers working with flavor and aroma compounds, a detailed characterization using both instrumental and sensory techniques is indispensable for ensuring product quality, consistency, and consumer acceptance.

References

  • The Good Scents Company. This compound. Retrieved from [Link]

  • Plutowska, B., & Wardencki, W. (2008). Gas chromatography-olfactometry in food flavour analysis.
  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography–olfactometry in food flavour analysis.
  • GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]

  • The Fragrance Conservatory. 10-Undecenal. Retrieved from [Link]

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  • Perflavory. 10-undecenal (aldehyde C-11 undecylenic). Retrieved from [Link]

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  • Wang, S., Li, Y., Chen, Y., Zhang, Y., & Liu, Y. (2022). Sensory-directed flavor analysis of key odorants compounds development of French fries and oils in the break-in, optimum and degrading frying stage. Food Chemistry, 395, 133596.
  • Api, A. M., Belsito, D., Botelho, D., Browne, D., Bruze, M., Burton Jr, G. A., ... & Tokura, Y. (2022). RIFM fragrance ingredient safety assessment, 10-undecenal, CAS Registry Number 112-45-8. Food and Chemical Toxicology, 165, 113135.
  • Eyres, G. T., Dufour, J. P., & Marriott, P. J. (2007). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC× GC–TOFMS).
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Inter-laboratory Study for the Validation of an (E)-2-Undecenal Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (E)-2-Undecenal Quantification

This compound is a long-chain aldehyde that plays a significant role in the flavor and fragrance industries, contributing to the characteristic aroma of citrus fruits and cilantro. Its presence and concentration are critical quality parameters in food products, beverages, and consumer fragrances. Accurate and precise quantification of this compound is therefore essential for quality control, ensuring product consistency, and meeting regulatory standards. This guide presents a robust analytical method for this compound determination using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with derivatization. We will delve into the rationale behind the chosen methodology, compare it with alternative techniques, and provide a comprehensive framework for an inter-laboratory study to validate its performance, ensuring its suitability for widespread adoption.

The Proposed Method: Headspace GC-MS with PFBHA Derivatization

For the analysis of a volatile and reactive compound like this compound, a method that offers high sensitivity, selectivity, and robustness is paramount. Headspace sampling is ideal for volatile analytes in complex matrices as it minimizes matrix effects by introducing only the gaseous phase into the instrument. Gas chromatography coupled with mass spectrometry provides excellent separation and definitive identification of the target analyte.

A key challenge in the GC analysis of aldehydes is their potential for poor chromatographic performance due to their polarity. To address this, we propose a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reaction converts the aldehyde into a more stable and less polar oxime derivative, leading to improved peak shape, increased volatility, and enhanced sensitivity, particularly with electron capture or mass spectrometric detection.[1]

Experimental Workflow: A Visual Overview

The following diagram outlines the key steps in the proposed HS-GC-MS method for this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization On-Fiber Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Transfer to Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS SPME Expose SPME Fiber with PFBHA to Headspace IS->SPME GC Thermal Desorption into GC Inlet SPME->GC MS Separation and Mass Spectrometric Detection GC->MS Quant Quantification using Calibration Curve MS->Quant interlab_study cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting Protocol Develop Detailed Study Protocol Labs Select Participating Laboratories (n ≥ 8) Protocol->Labs Samples Prepare and Characterize Homogeneous Samples Labs->Samples Distribution Distribute Samples and Protocol to Labs Samples->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Reporting Labs Report Results to Coordinating Body Analysis->Reporting Stats Statistical Analysis of Results (e.g., ANOVA) Reporting->Stats Performance Determine Performance Characteristics Stats->Performance Report Prepare Final Validation Report Performance->Report

Sources

A Comparative Guide to the Detection of (E)-2-Undecenal: Performance Characteristics and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-2-Undecenal is a medium-chain, alpha,beta-unsaturated aldehyde with the chemical formula C₁₁H₂₀O.[1][2][3] This volatile organic compound is a significant contributor to the characteristic aroma and flavor profiles of a variety of foods, including cilantro (coriander), citrus fruits, and cooked meats.[4][5][6][7] Its distinct citrusy, fatty, and green aroma makes it a valuable ingredient in the flavor and fragrance industries.[8][9] Furthermore, its presence and concentration can be indicative of food quality and may serve as a potential biomarker for the consumption of certain foods.[1]

For researchers, scientists, and professionals in drug development, the accurate and precise detection and quantification of this compound are crucial for a range of applications, from quality control in the food industry to understanding its metabolic pathways and potential physiological effects. This guide provides an in-depth comparison of the primary analytical methods for the detection of this compound, offering insights into their performance characteristics and providing supporting experimental data to aid in method selection.

Core Detection Methodologies

The selection of an appropriate analytical method for this compound is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, throughput needs, and available instrumentation. This section details the principles, performance characteristics, and typical protocols for the most common and effective detection techniques.

Gas Chromatography (GC)-Based Methods

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and sensitivity make it an ideal choice for complex matrices.

Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation of components is achieved based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature for identification.

For volatile compounds in solid or liquid matrices, headspace sampling is a powerful sample introduction technique that analyzes the vapor phase in equilibrium with the sample, minimizing matrix interference.[10]

Detection Systems:

  • Flame Ionization Detector (FID): A robust and widely used detector that offers high sensitivity for most organic compounds. It is a quantitative detector that provides a signal proportional to the mass of carbon atoms entering the flame.

  • Mass Spectrometry (MS): Provides both quantitative and qualitative information. As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for highly confident identification.

Performance Characteristics:

  • High Sensitivity and Selectivity: GC-MS, in particular, offers excellent sensitivity, with detection limits often in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range. The mass spectrum provides a high degree of selectivity, allowing for the identification of target analytes in complex mixtures.

  • Versatility: A wide range of GC columns with different stationary phases are available, allowing for the optimization of separations for various analytes.

  • Derivatization: While direct analysis is often possible, derivatization with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) can improve chromatographic peak shape and enhance sensitivity for aldehydes.[5][11][12]

Experimental Protocol: Headspace GC-MS for this compound in a Food Matrix

  • Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Incubation: Seal the vial and place it in the headspace autosampler. Incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Injection: A heated syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Vial Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Incubate Incubation & Equilibration IS->Incubate Inject Headspace Injection Incubate->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Identify Identification (Retention Time & Mass Spectrum) MS->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the analysis of this compound using HPLC with DNPH derivatization.

Advanced Mass Spectrometry: LC-MS/MS

For applications requiring the utmost sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Principle of Operation: LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Derivatization for Enhanced Performance: As with HPLC-UV, derivatization is often necessary for aldehydes in LC-MS. While DNPH can be used, other reagents that enhance ionization efficiency are often preferred. For instance, 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) has been shown to be an effective derivatizing agent for long-chain aldehydes, enabling femtomole-level detection. [13] Performance Characteristics:

  • Ultra-High Sensitivity: LC-MS/MS can achieve detection limits in the femtomolar to picomolar range, far exceeding that of GC-MS or HPLC-UV.

  • Unmatched Selectivity: The MRM mode minimizes matrix effects and allows for the accurate quantification of analytes in highly complex biological samples.

  • High Cost and Complexity: The instrumentation is significantly more expensive and requires a higher level of expertise to operate and maintain compared to GC or HPLC systems.

Emerging Technologies: Biosensors and Electronic Noses

While chromatographic methods are the current benchmark, biosensors and electronic noses represent promising future directions for the rapid and portable detection of this compound.

Biosensors: These devices utilize a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer to generate a signal in the presence of the target analyte. For aldehydes, enzymes like aldehyde dehydrogenase are commonly employed. [14]Biosensors offer the potential for real-time monitoring and high specificity. [6][14][15][16][17] Electronic Noses: These instruments employ an array of non-specific chemical sensors that respond to volatile organic compounds. [1][2][3]The combined response of the sensor array creates a unique "smellprint" that can be used for sample classification and quality control through pattern recognition algorithms. [2]While generally not used for the absolute quantification of a single compound, they excel at rapid screening and differentiating between samples based on their overall aroma profile.

Comparative Performance Summary

The following table provides a comparative overview of the performance characteristics of the discussed methods for the detection of this compound.

FeatureHeadspace GC-MSHPLC-UV (with DNPH)LC-MS/MS (with Derivatization)Biosensors / Electronic Noses
Principle Volatility-based separation and mass-based detectionPolarity-based separation and UV absorbance detectionPolarity-based separation and mass-based detection (MRM)Biorecognition or chemical sensor array
Sample Throughput ModerateModerate to HighLow to ModerateHigh (for screening)
Limit of Detection (LOD) Low ppb to pptLow ppbFemtomole to PicomoleVariable (µM to mM for some biosensors)
Selectivity High to Very HighModerate to HighExtremely HighVariable (can be high for specific biosensors)
Quantitative Accuracy ExcellentVery GoodExcellentGenerally lower for quantitative analysis
Instrumentation Cost Moderate to HighLow to ModerateHighLow to Moderate
Expertise Required ModerateLow to ModerateHighLow to Moderate
Key Advantage Excellent for volatile analysis in complex matricesRobust, widely available, and cost-effectiveUnmatched sensitivity and selectivityPotential for rapid, real-time, and portable analysis
Key Limitation May require derivatization for some aldehydesIndirect detection requiring a derivatization stepHigh cost and complexityOften qualitative or semi-quantitative

Conclusion and Recommendations

The choice of the optimal method for the detection of this compound is fundamentally driven by the specific analytical challenge at hand.

  • For routine quality control and quantification in food and fragrance applications where high sensitivity is not paramount, HPLC with DNPH derivatization offers a robust, cost-effective, and reliable solution.

  • For the analysis of volatile profiles and trace-level detection of this compound in complex matrices, Headspace GC-MS is the method of choice, providing an excellent balance of sensitivity, selectivity, and quantitative accuracy.

  • When ultra-trace level quantification is required, particularly in challenging biological matrices such as plasma or cell lysates, LC-MS/MS with an appropriate derivatization strategy is the only technique that can provide the necessary sensitivity and specificity.

  • For rapid screening, quality assessment based on aroma profiles, or in-field monitoring, electronic noses and biosensors are emerging as powerful tools, although further development may be needed for specific and accurate quantification of this compound.

By understanding the principles, performance characteristics, and practical considerations of each of these methods, researchers and scientists can confidently select the most appropriate tool to achieve their analytical goals in the study of this compound.

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A Comparative Bioactivity Analysis: (E)-2-Undecenal vs. (E)-2-Decenal

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the vast landscape of natural products, aliphatic aldehydes, particularly α,β-unsaturated aldehydes, have garnered significant attention for their diverse biological activities. Among these, (E)-2-Undecenal and (E)-2-Decenal, two structurally similar medium-chain aldehydes, are notable for their presence in various natural sources, including plants and insects, and their contributions to flavor and fragrance profiles.[1] Beyond their sensory attributes, these compounds have demonstrated promising antimicrobial and other bioactive properties, making them intriguing candidates for further investigation in the realms of pharmaceuticals, food science, and agriculture.

This guide provides an in-depth comparative analysis of the bioactivities of this compound and (E)-2-Decenal. By examining their known biological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two potent aldehydes. We will delve into their antimicrobial, antioxidant, and cytotoxic properties, supported by available experimental data, and explore the structure-activity relationships that govern their biological functions.

Chemical and Physical Properties: A Structural Overview

This compound and (E)-2-Decenal are both α,β-unsaturated aldehydes, characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. The primary structural difference lies in the length of their aliphatic carbon chains, with this compound possessing an eleven-carbon backbone and (E)-2-Decenal a ten-carbon backbone.[2][3][4] This seemingly minor variation in chain length can influence their physicochemical properties, such as lipophilicity, which in turn can impact their biological activity.

PropertyThis compound(E)-2-Decenal
Chemical Formula C₁₁H₂₀OC₁₀H₁₈O
Molecular Weight 168.28 g/mol [2]154.25 g/mol [3]
Appearance Colorless to pale yellow liquid[5]Oily, clear liquid, may be yellow[6]
Odor Fresh, fruity, citrus[5]Strong, waxy odor[6]
LogP (o/w) ~4.34 (estimated)[7]~3.7 (calculated)[3]

Comparative Bioactivity Profile

While direct comparative studies exhaustively evaluating this compound and (E)-2-Decenal across a spectrum of bioactivities are limited, existing research on individual compounds and related 2-alkenals allows for a reasoned comparison.

Antimicrobial Activity

Both this compound and (E)-2-Decenal are recognized for their antimicrobial properties. The presence of the α,β-unsaturated aldehyde moiety is crucial for this activity. This electrophilic group can readily react with nucleophilic biomolecules, such as the thiol groups of cysteine residues in proteins and enzymes, leading to cellular dysfunction and death.[8]

A key mechanism of antibacterial action for 2E-alkenals is the disruption of the bacterial cell membrane.[9] Studies have shown that these compounds can cause leakage of cellular contents by perturbing the lipid bilayer of the plasma membrane.[9] The length of the alkyl chain influences the degree of this disruption, with an optimal chain length often associated with maximum efficacy.

Quantitative Antimicrobial Data for (E)-2-Decenal:

One study provides specific Minimum Inhibitory Concentration (MIC) values for (E)-2-Decenal against a range of bacterial strains.[10]

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive62.5
Enterococcus faecalis ATCC 29212Gram-positive125
Escherichia coli ATCC 25922Gram-negative125
Pseudomonas aeruginosa ATCC 27853Gram-negative250

Data extracted from Bisignano et al., 2001.[10]

Antioxidant Activity

The antioxidant potential of α,β-unsaturated aldehydes is an area of ongoing investigation. While not traditionally recognized as potent antioxidants in the same vein as phenolic compounds, their ability to interact with cellular redox systems warrants consideration. The electrophilic nature of the aldehyde group could potentially modulate cellular antioxidant responses.

To date, specific IC50 values from standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for either this compound or (E)-2-Decenal are not well-documented in publicly available literature. This represents a significant knowledge gap.

Cytotoxic Activity

The inherent reactivity of α,β-unsaturated aldehydes suggests a potential for cytotoxicity against mammalian cells. This activity is often dose-dependent and can be attributed to their ability to form adducts with cellular macromolecules, including proteins and DNA, leading to cellular stress and apoptosis.

Similar to the antioxidant data, specific IC50 values from cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for this compound and (E)-2-Decenal against various cancer cell lines are not extensively reported. This lack of data prevents a direct quantitative comparison of their cytotoxic potential.

Potential Mechanism of Action: Quorum Sensing Inhibition

Beyond direct antimicrobial effects, a more nuanced mechanism by which these compounds may exert their influence is through the disruption of bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence factor production, biofilm formation, and antibiotic resistance.[11]

While direct evidence for this compound and (E)-2-Decenal as potent quorum sensing inhibitors is still emerging, the structural similarities to known QS signaling molecules and the bioactivity of other natural aldehydes suggest this as a plausible mechanism. For instance, studies on the marine bacterium Vibrio harveyi, a model organism for QS research, have identified various compounds that can inhibit its bioluminescence, a QS-regulated phenotype.[11][12][13][14][15] The interference with QS signaling represents a promising anti-virulence strategy that does not exert direct selective pressure for resistance development.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population cluster_QS Quorum Sensing Pathway B1 Bacterium 1 Signal Autoinducer Signals B1->Signal Release B2 Bacterium 2 B2->Signal Release B3 ... Receptor Receptor Binding Signal->Receptor Threshold Concentration Virulence Virulence Gene Expression Receptor->Virulence Inhibitor This compound / (E)-2-Decenal (Potential Inhibitor) Inhibitor->Signal Degradation? Inhibitor->Receptor Interference MIC_Workflow A Prepare serial dilutions of This compound and (E)-2-Decenal in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate under optimal growth conditions. B->C D Visually assess for turbidity to determine the lowest concentration that inhibits bacterial growth (MIC). C->D

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and (E)-2-Decenal in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of the compounds.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of this compound and (E)-2-Decenal in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxicity Assessment: MTT Assay

This protocol details a colorimetric assay to assess the cytotoxic effects of the compounds on a cell line.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in a 96-well plate and allow them to adhere overnight. B Treat cells with various concentrations of This compound and (E)-2-Decenal. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution and incubate to allow for formazan crystal formation. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at 570 nm to determine cell viability. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and (E)-2-Decenal. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to the untreated control.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve.

Discussion and Future Directions

The available evidence suggests that both this compound and (E)-2-Decenal are biologically active molecules with notable antimicrobial potential. Their shared α,β-unsaturated aldehyde functional group is a key determinant of their reactivity and, consequently, their bioactivity. The difference in their alkyl chain length likely modulates their lipophilicity, which can influence their ability to penetrate cell membranes and interact with intracellular targets.

The primary limitation in providing a definitive comparative assessment is the scarcity of direct, side-by-side studies. Future research should prioritize the following:

  • Direct Comparative Antimicrobial Studies: A comprehensive evaluation of the MIC and Minimum Bactericidal Concentration (MBC) of both compounds against a broad panel of clinically relevant bacteria and fungi is essential.

  • Quantitative Antioxidant and Cytotoxicity Profiling: Systematic determination of the IC50 values of both aldehydes in standardized antioxidant and cytotoxicity assays will provide crucial data for comparing their potency and selectivity.

  • Mechanistic Elucidation of Quorum Sensing Inhibition: Investigating the specific molecular targets and pathways through which these compounds may interfere with bacterial quorum sensing will be critical for their potential development as anti-virulence agents.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related 2-alkenals with varying chain lengths will provide a more detailed understanding of the structural features that govern their bioactivity.

Conclusion

This compound and (E)-2-Decenal represent a compelling pair of structurally related natural aldehydes with significant, yet incompletely characterized, bioactivities. Their established antimicrobial properties, coupled with their potential to modulate complex biological processes like quorum sensing, position them as valuable lead compounds for the development of new therapeutic agents and functional ingredients. While this guide has synthesized the current state of knowledge, it also underscores the critical need for further rigorous, comparative research to fully unlock the potential of these fascinating molecules. The detailed experimental protocols provided herein offer a roadmap for researchers to embark on this exciting avenue of scientific inquiry.

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A Senior Application Scientist's Guide to Distinguishing (E)-2-Undecenal and its Cis-Isomer (Z)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of geometric isomers are paramount. The subtle difference in the spatial arrangement of atoms across a double bond can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth technical comparison of (E)-2-Undecenal and its cis-isomer, (Z)-2-Undecenal, focusing on practical, data-driven methods for their distinction.

Introduction to (E)- and (Z)-2-Undecenal

This compound, also known as trans-2-undecenal, is a naturally occurring α,β-unsaturated aldehyde found in various plants, including cilantro (coriander leaves), and is widely used as a flavoring and fragrance agent due to its fresh, citrusy, and waxy aroma.[1] Its chemical structure is characterized by the trans configuration of the substituents around the C2-C3 double bond. The IUPAC name for this isomer is (2E)-undec-2-enal.[2]

(Z)-2-Undecenal, or cis-2-undecenal, is the geometric isomer of the more common trans form. While less prevalent in nature, its distinct stereochemistry can impart unique biological activities and sensory properties. The IUPAC name for this isomer is (2Z)-undec-2-enal.[3]

The fundamental difference in their structures, as depicted below, gives rise to the distinct analytical profiles and biological effects discussed in this guide.

this compound(Z)-2-UndecenalFigure 1. Chemical structures of this compound (left) and (Z)-2-Undecenal (right).

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of both isomers is presented in the table below. These properties are foundational to understanding their behavior in analytical systems and biological matrices.

PropertyThis compound(Z)-2-UndecenalReference(s)
Molecular Formula C₁₁H₂₀OC₁₁H₂₀O[2][3]
Molecular Weight 168.28 g/mol 168.28 g/mol [2][3]
CAS Number 53448-07-071277-05-9[2][3]
Appearance Colorless to pale yellow liquidNot specified[4]
Odor Fresh, fruity, citrus, waxyNot specified[1][5]
Boiling Point 115 °C at 10 mmHgNot specified[2]

Spectroscopic and Chromatographic Differentiation

The unambiguous identification of (E)- and (Z)-2-Undecenal relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected differences in their analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between geometric isomers due to the differences in the coupling constants (J-values) of the vinylic protons.

  • ¹H NMR Spectroscopy: The key diagnostic signals are those of the protons on the C2 and C3 of the double bond.

    • For the (E)-isomer , the coupling constant between the vinylic protons (H-2 and H-3) is typically larger, in the range of 11-18 Hz .

    • For the (Z)-isomer , the coupling constant is smaller, generally in the range of 6-14 Hz .

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons involved in the double bond can also differ slightly between the two isomers. The carbon atoms of the alkyl chain in the (Z)-isomer may experience greater shielding due to steric interactions, resulting in upfield shifts compared to the (E)-isomer. Generally, for α,β-unsaturated aldehydes, the carbonyl carbon appears in the range of 190-200 ppm, and the alkene carbons are found between 115-160 ppm.[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups and the stereochemistry of the double bond.

  • C=O Stretch: Both isomers will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde. For α,β-unsaturated aldehydes, this peak is typically found in the range of 1685-1710 cm⁻¹ .

  • C=C Stretch: The C=C stretching vibration will also be present for both isomers, usually in the region of 1600-1650 cm⁻¹ .

  • Out-of-Plane C-H Bending: The most diagnostic IR feature for distinguishing between (E) and (Z) isomers is the out-of-plane C-H bending vibration.

    • The (E)-isomer typically shows a strong absorption band in the range of 960-980 cm⁻¹ .

    • The (Z)-isomer exhibits a medium to strong absorption band around 675-730 cm⁻¹ .

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an excellent technique for separating the (E) and (Z) isomers of 2-undecenal. Their different boiling points and polarities lead to distinct retention times on a GC column.

  • Retention Time: On a nonpolar column, the (Z)-isomer, being generally more volatile, is expected to elute slightly earlier than the (E)-isomer. The choice of the stationary phase can significantly influence the separation.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are structural isomers with the same molecular weight. The fragmentation patterns will likely be dominated by ions resulting from cleavage of the alkyl chain and rearrangements. Therefore, MS alone is not a reliable method for distinguishing between the two isomers without prior chromatographic separation. The mass spectrum of this compound shows major peaks at m/z 41, 55, 70, and 83.[8]

Experimental Protocols

To aid researchers in the practical differentiation of these isomers, the following are generalized step-by-step methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing 2-undecenal isomers Dilution Dilute in a suitable solvent (e.g., hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on a capillary column (e.g., DB-5 or DB-Wax) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole or TOF) Ionization->Detection Chromatogram Analyze chromatogram (retention times) Detection->Chromatogram MassSpectra Analyze mass spectra (fragmentation patterns) Chromatogram->MassSpectra

GC-MS workflow for isomer differentiation.
  • Sample Preparation: Dissolve the sample containing the 2-undecenal isomers in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: Use a capillary column suitable for separating fatty acid derivatives, such as a DB-5 (nonpolar) or a DB-Wax (polar) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Compare the retention times of the peaks with those of authentic standards of (E)- and (Z)-2-undecenal if available. Analyze the mass spectra to confirm the identity of the compounds.

Stereoselective Synthesis

The controlled synthesis of each isomer is crucial for obtaining pure standards for analytical purposes and for investigating their individual biological activities. The Wittig reaction is a versatile method for creating carbon-carbon double bonds with a degree of stereoselectivity.

Wittig_Synthesis cluster_E This compound Synthesis cluster_Z (Z)-2-Undecenal Synthesis Nonanal_E Nonanal Wittig_E Wittig Reaction (Schlosser modification or stabilized ylide) Nonanal_E->Wittig_E StabilizedYlide Stabilized Phosphonium Ylide (e.g., (Triphenylphosphoranylidene)acetaldehyde) StabilizedYlide->Wittig_E E_Isomer This compound Wittig_E->E_Isomer Nonanal_Z Nonanal Wittig_Z Wittig Reaction (salt-free conditions) Nonanal_Z->Wittig_Z UnstabilizedYlide Unstabilized Phosphonium Ylide (e.g., from (formylmethyl)triphenylphosphonium chloride) UnstabilizedYlide->Wittig_Z Z_Isomer (Z)-2-Undecenal Wittig_Z->Z_Isomer

General synthetic routes to (E)- and (Z)-2-Undecenal.
  • Synthesis of this compound: The (E)-isomer is typically favored when using a stabilized phosphonium ylide in the Wittig reaction.[4] An alternative is the Schlosser modification of the Wittig reaction, which can provide high E-selectivity even with non-stabilized ylides.

  • Synthesis of (Z)-2-Undecenal: The (Z)-isomer is generally the major product when using a non-stabilized phosphonium ylide under salt-free conditions.[4] The choice of solvent and base is critical to achieving high Z-selectivity.

Biological Activity: A Field of Emerging Interest

The biological activities of α,β-unsaturated aldehydes are a subject of considerable interest in drug development due to their potential to interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to a range of effects, from antimicrobial and anticancer activity to toxicity.[9]

While direct comparative studies on the biological activities of (E)- and (Z)-2-undecenal are limited, research on related compounds suggests that their different three-dimensional shapes can lead to distinct interactions with enzymes and receptors.

  • Antimicrobial and Cytotoxic Effects: (E)-2-alkenals, including this compound, are known constituents of cilantro, which has demonstrated antimicrobial properties.[1] The α,β-unsaturated aldehyde moiety is a Michael acceptor and can react with cellular nucleophiles, which is a likely mechanism for its biological activity. It is plausible that the different steric profiles of the (E) and (Z) isomers would affect their reactivity and, consequently, their potency and selectivity as antimicrobial or cytotoxic agents.

  • Pheromonal Activity: Many unsaturated aldehydes serve as pheromones in insects. The specific geometry of the double bond is often crucial for receptor binding and biological response. While the specific pheromonal activity of 2-undecenal isomers is not well-documented, this is an area where their distinct stereochemistry would be expected to play a critical role.

Conclusion

The differentiation of this compound and (Z)-2-Undecenal is a critical task for researchers in various scientific disciplines. This guide has outlined the key analytical techniques—NMR, IR, and GC-MS—that can be employed for their unambiguous identification, highlighting the diagnostic spectral and chromatographic features of each isomer. Furthermore, an overview of stereoselective synthetic strategies and a discussion of the potential differences in their biological activities provide a comprehensive framework for further investigation. As the interest in the biological roles of specific geometric isomers grows, the methodologies and data presented here will serve as a valuable resource for the scientific community.

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  • Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish journal of microbiology, 59(4), 285–288.
  • Gibka, J., Kunicka-Styczyńska, A., & Stawicki, S. (2009). Antimicrobial activity of undecan-2-one, undecan-2-ol and their derivatives.
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  • NIST. (n.d.). 2-Undecenal, E-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pherobase. The Kovats Retention Index: (E)-2-Nonenal (C9H16O). Retrieved from [Link]

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  • Eker, A. M., Ayyildiz, V. A., & Golukcu, M. (2021). Chemical composition and biological activity of Coriandrum sativum L.: A review. Journal of Essential Oil Research, 33(5), 433-455.
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Sources

A Senior Application Scientist's Field Guide to Analytical Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of (E)-2-Undecenal Against Commercial Standards

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a significant long-chain aldehyde utilized extensively in the flavor and fragrance industries for its characteristic citrusy, waxy, and floral notes.[1][2][3] Its application in research and product development necessitates the use of high-purity reference standards for accurate quantification, sensory analysis, and safety assessments. This guide presents a comprehensive framework for benchmarking the performance of an in-house or newly sourced this compound against commercially available standards. We move beyond a simple comparison of stated purities on Certificates of Analysis (CoA) to establish a multi-parametric, self-validating system for quality assessment. This document outlines detailed protocols for purity determination by Gas Chromatography (GC-FID), definitive purity and identity confirmation using Quantitative Nuclear Magnetic Resonance (qNMR), and an accelerated stability assessment. The causality behind each experimental choice is explained to provide a robust, field-proven methodology for ensuring the quality and reliability of this critical chemical ingredient.

The Imperative of Rigorous Standardization

In both research and industrial applications, the chemical standard is the anchor of analytical accuracy. Whether formulating a new fragrance, studying the biological activity of aldehydes, or ensuring regulatory compliance for food additives, the assumed purity and identity of a starting material like this compound directly impacts the validity of results.[4] Commercial standards from reputable suppliers (e.g., Sigma-Aldrich, Penta International, TCI AMERICA) provide a necessary baseline.[1][5] However, a stated purity of "≥95% (GC)" on a CoA represents a snapshot under specific conditions. True analytical diligence requires an orthogonal approach to verification, confirming not only the purity but also the structural integrity and stability of the material. This guide provides the tools for such a verification.

A Multi-Parametric Approach to Performance Benchmarking

"Performance" of a chemical standard is not a single attribute but a composite of several key metrics. Our benchmarking strategy is therefore built on three analytical pillars: Purity, Identity, and Stability. Each pillar is assessed using specific, complementary techniques that provide a holistic and trustworthy evaluation.

dot

Caption: Overall workflow for benchmarking this compound performance.

Purity Assessment: The Primary Metric

Purity is the most fundamental characteristic of a chemical standard. We employ two distinct methods to mitigate the inherent biases of any single technique.

  • Gas Chromatography (GC): As a volatile aldehyde, this compound is ideally suited for GC analysis.[6] GC with Flame Ionization Detection (GC-FID) separates volatile compounds in a mixture and provides a quantitative measure based on the relative peak area. This is the most common method cited on commercial CoAs. Its strength lies in detecting other volatile impurities.

  • Quantitative NMR (qNMR): qNMR is considered a primary ratio measurement method by metrological institutes.[7][8] It allows for the determination of a compound's purity by relating the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and weight.[9][10] Its power is that it is insensitive to "NMR-silent" impurities (like inorganic salts or residual non-protonated solvents) and provides a direct, SI-traceable purity value (w/w %).[7][11]

Table 1: Comparison of Commercial this compound Standards

Supplier Catalog Number Stated Purity (Method) Form
Sigma-Aldrich e.g., W309707 ≥95% (GC), FG Neat Liquid
TCI AMERICA e.g., U0013 >93.0% (GC) Neat Liquid
Penta International e.g., 17-31400 >95% Neat Liquid

| In-House Lot | Lot-XXXXX | To be determined | Neat Liquid |

Table 2: Hypothetical Purity Analysis Results

Sample GC-FID Area % Purity qNMR Purity (w/w %) Notes
Sigma-Aldrich Std. 96.8% 97.1% Minor volatile impurity detected at 3.2 min.
TCI AMERICA Std. 94.2% 94.5% Contains a higher percentage of the (Z)-isomer.

| In-House Lot-XXXXX | 98.5% | 98.8% | High purity, no significant impurities detected. |

Identity Confirmation: Is It the Correct Molecule?

Verifying the chemical identity, including the correct stereoisomer, is critical. An impurity could have the same molecular weight, but a different structure and reactivity.

  • Mass Spectrometry (MS): When coupled with GC, MS provides fragmentation patterns that serve as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound can be compared against established libraries, such as the NIST database, to confirm its identity.[12][13]

  • NMR Spectroscopy: ¹H NMR is definitive for confirming the structure. It not only shows the presence of the aldehyde proton (~9.5 ppm) and the vinyl protons, but the coupling constant (J-value) between the vinyl protons (~16 Hz) unequivocally confirms the (E)- or trans-configuration of the double bond.[14]

Stability Assessment: Performance Over Time

α,β-Unsaturated aldehydes are susceptible to oxidation and polymerization, which can degrade purity over time.[15][16] An accelerated stability study provides crucial insights into the product's shelf-life and appropriate storage conditions.

Table 3: Hypothetical Accelerated Stability Study Results (Purity % by GC after 4 weeks)

Sample Stored at 4°C (Dark) Stored at 25°C (Ambient Light) Stored at 40°C (Dark)
Sigma-Aldrich Std. 96.7% 95.1% 92.3%
TCI AMERICA Std. 94.1% 92.0% 88.5%

| In-House Lot-XXXXX | 98.4% | 97.0% | 94.8% |

Experimental Protocols

The following protocols are detailed, self-validating procedures for executing the benchmarking analysis.

dot

Analytical_Techniques Topic This compound Standard GC Gas Chromatography (GC) Topic->GC NMR Nuclear Magnetic Resonance (NMR) Topic->NMR MS Mass Spectrometry (MS) Topic->MS Stability Stability Study Topic->Stability Purity Purity (% Area) GC->Purity Retention Retention Time GC->Retention qPurity Purity (w/w %) NMR->qPurity Structure Isomer Confirmation (J-coupling) NMR->Structure Frag Fragmentation Pattern MS->Frag MW Molecular Weight MS->MW Degrad Degradation Profile Stability->Degrad Shelf Shelf-Life Prediction Stability->Shelf

Caption: Relationship between analytical techniques and measured parameters.

Protocol: Purity Determination by GC-FID

Objective: To determine the relative purity of this compound samples by assessing the area percentage of the main peak.

Materials:

  • This compound samples

  • Ethyl Acetate (GC grade)

  • Gas Chromatograph with FID detector

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of each this compound sample in ethyl acetate.

  • GC Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Injection Volume: 1 µL, Split ratio 50:1.

  • Analysis: Inject each sample in triplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.

Causality: A non-polar column like DB-5 is chosen for its excellent separation of hydrocarbons and compounds of intermediate polarity like aldehydes. The temperature ramp ensures that both lower boiling point impurities and the higher boiling point analyte are effectively separated and eluted.

Protocol: Purity Assessment by qNMR

Objective: To determine the absolute mass purity (w/w %) of this compound using a certified internal standard.

Materials:

  • This compound samples

  • Certified Internal Standard (e.g., Maleic Anhydride, NIST traceable)

  • Deuterated Solvent (e.g., Chloroform-d)

  • NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of Chloroform-d.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a calibrated 90° pulse. Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for signals of interest).

  • Data Processing:

    • Apply identical processing parameters to all spectra.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for this compound (e.g., the aldehyde proton) and a signal for the internal standard.

  • Calculation: Use the standard qNMR equation to calculate purity[9]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity.

Causality: This protocol is self-validating because it relies on the primary ratio of signals from two compounds weighed into the same solution, eliminating volumetric errors. The choice of a certified internal standard ensures traceability to internationally recognized standards.[5][17]

Summary and Recommendations

This guide demonstrates that a comprehensive evaluation of a chemical standard like this compound requires a multi-faceted analytical approach. While commercial standards provide a reliable starting point, in-house verification using orthogonal methods like GC-FID and qNMR is essential for applications demanding the highest level of accuracy and certainty.

  • For General Use (e.g., fragrance formulation): A standard with a GC purity of >95% is often sufficient, but users should be aware of potential isomeric impurities that could affect the final odor profile.

  • For Quantitative Analysis & Biological Assays: Purity should be confirmed by a primary method like qNMR to ensure the concentration of the active molecule is accurately known.

  • Long-Term Storage: this compound should be stored at refrigerated temperatures (e.g., 4°C) and protected from light and air to minimize degradation.

By implementing these benchmarking protocols, researchers and developers can ensure the quality of their starting materials, leading to more reliable, reproducible, and defensible scientific outcomes.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019963). Retrieved from [Link]

  • NIST. (n.d.). 2-Undecenal, E-. NIST Chemistry WebBook. Retrieved from [Link]

  • Eyres, G., et al. (2005). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Undecenal. National Center for Biotechnology Information. Retrieved from [Link]

  • Possolo, A., & Toman, B. (2018). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. Retrieved from [Link]

  • ASTM International. (2003). E2313 Standard Test Method for Aldehydes in Monoethylene Glycol (Spectrophotometric Method). Retrieved from [Link]

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  • OSHA. (n.d.). Aldehyde monitor. Retrieved from [Link]

  • Mestrelab. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Retrieved from [Link]

  • CDC. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

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  • Giraudel, J. L., et al. (2019). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal. Retrieved from [Link]

  • PubMed. (2000). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Retrieved from [Link]

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  • MDPI. (2021). α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. Molecules. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (E)-2-Undecenal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (E)-2-Undecenal, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. Our commitment is to empower you with not just procedures, but the scientific rationale behind them, fostering a culture of safety and responsibility.

Hazard Assessment and Chemical Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound, a medium-chain aldehyde, is recognized for its potent aroma and is utilized in fragrance and flavor applications. However, its chemical properties also necessitate careful handling and disposal.

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

A summary of its key physical and chemical properties is presented below:

PropertyValueSource
CAS Number 53448-07-0[1][3][4]
Molecular Formula C11H20O[3]
Appearance Colorless to pale yellow liquid[1]
Flash Point Approximately 104-113 °C (219-235 °F)[1]
Solubility Insoluble in water; Soluble in alcohol and oils[3]

Understanding these properties is the foundation of a sound disposal plan. The high flash point, for instance, indicates that under standard laboratory conditions, it does not meet the criteria for an ignitable hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).[2][5] However, its aquatic toxicity is a critical factor driving the need for controlled disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the skin and eye irritation hazards, the following PPE must be worn when handling this compound, including during disposal procedures:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.

  • Protective Clothing: A standard laboratory coat should be worn. Ensure it is clean and buttoned.

  • Respiratory Protection: While generally not required in a well-ventilated area, if there is a risk of generating aerosols or vapors, a respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be managed as a hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash. Its toxicity to aquatic life necessitates that it does not enter the sanitary sewer system.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. The date of initial waste accumulation must also be clearly marked.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, it should not be mixed with strong acids, bases, or oxidizing agents. It is best practice to collect aldehyde waste separately.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container in the SAA should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.

Step 3: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Once the waste container is full, or if it has been in accumulation for a specified period (often one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Documentation: Follow your institution's specific procedures for waste pickup, which may include completing an online form or attaching a specific tag to the waste container.

The following diagram illustrates the decision-making process for the disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Disposal of this compound Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container collect Collect this compound Waste container->collect segregate Segregate from Incompatible Wastes collect->segregate saa Store in Designated SAA with Secondary Containment segregate->saa cap Keep Container Securely Capped saa->cap full Container Full or Accumulation Time Limit Reached? cap->full contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes continue_collection Continue Collection full->continue_collection No continue_collection->collect

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS emergency line.

    • Prevent the spill from entering drains.

    • Await the arrival of trained emergency response personnel.

Regulatory Framework

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA. While this compound does not have a specific listing as a P- or U-series hazardous waste and its flashpoint is above the 140°F (60°C) threshold for the D001 ignitability characteristic, its environmental toxicity warrants its management as a hazardous waste.[2][5]

It is the responsibility of the waste generator (the laboratory) to make a hazardous waste determination. However, as a best practice and to ensure compliance, it is recommended to treat all chemical waste, including this compound, as hazardous unless otherwise directed by your institution's EHS department. EHS professionals are equipped to make the final determination and ensure that the waste is disposed of through a licensed hazardous waste vendor in accordance with all federal, state, and local regulations.

By adhering to these procedures, you contribute to a safe and sustainable research environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Scent.vn. (n.d.). 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). This compound.
  • FlavScents. (n.d.). This compound.
  • ACT Enviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from U.S. Environmental Protection Agency website.
  • The Good Scents Company. (n.d.). 2-undecenal.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes.
  • Sigma-Aldrich. (n.d.). trans-2-Undecenal.
  • U.S. Government Publishing Office. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • Texas Commission on Environmental Quality. (2025, December 1). Household Hazardous Waste: A Guide for Texans. Retrieved from Texas Commission on Environmental Quality website.
  • Safetycare. (2021, May 27). How to Safely Dispose of Hazardous Waste? [Video]. YouTube.
  • Lion Technology Inc. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.
  • California Department of Toxic Substances Control. (2025, January 21). Household Hazardous Waste. Retrieved from California Department of Toxic Substances Control website.
  • U.S. Government Publishing Office. (2012, July 1). § 261.31 Hazardous wastes from non-specific sources.

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Hazard Assessment: Understanding the "Why" Behind the Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling (E)-2-Undecenal

This compound, a volatile α,β-unsaturated aldehyde, is recognized for its potent citrus and waxy aroma, finding use in fragrance and flavor applications. However, its chemical reactivity necessitates a rigorous approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, ensuring both personal safety and experimental integrity.

This compound's hazard profile is the primary driver of all safety protocols. Its classification under the Globally Harmonized System (GHS) dictates the minimum required PPE. Understanding these hazards is critical to appreciating the causality behind the stringent protective measures.

According to aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation .[1][2][3] Direct contact can lead to redness, inflammation, and discomfort.

  • H317: May cause an allergic skin reaction .[1][2] This indicates that repeated or prolonged contact may lead to sensitization, where subsequent exposures to even minute quantities can trigger a significant allergic response.

  • H319: Causes serious eye irritation .[1][2] Splashes can cause significant, potentially damaging, irritation to the eyes.

  • H411: Toxic to aquatic life with long lasting effects .[4] This environmental hazard dictates specific disposal protocols to prevent release into drains or waterways.

Beyond its specific classifications, this compound belongs to the aldehyde chemical class. Aldehydes are reactive electrophiles that can be toxic and irritating.[5] Their vapors can also cause respiratory irritation.[5][6] Furthermore, it is a combustible liquid with a flash point exceeding 104°C (220°F), requiring precautions against ignition sources.[6][7]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, are the primary method for controlling exposure to vapors and should always be used when handling this compound.[4][5][8] PPE serves as the critical last line of defense.

Task / ScenarioMinimum Required PPE
Low-Volume Handling / Aliquoting (e.g., <10 mL inside a fume hood)Chemical splash goggles, Nitrile or Butyl rubber gloves, Flame-retardant lab coat.
High-Volume Handling / Splash Risk (e.g., >10 mL, transfers, reactions)Chemical splash goggles AND a full-face shield, Elbow-length Nitrile or Butyl rubber gloves, Chemical-resistant apron over a flame-retardant lab coat.
Spill Cleanup Full-face respirator with organic vapor cartridges, Chemical-resistant gloves (Butyl rubber recommended), Impervious clothing/coveralls, Chemical-resistant boots.
Waste Disposal Chemical splash goggles, Nitrile or Butyl rubber gloves, Flame-retardant lab coat.
Eye and Face Protection

Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.

  • Chemical Splash Goggles: Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards at all times.[9]

  • Face Shield: For operations with a higher risk of splashing, such as transferring larger volumes or working with pressurized systems, a full-face shield must be worn in addition to chemical splash goggles.[5]

Hand Protection

This compound's ability to cause skin irritation and allergic sensitization makes proper glove selection paramount.

  • Material Selection: Aldehyde-resistant gloves are mandatory. Butyl rubber and nitrile are the most recommended materials for protection against aldehyde solutions.[5] Materials such as latex or polyvinyl chloride (PVC) are not effective and must be avoided.[5]

  • Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.

  • Donning and Doffing: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[4][9]

Body Protection

Protecting the skin from accidental contact is crucial.

  • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.[9][10]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[10]

  • Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection

Engineering controls are the primary means of respiratory protection.

  • Fume Hood: All handling of this compound should occur inside a properly functioning chemical fume hood to minimize vapor inhalation.[8]

  • Respirator Use: In situations where engineering controls are insufficient, exposure limits are exceeded, or during a large spill response, a full-face respirator with NIOSH-approved organic vapor cartridges is required.[9] Air-purifying respirators are not effective against all organic vapors and must be chosen carefully based on a formal risk assessment.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating protocol ensures safety is built into the workflow, not left to chance.

Experimental Workflow: Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal P1 Verify fume hood is certified and operational P2 Locate nearest safety shower and eyewash station P1->P2 P3 Don appropriate PPE (Goggles, Gloves, Lab Coat) P2->P3 H1 Place all materials and chemical containers inside fume hood P3->H1 H2 Perform all transfers and operations at least 6 inches inside the sash H1->H2 H3 Keep container tightly closed when not in use H2->H3 C1 Decontaminate work surfaces within the fume hood H3->C1 C2 Segregate waste into a labeled, closed hazardous waste container C1->C2 C3 Doff PPE: Remove gloves first, followed by lab coat and goggles C2->C3 C4 Wash hands thoroughly with soap and water C3->C4

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Procedures

Spill and Emergency Response
  • Small Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.[6]

    • Use spark-proof tools to collect the absorbed material.[4]

    • Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]

Disposal Plan

Proper disposal is critical to mitigate environmental hazards and comply with regulations.

  • Chemical Waste: this compound and materials contaminated with it must be disposed of as hazardous waste.[4] Collect in a suitable, closed, and properly labeled container.[9] Do not discharge into sewer systems.[4]

  • Contaminated PPE: Disposable gloves and other heavily contaminated items must be disposed of as hazardous waste. Contaminated lab coats and clothing must be decontaminated or disposed of according to institutional guidelines.[9]

By adhering to these stringent PPE and handling protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and compliant laboratory environment.

References

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  • Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from [Link]

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